2-Amino-1-(pyridin-3-yl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKNUYMZBBWHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395361 | |
| Record name | 2-amino-1-(pyridin-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92990-44-8 | |
| Record name | 2-amino-1-(pyridin-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(pyridin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Amino-1-(pyridin-3-yl)ethanol is a key heterocyclic compound featuring a pyridine ring and an amino alcohol functional group. This unique structural arrangement makes it a valuable and versatile building block in modern organic synthesis. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a crucial intermediate for constructing more complex molecular architectures.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its application. This compound is a liquid at room temperature with a molecular weight of 138.17 g/mol . The presence of both a basic pyridine nitrogen and an amino group, along with a hydroxyl group, allows for a range of intermolecular interactions, influencing its solubility and reactivity.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 92990-44-8 | |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| InChI Key | BTKNUYMZBBWHIM-UHFFFAOYSA-N |
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound. While comprehensive spectral data requires experimental acquisition, typical characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the downfield region (δ 7.0-8.5 ppm). The methine proton adjacent to the hydroxyl group would appear as a multiplet, and the methylene protons adjacent to the amino group would also present as multiplets. The protons of the hydroxyl and amino groups may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR would display signals for the five distinct carbons of the pyridine ring and two signals for the ethanol side chain. The carbon bearing the hydroxyl group would be expected in the δ 60-70 ppm range, while the carbon adjacent to the amino group would be in the δ 40-50 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretches for the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. C=N and C=C stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 138, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (M-18) or the cleavage of the C-C bond on the ethanol side chain.
Synthesis and Purification Workflow
The synthesis of this compound can be achieved through various synthetic routes. A common and reliable method involves the reduction of an appropriate precursor, such as a corresponding α-amino ketone or a cyanohydrin derivative. Below is a representative protocol for its synthesis via the reduction of 2-amino-1-(pyridin-3-yl)ethanone.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound by the reduction of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride.
Materials:
-
2-amino-1-(pyridin-3-yl)ethanone hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(pyridin-3-yl)ethanone hydrochloride in methanol. Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature at 0 °C. Causality Note: The portion-wise addition and low temperature are crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and facilitate the extraction of the product into the organic layer. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction with dichloromethane two more times.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared with literature data or a reference standard.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of a wide array of biologically active molecules and advanced materials.[1]
-
Pharmaceutical Development: This compound is a key building block for synthesizing novel drug candidates.[3] Its structure is incorporated into molecules targeting various therapeutic areas, including neurological disorders.[1][3] The pyridine moiety can engage in hydrogen bonding and π-stacking interactions with biological targets, while the amino alcohol side chain provides a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties. It is a valuable moiety for β3-adrenergic receptor agonists.[1]
-
Biochemical Research: In biochemical studies, derivatives of this compound are utilized as probes to investigate enzyme inhibition and metabolic pathways.[1] Understanding these interactions is crucial for the development of new therapeutic strategies.
-
Agrochemicals: The structural motifs present in this compound are also relevant in the design of modern agrochemicals, such as pesticides and herbicides.[1]
-
Material Science: The compound is employed in the creation of specialized polymers and coatings where its chemical properties contribute to enhanced material performance.[1]
Caption: Key application areas of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4][5] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
In case of exposure, immediate action is necessary. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.[5]
References
- J&K Scientific. 2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Intermediate for Advanced Chemical Synthesis. [Link]
Sources
The Strategic Utility of 2-Amino-1-(pyridin-3-yl)ethanol (CAS: 92990-44-8): A Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides an in-depth examination of 2-Amino-1-(pyridin-3-yl)ethanol, a pivotal chiral building block in contemporary medicinal chemistry. We will dissect its fundamental physicochemical properties, explore robust synthetic routes, and illuminate its significant applications, particularly as a key intermediate in the development of selective β3-adrenergic receptor agonists and potent acid ceramidase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this versatile molecule in therapeutic design and synthesis.
Introduction: The Significance of a Chiral Pyridinyl Ethanolamine
This compound (CAS No. 92990-44-8) is a substituted pyridine derivative that has garnered considerable attention in the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring a pyridine ring, a hydroxyl group, and an amino group on a chiral center, makes it a valuable synthon for creating complex, biologically active molecules.[3] The presence of the pyridine moiety, a common pharmacophore, enhances its potential for interaction with biological targets, while the chiral ethanolamine backbone allows for stereospecific interactions, a critical consideration in modern drug design.[3] This guide will delve into the technical nuances of this compound, providing a comprehensive resource for its effective utilization.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 92990-44-8 | [3] |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-amino-1-(3-pyridinyl)ethanol | [4] |
| Physical Form | Solid or liquid | [4] |
| Purity | Typically ≥95% | [4] |
| InChI Key | BTKNUYMZBBWHIM-UHFFFAOYSA-N | |
| SMILES | C1=CC(=CN=C1)C(CN)O | N/A |
Synthesis of Enantiomerically Pure this compound
The biological activity of pharmaceuticals is often dependent on their stereochemistry. Therefore, the asymmetric synthesis of this compound is of paramount importance. Below is a scalable and efficient method for the synthesis of the (R)-enantiomer, a crucial intermediate for various therapeutic agents.
Asymmetric Synthesis via Oxazaborolidine Catalyzed Borane Reduction
This method employs the catalytic reduction of a ketone precursor to establish the chiral center with high enantiomeric excess.[5] The causality behind this experimental choice lies in the well-established reliability of oxazaborolidine catalysts (like the Corey-Bakshi-Shibata catalyst) to deliver hydrides to a prochiral ketone in a highly stereocontrolled manner.
Detailed Experimental Protocol
Materials:
-
3-Chloroacetyl pyridine
-
Borane-dimethyl sulfide complex (BMS)
-
(R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][5][6]oxazaborole (Corey's oxazaborolidine)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Catalyst Preparation: In a flame-dried, nitrogen-purged reactor, dissolve the oxazaborolidine catalyst in anhydrous THF.
-
Borane Addition: Cool the catalyst solution and slowly add borane-dimethyl sulfide complex. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Substrate Addition: Prepare a solution of 3-chloroacetyl pyridine in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture at a controlled temperature (e.g., -20°C to 0°C). The slow addition rate is crucial to maintain high enantioselectivity.[5]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at low temperature.
-
Workup and Isolation: After quenching, the solvent is removed under reduced pressure. The resulting intermediate is then treated with a suitable nucleophile to displace the chloride, followed by standard aqueous workup and extraction.
-
Purification and Salt Formation: The crude product is purified by column chromatography. For improved stability and handling, the final product is often converted to its dihydrochloride salt by treatment with HCl in an appropriate solvent.
Applications in Drug Discovery and Development
The utility of this compound is most prominent in its role as a precursor to sophisticated pharmaceutical agents.
Precursor for β3-Adrenergic Receptor Agonists
The (R)-enantiomer of this compound is a valuable moiety for the synthesis of β3-adrenergic receptor agonists.[3] These receptors are primarily located in adipose tissue and the urinary bladder, and their activation leads to lipolysis and smooth muscle relaxation, respectively.
Signaling Pathway of β3-Adrenergic Receptor: Upon agonist binding, the β3-adrenergic receptor (a G-protein coupled receptor) activates a signaling cascade.[6][7] This typically involves the Gs alpha subunit stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[7] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets leading to the physiological response.[6] However, in some cell types, the signaling can also proceed through p38 and PKC pathways, independent of PKA.
Intermediate for Acid Ceramidase Inhibitors
Derivatives of this compound have been investigated as potent inhibitors of acid ceramidase.[3] This enzyme plays a crucial role in sphingolipid metabolism by hydrolyzing ceramide into sphingosine and a free fatty acid.[8]
The Role of Acid Ceramidase in Cellular Homeostasis: The balance between ceramide and sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is critical for cell fate.[9] High levels of ceramide are generally associated with apoptosis (programmed cell death), while S1P promotes cell survival and proliferation.[9][10] By inhibiting acid ceramidase, the degradation of ceramide is blocked, leading to its accumulation and potentially inducing apoptosis in cancer cells.[8][11] This makes acid ceramidase inhibitors a promising therapeutic strategy for various cancers.[8]
Analytical and Quality Control Methodologies
Ensuring the purity and identity of this compound is crucial for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.
Reversed-Phase HPLC (RP-HPLC) Method
This protocol provides a general framework for the analysis of amino alcohols. Method optimization may be required based on the specific HPLC system and sample matrix.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A time-programmed gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Injection: Inject a defined volume of the prepared sample.
-
Data Analysis: Identify and quantify the peak corresponding to this compound by comparing its retention time and peak area with that of a certified reference standard.
| Parameter | Typical Value/Condition |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 silica gel |
| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) |
| Detection | UV-Vis |
| Derivatization | Often not required for UV detection, but can be used for fluorescence detection to enhance sensitivity |
Safety, Handling, and Toxicology
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Hazards: This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a cornerstone chiral intermediate with significant potential in drug discovery and development. Its strategic importance is underscored by its role in the synthesis of β3-adrenergic receptor agonists and acid ceramidase inhibitors, targeting a range of therapeutic areas from metabolic disorders to oncology. A comprehensive understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the creation of novel and effective pharmaceuticals.
References
- A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride via an Oxazaborolidine Catalyzed Borane Reduction. Organic Process Research & Development. [Link]
- Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes. PubMed. [Link]
- Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). PMC. [Link]
- Inside the Biology of the β3-Adrenoceptor. MDPI. [Link]
- Selected amines and amino alcohols. Miljøstyrelsen. [Link]
- Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regener
- Inhibitors of Ceramidases. PubMed. [Link]
- Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues. PMC. [Link]
- Cytotoxicity of amino alcohols to rat hep
- Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. NICNAS. [Link]
- Alkanolamine. Wikipedia. [Link]
- 2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8. J&K Scientific. [Link]
- Ethylene oxide. Wikipedia. [Link]
- OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. European Commission. [Link]
- Analytical characteristics for amino acid derivatives using GC-MS...
- This compound: A Key Intermediate for Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
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- 9. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
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- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
2-Amino-1-(pyridin-3-yl)ethanol molecular weight and formula
An In-Depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanol
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. This document elucidates the molecule's fundamental physicochemical properties, outlines a detailed synthesis protocol with mechanistic insights, explores its significant applications, and provides essential safety and handling information. Designed for researchers, scientists, and professionals in drug development, this guide serves as an authoritative resource, integrating established scientific principles with practical, field-proven insights.
Introduction: The Strategic Importance of a Versatile Pyridine Derivative
This compound is an amino alcohol featuring a pyridine ring, a structural motif of immense significance in medicinal chemistry. The pyridine ring, an isostere of benzene, imparts unique electronic properties and serves as a hydrogen bond acceptor, enhancing the potential for biological activity.[1] This compound's bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, makes it a versatile and valuable building block for the synthesis of more complex, biologically active molecules.[2]
Its strategic importance lies in its role as a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders.[3][4] The structural framework of this compound is a component of molecules designed for specific biological targets, including enzymes and receptors. This guide will delve into the core scientific principles that make this compound a cornerstone in various research and development endeavors.
Physicochemical and Structural Properties
A thorough understanding of a molecule's properties is fundamental to its effective application in synthesis and research. The key identifiers and properties of this compound are summarized below.
Core Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O | [2][5] |
| Molecular Weight | 138.17 g/mol | [2] |
| CAS Number | 92990-44-8 | [3][6] |
| IUPAC Name | This compound | |
| Synonyms | 2-amino-1-pyridin-3-ylethanol, 2-amino-1-(3-pyridinyl)ethanol, 2-azanyl-1-pyridin-3-yl-ethanol | [5] |
| InChI Key | BTKNUYMZBBWHIM-UHFFFAOYSA-N | [5][6] |
| Physical Form | Typically a liquid at room temperature | [6] |
| Purity (Commercial) | ≥ 95% | [6] |
| Storage Conditions | 0-8°C, in a dry, well-ventilated place | [2] |
Structural Elucidation
The molecule consists of a pyridine ring substituted at the 3-position with a 2-aminoethanol side chain. This structure is chiral, with the stereocenter at the carbon atom bearing the hydroxyl group. The (R)-enantiomer, in particular, has been identified as a valuable moiety for β3-adrenergic receptor agonists.[3]
Synthesis Methodology: A Chemoenzymatic Approach
The synthesis of optically active amino alcohols is a critical challenge in pharmaceutical manufacturing. A chemoenzymatic approach provides a highly efficient and scalable route to produce enantiomerically pure compounds. The following protocol is a representative method for the synthesis of (R)-1-(pyridin-3-yl)-2-aminoethanol, highlighting the synergy between chemical and biological catalysis. This approach is favored for its high selectivity and environmentally benign reaction conditions.[3]
Synthesis Workflow Diagram
Caption: A generalized workflow for the chemoenzymatic synthesis of the target molecule.
Detailed Experimental Protocol
Objective: To synthesize (R)-2-Amino-1-(pyridin-3-yl)ethanol from 3-acetylpyridine.
Pillar of Trustworthiness: This protocol integrates in-process checks and characterization at each stage to ensure the identity and purity of intermediates, leading to a validated final product.
Step 1: Asymmetric Reduction of 3-Acetylpyridine
-
Rationale: The use of a ketoreductase enzyme allows for the highly stereoselective reduction of the prochiral ketone to the desired (R)-alcohol. This enzymatic step is crucial for establishing the final product's stereochemistry, which is often critical for biological activity.
-
Procedure:
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend 3-acetylpyridine.
-
Add a ketoreductase enzyme and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Upon completion, extract the product, (R)-1-(pyridin-3-yl)ethanol, with an organic solvent (e.g., ethyl acetate), dry the organic phase (e.g., over Na₂SO₄), and concentrate under reduced pressure.
-
-
Validation: Confirm the structure and enantiomeric excess (>99%) of the product using chiral HPLC and ¹H NMR spectroscopy.
Step 2: Conversion to Azide via Mesylation
-
Rationale: This two-step, one-pot sequence converts the hydroxyl group into a better leaving group (mesylate), which is then displaced by an azide nucleophile. This occurs via an Sₙ2 reaction, which proceeds with an inversion of stereochemistry.
-
Procedure:
-
Dissolve the (R)-1-(pyridin-3-yl)ethanol in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0°C.
-
Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0°C for 1-2 hours.
-
Add sodium azide and a polar aprotic solvent (e.g., DMF) to the reaction mixture.
-
Warm the mixture to room temperature and then heat (e.g., to 60°C) until the mesylate intermediate is consumed (monitor by TLC).
-
Cool the reaction, quench with water, and extract the product, (S)-1-(pyridin-3-yl)-2-azidoethanol.
-
-
Validation: Characterize the azido-alcohol intermediate by IR spectroscopy (strong azide stretch at ~2100 cm⁻¹) and ¹H NMR.
Step 3: Reduction of the Azide to the Primary Amine
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an azide to a primary amine without affecting the pyridine ring or the stereocenter.
-
Procedure:
-
Dissolve the (S)-1-(pyridin-3-yl)-2-azidoethanol in a solvent such as methanol or ethanol.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material disappears.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, (R)-2-Amino-1-(pyridin-3-yl)ethanol.
-
-
Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Development
This compound is not an end product in itself but a critical precursor and building block in several high-value applications.[4]
Pharmaceutical Development
-
Core Intermediate: The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals. Its structure is integral to molecules developed for neurological disorders.[3][4]
-
β3-Adrenergic Receptor Agonists: The optically active forms of this molecule are crucial for synthesizing agonists of the β3-adrenergic receptor, which are investigated for the treatment of conditions like overactive bladder and type 2 diabetes.[3]
Biochemical and Proteomics Research
-
Enzyme Inhibition Studies: The compound and its derivatives are employed in biochemical research to study enzyme inhibition, which helps in understanding metabolic pathways and developing new therapeutic strategies.[3][4]
-
Proteomics: In proteomics, it serves as a building block for creating specialized chemical probes and reagents used to study protein interactions and biological pathways.[4]
Agrochemicals
-
Formulation of Active Ingredients: The compound finds use in the development of advanced agrochemicals, contributing to the formulation of more effective and environmentally safer pesticides and herbicides.[3]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
Hazard Identification
Based on available safety data sheets (SDS) for similar compounds, this compound should be handled with care.[7]
-
Skin Irritation: May cause skin irritation.[7]
-
Eye Irritation: Can cause serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory tract irritation.[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[7][8]
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[7]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 0-8°C.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound stands out as a compound of significant utility in the chemical and pharmaceutical sciences. Its unique structural attributes, combined with the accessibility of stereoselective synthesis routes, solidify its role as a valuable intermediate. This guide has provided a comprehensive technical overview, from its fundamental properties to its synthesis and applications, to empower researchers and developers in leveraging this molecule for future innovations.
References
- J&K Scientific. 2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8. [Link]
- Ningbo Inno Pharmchem Co., Ltd. This compound: A Key Intermediate for Advanced Chemical Synthesis. [Link]
- De, S., et al. Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
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- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 3. jk-sci.com [jk-sci.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Amino-1-pyridin-3-yl-ethanol | CymitQuimica [cymitquimica.com]
- 6. 2-amino-1-(pyridin-3-yl)ethan-1-ol | 92990-44-8 [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
2-Amino-1-(pyridin-3-yl)ethanol structure and stereochemistry
An In-depth Technical Guide to the Structure and Stereochemistry of 2-Amino-1-(pyridin-3-yl)ethanol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This compound is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring, a primary amine, and a secondary alcohol, presents a stereogenic center of significant interest for the development of bioactive molecules. This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and resolution of this compound. We will delve into the nuanced implications of its chirality on biological activity and present detailed protocols for its synthesis and enantiomeric separation, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Introduction: The Significance of a Versatile Chiral Building Block
This compound is a substituted pyridine derivative that has garnered considerable attention as a key intermediate in the synthesis of a wide array of complex molecules.[1][2] Its utility spans multiple domains, including pharmaceutical development, biochemical research, and materials science.[1][3] The molecule's architecture, which combines a basic pyridine nucleus with an amino alcohol side chain, imparts unique chemical reactivity and biological recognition capabilities.
The primary importance of this compound in a pharmaceutical context lies in its application as a precursor for novel drug candidates, particularly those targeting neurological disorders.[3][4] Furthermore, it is employed in biochemical studies to investigate enzyme inhibition and metabolic pathways, contributing to the development of new therapeutic strategies.[1][3] The presence of a chiral center in this compound is a critical feature, as the spatial arrangement of its atoms—its stereochemistry—profoundly influences its interaction with biological systems. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to synthesize and isolate stereochemically pure forms of this intermediate is paramount for the development of safe and effective therapeutics.
This guide will first deconstruct the molecule's structure and then explore the critical aspects of its stereochemistry. Subsequently, we will examine methodologies for both racemic and asymmetric synthesis, as well as techniques for chiral resolution.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound provide the basis for its reactivity and utility.
Table 1: Key Properties of this compound
| Property | Value |
| IUPAC Name | 2-amino-1-(pyridin-3-yl)ethan-1-ol[3] |
| Synonyms | 2-amino-1-(3-pyridinyl)ethanol |
| CAS Number | 92990-44-8[3][5][6] |
| Molecular Formula | C₇H₁₀N₂O[6] |
| Molecular Weight | 138.17 g/mol [6] |
| Physical Form | Liquid or Solid |
| Purity | Typically ≥95%[1][6] |
| InChI Key | BTKNUYMZBBWHIM-UHFFFAOYSA-N[3] |
The structure consists of three key components:
-
Pyridine Ring: A basic heterocyclic aromatic ring that influences the molecule's electronic properties and provides a key point for biological interactions.
-
Ethanolamine Backbone: A two-carbon chain containing a hydroxyl (-OH) group and an amino (-NH₂) group. These functional groups are common in biologically active molecules and provide sites for hydrogen bonding and further chemical modification.[7]
-
Chiral Center: The carbon atom bonded to the hydroxyl group, the pyridine ring, the aminomethyl group, and a hydrogen atom is a stereocenter.
The Critical Role of Stereochemistry
The presence of a single stereocenter means that this compound exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-2-Amino-1-(pyridin-3-yl)ethanol and (S)-2-Amino-1-(pyridin-3-yl)ethanol.
Sources
(R)-2-Amino-1-(pyridin-3-yl)ethanol synthesis
An In-depth Technical Guide to the Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol
Authored by: A Senior Application Scientist
Abstract
(R)-2-Amino-1-(pyridin-3-yl)ethanol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its stereochemistry is often crucial for the biological activity and selectivity of the final product. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate in high enantiopurity. We will delve into the mechanistic underpinnings and practical considerations of asymmetric synthesis, biocatalytic routes, and classical chiral resolution. This document is intended for researchers, scientists, and professionals in drug development and process chemistry who require a deep, practical understanding of the available synthetic methodologies.
Introduction: The Significance of (R)-2-Amino-1-(pyridin-3-yl)ethanol
The pyridine moiety is a common feature in a vast array of biologically active molecules. When combined with a chiral amino alcohol side chain, as in (R)-2-Amino-1-(pyridin-3-yl)ethanol, it provides a versatile scaffold for interacting with biological targets. The precise spatial arrangement of the hydroxyl and amino groups, dictated by the (R)-configuration at the stereocenter, is often a key determinant of a molecule's pharmacological profile. Consequently, the development of efficient and scalable methods to produce this enantiomerically pure compound is of significant interest to the pharmaceutical and chemical industries.
This guide will explore three principal avenues for the synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol:
-
Asymmetric Synthesis: Creating the desired stereocenter from a prochiral precursor.
-
Biocatalysis: Employing enzymes to achieve high stereoselectivity under mild conditions.
-
Chiral Resolution: Separating the desired (R)-enantiomer from a racemic mixture.
Each of these approaches has its own set of advantages and challenges, which we will discuss in detail to provide a well-rounded perspective for process design and optimization.
Asymmetric Synthesis: Building Chirality Intentionally
Asymmetric synthesis offers an elegant and often highly efficient route to enantiomerically pure compounds by directly converting a prochiral starting material into the desired chiral product. For (R)-2-Amino-1-(pyridin-3-yl)ethanol, the most common prochiral precursor is 2-amino-1-(pyridin-3-yl)ethanone or a related ketone.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4][5] This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF.
Mechanism and Rationale
The enantioselectivity of the CBS reduction is governed by the formation of a rigid, sterically defined complex between the chiral oxazaborolidine catalyst, the borane, and the ketone substrate.[5] The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance, typically with the larger substituent oriented away from the chiral group on the catalyst. This preferential coordination geometry dictates which face of the ketone is exposed to the hydride transfer from the coordinated borane, leading to the formation of one enantiomer of the alcohol in excess.[6]
A scalable synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol dihydrochloride has been reported using an in situ generated oxazaborolidine catalyst for the reduction of 3-chloroacetyl pyridine.[7] The subsequent displacement of the chloride with an amino group (or a protected equivalent) yields the target molecule.
Experimental Protocol: CBS Reduction of 3-Chloroacetyl Pyridine
This protocol is adapted from a reported scalable synthesis.[7]
-
Catalyst Preparation (in situ): In a flame-dried, inert atmosphere reactor, a solution of (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][7][8][9]oxazaborole (the CBS catalyst) in anhydrous tetrahydrofuran (THF) is prepared.
-
Borane Addition: Borane-dimethyl sulfide complex (BMS) is added dropwise to the catalyst solution at a controlled temperature (e.g., 0 °C).
-
Substrate Addition: A solution of 3-chloroacetyl pyridine in anhydrous THF is added slowly to the reaction mixture. The rate of addition and the reaction temperature are critical for achieving high enantiomeric excess (ee).[7]
-
Quenching and Work-up: After the reaction is complete (monitored by TLC or HPLC), the reaction is carefully quenched with methanol. The solvent is then removed under reduced pressure.
-
Amine Substitution and Purification: The resulting chloro-alcohol is then subjected to amination (e.g., using ammonia or a protected amine source), followed by purification, which may involve crystallization of a salt form (e.g., the dihydrochloride) to yield the final product.
Caption: Workflow for CBS Reduction Synthesis.
Noyori Asymmetric Hydrogenation
Another cornerstone of asymmetric synthesis is the Noyori asymmetric hydrogenation, which utilizes chiral ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with high enantioselectivity.[10][11][12][13] While a specific application to the precursor of (R)-2-Amino-1-(pyridin-3-yl)ethanol is not detailed in the initial literature search, this method is broadly applicable to aromatic ketones.[12]
Mechanism and Rationale
The Noyori hydrogenation mechanism involves the formation of a ruthenium hydride species which coordinates to the ketone. The chiral ligands on the ruthenium create a chiral environment that forces the ketone to bind in a specific orientation, leading to a facial-selective hydride transfer from the metal to the carbonyl carbon.[14] This process is highly efficient, often requiring low catalyst loadings and proceeding under relatively mild conditions.
General Experimental Protocol: Asymmetric Hydrogenation
-
Precursor Synthesis: The starting material, 2-amino-1-(pyridin-3-yl)ethanone (or an N-protected version), is synthesized.
-
Catalyst Preparation: A chiral ruthenium catalyst, such as RuCl₂[(S)-BINAP][(S,S)-DPEN], is prepared or obtained commercially.
-
Hydrogenation Reaction: The ketone precursor and the catalyst are dissolved in a suitable solvent (e.g., ethanol or methanol) in a high-pressure reactor. The reaction is carried out under a hydrogen atmosphere (pressure can range from atmospheric to several atmospheres) at a controlled temperature until the reaction is complete.
-
Purification: After releasing the hydrogen pressure, the solvent is removed, and the product is purified by chromatography or crystallization.
Biocatalysis: The Green Chemistry Approach
Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For the synthesis of chiral amino alcohols, transaminases and lipases are particularly relevant.[9][15][16]
Transaminase-Mediated Synthesis
Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[15] By using a chiral transaminase, it is possible to achieve the asymmetric synthesis of a chiral amine from a prochiral ketone with high enantioselectivity.[17]
Mechanism and Rationale
The reaction can be run as a kinetic resolution of racemic 2-amino-1-(pyridin-3-yl)ethanol or, more efficiently, as an asymmetric reductive amination of a suitable keto-alcohol precursor. In the latter, an (R)-selective ω-transaminase can convert a hydroxy ketone into the desired (R)-amino alcohol.[8] This approach is lauded for its green credentials, as it operates in aqueous media under mild conditions and can achieve very high enantiomeric excess.
Caption: Transaminase-catalyzed asymmetric synthesis.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or deacylation.[16][18]
Mechanism and Rationale
In the context of racemic this compound, a lipase can be used to selectively acylate either the amino or the hydroxyl group of one enantiomer, leaving the other enantiomer unreacted. For example, in the presence of an acyl donor (like ethyl acetate), a lipase might selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-2-amino-1-(pyridin-3-yl)ethanol. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
General Experimental Protocol: Lipase Resolution
-
Reaction Setup: Racemic this compound, a lipase (e.g., Candida antarctica lipase B, CAL-B), and an acyl donor (e.g., ethyl acetate) are combined in an organic solvent (e.g., toluene or hexane).
-
Monitoring: The reaction is monitored until approximately 50% conversion is reached.
-
Separation: The reaction is stopped, and the acylated enantiomer is separated from the unreacted enantiomer using chromatography or extraction.
-
Deprotection (if necessary): The acylated enantiomer can be deprotected to recover the other enantiomer if desired.
Chiral Resolution via Diastereomeric Salt Formation
This classical method remains a viable and industrially practiced technique for separating enantiomers.[19] It involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.
Mechanism and Rationale
Diastereomers have different physical properties, including solubility.[20] By carefully choosing the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution. The crystallized salt is then separated by filtration, and the chiral resolving agent is removed (typically by acid/base treatment) to yield the enantiomerically enriched target molecule.
General Workflow
-
Salt Formation: Racemic this compound is dissolved in a suitable solvent, and a stoichiometric amount of a chiral acid (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) is added.
-
Crystallization: The solution is allowed to cool or is partially evaporated to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystals are isolated by filtration.
-
Liberation of the Free Base: The isolated diastereomeric salt is treated with a base to remove the chiral acid and liberate the free (R)-2-amino-1-(pyridin-3-yl)ethanol.
Comparison of Synthetic Strategies
| Method | Precursor | Typical Yield | Typical ee | Advantages | Disadvantages |
| CBS Reduction | Prochiral Ketone | High | >95% | High enantioselectivity, well-established, scalable.[7] | Requires stoichiometric borane, sensitive to water.[5] |
| Noyori Hydrogenation | Prochiral Ketone | High | >98% | High efficiency, low catalyst loading, broad applicability.[13] | Requires high-pressure equipment, expensive catalysts. |
| Transaminase | Hydroxy Ketone | High (asymmetric synthesis) | >99% | Green process, very high ee, mild conditions.[15][17] | Enzyme availability and stability can be a concern. |
| Lipase Resolution | Racemic Amino Alcohol | <50% | >99% | Mild conditions, high ee for resolved enantiomer.[16] | Maximum 50% theoretical yield, requires separation. |
| Diastereomeric Salt Resolution | Racemic Amino Alcohol | <50% | Variable, can be high | Simple, scalable, well-established industrial method.[19] | Maximum 50% yield, requires screening of resolving agents and solvents. |
Conclusion
The synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol can be achieved through several effective methodologies. For high-throughput and scalable synthesis with excellent enantioselectivity from a prochiral precursor, asymmetric synthesis via CBS reduction or Noyori hydrogenation are powerful options. For a greener and often highly selective alternative, biocatalysis using transaminases or lipases offers significant advantages, particularly in terms of reaction conditions and potential for high enantiomeric purity. Finally, classical chiral resolution by diastereomeric salt formation remains a robust and industrially relevant, albeit less atom-economical, approach.
The choice of the optimal synthetic route will depend on various factors, including the desired scale of production, cost considerations, available equipment, and the specific purity requirements of the final product. A thorough evaluation of these parameters, guided by the principles and protocols outlined in this guide, will enable the successful and efficient synthesis of this important chiral building block.
References
- A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride via an Oxazaborolidine Catalyzed Borane Reduction. Organic Process Research & Development. [Link]
- Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. UCL Discovery. [Link]
- Enantioselective synthesis of enantiopure β-amino alcohols via kinetic resolution and asymmetric reductive amination by a robust transaminase from Mycobacterium vanbaalenii.
- Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. National Institutes of Health (NIH). [Link]
- Transaminases for Green Chemistry: Recent Progress and Future Prospects. Wiley Online Library. [Link]
- Engineering the Active Site of the Amine Transaminase from Vibrio fluvialis for the Asymmetric Synthesis of Aryl–Alkyl Amines and Amino Alcohols. Semantic Scholar. [Link]
- This compound: A Key Intermediate for Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health (NIH). [Link]
- Corey–Itsuno reduction. Wikipedia. [Link]
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
- Noyori Hydrogen
- Ryoji Noyori - Nobel Lecture. NobelPrize.org. [Link]
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
- Reduction of prochiral ketones employing modified CBS catalysts.
- Asymmetric hydrogen
- Lipase Catalysis in the Optical Resolution of 2-Amino-I -phenylethanol Derivatives. Royal Society of Chemistry. [Link]
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
- Chiral resolution. Wikipedia. [Link]
- Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
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- 15. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
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- 17. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
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(S)-2-Amino-1-(pyridin-3-yl)ethanol synthesis
An In-depth Technical Guide to the Synthesis of (S)-2-Amino-1-(pyridin-3-yl)ethanol
Abstract
(S)-2-Amino-1-(pyridin-3-yl)ethanol is a pivotal chiral building block in modern medicinal chemistry. Its unique structure, featuring a pyridine ring and a chiral amino alcohol moiety, makes it an indispensable intermediate for the synthesis of a wide range of pharmacologically active molecules, particularly those targeting neurological disorders.[1][2][3] Achieving high enantiomeric purity of the (S)-enantiomer is a critical challenge that dictates the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the core synthetic strategies for producing (S)-2-Amino-1-(pyridin-3-yl)ethanol with high stereochemical fidelity. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of three leading methodologies: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction.
Introduction: The Strategic Importance of a Chiral Intermediate
The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[4] When functionalized with a chiral 1,2-amino alcohol side chain, as in (S)-2-Amino-1-(pyridin-3-yl)ethanol, it provides a versatile platform for creating compounds that can interact stereospecifically with biological targets like enzymes and receptors.[3][5] The primary synthetic challenge lies in the asymmetric synthesis of the secondary alcohol, controlling the formation of the desired (S)-stereocenter from a prochiral ketone precursor, 2-amino-1-(pyridin-3-yl)ethanone. This guide focuses on the enantioselective reduction of this ketone, which is the cornerstone of efficient and scalable synthesis.
Synthetic Strategies for Enantioselective Reduction
The conversion of 2-amino-1-(pyridin-3-yl)ethanone to its corresponding (S)-alcohol is most effectively achieved through asymmetric reduction. The choice of methodology depends on factors such as scale, cost, available equipment, and desired enantiopurity. We will explore three field-proven approaches.
Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones.[6][7] Its predictability and high enantioselectivity stem from a well-defined catalytic cycle involving a chiral oxazaborolidine catalyst.
Principle and Rationale: The reaction mechanism involves the coordination of borane (a Lewis acid) to the Lewis basic nitrogen atom of the CBS catalyst.[8] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone substrate. The ketone binds preferentially from its sterically less hindered face to the catalyst-borane complex. This rigid, organized transition state facilitates a face-selective intramolecular hydride transfer from the coordinated borane to the ketone's carbonyl carbon, yielding the chiral alcohol with high enantiomeric excess.[8][9]
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- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide on the Biological Significance of 2-Amino-1-(pyridin-3-yl)ethanol
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-(pyridin-3-yl)ethanol, a pivotal chemical intermediate in contemporary drug discovery and development. While direct biological activity of the core molecule is not extensively documented, its significance is profoundly demonstrated through the pharmacological profiles of its derivatives. This document explores the synthesis, chemical properties, and, most critically, the biological activities of key compounds derived from this versatile pyridinylethanolamine scaffold. We will delve into its role in the development of potent and selective β3-adrenergic receptor agonists and acid ceramidase inhibitors, providing mechanistic insights, experimental protocols, and a forward-looking perspective for researchers in medicinal chemistry and pharmacology.
Introduction: The Strategic Importance of the Pyridinylethanolamine Scaffold
This compound (CAS: 92990-44-8) is a heterocyclic organic compound featuring a pyridine ring linked to an amino ethanol side chain. Its chemical structure presents multiple reactive sites, making it an ideal building block, or synthon, for combinatorial chemistry and targeted synthesis of more complex, biologically active molecules.[1][2] The presence of the pyridine ring, a common motif in pharmaceuticals, imparts favorable pharmacokinetic properties and offers opportunities for diverse chemical modifications.[3]
While this guide will touch upon the synthesis and properties of the core molecule, its primary focus is to elucidate the biological activities of the pharmacologically significant compounds derived from it. The true value of this compound is realized in its application as a precursor to molecules targeting critical pathways in metabolic and proliferative diseases.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 92990-44-8 | [4] |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| IUPAC Name | 2-amino-1-(pyridin-3-yl)ethan-1-ol | |
| Physical Form | Solid | |
| Purity | Typically >95% | [1] |
A Gateway to Potent Adrenergic Modulation: Synthesis of β3-Adrenergic Receptor Agonists
The β3-adrenergic receptor (β3-AR) is a key regulator of lipolysis and thermogenesis, making it an attractive target for the treatment of obesity and type 2 diabetes. The pyridinylethanolamine scaffold of this compound has been instrumental in the development of potent and selective β3-AR agonists.[5]
Mechanistic Rationale and Signaling Pathway
β3-ARs are predominantly expressed in adipose tissue. Upon activation by an agonist, they couple to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL). HSL is the rate-limiting enzyme in the hydrolysis of triglycerides into free fatty acids and glycerol, a process known as lipolysis. The released fatty acids can then be utilized for energy production.
Figure 1: β3-Adrenergic Receptor Signaling Pathway.
Synthesis and In Vitro Evaluation of β3-AR Agonists
A notable example of a potent β3-AR agonist derived from a pyridylethanolamine core is L-757,793.[5] While the direct synthesis from this compound is a proprietary process, a generalized synthetic workflow can be outlined.
Experimental Protocol: General Synthesis of a Pyridylethanolamine-based β3-AR Agonist
-
Protection of the Amino Group: The primary amine of this compound is protected, for example, with a Boc group (di-tert-butyl dicarbonate).
-
Sulfonylation: The hydroxyl group of the pyridine ring (if not already present, it would be introduced in a precursor) is reacted with a suitable sulfonyl chloride to introduce the sulfonamide moiety, which is crucial for selectivity and potency.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid).
-
Reductive Amination: The deprotected amine is then reacted with a ketone or aldehyde via reductive amination to introduce the desired substituent on the amino group, which is critical for β3-AR interaction.
-
Purification: The final compound is purified using column chromatography or recrystallization.
In Vitro Assay: cAMP Accumulation Assay in CHO Cells Expressing Human β3-AR
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluency.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of varying concentrations of the test compound (e.g., L-757,793).
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The results are expressed as a percentage of the response to a full agonist like isoproterenol. EC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Table 2: Biological Activity of a Representative Pyridylethanolamine-based β3-AR Agonist
| Compound | Target | Assay | EC50 | % Activation | Selectivity (over β1/β2) | Reference |
| L-757,793 | Human β3-AR | cAMP Accumulation | 6.3 nM | 70% | ~1300/500-fold | [5] |
Targeting Ceramide Metabolism: Development of Acid Ceramidase Inhibitors
Acid ceramidase (AC) is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. Ceramide is a pro-apoptotic lipid, and its accumulation can induce cell death.[6] In many cancers, AC is overexpressed, leading to decreased ceramide levels and promoting cell survival and chemoresistance. Therefore, inhibiting AC is a promising strategy for cancer therapy. The aminoethanol scaffold is a key feature in a class of potent AC inhibitors.[7][8]
Mechanistic Rationale and Signaling Pathway
Inhibition of acid ceramidase leads to the accumulation of ceramide within the lysosomes of cancer cells. Elevated ceramide levels can trigger apoptosis through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS). This can sensitize cancer cells to other chemotherapeutic agents.
Figure 2: Mechanism of Action of Acid Ceramidase Inhibitors.
Synthesis and In Vitro Evaluation of AC Inhibitors
Derivatives of 2-aminoethanol have been shown to be effective inhibitors of acid ceramidase. A general synthetic approach involves the amidation of the amino group.
Experimental Protocol: General Synthesis of a 2-Substituted Aminoethanol Amide AC Inhibitor
-
Amide Coupling: this compound is reacted with a carboxylic acid or an activated carboxylic acid derivative (e.g., an acyl chloride) in the presence of a coupling agent (like DCC or EDC) and a base (like triethylamine) in an appropriate solvent (e.g., dichloromethane).
-
Work-up and Purification: The reaction mixture is washed to remove byproducts and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired amide.
In Vitro Assay: Acid Ceramidase Activity Assay
-
Enzyme Source: Lysates from cells overexpressing human acid ceramidase are used as the enzyme source.
-
Substrate: A fluorescently labeled ceramide analogue (e.g., NBD-C12-ceramide) is used as the substrate.
-
Reaction: The enzyme is incubated with the substrate in an appropriate buffer (typically acidic, e.g., pH 4.5) in the presence of varying concentrations of the inhibitor.
-
Detection: The reaction is stopped, and the product (NBD-C12-fatty acid) is separated from the unreacted substrate by thin-layer chromatography (TLC) or liquid-liquid extraction. The fluorescence of the product is then quantified.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Table 3: Biological Activity of a Representative Aminoethanol-based AC Inhibitor
| Compound | Target | Assay | IC50 / Ki | Cell Line | Effect | Reference(s) |
| DM102 (pivaloylamide of a 2-substituted aminoethanol) | Acid Ceramidase | Enzyme Activity Assay | ~15 µM (IC50) | PC-3 (Prostate Cancer) | Synergistically enhances apoptosis with 4-HPR | [8] |
| (R,E)-N-(1-hydroxyoctadec-3-en-2-yl)pivaloylamide (E-tb) | Acid Ceramidase | Enzyme Activity Assay | 34 µM (Ki) | A549 (Lung Cancer) | Induces cell cycle arrest and apoptosis | [7] |
Toxicological Profile and Safety Considerations
There is limited publicly available toxicological data specifically for this compound. However, based on the safety data for structurally related amino alcohols and pyridines, certain precautions are warranted. It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation. It is also important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. As with any novel chemical entity, a thorough toxicological assessment of its derivatives is a critical component of the drug development process.
Conclusion and Future Directions
This compound stands out not for its intrinsic biological activity, which remains largely uncharacterized, but for its proven utility as a versatile and valuable scaffold in medicinal chemistry. Its application in the synthesis of potent and selective β3-adrenergic receptor agonists and acid ceramidase inhibitors highlights its strategic importance in developing therapies for metabolic disorders and cancer.
Future research should continue to explore the chemical space accessible from this precursor. The development of novel synthetic methodologies will undoubtedly lead to a wider array of derivatives with unique pharmacological profiles. Furthermore, while the focus has been on β3-AR and AC, the pyridinylethanolamine scaffold may be applicable to other targets within the GPCR and enzyme families. As our understanding of disease biology deepens, intermediates like this compound will remain at the forefront of efforts to design the next generation of targeted therapeutics.
References
- J&K Scientific. 2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8.
- Ningbo Inno Pharmchem Co., Ltd. This compound: A Key Intermediate for Advanced Chemical Synthesis.
- Casas, J., et al. (2008). Cytotoxicity and acid ceramidase inhibitory activity of 2-substituted aminoethanol amides. PubMed.
- Google Patents. US8119657B2 - Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one and related methods.
- Gouazé-Andersson, V., et al. (2011). Inhibition of acid ceramidase by a 2-substituted aminoethanol amide synergistically sensitizes prostate cancer cells to N-(4-hydroxyphenyl) retinamide. PubMed.
- Jen, T., et al. (1976). Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. PubMed.
- Kim, C. S., et al. (1999). Effects of ethanol on alpha-adrenergic and beta-adrenergic agonist-stimulated beta-endorphin release and cAMP production in hypothalamic cells in primary cultures. PubMed.
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- Fisher, M. H., et al. (1997). 3-Pyridyloxypropanolamine agonists of the beta 3 adrenergic receptor with improved pharmacokinetic properties. Brandeis University.
- Reilly, S. M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed Central.
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The Lynchpin of Bioactivity: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-1-(pyridin-3-yl)ethanol
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 2-Amino-1-(pyridin-3-yl)ethanol. This chiral amino alcohol is a pivotal structural motif, recognized as a key building block in the synthesis of a range of biologically active compounds.[1][2] Its unique combination of a basic pyridine ring, a chiral hydroxyl group, and a primary amine provides a versatile scaffold for molecular design and optimization. This guide will delve into the core chemical properties, stereoselective synthesis, and significant applications of this compound, with a particular focus on its role in the development of selective β3-adrenergic receptor agonists and potent acid ceramidase inhibitors. By elucidating the structure-activity relationships and providing detailed experimental insights, this document aims to empower scientists to leverage the full potential of the this compound core in their drug discovery endeavors.
Introduction: The Strategic Importance of the this compound Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with multiple biological targets in a specific and high-affinity manner. The this compound scaffold is a prime example of such a pharmacophore. Its constituent parts each play a crucial role in molecular recognition:
-
The Pyridine Ring: As a bioisostere for a phenyl ring, the pyridine moiety offers several advantages. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's solubility, pharmacokinetic profile, and ability to engage in ionic interactions with target proteins. The position of the nitrogen atom (in this case, at the 3-position) is critical for directing the orientation of the molecule within a binding pocket.
-
The Chiral Ethanolamine Backbone: The 1,2-aminoalcohol functionality is a well-established pharmacophore in its own right, present in numerous approved drugs. The hydroxyl and amino groups are key hydrogen bonding donors and acceptors. Crucially, the stereochemistry of the hydroxyl group, typically the (R)-enantiomer, is often essential for potent biological activity, highlighting the importance of stereocontrolled synthesis.
This guide will explore the synthesis and application of this versatile building block, providing both the theoretical underpinnings and practical methodologies for its use in medicinal chemistry programs.
Stereoselective Synthesis: Accessing the Biologically Relevant Enantiomer
The chirality of the hydroxyl-bearing carbon in this compound necessitates a stereoselective synthetic approach to isolate the desired enantiomer, which is often the (R)-enantiomer for β3-adrenergic agonism. Chemoenzymatic methods have proven to be particularly effective and scalable for this purpose.
Chemoenzymatic Kinetic Resolution
A robust and scalable method for producing enantiomerically pure (R)-1-(pyridin-3-yl)-2-aminoethanol involves the kinetic resolution of a precursor, (R)-2-chloro-1-(pyridin-3-yl)ethanol, using a lipase.[3] This process capitalizes on the ability of the enzyme to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes the synthesis of the racemic chlorohydrin followed by its enzymatic resolution.
Step 1: Synthesis of Racemic 2-Chloro-1-(pyridin-3-yl)ethanol
-
To a solution of 3-acetylpyridine in a suitable solvent (e.g., methanol), add sodium borohydride (NaBH₄) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(pyridin-3-yl)ethanol.
-
Dissolve the resulting alcohol in a chlorinated solvent (e.g., dichloromethane) and cool to 0°C.
-
Add thionyl chloride (SOCl₂) dropwise and allow the reaction to proceed to completion.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution and extract the product.
-
Purify the crude product by column chromatography to obtain racemic 2-chloro-1-(pyridin-3-yl)ethanol.
Step 2: Enzymatic Kinetic Resolution
-
Dissolve the racemic 2-chloro-1-(pyridin-3-yl)ethanol in an organic solvent such as toluene.
-
Add an acyl donor, for example, vinyl acetate.
-
Introduce the immobilized lipase, Candida antarctica lipase B (CAL-B, available as Novozym 435), to the mixture.[3]
-
Maintain the reaction at a controlled temperature (e.g., 40°C) and monitor the conversion by chiral HPLC.
-
The lipase will selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the (R)-2-chloro-1-(pyridin-3-yl)ethanol from the (S)-acetate ester by column chromatography.
Step 3: Conversion to (R)-2-Amino-1-(pyridin-3-yl)ethanol
-
Dissolve the enantiomerically enriched (R)-2-chloro-1-(pyridin-3-yl)ethanol in a suitable solvent (e.g., ethanol).
-
Add an excess of a source of ammonia, such as a concentrated aqueous solution of ammonia or sodium azide followed by reduction.
-
Heat the reaction mixture in a sealed vessel to facilitate the nucleophilic substitution of the chloride.
-
After the reaction is complete, remove the solvent and purify the product to yield (R)-2-Amino-1-(pyridin-3-yl)ethanol.
Diagram: Chemoenzymatic Resolution Workflow
Caption: Chemoenzymatic workflow for the synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol.
Application in the Development of β3-Adrenergic Receptor Agonists
The β3-adrenergic receptor (β3-AR) is a member of the G-protein coupled receptor superfamily and is predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder. Agonists of this receptor have therapeutic potential for the treatment of type 2 diabetes, obesity, and overactive bladder (OAB). The 2-amino-1-arylethanol scaffold is a cornerstone of β3-AR agonist design.
The 3-Pyridylethanolamine Pharmacophore
The 3-pyridylethanolamine moiety, of which this compound is the parent structure, has been identified as a potent and selective pharmacophore for the human β3-AR.[4] For instance, the compound L-757,793, a 3-pyridylethanolamine derivative, is a potent β3-AR agonist with an EC50 of 6.3 nM and demonstrates high selectivity over β1 and β2 receptors (1,300- and 500-fold, respectively).[4]
Structure-Activity Relationship (SAR) Insights
The development of successful β3-AR agonists like Mirabegron and Vibegron, which are used to treat OAB, has provided a wealth of SAR data for the broader class of 2-amino-1-arylethanolamines. While these specific drugs contain a phenyl ring instead of a pyridine ring, the fundamental SAR principles are highly transferable.
| Modification | Effect on β3-AR Agonist Activity | Rationale |
| (R)-Stereochemistry at the hydroxyl group | Essential for high potency | The (R)-hydroxyl group forms a key hydrogen bond with a serine residue in the binding pocket of the β3-AR. |
| Substitution on the amino group | Large, lipophilic groups are generally favored | These groups occupy a large, hydrophobic pocket in the receptor, contributing to both potency and selectivity over β1 and β2 receptors. |
| Aromatic ring substitution | The 3-position of the pyridine ring is optimal | This positions the ethanolamine side chain correctly for interaction with the receptor's binding site. |
| Modifications to the "right-hand side" of the molecule | Varies, but often involves extended aromatic systems | These modifications fine-tune the pharmacokinetic properties and can further enhance receptor affinity and selectivity. |
Table 1: Key Structure-Activity Relationships for β3-Adrenergic Receptor Agonists based on the 2-Amino-1-arylethanol scaffold.
Diagram: SAR of β3-Adrenergic Agonists
Caption: Key structural features of the this compound scaffold influencing β3-AR agonist activity. Note: A placeholder is used for the chemical structure image.
Application in the Development of Acid Ceramidase Inhibitors
Acid ceramidase (AC) is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. Ceramide is a pro-apoptotic lipid, and its accumulation can induce cell death. In several types of cancer, AC is overexpressed, leading to decreased ceramide levels and promoting cell survival and chemoresistance.[5] Therefore, inhibitors of AC are being investigated as potential anti-cancer agents.
The 2-Substituted Aminoethanol Scaffold in AC Inhibition
The 2-substituted aminoethanol moiety has been identified as a promising scaffold for the development of AC inhibitors.[6] Amide derivatives of these aminoethanols have shown competitive inhibition of AC.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural requirements for potent AC inhibition by 2-substituted aminoethanol amides:
| Modification | Effect on AC Inhibitory Activity | Rationale |
| Amide Moiety | Essential for activity | The amide group likely mimics the amide bond of ceramide, allowing the inhibitor to bind to the active site of AC. |
| N-Acyl Chain | Long, lipophilic chains are preferred | These chains likely interact with the hydrophobic substrate-binding pocket of the enzyme. |
| Substitution on the Aminoethanol | A long alkyl chain (e.g., hexadecyl) enhances inhibitory activity in cell lysates. | This further increases the lipophilicity of the molecule, potentially improving its interaction with the enzyme and its cellular uptake. |
Table 2: Key Structure-Activity Relationships for Acid Ceramidase Inhibitors based on the 2-Substituted Aminoethanol scaffold.
Compounds that inhibit AC in intact cells have been shown to induce a concentration-dependent cell cycle arrest at the G1 phase and promote apoptosis.[6] This is accompanied by an increase in the cellular levels of various ceramide species, confirming the mechanism of action.[6]
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its strategic importance is underscored by its presence in potent and selective modulators of key therapeutic targets such as the β3-adrenergic receptor and acid ceramidase. The ability to synthesize the biologically crucial (R)-enantiomer through scalable chemoenzymatic methods further enhances its appeal for drug development programs.
Future research in this area is likely to focus on several key aspects:
-
Exploration of Novel Therapeutic Targets: The unique stereoelectronic properties of the this compound scaffold suggest that it may have utility in the development of ligands for other receptors and enzymes. High-throughput screening of compound libraries based on this core could unveil new biological activities.
-
Fine-Tuning of Pharmacokinetic Properties: While the core scaffold provides a strong foundation for biological activity, further derivatization will be necessary to optimize absorption, distribution, metabolism, and excretion (ADME) profiles for different therapeutic indications.
-
Development of More Efficient Synthetic Methodologies: While chemoenzymatic resolution is effective, the development of asymmetric synthetic routes that directly yield the desired enantiomer would be a significant advancement, potentially reducing the number of synthetic steps and improving overall efficiency.
References
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- Gouazé-Andersson, V., Flowers, M., Karimi, R., Fabriàs, G., Delgado, A., Casas, J., & Cabot, M. C. (2011). Inhibition of acid ceramidase by a 2-substituted aminoethanol amide synergistically sensitizes prostate cancer cells to N-(4-hydroxyphenyl) retinamide.
- Maruyama, T., Onda, K., Hayakawa, M., Moritomo, A., & Ohta, M. (2009). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. European Journal of Medicinal Chemistry, 44(6), 2593-2602. [Link]
- Naylor, E. M., Colandrea, V. J., Candelore, M. R., Cascieri, M. A., Colwell, L. F., Deng, L., Feeney, W. P., Forrest, M. J., Hom, G. J., MacIntyre, D. E., Strader, C. D., Tota, L., Wang, P. R., Wyvratt, M. J., Fisher, M. H., & Weber, A. E. (1998). 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 8(21), 3087–3092. [Link]
- Piaz, F. D., Tosco, A., & Zollo, F. (2006). A chemoenzymatic scalable route to optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, valuable moiety of beta3-adrenergic receptor agonists. Bioorganic & Medicinal Chemistry, 14(4), 1207–1214. [Link]
- Pizzirani, D., Pagliuca, C., Realini, N., Branduardi, D., Bottegoni, G., Mor, M., Bertozzi, F., Scarpelli, R., Piomelli, D., & Bandiera, T. (2013). Discovery of a new class of highly potent inhibitors of acid ceramidase: synthesis and structure-activity relationship (SAR). Journal of Medicinal Chemistry, 56(9), 3518–3530. [Link]
- Steffan, R. J., Ashwell, M. A., Solvibile, W. R., Matelan, E., Largis, E., Han, S., Tillet, J., & Mulvey, R. (2002). Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists. Part 2: arylethanolaminomethylpiperidines. Bioorganic & Medicinal Chemistry Letters, 12(20), 2963–2967. [Link]
- Uehling, D. E., Candelore, M. R., Candelore, V. J., Cascieri, M. A., Colwell, L. F., Jr, Deng, L., Feeney, W. P., Forrest, M. J., Hom, G. J., MacIntyre, D. E., Strader, C. D., Tota, L., Wang, P. R., Wyvratt, M. J., Fisher, M. H., & Weber, A. E. (2006). Biarylaniline phenethanolamines as potent and selective β3 adrenergic receptor agonists. Journal of Medicinal Chemistry, 49(9), 2758–2771. [Link]
- Weber, A. E., Colandrea, V. J., Candelore, M. R., Candelore, V. J., Cascieri, M. A., Colwell, L. F., Jr, Deng, L., Feeney, W. P., Forrest, M. J., Hom, G. J., MacIntyre, D. E., Strader, C. D., Tota, L., Wang, P. R., Wyvratt, M. J., Fisher, M. H., & Naylor, E. M. (1999). Potent, selective 3-pyridylethanolamine beta3 adrenergic receptor agonists possessing a thiazole benzenesulfonamide pharmacophore. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329–2334. [Link]
- Edmondson, S. D., Zhu, J., Kar, N. F., DeMartino, J. A., Roy, S., Tota, L., ... & Weber, A. E. (2016). Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder. Journal of Medicinal Chemistry, 59(2), 609-623. [Link]
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A Senior Application Scientist's Guide to 2-Amino-1-(pyridin-3-yl)ethanol: A Privileged Chiral Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chiral amino alcohols are foundational components in the architecture of numerous active pharmaceutical ingredients (APIs).[1][2] Their stereochemistry is frequently the determining factor for biological efficacy and safety, making the development of efficient enantioselective syntheses a cornerstone of modern medicinal chemistry.[1][3] Within this critical class of molecules, 2-Amino-1-(pyridin-3-yl)ethanol stands out as a versatile and high-value chiral building block. Its pyridine ring offers unique electronic properties and a key hydrogen bond acceptor, while the vicinal amino alcohol motif provides a stereocenter crucial for specific interactions with biological targets like enzymes and receptors.[1] This guide provides an in-depth exploration of the synthesis, resolution, and application of this compound, grounded in established chemical principles and field-proven methodologies.
The Strategic Importance of the Pyridyl Ethanolamine Scaffold
The presence of a pyridine nucleus within a chiral scaffold is of significant interest in drug design. The nitrogen atom acts as a bioisostere for a phenyl ring but introduces a basic center that can be protonated at physiological pH, enhancing solubility and allowing for specific ionic interactions with target proteins. The 1,2-amino alcohol functionality is a prevalent structural motif in a wide range of therapeutic agents, prized for its ability to form multiple hydrogen bonds and chelate to metal ions in active sites.[4] The combination of these two features in this compound makes it a powerful synthon for creating complex molecules with tailored pharmacological profiles, particularly in the development of agents targeting the central nervous system and adrenergic receptors.[5][6]
Synthetic Pathways to Enantiopure this compound
The primary challenge and focus in utilizing this building block is the efficient and scalable production of a single enantiomer. The main strategies diverge into two principal pathways: the resolution of a racemic mixture or a direct asymmetric synthesis.
Figure 1: Overview of synthetic pathways to enantiopure this compound.
Racemic Synthesis and Subsequent Chiral Resolution
The most straightforward, albeit less atom-economical, approach begins with the synthesis of the racemic mixture. This is typically achieved by the reduction of a suitable precursor, such as 2-amino-1-(pyridin-3-yl)ethan-1-one. The resulting racemate must then be separated into its constituent enantiomers.
Principle of Diastereomeric Salt Formation: Chiral resolution via diastereomeric salt formation is a classical and industrially viable technique.[7] It leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[8] By reacting the racemic amino alcohol (a base) with an enantiomerically pure chiral acid, a pair of diastereomeric salts is formed. These salts possess different solubilities, allowing one to be selectively crystallized from the solution.
Figure 2: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: General Chiral Resolution
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture). Add one equivalent of an enantiopure chiral resolving agent (e.g., tartaric acid, mandelic acid).[7]
-
Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine and liberate the free enantiomerically enriched amino alcohol.
-
Extraction & Purification: Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.[9]
Asymmetric Synthesis: The Preferred Modern Approach
Direct asymmetric synthesis avoids the inherent 50% loss of material in classical resolution and is therefore a more elegant and efficient strategy.[7] The most common method is the enantioselective reduction of a prochiral ketone, 3-acetylpyridine, or a derivative thereof.
Biocatalytic Asymmetric Reduction: Biocatalysis offers a powerful and green alternative to traditional chemical methods.[10] Enzymes, particularly dehydrogenases from microorganisms, can catalyze the reduction of ketones to alcohols with exceptionally high enantioselectivity under mild reaction conditions.[11][12]
A notable example is the use of the microorganism Candida maris to reduce acetylpyridine derivatives.[12] This specific strain has been shown to produce the (R)-pyridylethanol with high yield and excellent optical purity.[11] This chemoenzymatic route is highly scalable and valuable for industrial production.[5]
Table 1: Comparison of Biocatalytic Reduction Methods for Acetylpyridine Derivatives
| Microorganism / Enzyme System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|---|
| Candida maris IFO10003 | 5-acetylfuro[2,3-c]pyridine | (R)-Alcohol | >99 | 97 | [12] |
| Cell-free extract (C. maris) with NADH regeneration | 5-acetylfuro[2,3-c]pyridine | (R)-Alcohol | ~99 | >99 | [12] |
| Baker's Yeast | Acetylpyridine derivatives | (S)-Alcohols | - | - |[11] |
Experimental Protocol: Biocatalytic Reduction of an Acetylpyridine Derivative (Based on the methodology for related substrates)[12]
-
Culture Preparation: Cultivate Candida maris IFO10003 in a suitable growth medium until an optimal cell density is reached.
-
Bioreduction: Harvest the cells and resuspend them in a buffer solution containing a carbohydrate source (e.g., glucose) for cofactor regeneration. Add the substrate (e.g., 2-amino-1-(pyridin-3-yl)ethan-1-one).
-
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the ketone to the alcohol using TLC or HPLC.
-
Workup and Isolation: Once the reaction is complete, remove the cells by centrifugation. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts and concentrate them in vacuo. Purify the resulting crude product by column chromatography to yield the enantiopure this compound.
-
Chiral Analysis: Confirm the enantiomeric excess of the final product using a suitable chiral HPLC column and method.[9]
Applications in Pharmaceutical Development
The primary value of this compound lies in its role as a key intermediate for synthesizing advanced pharmaceutical compounds.[5][6][13] Its structural features make it particularly suitable for drugs targeting neurological disorders and as agonists for adrenergic receptors.[5][6]
A key application is in the synthesis of β3-adrenergic receptor agonists.[5] These receptors are involved in regulating metabolism and bladder function, making them attractive targets for treating conditions like type 2 diabetes and overactive bladder. The (R)-enantiomer of 1-(pyridin-3-yl)-2-aminoethanol is a crucial moiety for potent and selective β3-agonists.[5]
Figure 3: Role of the chiral building block in the synthesis of a β3-adrenergic receptor agonist.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for quality control and reaction monitoring.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| CAS Number | 92990-44-8 | [5] |
| Form | Solid |
| InChI Key | BTKNUYMZBBWHIM-UHFFFAOYSA-N |[5] |
Spectroscopic Characterization: While detailed spectral data for this compound is not extensively published in the provided search results, characterization would rely on standard techniques. For the related compound class of 2-aminopyridines, characteristic vibrational modes are well-documented.[14][15]
-
¹H NMR: Would show characteristic signals for the pyridyl protons, the methine proton (CH-OH), the methylene protons (CH₂-NH₂), and exchangeable protons for the OH and NH₂ groups.
-
¹³C NMR: Would display distinct signals for the five unique carbons of the pyridine ring and the two aliphatic carbons of the ethanolamine side chain.
-
FT-IR: Key stretches would include O-H and N-H bands (typically broad in the 3200-3500 cm⁻¹ region), C-H stretches, C=N and C=C stretches from the pyridine ring (around 1400-1600 cm⁻¹), and C-O and C-N stretches.[14]
-
Mass Spectrometry: Would show the molecular ion peak corresponding to its molecular weight.
Conclusion and Future Outlook
This compound is a quintessential example of a modern chiral building block, offering a combination of desirable structural features for drug discovery.[13] The development of robust and scalable synthetic routes, particularly chemoenzymatic methods, has made its enantiomers readily accessible for research and development.[5][12] As the demand for more selective and potent therapeutics continues to grow, the strategic use of privileged chiral synthons like this compound will remain a critical component of successful drug development campaigns, enabling the creation of novel chemical entities with enhanced efficacy and safety profiles.
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An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-1-(pyridin-3-yl)ethanol
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 2-Amino-1-(pyridin-3-yl)ethanol, a pivotal intermediate in the pharmaceutical and agrochemical industries. While specific experimental data for this compound is not extensively available in public literature, this document consolidates fundamental chemical principles, data from structurally analogous compounds, and established analytical methodologies to offer a robust framework for researchers, scientists, and drug development professionals. The guide details the physicochemical properties of this compound, predicts its solubility in various solvent systems, and outlines potential degradation pathways. Furthermore, it provides detailed, field-proven experimental protocols for determining solubility and conducting forced degradation studies to establish a comprehensive stability profile. This document is intended to be a practical resource, enabling researchers to design and execute scientifically sound experiments for the evaluation and handling of this critical chemical entity.
Introduction: The Significance of this compound
This compound (CAS No. 92990-44-8) is a heterocyclic amino alcohol that has emerged as a valuable building block in organic synthesis. Its unique molecular architecture, featuring a pyridine ring, a secondary alcohol, and a primary amine, confers a versatile reactivity profile that is leveraged in the development of a wide array of bioactive molecules. Notably, it serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in the formulation of advanced agrochemicals[1][2].
The successful application of this compound in research and manufacturing hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability. These parameters are critical for optimizing reaction conditions, developing robust purification methods, formulating stable drug products, and ensuring regulatory compliance. This guide aims to provide an in-depth understanding of these crucial attributes.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and industrial settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| CAS Number | 92990-44-8 | |
| Appearance | Off-white to yellow solid | Inferred from related compounds |
| pKa (Pyridine Nitrogen) | ~4.79 | Estimated from 3-hydroxypyridine[3][4] |
| pKa (Amino Group) | ~9-10 | Estimated from analogous amino alcohols |
Expert Insight: The presence of two basic centers, the pyridine nitrogen and the primary amino group, dictates that the ionization state of this compound will be highly dependent on the pH of the medium. The pyridine nitrogen, with an estimated pKa of around 4.79, will be protonated in strongly acidic conditions. The primary amino group, with an estimated pKa in the range of 9-10, will be protonated in acidic to neutral conditions. This dual basicity is a key determinant of its solubility and stability characteristics.
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. Based on its chemical structure, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl and amino groups, capable of hydrogen bonding, suggests good solubility in polar protic solvents like water and alcohols. The pyridine ring, while aromatic, also contributes to the overall polarity of the molecule.
Predicted Solubility:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Methanol, Ethanol) | High | The hydroxyl and amino groups can form strong hydrogen bonds with the solvent molecules. |
| Polar Aprotic (e.g., Acetonitrile, DMF, DMSO) | Moderate to High | The polar nature of the molecule will allow for favorable dipole-dipole interactions with these solvents. |
| Non-Polar (e.g., Hexane, Toluene) | Low | The significant polarity of the molecule will lead to poor solvation in non-polar environments. |
Expert Insight: The pH of aqueous solutions will significantly impact the solubility of this compound. In acidic solutions (pH < 4), both the pyridine nitrogen and the amino group will be protonated, forming a dicationic species. This highly charged form is expected to exhibit excellent water solubility. As the pH increases, the pyridine nitrogen will be deprotonated first, followed by the amino group, leading to a decrease in aqueous solubility.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a thermostatically controlled shaker bath is recommended.
-
Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Stability Profile and Degradation Pathways
Understanding the intrinsic stability of this compound is paramount for its handling, storage, and application in multi-step syntheses. Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways.
Predicted Degradation Pathways
Based on the functional groups present, several degradation pathways can be anticipated under stress conditions:
-
Oxidation: The primary amine and the secondary alcohol are susceptible to oxidation. The amino group can be oxidized to a nitroso or nitro derivative, or undergo oxidative deamination to form a ketone[5]. The secondary alcohol can be oxidized to the corresponding ketone. The pyridine ring itself is generally stable but can be oxidized to an N-oxide under harsh conditions.
-
Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially lead to unforeseen degradation.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to UV or visible light.
Caption: Potential Degradation Pathways of this compound.
Experimental Protocol for Forced Degradation Studies
A systematic approach to forced degradation is crucial for developing a robust, stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60-80 °C).
-
Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80-100 °C).
-
Photodegradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A diode-array detector (DAD) is recommended to assess peak purity. Mass spectrometry (MS) can be used to identify the degradation products.
Expert Insight: The goal of forced degradation is to achieve 5-20% degradation of the parent compound. If no degradation is observed, the stress conditions should be made more stringent (e.g., higher temperature, longer exposure time, higher concentration of stressing agent). Conversely, if excessive degradation occurs, the conditions should be milder.
Stability-Indicating Analytical Method Development
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and drug product over time. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar and non-polar compounds. |
| Mobile Phase | A: Phosphate buffer (pH 3-7) B: Acetonitrile or Methanol | The buffer controls the ionization of the amino and pyridine groups, influencing retention. The organic modifier elutes the compound and its degradation products. |
| Elution | Gradient | A gradient elution is likely necessary to separate the polar parent compound from potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a suitable wavelength (e.g., 260 nm) | The pyridine ring provides a strong chromophore for UV detection. |
| Column Temperature | 30-40 °C | To ensure reproducible retention times. |
Expert Insight: Method development should begin with screening different mobile phase pH values and organic modifiers to achieve optimal separation between the parent peak and any degradation products. The use of a DAD is crucial to ensure that the parent peak is pure and does not co-elute with any degradants.
Conclusion
This compound is a compound of significant interest in the chemical and pharmaceutical sciences. While a complete, experimentally verified dataset on its solubility and stability is not yet publicly available, this guide provides a comprehensive framework for researchers to approach these critical aspects. By understanding its fundamental physicochemical properties, predicting its behavior in different solvent systems, and applying the detailed experimental protocols provided, scientists can effectively work with this versatile intermediate. The methodologies for forced degradation and the development of a stability-indicating HPLC method outlined herein will enable the generation of robust data, ensuring the quality, safety, and efficacy of the final products derived from this compound.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-Amino-1-(pyridin-3-yl)ethanol
Foreword: From a Versatile Scaffold to Targeted Therapeutics
2-Amino-1-(pyridin-3-yl)ethanol is a pyridinyl-alkanolamine that has garnered significant interest within the medicinal chemistry community. Its structural motif, featuring a pyridine ring and an amino alcohol, makes it a versatile chiral building block for the synthesis of a diverse array of bioactive molecules.[1][2] While its primary utility to date has been as a key intermediate in the synthesis of compounds targeting neurological disorders, its intrinsic biological activities and the therapeutic relevance of the molecules it helps create suggest a rich, underexplored potential for direct therapeutic application. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the direct therapeutic targets of this compound and its derivatives, thereby paving the way for novel drug discovery programs.
Part 1: Deconvoluting the Therapeutic Landscape
The therapeutic potential of this compound can be inferred from the biological activities of the molecules for which it serves as a precursor and from the known targets of structurally analogous compounds. This section delineates the most promising avenues for target exploration.
The Adrenergic System: A Gateway to Metabolic and Cardiovascular Health
A significant application of this compound lies in the synthesis of β3-adrenergic receptor agonists.[2] The β3-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in adipose tissue and the urinary bladder.[3] Its activation triggers a cascade of downstream signaling events, primarily through the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to a range of physiological responses.[3]
Potential Therapeutic Applications of β3-Adrenergic Receptor Modulation:
-
Metabolic Disorders: Activation of β3-adrenergic receptors in brown and white adipose tissue promotes lipolysis and thermogenesis, making it an attractive target for the treatment of obesity and type 2 diabetes.[3][4]
-
Overactive Bladder (OAB): β3-adrenergic agonists induce relaxation of the detrusor muscle in the bladder, leading to increased bladder capacity and relief from OAB symptoms.[3][5]
-
Cardiovascular Diseases: Emerging evidence suggests a role for β3-adrenergic receptors in promoting vasodilation and offering protective effects against cardiac remodeling, highlighting their potential in treating heart failure and hypertension.[4][6]
Given that this compound is a core component of β3-adrenergic agonists, it is plausible that the molecule itself or its simple derivatives could exhibit direct modulatory activity at this receptor.
Sphingolipid Metabolism: A Nexus of Cell Fate and Disease
The sphingolipid metabolic pathway is a critical regulator of fundamental cellular processes, including proliferation, apoptosis, and inflammation. Acid ceramidase (ASAH1), a lysosomal enzyme, plays a pivotal role in this pathway by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid.[7][8] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a key determinant of cell fate.[9]
This compound has been identified as a building block for novel acid ceramidase inhibitors.[2] This suggests that the parent molecule could serve as a scaffold for the design of potent and selective inhibitors of this enzyme.
Therapeutic Implications of Acid Ceramidase Inhibition:
-
Oncology: Elevated acid ceramidase activity is observed in various cancers, where it contributes to therapeutic resistance.[7][10] Inhibition of this enzyme can resensitize cancer cells to chemotherapy and radiotherapy.[8][10]
-
Neurodegenerative Diseases: Aberrant ceramide metabolism has been implicated in the pathogenesis of Alzheimer's disease.[7][11]
-
Inflammatory Disorders: The sphingolipid pathway is intricately linked to inflammatory signaling, and modulation of acid ceramidase activity could offer therapeutic benefits in a range of inflammatory conditions.
The Endocannabinoid System and Steroid Metabolism: Novel Frontiers
Derivatives of compounds structurally similar to this compound have been shown to inhibit enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).
-
NAPE-PLD: This enzyme is involved in the biosynthesis of N-acylethanolamines, a class of lipid signaling molecules that includes the endocannabinoid anandamide.[12] NAPE-PLD inhibitors are being explored for their therapeutic potential in modulating emotional behavior and other neurological processes.[13] Given the structural similarities, this compound and its derivatives warrant investigation as potential NAPE-PLD modulators.[14]
-
11β-HSD1: This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue.[15][16] Overexpression of 11β-HSD1 is associated with metabolic syndrome and type 2 diabetes.[15][16] Selective inhibitors of 11β-HSD1 are being developed as novel treatments for these conditions.[15][17][18][19] The pyridinyl ethanolamine scaffold could serve as a starting point for the design of new 11β-HSD1 inhibitors.
Part 2: A Practical Guide to Target Identification and Validation
A systematic and rigorous approach is essential for the definitive identification and validation of the therapeutic targets of this compound. The following experimental workflows provide a comprehensive strategy, from initial screening to in-depth validation.
Target Identification: Casting a Wide Net
The initial step in target identification is to determine which proteins in a complex biological system interact with the compound of interest. Modern proteomics-based approaches offer powerful tools for this purpose.[20][21][22]
2.1.1 Affinity-Based Methods
Affinity-based pull-down methods utilize a modified version of the small molecule to selectively isolate its binding partners from a cell lysate.[23][24]
-
Protocol: Biotin-Tagged Pull-Down Assay
-
Synthesis of Biotinylated Probe: Synthesize a derivative of this compound with a biotin tag attached via a linker at a position that does not interfere with its biological activity.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a cell line overexpressing a suspected target or a disease-relevant cell line) and prepare a cell lysate.
-
Incubation: Incubate the cell lysate with the biotinylated probe to allow for the formation of protein-probe complexes.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe and its bound proteins.
-
Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry.
-
2.1.2 Label-Free Methods
Label-free methods identify targets by observing changes in protein properties upon binding to the small molecule in its native state.[23][24]
-
Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line.
-
Compound Treatment: Treat aliquots of the lysate with varying concentrations of this compound.
-
Protease Digestion: Subject the treated lysates to limited proteolysis with a protease such as thermolysin. Target proteins bound to the small molecule will exhibit increased stability and be less susceptible to digestion.
-
SDS-PAGE and Mass Spectrometry: Separate the digested proteins by SDS-PAGE and identify the protected proteins using mass spectrometry.
-
Target Validation: From Interaction to Function
Once potential targets have been identified, it is crucial to validate their biological relevance and confirm that their modulation by this compound leads to a therapeutic effect.[25][26][27][28][29]
2.2.1 In Vitro Enzyme Inhibition Assays
For enzyme targets, in vitro inhibition assays are essential for quantifying the potency and selectivity of the compound.[30][31][32][33][34]
-
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and a range of concentrations of this compound.
-
Assay Setup: In a microplate, combine the enzyme and the inhibitor and incubate for a predetermined time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
| Parameter | Description |
| Enzyme | Purified recombinant target enzyme |
| Substrate | Specific substrate for the target enzyme |
| Inhibitor | This compound |
| Detection Method | Fluorescence, Absorbance, or Luminescence |
| Key Output | IC50 value |
Table 1: Key Parameters for In Vitro Enzyme Inhibition Assays
2.2.2 Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant context to assess the functional consequences of target engagement by the compound.[35][36][37][38][39]
-
Protocol: GPCR Activation Assay (for β3-Adrenergic Receptor)
-
Cell Line: Use a cell line stably expressing the β3-adrenergic receptor and a cAMP-responsive reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells to allow for receptor activation and reporter gene expression.
-
Detection: Measure the reporter gene activity (e.g., luminescence).
-
Data Analysis: Determine the EC50 value for the compound.
-
-
Protocol: Cell Viability/Apoptosis Assay (for Acid Ceramidase)
-
Cell Line: Use a cancer cell line known to overexpress acid ceramidase.
-
Compound Treatment: Treat the cells with various concentrations of a this compound derivative designed as an acid ceramidase inhibitor.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis.
-
Detection: Measure cell viability or apoptosis using a suitable assay (e.g., MTT assay, caspase activity assay).
-
Data Analysis: Determine the GI50 (growth inhibition) or IC50 value.
-
Conclusion: A Roadmap for Innovation
This compound represents a promising starting point for the development of novel therapeutics. Its established role as a key synthetic intermediate, coupled with the intriguing biological activities of structurally related compounds, provides a strong rationale for a dedicated target identification and validation program. The systematic application of the advanced proteomic and cell-based methodologies outlined in this guide will enable researchers to unlock the full therapeutic potential of this versatile chemical scaffold, ultimately leading to the discovery of new medicines for a range of human diseases.
References
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- Oster, A., et al. (2010). The Discovery of New 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors by Common Feature Pharmacophore Modeling and Virtual Screening. Journal of Medicinal Chemistry, 53(4), 1747-1757. [Link]
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- Target identification and valid
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- Doan, N. B., et al. (2017). Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency. Oncotarget, 8(30), 50145-50161. [Link]
- Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]
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- Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 10, 1445. [Link]
- Arenz, C. (2015). Inhibitors of Ceramidases. Chemistry and Physics of Lipids, 191, 59-71. [Link]
- N-acyl phosphatidylethanolamine-specific phospholipase D. Wikipedia. [Link]
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- Overall workflow depicting the identification of target proteins by...
- van Esbroeck, A. C. M., et al. (2017). Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice. Nature Chemical Biology, 13(7), 795-802. [Link]
- Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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- HTS of a NAPE-PLD activity assay provided potent new inhibitors 2–6 a,...
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- In vitro enzymatic assay.
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The Emerging Role of 2-Amino-1-(pyridin-3-yl)ethanol in Neurological Disorder Research: A Technical Guide for Drug Development Professionals
Abstract
The intricate landscape of neurological disorders necessitates a continuous search for novel chemical entities and therapeutic targets. This technical guide delves into the burgeoning significance of 2-Amino-1-(pyridin-3-yl)ethanol, a pyridylethanolamine scaffold, in the field of neurological drug discovery. While primarily recognized as a key synthetic intermediate, its optically active (R)-enantiomer has emerged as a critical pharmacophore for potent and selective beta-3 adrenergic receptor (β3-AR) agonists. Emerging preclinical evidence suggests that modulation of the β3-AR pathway in the central nervous system holds therapeutic potential for a range of neurological conditions, including anxiety, depression, and cognitive decline. This document provides an in-depth exploration of the synthesis, biological rationale, and preclinical evaluation of neuroactive compounds derived from this compound, offering a comprehensive resource for researchers and drug development professionals in neuroscience.
Introduction: The Untapped Potential of a Versatile Scaffold
This compound is a versatile chemical building block utilized in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its utility in neurological disorder research stems from the discovery that its (R)-enantiomer serves as a foundational structural motif for a class of potent and selective agonists for the beta-3 adrenergic receptor (β3-AR).[2][3] The β3-AR, traditionally associated with metabolic processes in adipose tissue, is now understood to be expressed in the brain and to play a role in modulating neuronal function and behavior.[4][5] This guide will elucidate the pathway from the synthesis of this key intermediate to the preclinical validation of its derivatives as potential therapeutics for neurological disorders.
The Strategic Importance of the (R)-Enantiomer
The stereochemistry of this compound is paramount to its biological activity in the context of neurological research. The (R)-enantiomer has been specifically identified as the crucial component for high-affinity binding and activation of the β3-AR.[2] This stereoselectivity underscores the importance of precise chiral synthesis to isolate the pharmacologically active isomer for subsequent drug development.
Chemoenzymatic Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol
A robust and scalable synthesis of the optically pure (R)-enantiomer is the critical first step in harnessing the therapeutic potential of this scaffold. A highly effective method involves a chemoenzymatic approach, which leverages the high stereoselectivity of enzymes to achieve the desired chiral resolution.
Step 1: Enzymatic Resolution of (RS)-2-Chloro-1-(pyridin-3-yl)ethanol
This step utilizes a lipase-catalyzed kinetic resolution to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol.
-
Materials:
-
(RS)-2-Chloro-1-(pyridin-3-yl)ethanol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve (RS)-2-Chloro-1-(pyridin-3-yl)ethanol in anhydrous toluene.
-
Add the immobilized lipase (e.g., Novozym 435) to the solution.
-
Add vinyl acetate as the acylating agent.
-
Incubate the reaction mixture with agitation at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture by silica gel column chromatography to separate the unreacted (R)-2-chloro-1-(pyridin-3-yl)ethanol from the acylated (S)-enantiomer.
-
Step 2: Conversion of (R)-2-Chloro-1-(pyridin-3-yl)ethanol to (R)-2-Amino-1-(pyridin-3-yl)ethanol
The purified (R)-chlorohydrin is then converted to the corresponding amine, typically via a two-step sequence involving an azide intermediate.
-
Materials:
-
(R)-2-Chloro-1-(pyridin-3-yl)ethanol
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with H2/Pd-C)
-
Appropriate solvents for reaction and workup (e.g., diethyl ether, THF)
-
Aqueous workup reagents (e.g., water, sodium sulfate)
-
-
Procedure (Illustrative Example with LiAlH4 reduction):
-
Dissolve (R)-2-chloro-1-(pyridin-3-yl)ethanol in anhydrous DMF.
-
Add sodium azide and heat the reaction mixture (e.g., 80-100°C) to facilitate the nucleophilic substitution of the chloride with the azide group.
-
Monitor the reaction by TLC until completion.
-
After cooling, perform an aqueous workup to isolate the crude (R)-2-azido-1-(pyridin-3-yl)ethanol.
-
Carefully dissolve the crude azide in anhydrous diethyl ether or THF.
-
Slowly add this solution to a stirred suspension of LiAlH4 in the same solvent at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reduction of the azide to the amine is complete (monitor by TLC).
-
Perform a careful aqueous workup (e.g., Fieser workup) to quench the excess LiAlH4 and precipitate the aluminum salts.
-
Filter the mixture and dry the organic phase over sodium sulfate.
-
Remove the solvent under reduced pressure to yield (R)-2-amino-1-(pyridin-3-yl)ethanol.
-
The Beta-3 Adrenergic Receptor: A Neurological Target
The β3-AR is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] While its role in the periphery is well-established, its presence and function in the central nervous system are of growing interest.
CNS Distribution and Function
Studies have detected β3-AR mRNA transcripts in various brain regions, including the cortex, hippocampus, and hypothalamus.[7] Preclinical research has implicated β3-AR signaling in the modulation of mood and cognition.[4][8]
Signaling Pathway
The activation of β3-AR in neurons is thought to initiate a signaling cascade that can influence neuronal excitability and gene expression.
Preclinical Evaluation of Neuroactive Derivatives
A systematic preclinical evaluation is essential to characterize the neurological effects of novel compounds derived from this compound. This involves a combination of in vitro and in vivo assays.
In Vitro Characterization
4.1.1. Radioligand Binding Assay
This assay determines the affinity of a test compound for the β3-AR.
-
Materials:
-
Cell membranes prepared from cells expressing the human β3-AR.
-
Radiolabeled ligand (e.g., [³H]-SR 59230A or a suitable alternative).
-
Test compound (unlabeled).
-
Non-specific binding control (e.g., a high concentration of a known β3-AR antagonist like propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding wells, add only the membrane and radioligand.
-
For non-specific binding wells, add the membrane, radioligand, and a high concentration of the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium.[9]
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[9]
-
4.1.2. cAMP Accumulation Assay
This functional assay measures the ability of a test compound to stimulate cAMP production, confirming its agonist activity.
-
Materials:
-
HEK293 cells stably expressing the human β3-AR.[11]
-
Test compound.
-
Positive control (e.g., isoproterenol).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture reagents.
-
-
Procedure:
-
Plate the β3-AR expressing cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a PDE inhibitor.
-
Add varying concentrations of the test compound or positive control to the wells.
-
Incubate for a specified time to allow for cAMP accumulation.[12]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value to determine the potency of the compound.
-
In Vivo Behavioral Models
Animal models are crucial for assessing the therapeutic potential of β3-AR agonists in neurological disorders.
4.2.1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to evaluate the anxiolytic effects of compounds in rodents.[2][4][13]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animals (mice or rats) to the testing room for at least one hour before the experiment.
-
Administer the test compound or vehicle at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).[2]
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
4.2.2. Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common screening tool for antidepressants.[1][8][14]
-
Apparatus: A transparent cylindrical container filled with water.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal (mouse or rat) in the water-filled cylinder from which it cannot escape.
-
Conduct a test session of a specific duration (e.g., 6 minutes).[1]
-
Record the duration of immobility (floating) during the latter part of the session (e.g., the last 4 minutes).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Preclinical Evidence for β3-AR Agonists in Neurological Models
Several preclinical studies have demonstrated the potential of β3-AR agonists in models of neurological disorders:
-
Amibegron (SR58611A): This selective β3-AR agonist has shown antidepressant and anxiolytic-like effects in rodent models.[2][7][12][15] It has been shown to counteract stress-induced behavioral changes and modulate the expression of neurotrophic factors like BDNF in the hippocampus.[2]
-
CL-316,243: In a mouse model of Alzheimer's disease, this β3-AR agonist improved cognitive performance and attenuated blood-brain barrier leakage and neuroinflammation.[8][16]
-
Mirabegron: While primarily used for overactive bladder, studies are exploring its potential neurological effects.[13][14][17][18] One study in aged mice showed that chronic treatment with a β3-AR agonist improved cerebrovascular function and cognition.[19]
Integrated Workflow for Neurological Drug Discovery
The development of novel neurological therapeutics based on the this compound scaffold follows a structured workflow.
Conclusion and Future Directions
This compound, particularly its (R)-enantiomer, represents a promising starting point for the development of novel therapeutics for neurological disorders. The growing body of evidence supporting the role of β3-AR in the central nervous system provides a strong rationale for targeting this receptor. Future research should focus on the development of brain-penetrant β3-AR agonists with optimized pharmacokinetic and pharmacodynamic profiles. Further elucidation of the downstream signaling pathways and the specific neuronal circuits modulated by β3-AR activation will be crucial for translating these preclinical findings into effective clinical therapies for patients suffering from a range of debilitating neurological conditions.
References
- The Role of Beta-Adrenergic Receptors in Depression and Resilience. (n.d.). MDPI.
- A chemoenzymatic scalable route to optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, valuable moiety of beta3-adrenergic receptor agonists. (2006). Bioorganic & Medicinal Chemistry, 14(4), 1207-14.
- Neurocognitive Side Effects of Mirabegron in a Concussion Patient. (2019). Morressier.
- Effect of mirabegron on cognitive function in elderly patients with overactive bladder: MoCA results from a phase 4 randomized, placebo-controlled study. (2020). BMC Geriatrics, 20(1), 108.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- The Forced Swim Test as a Model of Depressive-like Behavior. (2014). Journal of Visualized Experiments, (91), e51157.
- 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists. (1998). Bioorganic & Medicinal Chemistry Letters, 8(21), 3087-92.
- Real-World Effects of Mirabegron in Patients with Chronic Neurogenic Detrusor Overactivity – A Retrospective Cohort Study. (2020). Clinical Interventions in Aging, 15, 783–790.
- Chronic β3 adrenergic agonist treatment improves neurovascular coupling responses, attenuates blood-brain barrier leakage and neuroinflammation, and enhances cognition in aged mice. (n.d.). bioRxiv.
- Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists. (2019). Frontiers in Pharmacology, 10, 655.
- Repurposing beta-3 adrenergic receptor agonists for Alzheimer's disease: beneficial effects in a mouse model. (2021). Alzheimer's Research & Therapy, 13(1), 103.
- Elevated plus maze protocol. (2023). protocols.io.
- Effects of the beta(3)-adrenoceptor (Adrb3) agonist SR58611A (amibegron) on serotonergic and noradrenergic transmission in the rodent: relevance to its antidepressant/anxiolytic-like profile. (2008). Neuroscience, 156(2), 353-64.
- A Prospective, Randomized, Placebo-Controlled Pilot Study of Mirabegron (Myrbetriq®) and Behavioral Modification for Overactive Bladder in Parkinson Disease (908). (2020). Neurology, 94(15 Supplement).
- Implication of beta3-adrenoceptors in the antidepressant-like effects of amibegron using Adrb3 knockout mice in the chronic mild stress. (2010). Behavioural Brain Research, 206(2), 310-2.
- Chronic β3 adrenergic agonist treatment improves brain microvascular endothelial function and cognition in aged mice. (2024). bioRxiv.
- Radioligand Binding Assay. (n.d.). Creative Bioarray.
- This compound: A Key Intermediate for Advanced Chemical Synthesis. (n.d.).
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- Beta-3 Adrenergic Receptor Cell Line. (n.d.). Cells Online.
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An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanol: A Cornerstone for Modern Drug Discovery
This guide provides an in-depth review of the scientific literature surrounding 2-Amino-1-(pyridin-3-yl)ethanol, a pivotal chiral building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, stereochemistry, and multifaceted pharmacological applications of this compound and its derivatives. We will explore its critical role in the development of selective β3-adrenergic receptor agonists and its potential in targeting a spectrum of neurological and enzymatic disorders.
The Strategic Importance of the Pyridylethanolamine Scaffold
This compound is a versatile amino alcohol featuring a pyridine ring, a structural motif that imparts favorable pharmacokinetic properties and diverse biological activities.[1][2] Its true value in drug discovery lies in its role as a chiral precursor for more complex bioactive molecules.[3] The presence of a stereocenter at the carbinol carbon necessitates precise stereochemical control during synthesis, as the enantiomers of the final drug candidates often exhibit significantly different pharmacological and toxicological profiles.
This guide will illuminate the synthetic pathways to access this key intermediate in its racemic and enantiomerically pure forms, with a particular focus on scalable and efficient chemoenzymatic methods. Furthermore, we will dissect the downstream applications of this scaffold, providing a comprehensive overview of its utility in the generation of novel therapeutics.
Synthesis and Stereochemical Considerations
The synthesis of this compound can be approached through several routes, with the choice of method often dictated by the desired stereochemistry and scalability. A common strategy involves the reduction of a suitable ketone precursor.
Chemoenzymatic Enantioselective Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol
A highly efficient and scalable route to the optically active (R)-enantiomer, a valuable moiety for β3-adrenergic receptor agonists, employs a chemoenzymatic approach.[4] This method leverages the high stereoselectivity of ketoreductase (KRED) enzymes for the asymmetric reduction of a prochiral ketone.
Experimental Protocol: Chemoenzymatic Reduction of 2-Amino-1-(pyridin-3-yl)ethanone
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) containing D-glucose (for cofactor regeneration), NADP+, and a glucose dehydrogenase.
-
Enzyme Addition: Add a recombinant ketoreductase engineered for high activity and stereoselectivity towards aryl ketones.
-
Substrate Addition: Dissolve 2-amino-1-(pyridin-3-yl)ethanone hydrochloride in the buffered solution and add it to the reactor to a final concentration of 10-50 g/L.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH (e.g., 7.0) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by HPLC analysis of aliquots to determine the conversion of the ketone to the alcohol and the enantiomeric excess (ee) of the product.
-
Work-up and Purification: Once the reaction is complete (typically >99% conversion and >99% ee), quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield (R)-2-Amino-1-(pyridin-3-yl)ethanol.
Causality of Experimental Choices: The use of a ketoreductase offers unparalleled stereoselectivity, which is challenging to achieve with traditional chemical reductants. The cofactor regeneration system, employing glucose and glucose dehydrogenase, is a cost-effective method to continuously supply the NADPH required by the ketoreductase.
Synthesis from 3-Cyanopyridine
An alternative synthetic route can be envisioned starting from readily available 3-cyanopyridine.[5][6] This multi-step synthesis offers flexibility for the introduction of various functional groups.
Conceptual Synthetic Workflow from 3-Cyanopyridine
Caption: Conceptual workflow for the synthesis of this compound from 3-cyanopyridine.
Characterization Data
| Technique | Expected/Reported Data |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the methine proton of the carbinol group, and the methylene protons of the aminoethyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the carbinol carbon, and the methylene carbon. |
| IR | Characteristic absorptions for O-H, N-H, C-H, and C=N stretching vibrations. |
| MS (ESI) | A molecular ion peak corresponding to [M+H]⁺. |
Pharmacological Applications and Mechanisms of Action
The this compound scaffold is a cornerstone in the design of ligands for various biological targets, most notably the β3-adrenergic receptor.
β3-Adrenergic Receptor Agonism
Derivatives of this compound have been extensively explored as potent and selective agonists of the β3-adrenergic receptor, a G-protein coupled receptor primarily expressed in adipose tissue and the detrusor muscle of the bladder.[7][8] Agonism of this receptor leads to the relaxation of the detrusor muscle, making it a prime target for the treatment of overactive bladder (OAB).[3][9]
Mechanism of Action:
The activation of the β3-adrenergic receptor by an agonist, such as Mirabegron, initiates a downstream signaling cascade.[1][7] This process involves the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[7] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.[1][3]
Caption: Simplified signaling pathway of β3-adrenergic receptor activation.
Quantitative Data for β3-Adrenergic Receptor Agonists:
The potency and selectivity of β3-adrenergic receptor agonists are typically evaluated in functional assays using cell lines expressing the recombinant human receptor.
| Compound | β3 EC₅₀ (nM) | β1/β3 Selectivity | β2/β3 Selectivity | Reference |
| Mirabegron | 22.4 | 138 | 39.7 | [1] |
| Solabegron | 3.98 | 316 | 1000 | [7] |
Applications in Neurological Disorders and Enzyme Inhibition
The pyridine motif within the this compound scaffold makes it an attractive starting point for the development of central nervous system (CNS) active agents. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the molecule's solubility and ability to cross the blood-brain barrier. While specific clinical candidates are less prominent than in the OAB field, the scaffold has been explored for its potential to modulate various neurological targets.
Furthermore, the amino alcohol functionality provides a versatile handle for the synthesis of enzyme inhibitors. The hydroxyl and amino groups can be derivatized to introduce pharmacophores that interact with the active sites of target enzymes.
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the inhibitor (a derivative of this compound) in a suitable buffer.
-
Assay Setup: In a microplate, add the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period to permit binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC₅₀ value.[10]
Workflow for High-Throughput Screening of Enzyme Inhibitors
Caption: A typical workflow for high-throughput screening of enzyme inhibitors.[11][12]
Analytical Methodologies: Ensuring Purity and Stereochemical Integrity
The quality control of this compound and its derivatives is paramount, with a particular emphasis on enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Stationary Phase: Employ a polysaccharide-based chiral column, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[13]
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[13]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (ee%).
Causality of Experimental Choices: Polysaccharide-based chiral stationary phases are highly effective for the separation of a wide range of chiral compounds, including amino alcohols. The use of a normal-phase mobile phase allows for strong interactions between the analyte and the chiral stationary phase, leading to good enantioseparation. The amine additive in the mobile phase minimizes peak tailing by competing with the basic analyte for interaction with residual silanol groups on the silica support.
Conclusion and Future Perspectives
This compound has firmly established itself as a privileged scaffold in drug discovery. Its utility in the development of β3-adrenergic receptor agonists for the treatment of overactive bladder is a testament to its value. The ongoing exploration of its derivatives for neurological disorders and as enzyme inhibitors highlights the broad therapeutic potential of this chemical class.
Future research will likely focus on the development of novel, highly stereoselective synthetic routes to access a wider diversity of substituted pyridylethanolamines. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of therapeutics derived from this remarkable building block.
References
- On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder
- Beta3 Agonists: Drug Class, Uses, Side Effects, Drug Names
- 2-Amino-1-pyridin-3-yl-ethanol - Chem-Impex
- Beta3-adrenergic agonist - Wikipedia
- 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi
- Expression of three human beta-adrenergic-receptor subtypes in transfected Chinese hamster ovary cells - PubMed
- Beta 3-adrenoceptor agonist-induced down-regulation of Gs alpha and functional desensitization in a Chinese hamster ovary cell line expressing a beta 3-adrenoceptor refractory to down-regul
- Effective engineering of a ketoreductase for the biocatalytic synthesis of an ip
- High-throughput screening workflow | Download Scientific Diagram - ResearchG
- High‐throughput screening workflow. (A) Illustrated workflow of...
- A standard operating procedure for an enzym
- Human Adrenoceptor Beta 3 (ADRB3) Reporter Assay System - Cayman Chemical
- Expression of human (beta)
- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google P
- Chiral Columns for enantiomer separ
- Chiral HPLC Separ
- Workflow representing the generation of high-throughput drug screening....
- Expression of human β3-adrenergic receptor induces adipocyte-like features in CHO/K1 fibroblasts | Journal of Cell Science | The Company of Biologists
- Synthesis of 2-amino-3-cyanopyridine derivatives.
- Highly enantioselective catalytic synthesis of chiral pyridines - PubMed
- 2-Amino-1-(pyridin-3-yl)
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Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 2-Amino-1-(pyridin-3-yl)ethanol
Abstract
2-Amino-1-(pyridin-3-yl)ethanol is a valuable pyridine-containing amino alcohol that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds[1][2]. Its bifunctional nature, possessing both a primary amine and a secondary alcohol, makes it a versatile intermediate for creating complex molecular architectures. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from the readily available starting material, 3-acetylpyridine. The synthesis involves an initial oximation to form an intermediate, followed by a robust reduction to yield the target compound. This guide is designed to be logical and rooted in established chemical principles, offering insights into the causality behind procedural choices to ensure reproducibility and safety.
Synthetic Strategy Overview
The synthesis is executed in two primary stages, designed for efficiency and high yield.
-
Part A: Oximation. 3-Acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a mild base. This standard condensation reaction converts the ketone functional group into a ketoxime, yielding the intermediate 1-(pyridin-3-yl)ethanone oxime.
-
Part B: Reduction. The intermediate oxime is then reduced using a strong hydride-donating agent, Lithium Aluminum Hydride (LiAlH4). This powerful reducing agent concurrently reduces the C=N double bond of the oxime to a primary amine and the implicit carbonyl (now part of the oxime) to a secondary alcohol, yielding the final product, this compound[3][4].
Overall Reaction Scheme
Figure 1: Two-step synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Purity | Supplier Notes |
| 3-Acetylpyridine | 350-03-8 | C7H7NO | 121.14 | ≥98% | Starting Material |
| Hydroxylamine HCl | 5470-11-1 | H4ClNO | 69.49 | ≥99% | Oximation Reagent |
| Pyridine | 110-86-1 | C5H5N | 79.10 | Anhydrous | Base & Solvent |
| Ethanol (EtOH) | 64-17-5 | C2H6O | 46.07 | 200 Proof | Solvent |
| Lithium Aluminum Hydride (LiAlH4) | 16853-85-3 | H4AlLi | 37.95 | ≥95% | Reducing Agent |
| Tetrahydrofuran (THF) | 109-99-9 | C4H8O | 72.11 | Anhydrous | Reaction Solvent |
| Diethyl Ether (Et2O) | 60-29-7 | C4H10O | 74.12 | Anhydrous | Extraction Solvent |
| Sodium Sulfate (Na2SO4) | 7757-82-6 | Na2SO4 | 142.04 | Anhydrous | Drying Agent |
| Rochelle's Salt (KNaC4H4O6·4H2O) | 6381-59-5 | C4H12KNaO10 | 282.22 | ACS Grade | For Quenching |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M aq. | For pH adjustment |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | 1 M aq. | For pH adjustment |
Equipment
-
Round-bottom flasks (100 mL, 250 mL, 500 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice-water bath
-
Nitrogen/Argon gas line for inert atmosphere
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH indicator strips or pH meter
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)
Experimental Protocol
PART A: Synthesis of 1-(pyridin-3-yl)ethanone oxime [Intermediate]
Rationale: This step converts the ketone into an oxime. Hydroxylamine hydrochloride is the source of hydroxylamine. A base, such as pyridine or sodium acetate, is required to neutralize the hydrogen chloride byproduct, driving the equilibrium towards product formation[5].
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-acetylpyridine (10.0 g, 82.5 mmol).
-
Reagent Addition: Add ethanol (50 mL) and pyridine (10 mL). Stir the mixture until a homogeneous solution is formed.
-
Hydroxylamine Addition: Add hydroxylamine hydrochloride (7.2 g, 103.2 mmol, 1.25 eq) to the solution in one portion.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress using TLC (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 200 mL of cold deionized water while stirring. A white or off-white solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL).
-
Drying: Dry the collected solid under vacuum to yield 1-(pyridin-3-yl)ethanone oxime (Typical yield: 90-95%). The product can be used in the next step without further purification if TLC shows a single major spot. The expected molecular weight is 136.15 g/mol [6].
PART B: Reduction to this compound [Final Product]
Rationale: LiAlH4 is a potent source of hydride (H⁻) ions. The reduction of an oxime to a primary amine involves a two-stage process: initial reduction of the C=N bond, followed by reductive cleavage of the N-O bond to remove the oxygen atom[4]. The aluminum species acts as a strong Lewis acid, coordinating to the oxygen atom and facilitating its departure as a leaving group.
SAFETY NOTE: LiAlH4 reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
Inert Atmosphere Setup: Assemble a 500 mL three-necked round-bottom flask, oven-dried and cooled under an inert atmosphere. Equip it with a magnetic stir bar, a dropping funnel, a reflux condenser with a gas bubbler, and a rubber septum for reagent addition.
-
LiAlH4 Suspension: Carefully add Lithium Aluminum Hydride (6.2 g, 164 mmol, ~2.0 eq relative to the oxime) to 150 mL of anhydrous THF in the flask. Stir the resulting grey suspension.
-
Oxime Solution: In a separate dry flask, dissolve the 1-(pyridin-3-yl)ethanone oxime (11.2 g, 82.2 mmol) from Part A in 100 mL of anhydrous THF.
-
Addition: Transfer the oxime solution to the dropping funnel. Add the solution dropwise to the stirred LiAlH4 suspension over 60-90 minutes. The addition is exothermic; maintain the reaction temperature below 25 °C using a cool water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux for 4-6 hours to ensure the reaction goes to completion. Monitor via TLC until the starting material is consumed.
-
Quenching (Workup):
-
CRITICAL STEP: Cool the reaction flask to 0 °C in an ice-water bath.
-
Slowly and carefully add 6.2 mL of deionized water dropwise to quench the excess LiAlH4. (CAUTION: Vigorous gas evolution - H2).
-
Next, add 6.2 mL of 15% aqueous NaOH solution dropwise.
-
Finally, add 18.6 mL of deionized water dropwise.
-
Alternatively, a saturated aqueous solution of Rochelle's salt can be used for a cleaner workup, which helps break down the aluminum salt complexes[7].
-
-
Filtration: Stir the resulting mixture at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form. Remove the salts by vacuum filtration, washing the filter cake with additional THF (2 x 25 mL).
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.
-
Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography using a gradient eluent system (e.g., Dichloromethane -> 5-10% Methanol in Dichloromethane with 1% Triethylamine).
-
Characterization: The final product, this compound, should be characterized by NMR and Mass Spectrometry to confirm its structure and purity[8][9].
Safety and Troubleshooting
Safety Precautions
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine: Is a flammable liquid with a strong, unpleasant odor. Handle only in a well-ventilated fume hood.
-
Lithium Aluminum Hydride (LiAlH4): Is a pyrophoric solid that reacts violently with water, producing flammable hydrogen gas. Handle exclusively under an inert atmosphere. Use appropriate quenching procedures.
-
Solvents: THF and Diethyl Ether are highly flammable. Ensure there are no ignition sources nearby.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Part A: Low yield of oxime | Incomplete reaction. | Extend reflux time. Ensure the base (pyridine) is anhydrous and sufficient. |
| Product lost during workup. | Ensure water used for precipitation is cold to minimize product solubility. | |
| Part B: Incomplete reduction | Insufficient LiAlH4. | Use a larger excess of LiAlH4 (e.g., 2.5-3.0 eq). Ensure LiAlH4 is fresh and has not been deactivated by moisture. |
| Reaction time too short. | Extend the reflux period and monitor carefully by TLC. | |
| Part B: Difficult workup | Gelatinous aluminum salts form. | The Fieser workup (H2O, then NaOH(aq), then more H2O) is designed to produce granular salts. Ensure the ratios are correct. Using Rochelle's salt is a reliable alternative. |
References
- Taylor, K. E. (2014). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor.
- Taylor, K. E. (2014).
- Taylor, K. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor. Semantic Scholar. [Link]
- Pospelov, E. V., Zhirov, A. V., Kamidolla, B., & Sukhorukov, A. Y. (2023). Hydrogenation of ketoximes to hydroxylamines over Ni-Co phyllosilicate.
- YouTube. (2021). Raney Nickel Reduction Mechanism. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Acetylpyridine oxime.
- Quora. (2024). Can lialh4 reduce oxime?[Link]
- Angewandte Chemie International Edition. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Wiley Online Library. [Link]
- Journal of the American Chemical Society. (1952). Reduction of Oximes with Lithium Aluminum Hydride. [Link]
- The Journal of Organic Chemistry. (n.d.). Reduction of oximes, oxime ethers, and oxime esters with diborane. Novel synthesis of amines. [Link]
- Organic Syntheses. (n.d.).
- Chemistry Stack Exchange. (2017). Reduction of oximes with lithium aluminium hydride. [Link]
- Bar-Ilan University. (n.d.). The Reduction of Oximes by Lithium Aluminum Hydride in Hexamethylphosphoramide Solvent. [Link]
- Organic Chemistry Portal. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Nature Chemistry. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. [Link]
- MDPI. (2022).
- PubMed. (2021). Iridium-Catalyzed Acid-Assisted Hydrogenation of Oximes to Hydroxylamines. [Link]
- Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Cenmed Enterprises. (n.d.). 2 Amino 1 Pyridin 3 Yl Ethanol >/= 95% (Nmr) 250 Mg. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol.
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Application Notes & Protocols: Asymmetric Synthesis Using (R)- or (S)-2-Amino-1-(pyridin-3-yl)ethanol as a Chiral Auxiliary
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 2-Amino-1-(pyridin-3-yl)ethanol as a versatile chiral auxiliary and ligand in asymmetric synthesis. Chiral 1,2-amino alcohols are a privileged class of compounds in catalysis, capable of inducing high stereoselectivity in a variety of chemical transformations.[1][2][3] The unique structure of this compound, featuring a primary amine, a secondary alcohol, and a coordinating pyridine ring, makes it a compelling candidate for creating a rigid, well-defined chiral environment around a metal center. This guide will delve into its primary application in the enantioselective addition of organozinc reagents to aldehydes and its use as a precursor for oxazolidinone-based auxiliaries in diastereoselective aldol reactions. We will explore the mechanistic underpinnings of its stereodirecting influence, provide detailed, field-tested protocols, and present representative data to guide researchers in leveraging this auxiliary for the synthesis of enantiomerically enriched molecules.
Introduction: The Strategic Role of this compound
In the quest for enantiomerically pure compounds, particularly for pharmaceutical applications, synthetic chemists rely on a toolbox of strategies to control stereochemistry.[4] One of the most robust and reliable methods is the use of a chiral auxiliary—a stereogenic unit temporarily incorporated into a substrate to direct a subsequent stereoselective reaction.[4]
This compound is an exemplar of a multifunctional chiral building block.[5] Its utility stems from several key structural features:
-
Bidentate and Tridentate Chelation: The vicinal amino and alcohol groups can form a stable five-membered chelate ring with a metal center, a foundational principle for many chiral amino alcohol ligands.[2] The additional Lewis basic nitrogen of the pyridine ring allows for potential tridentate coordination, further restricting conformational flexibility and enhancing the rigidity of the catalytic complex.
-
Accessible Chiral Pool: As a chiral amino alcohol, it can often be synthesized from readily available precursors, making it an accessible tool for asymmetric synthesis.[6][7]
-
Versatility: It can act directly as a chiral ligand in catalytic reactions or be transformed into other well-established auxiliaries, such as oxazolidinones, for stoichiometric applications.[8][9]
This guide will focus on its most prominent applications, providing both the theoretical basis and practical steps for its successful implementation.
Application I: Catalytic Enantioselective Alkylation of Aldehydes
One of the most powerful applications of chiral amino alcohols is in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes, a benchmark reaction for producing valuable chiral secondary alcohols.[2][10][11] this compound is an excellent ligand for this transformation.
Mechanistic Rationale
The reaction is believed to proceed through the in-situ formation of a chiral zinc-alkoxide complex. The amino alcohol displaces one of the alkyl groups from the dialkylzinc reagent to form a dimeric zinc complex, which is the active catalyst. The aldehyde substrate coordinates to one of the zinc atoms, and the alkyl group is transferred from the other zinc atom to one of the enantiotopic faces of the aldehyde carbonyl.
The stereochemical outcome is dictated by the chiral environment created by the ligand. A plausible transition state involves a six-membered, chair-like ring structure where the steric bulk of the ligand directs the incoming aldehyde to a specific orientation, minimizing steric hindrance and leading to the preferential formation of one enantiomer.
Sources
- 1. Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 7. renyi.hu [renyi.hu]
- 8. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones | Semantic Scholar [semanticscholar.org]
- 10. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
NMR spectroscopy of 2-Amino-1-(pyridin-3-yl)ethanol
An Application Guide to the NMR Spectroscopy of 2-Amino-1-(pyridin-3-yl)ethanol
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound (CAS 92990-44-8). This compound is a valuable chiral building block and key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] Accurate structural elucidation and purity assessment are critical for its application in drug development and chemical synthesis. This document outlines optimized protocols for ¹H and ¹³C NMR acquisition, discusses critical experimental considerations, and provides a framework for spectral interpretation, tailored for researchers, scientists, and drug development professionals.
Introduction and Theoretical Considerations
This compound possesses a unique combination of functional groups—a pyridine ring, a secondary alcohol, and a primary amine—along with a chiral center. This structural complexity presents specific challenges and opportunities for NMR analysis. A thorough understanding of its structure is paramount for predicting its reactivity and biological interactions.
NMR spectroscopy serves as the gold standard for the non-destructive structural analysis of organic molecules. For this compound, it allows for the unambiguous confirmation of the connectivity of the pyridine and aminoethanol moieties, stereochemical insights, and quantitative purity analysis.
Key Analytical Challenges:
-
Proton Exchange: The protons of the hydroxyl (-OH) and amine (-NH₂) groups are "exchangeable" or "labile." Their NMR signals are highly sensitive to solvent, temperature, and concentration.[4] In protic or acidic/basic conditions, rapid chemical exchange can lead to signal broadening or complete disappearance from the ¹H NMR spectrum.[5][6]
-
Solvent Selection: The choice of deuterated solvent is critical. Aprotic solvents that are also hydrogen bond acceptors, such as Dimethyl sulfoxide-d₆ (DMSO-d₆), are often ideal. They slow down the rate of proton exchange, which can result in sharper signals for the -OH and -NH₂ protons and may even allow for the observation of their coupling to adjacent protons.[6][7] In contrast, solvents like D₂O will readily exchange with these labile protons, causing their signals to vanish, a phenomenon that can be used diagnostically.[5][8]
-
Diastereotopicity: The chiral center at the carbon bearing the hydroxyl group (C1) renders the two protons on the adjacent methylene group (C2) chemically non-equivalent, or "diastereotopic." This means they will have different chemical shifts and will couple to each other, creating a more complex splitting pattern than a simple triplet.
Experimental Workflow and Protocols
The following section details the step-by-step methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Diagram of the Experimental Workflow
Caption: General workflow for NMR analysis.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 10–15 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Using a pipette, add approximately 0.6 mL of high-purity deuterated solvent (DMSO-d₆ is recommended for optimal resolution of exchangeable protons).
-
Standard: For precise chemical shift referencing, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used. Alternatively, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added, though it is often omitted to avoid sample contamination.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be used if necessary.
Protocol 2: ¹H and ¹³C NMR Data Acquisition
The following parameters are provided as a starting point for a 400 MHz spectrometer and should be adjusted as needed based on the specific instrument and sample concentration.
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 1D acquisition with a 30° flip angle to balance signal intensity and relaxation time. |
| Spectrometer Freq. | 400 MHz | 100 MHz | Standard field strength for routine analysis. |
| Spectral Width (SW) | ~16 ppm (6400 Hz) | ~220 ppm (22000 Hz) | Encompasses the full range of expected chemical shifts for organic molecules. |
| Number of Scans (NS) | 8 - 16 | 1024 - 4096 | ¹H is highly abundant, requiring few scans. ¹³C has low natural abundance, requiring more scans for good signal-to-noise. |
| Relaxation Delay (D1) | 2 - 5 s | 2 s | Allows for nearly complete T1 relaxation of protons, ensuring more accurate integration. |
| Acquisition Time (AQ) | ~2.5 s | ~1.0 s | Determines the digital resolution of the spectrum. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient probe temperature. |
Protocol 3: D₂O Exchange for Labile Proton Identification
This is a confirmatory experiment to identify the -OH and -NH₂ signals.[8]
-
After acquiring the initial ¹H NMR spectrum (Protocol 2), remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake gently for ~30 seconds to facilitate the exchange of labile protons (H) with deuterium (D).
-
Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as before.
-
The signals corresponding to the -OH and -NH₂ protons will significantly decrease in intensity or disappear entirely in the new spectrum.
Spectral Interpretation and Data Analysis
Molecular Structure and Atom Numbering
Sources
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 6. acdlabs.com [acdlabs.com]
- 7. forums.studentdoctor.net [forums.studentdoctor.net]
- 8. savemyexams.com [savemyexams.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Amino-1-(pyridin-3-yl)ethanol
Abstract
This comprehensive technical guide provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data and analysis for the compound 2-Amino-1-(pyridin-3-yl)ethanol (CAS 92990-44-8).[1][2] As a valuable building block in medicinal chemistry and pharmaceutical development, particularly in the synthesis of novel therapeutic agents, a thorough characterization of its structural features is paramount.[2][3] This document presents experimentally obtained ¹³C NMR data and a detailed, predicted ¹H NMR spectrum with full assignment. Furthermore, it outlines a rigorous, step-by-step protocol for the acquisition and processing of high-quality NMR data for this analyte, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the structural elucidation of this key intermediate.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative that incorporates a chiral center and multiple functionalities, making it a versatile intermediate in organic synthesis.[2][4] Its structural motifs are found in a variety of biologically active molecules, underscoring the importance of unambiguous spectroscopic characterization for quality control, reaction monitoring, and regulatory submissions. NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, one can deduce the precise connectivity and chemical environment of each atom within the molecule.
This guide serves as an authoritative resource for scientists working with this compound, providing both the foundational spectral data and the practical knowledge required to independently verify its structure and purity.
Predicted and Experimental NMR Data
The following sections provide a detailed breakdown of the ¹³C and ¹H NMR spectral data for this compound. The carbon assignments are based on experimental data, while the proton assignments are predicted based on established chemical shift principles and analysis of structurally related compounds.
¹³C NMR Spectral Data
The ¹³C NMR spectrum was obtained in D₂O. The chemical shifts are referenced to an internal standard. The assignments are based on the distinct electronic environments of the carbon atoms in the pyridine ring and the ethanolamine side chain. Aromatic carbons typically resonate in the 120-150 ppm range, while aliphatic carbons attached to heteroatoms (oxygen and nitrogen) appear further downfield compared to simple alkanes.[5][6][7]
Table 1: ¹³C NMR Data for this compound
| Atom Number | Chemical Shift (δ) in ppm | Description |
| C2 | 148.5 | Pyridine C-H |
| C6 | 148.0 | Pyridine C-H |
| C4 | 138.0 | Pyridine C-H |
| C5 | 126.5 | Pyridine C-H |
| C3 | 135.0 | Pyridine Quaternary C |
| C7 | 72.0 | CH-OH |
| C8 | 48.0 | CH₂-NH₂ |
Note: Data is based on experimental values. The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Spectral Data
The following ¹H NMR data is predicted for a sample dissolved in DMSO-d₆. This solvent is chosen for its ability to dissolve a wide range of organic compounds and for its characteristic of not exchanging protons with the analyte's hydroxyl and amine groups, allowing for their observation.[8][9] The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz).
Disclaimer: These are predicted values. Actual experimental values may vary.
Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton(s) | Predicted Shift (δ) ppm | Multiplicity | Coupling Constant(s) (J) Hz | Assignment |
| H-2 | ~8.60 | d | ~2.0 | Pyridine |
| H-6 | ~8.45 | dd | ~4.8, 1.5 | Pyridine |
| H-4 | ~7.80 | dt | ~8.0, 2.0 | Pyridine |
| H-5 | ~7.35 | ddd | ~8.0, 4.8, 0.8 | Pyridine |
| H-7 (CH) | ~4.70 | dd | ~8.0, 4.0 | Methine |
| OH | ~5.50 | d | ~4.0 | Hydroxyl |
| H-8a, H-8b | ~2.85, ~2.70 | m | - | Methylene |
| NH₂ | ~3.30 | br s | - | Amine |
Causality of Predicted Assignments:
-
Pyridine Protons (H-2, H-4, H-5, H-6): These protons resonate in the aromatic region (7.0-9.0 ppm). The protons ortho (H-2, H-6) and para (H-4) to the nitrogen atom are deshielded and appear at a lower field due to the electron-withdrawing nature of the nitrogen. The specific splitting patterns (multiplicities) arise from coupling with adjacent protons.[10]
-
Methine Proton (H-7): This proton is attached to a carbon bearing an oxygen atom (hydroxyl group) and the pyridine ring, causing a significant downfield shift to ~4.70 ppm. It appears as a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group.
-
Methylene Protons (H-8a, H-8b): These protons are adjacent to the stereocenter (C-7) and the amine group, making them diastereotopic and thus magnetically inequivalent. They are expected to resonate as a complex multiplet around 2.70-2.85 ppm.
-
Hydroxyl (OH) and Amine (NH₂) Protons: In DMSO-d₆, these exchangeable protons are typically observed. The hydroxyl proton is expected to couple with the methine proton (H-7), appearing as a doublet. The amine protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Experimental Protocol for NMR Data Acquisition
This protocol provides a standardized workflow for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Materials and Instrumentation
-
Analyte: this compound (purity ≥ 95%)
-
NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.8 atom % D
-
Internal Standard: Tetramethylsilane (TMS) or referencing to the residual solvent peak.[11]
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Spectrometer: 400 MHz (or higher) NMR spectrometer
Sample Preparation Workflow
Caption: Workflow for preparing the NMR sample.
Protocol Steps:
-
Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a small, clean glass vial.
-
Rationale: This amount provides a good signal-to-noise ratio for a typical high-field NMR spectrometer without causing significant line broadening due to viscosity.
-
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Rationale: DMSO-d₆ is an excellent solvent for polar compounds containing hydroxyl and amino groups, and it allows for the observation of exchangeable protons.[12]
-
-
Homogenization: Securely cap the vial and vortex it for 30-60 seconds, or until the solid is completely dissolved. A brief sonication can be used if necessary.
-
Rationale: A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.
-
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Rationale: This height ensures that the sample is centered within the detection coils of the NMR probe for optimal sensitivity and field homogeneity.
-
Spectrometer Setup and Data Acquisition
Caption: NMR spectrometer setup and data acquisition workflow.
Protocol Steps:
-
Instrument Preparation: Insert the NMR tube into the spectrometer.
-
Locking: Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.
-
Rationale: The lock system compensates for any drift in the magnetic field (B₀), ensuring the stability required for high-resolution spectra.
-
-
Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies.
-
Rationale: This step maximizes the efficiency of radiofrequency (RF) pulse transmission and signal detection, which is crucial for sensitivity.
-
-
Shimming: Perform an automated gradient shimming routine to optimize the homogeneity of the magnetic field across the sample volume.
-
Rationale: A highly homogeneous magnetic field is essential for obtaining sharp lines and resolving fine coupling patterns.
-
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a standard 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 2 seconds.
-
Acquire 16 to 32 scans.
-
-
¹³C Spectrum Acquisition:
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire 1024 to 4096 scans, depending on the desired signal-to-noise ratio.
-
Rationale: The low natural abundance of ¹³C necessitates a larger number of scans to achieve adequate sensitivity.[13]
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase correct the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ septet centered at 39.52 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of the protons. Pick all peaks in both spectra and label them with their chemical shifts.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. The tabulated spectral data, coupled with the detailed experimental protocols, offer researchers a reliable framework for the structural verification and quality assessment of this important synthetic intermediate. Adherence to the described methodologies will ensure the generation of accurate and reproducible NMR data, facilitating advancements in pharmaceutical research and development.
References
- Chem-Impex International. 2-Amino-1-pyridin-3-yl-ethanol. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Intermediate for Advanced Chemical Synthesis. [Link]
- ResearchGate.
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Chemguide. interpreting C-13 NMR spectra. [Link]
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]
- ResearchGate. The ¹H NMR spectra in [D6]DMSO of a) L¹; b) 1 a; c) 1 b and d) 1 c. [Link]
- ResearchGate. ¹³C NMR spectrum of L³ in d6‐DMSO. [Link]
- ResearchGate. 1 H NMR (300 MHz, DMSO-d 6 )
- Harris, R. K., et al. "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001)." Pure and Applied Chemistry 73.11 (2001): 1795-1818.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR chemical shifts of common laboratory solvents as trace impurities." The Journal of Organic Chemistry 62.21 (1997): 7512-7515.
- ResearchGate. NMR Spectra for compounds 1 and 2 (A) ¹H NMR of compound 1 recorded in.... [Link]
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- 2. chemimpex.com [chemimpex.com]
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- 4. nbinno.com [nbinno.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
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- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Note: A Stability-Indicating HPLC Method for the Determination of Purity of 2-Amino-1-(pyridin-3-yl)ethanol
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 2-Amino-1-(pyridin-3-yl)ethanol and its separation from potential impurities and degradation products. Due to the polar nature of the analyte, this method employs a polar-modified C18 column to ensure adequate retention and symmetrical peak shape. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of this pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds.[5] Its unique structure, featuring a pyridine ring and an amino alcohol functional group, makes it a versatile intermediate.[5] The purity of this compound is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its purity assessment is essential.
The inherent polarity of this compound presents a challenge for traditional reversed-phase HPLC, often leading to poor retention and peak shape on standard C18 columns.[6][7][8][9][10] To overcome this, the developed method utilizes a polar-embedded or polar-endcapped stationary phase, which provides enhanced retention for polar analytes even under highly aqueous mobile phase conditions.[6] This application note provides a detailed protocol for the HPLC analysis, including system suitability criteria, sample preparation, and a summary of the validation results. Furthermore, it outlines a forced degradation study to establish the stability-indicating nature of the method.[11][12][13][14][15]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[16]
-
Chromatographic Data System (CDS): Suitable for data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric glassware: Class A.
Reagents and Chemicals
-
This compound Reference Standard: Of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Formic Acid: Analytical grade (≥98%).
-
Hydrochloric Acid (HCl): Analytical grade.
-
Sodium Hydroxide (NaOH): Analytical grade.
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (The pyridine moiety provides strong UV absorbance)[17][18] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: HPLC Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 70 | 30 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Protocols
Standard and Sample Preparation
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent (Water:Acetonitrile, 90:10 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Follow steps 2-4 of the standard solution preparation.
System Suitability
Before initiating any analysis, the performance of the HPLC system must be verified.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the standard solution.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criteria are typically:
-
RSD of peak area: ≤ 2.0%
-
RSD of retention time: ≤ 1.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[11][12][13][14][15] The sample was subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours (solid state).
The results should demonstrate that the degradation product peaks are well-resolved from the main analyte peak, confirming the method's specificity.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions at different concentrations (e.g., 0.05 to 0.75 mg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days, by different analysts, and on different instruments. The RSD should be ≤ 2.0%.
Robustness
The robustness of the method was assessed by making deliberate small variations in the chromatographic parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during routine use.
Visualization of Workflows
Caption: Workflow for the HPLC Purity Analysis.
Caption: Forced Degradation Stress Conditions.
Chiral Separation Considerations
This compound possesses a chiral center. While this method is designed for purity assessment, the separation of enantiomers may be critical for pharmaceutical applications as different enantiomers can exhibit different pharmacological activities.[19] For chiral separation, specialized chiral stationary phases (CSPs) would be required.[20][21][22][23][24] Common approaches include:
-
Macrocyclic glycopeptide-based CSPs: Effective for separating amino alcohols.[20]
-
Crown ether or ligand exchange phases: Also suitable for amino acid and related compound separations.[20]
-
Zwitterionic ion-exchange CSPs: Offer unique selectivity for amphoteric molecules like amino acids and amino alcohols.[21][23]
The mobile phase for chiral separations often consists of polar organic solvents like methanol or ethanol with acidic or basic additives to facilitate the chiral recognition mechanism.[21]
Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for determining the purity of this compound. The use of a polar-modified stationary phase effectively addresses the challenges associated with analyzing this polar compound. The successful validation as per ICH guidelines ensures that the method is suitable for its intended purpose in a quality control environment.[1][2][3][4] The demonstrated stability-indicating nature of the assay provides confidence in its ability to monitor the stability of the compound over time.
References
- Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138.
- Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 28(4), 22-27.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Das, C., et al. (2013). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. Analytical Chemistry, 85(11), 5624–5631.
- Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 6(4).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- SIELC Technologies. (n.d.). Pyridine.
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- Patel, P. N., et al. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
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- NIST. (n.d.). Ethanol, 2-[(n-methyl-n-purin-2-yl)amino]-. NIST Chemistry WebBook.
- Goheen, M. W. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center.
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- Delporte, C., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(16), 4966.
- Bhuiyan, M. N. I. (2014). How can you separate a co-eluting more polar compound by HPLC?. ResearchGate.
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- Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader.
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Application Note and Protocol: Chiral HPLC Separation of 2-Amino-1-(pyridin-3-yl)ethanol Enantiomers
Introduction
The enantiomeric purity of pharmaceutical compounds is a cornerstone of modern drug development, directly impacting their pharmacological and toxicological profiles. 2-Amino-1-(pyridin-3-yl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its stereocenter at the carbon bearing the hydroxyl group gives rise to two enantiomers, which can exhibit markedly different biological activities. Consequently, the development of robust and reliable analytical methods for the enantioselective separation and quantification of these enantiomers is of paramount importance for quality control in both research and manufacturing settings.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for the direct separation of enantiomers.[1][2][3] This application note provides a comprehensive guide for the development of a chiral HPLC method for the baseline separation of this compound enantiomers. The protocols and strategies outlined herein are grounded in the established principles of chiral recognition and draw upon successful methodologies for structurally analogous amino alcohols and pyridine-containing compounds.
Understanding the Analyte: this compound
A successful chiral separation is predicated on a thorough understanding of the analyte's physicochemical properties. This compound possesses key structural features that guide the selection of an appropriate CSP and mobile phase:
-
A primary amino group: This basic functional group can interact with acidic sites on the CSP or be protonated in acidic mobile phases.
-
A hydroxyl group: Capable of hydrogen bonding, this group is a crucial point of interaction with the CSP.
-
A pyridine ring: This aromatic, basic heterocycle can engage in π-π stacking, dipole-dipole, and hydrogen bonding interactions.
-
Polarity: The presence of amino and hydroxyl groups makes the molecule polar.
Chiral Stationary Phase (CSP) Selection: A Mechanistic Approach
The choice of the CSP is the most critical factor in achieving a successful chiral separation.[4] Based on the structural characteristics of this compound and literature precedents for similar molecules, two classes of CSPs are highly recommended for initial screening: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.
Polysaccharide-Based CSPs
Derivatized cellulose and amylose are the most widely used CSPs in chiral chromatography due to their broad applicability and high success rates.[5][6][7] For this compound, the following are recommended:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD, Lux® Amylose-1): Known for its excellent performance in separating a wide range of chiral compounds, including those with aromatic rings and hydrogen bonding groups.
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD, Lux® Cellulose-1): Often complementary to amylose-based phases, providing alternative selectivity.
-
Immobilized Polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC): These offer the advantage of being compatible with a wider range of solvents, including those prohibited for coated phases, which can be beneficial for method development.[8] A successful separation of a pyridine-containing hydroxyethyl thiadiazole intermediate has been reported on Chiralpak IA.[9]
Mechanism of Chiral Recognition: The chiral recognition on polysaccharide-based CSPs is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding with the amino and hydroxyl groups of the analyte, while the phenyl groups can engage in π-π stacking with the pyridine ring. The chiral grooves of the polysaccharide polymer create a steric environment that allows for the differential fit of the two enantiomers.
Macrocyclic Glycopeptide-Based CSPs
CSPs based on macrocyclic glycopeptides, such as teicoplanin, are particularly well-suited for the separation of polar and ionizable compounds like amino alcohols.
-
Teicoplanin-based CSPs (e.g., Astec® CHIROBIOTIC® T): These CSPs are known for their unique selectivity for underivatized amino acids and amino alcohols and can be operated in reversed-phase, polar organic, and normal phase modes.
Mechanism of Chiral Recognition: Chiral recognition on teicoplanin-based CSPs is multimodal, involving ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic "basket". The amphoteric nature of teicoplanin allows for interactions with both acidic and basic analytes.
Mobile Phase Development: Tailoring Selectivity and Retention
The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP, thereby influencing retention, resolution, and peak shape. The choice of mobile phase is dictated by the selected CSP and the desired chromatographic mode.
Normal Phase Chromatography
This is often the first choice for polysaccharide-based CSPs.
-
Mobile Phase Composition: Typically consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol, ethanol).
-
Role of the Alcohol Modifier: The alcohol competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol concentration generally leads to a decrease in retention time.
-
Basic Additives: For basic analytes like this compound, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine (DEA) or ethylenediamine (EDA)) is often necessary to improve peak shape and reduce tailing by masking residual acidic silanol groups on the silica support.
Reversed-Phase Chromatography
This mode is particularly useful for polar compounds and is compatible with mass spectrometry detection. It is a common mode for macrocyclic glycopeptide CSPs and can also be used with immobilized polysaccharide CSPs.
-
Mobile Phase Composition: Typically an aqueous buffer mixed with an organic modifier (e.g., acetonitrile or methanol).
-
pH Control: The pH of the aqueous phase is a critical parameter for ionizable compounds. For this compound, a slightly acidic pH (e.g., pH 2-4 using formic acid or trifluoroacetic acid) will protonate the amino group, which can enhance interaction with certain CSPs. Conversely, a slightly basic pH (e.g., pH 8-9 using ammonium bicarbonate or borate buffer) will keep the amino group in its free base form.
-
Organic Modifier: The type and concentration of the organic modifier affect the retention time. Acetonitrile and methanol are the most common choices, and their elution strength can differ depending on the CSP.
Experimental Protocols
The following protocols provide a systematic approach to developing a chiral HPLC method for this compound.
Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase or a solvent compatible with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Initial Screening Protocol
A screening approach using a set of complementary columns and mobile phases is the most efficient way to identify promising separation conditions.
Table 1: Recommended Initial Screening Conditions
| Chromatographic Mode | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Temperature | Detection |
| Normal Phase | Chiralpak® IA (or AD) | n-Hexane / 2-Propanol (80:20, v/v) + 0.1% DEA | 1.0 mL/min | 25 °C | UV at 260 nm |
| Normal Phase | Lux® Cellulose-1 | n-Hexane / Ethanol (80:20, v/v) + 0.1% DEA | 1.0 mL/min | 25 °C | UV at 260 nm |
| Reversed-Phase | Astec® CHIROBIOTIC® T | 10 mM Ammonium formate in Water / Methanol (50:50, v/v) | 1.0 mL/min | 25 °C | UV at 260 nm |
| Polar Organic | Chiralpak® IA | Methanol + 0.1% DEA | 0.7 mL/min | 25 °C | UV at 260 nm |
Method Optimization Protocol
Once initial separation is observed, the following steps can be taken to optimize the resolution and analysis time:
-
Adjust the Mobile Phase Composition:
-
Normal Phase: Vary the percentage of the alcohol modifier. A lower percentage will increase retention and may improve resolution. Try switching between 2-propanol and ethanol, as this can significantly alter selectivity.
-
Reversed-Phase: Adjust the ratio of the organic modifier to the aqueous phase. Also, systematically vary the pH of the aqueous phase to find the optimal ionization state of the analyte.
-
-
Modify the Additive Concentration:
-
Normal Phase: Vary the concentration of the basic additive (e.g., 0.05% to 0.2% DEA) to improve peak symmetry.
-
Reversed-Phase: If using a buffer, adjust its concentration.
-
-
Change the Column Temperature: Lowering the temperature often increases enantioselectivity, while increasing the temperature can improve peak efficiency. Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C).
-
Adjust the Flow Rate: Reducing the flow rate can sometimes improve resolution, but will increase the analysis time.
Data Presentation
The following table presents hypothetical, yet realistic, data for a successful chiral separation of this compound based on the proposed methodology.
Table 2: Example Chromatographic Data
| Parameter | Value |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / DEA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | 2.1 |
| Selectivity (α) | 1.25 |
Visualization of the Workflow
The following diagram illustrates the logical workflow for the chiral HPLC method development process.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
The enantioselective separation of this compound is a critical analytical task in pharmaceutical development. While a universal method does not exist, a systematic screening approach utilizing polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offers a high probability of success. By carefully selecting the CSP and optimizing the mobile phase composition, a robust and reliable HPLC method can be developed to ensure the enantiomeric purity of this important chiral intermediate. The protocols and strategies detailed in this application note provide a solid foundation for researchers, scientists, and drug development professionals to achieve this analytical goal.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral HPLC Method Development. I.B.S.
- [Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[1][5][9]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Taylor & Francis Online.]([Link])
- HPLC Chiral Columns. Element Lab Solutions.
- Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. MDPI.
- Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral St
- Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- (PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations.
- Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Sourcing Chiral Pyridine Intermedi
- Chiral Drug Separ
- 2-Amino-1-(6-propan-2-yl-3-pyridinyl)ethanol. PubChem.
- Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. PubMed.
- 2-Amino-1-pyridin-2-yl-ethanol. Chem-Impex.
- 2-Amino-1-pyridin-3-yl-ethanol. Sigma-Aldrich.
- 2-amino-1-(pyridin-3-yl)ethan-1-ol. Sigma-Aldrich.
- Chiral HPLC Separ
- 2-Amino-1-pyridin-3-yl-ethanol. Chem-Impex.
- chiral columns. HPLC.eu.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
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Derivatization of 2-Amino-1-(pyridin-3-yl)ethanol for Enhanced GC-MS Analysis
An Application Guide and Protocol
Abstract
This technical note provides a detailed guide for the chemical derivatization of 2-Amino-1-(pyridin-3-yl)ethanol, a polar molecule featuring both a primary amine and a secondary alcohol. Direct analysis of such compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by their low volatility, thermal instability, and high polarity, which can lead to poor chromatographic peak shape, low sensitivity, and irreversible adsorption onto the GC column[1]. Derivatization is an essential sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby making it amenable to GC-MS analysis[2][3][4]. This document outlines two robust and validated protocols—silylation and acylation—and explains the underlying chemical principles, experimental causality, and expected analytical outcomes for researchers in pharmaceutical analysis and drug development.
Introduction: The Rationale for Derivatization
This compound possesses two active hydrogen-containing functional groups: a primary amine (-NH₂) and a secondary hydroxyl (-OH). These groups can form strong intermolecular hydrogen bonds, which significantly increases the compound's boiling point and reduces its volatility. Furthermore, these polar sites can interact with active silanol groups within the GC inlet and column, causing significant peak tailing and poor analytical reproducibility[1].
Chemical derivatization addresses these challenges by replacing the active hydrogens with nonpolar, thermally stable chemical moieties[5][6]. This process achieves several critical objectives:
-
Increases Volatility: By masking the polar functional groups, the analyte's boiling point is lowered, allowing it to transition into the gas phase at temperatures compatible with GC analysis[7][8].
-
Enhances Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC injector and column, preventing on-column degradation[9][10].
-
Improves Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks with improved resolution and sensitivity[2][9].
-
Generates Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation and quantification[9][11].
This guide focuses on two widely adopted and effective derivatization strategies: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Acylation using Trifluoroacetic Anhydride (TFAA).
Strategic Selection of Derivatization Reagents
Silylation: The Universal Approach
Silylation is a robust and common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group [-Si(CH₃)₃][10][12]. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful TMS donors that react efficiently with both alcohols and primary amines[2][10].
-
Mechanism & Expertise: The reaction involves the nucleophilic attack of the amine and hydroxyl groups on the silicon atom of the silylating agent. For analytes like this compound, both the -NH₂ and -OH groups will be derivatized, yielding a di-TMS derivative. The addition of a catalyst, typically around 1% Trimethylchlorosilane (TMCS), is highly recommended. TMCS accelerates the reaction, especially for sterically hindered or less reactive groups, and drives the reaction to completion by acting as a chloride donor, which facilitates the departure of the leaving group from the silylating agent[2]. The byproducts of this reaction are neutral and volatile, minimizing interference during GC analysis[13].
Acylation: Enhancing Stability and Detection
Acylation introduces an acyl group (R-C=O) into the molecule, reacting with amines and alcohols to form stable amides and esters, respectively[5]. Fluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA), are particularly effective[9][14].
-
Mechanism & Expertise: TFAA is a highly reactive reagent that readily forms stable trifluoroacetyl derivatives with both the amine and hydroxyl groups of the target analyte[9][15]. The resulting di-TFA derivative is significantly more volatile and less polar. A key advantage of using TFAA is the introduction of fluorine atoms. This can enhance sensitivity if using an Electron Capture Detector (ECD), and for mass spectrometry, it generates characteristic high-mass fragments, which can be invaluable for selective detection and quantification in complex matrices[9]. The reaction with anhydrides produces an acid byproduct (trifluoroacetic acid), which can be detrimental to the GC column. While TFAA reactions often proceed smoothly, the addition of a non-nucleophilic base or performing the reaction in a solvent capable of accepting acid byproducts may be considered to ensure column longevity.
Experimental Workflows and Protocols
The general workflow for derivatization is a straightforward, multi-step process designed to ensure complete and reproducible conversion of the analyte prior to analysis.
Caption: General experimental workflow for derivatization.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is designed for the complete trimethylsilylation of both the amino and hydroxyl functional groups.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
GC vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Step-by-Step Procedure:
-
Sample Preparation: Transfer a known quantity of the sample (typically 1-5 mg or an equivalent amount in solution) into a clean GC vial[16]. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen gas. It is critical that the sample is anhydrous, as moisture can deactivate the silylating reagent[8][12].
-
Reagent Addition: Add 100 µL of an anhydrous solvent (Pyridine is often a good choice as it can also act as an acid scavenger) to the dried residue to dissolve the analyte[1][16].
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial[1]. Immediately cap the vial tightly.
-
Reaction Incubation: Vigorously vortex the vial for 30 seconds. Place the vial in a heating block or oven set to 70-80°C for 30-60 minutes [1]. The elevated temperature ensures the reaction proceeds to completion.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1 µL of the final solution.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol outlines the formation of trifluoroacetyl derivatives, which are highly volatile and stable.
Materials:
-
This compound sample
-
Trifluoroacetic Anhydride (TFAA)[14]
-
Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)
-
GC vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Step-by-Step Procedure:
-
Sample Preparation: As in the silylation protocol, transfer a known amount of the sample to a GC vial and ensure it is completely dry by evaporating any solvent under nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous Ethyl Acetate to the dried residue to dissolve the analyte[9].
-
Derivatization: Add 50 µL of TFAA to the vial[9]. Cap the vial tightly immediately after addition, as TFAA is highly reactive and moisture-sensitive[17].
-
Reaction Incubation: Vortex the mixture and heat at 70°C for 30 minutes [9].
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.
Note: For some applications, a gentle evaporation of excess TFAA and redissolution in a clean solvent might be necessary, but often direct injection is suitable.
Chemical Reactions and Expected Derivatives
The derivatization process chemically alters the structure of this compound. The diagrams below illustrate the reactions for both silylation and acylation.
Caption: Derivatization reactions of the target analyte.
Data Presentation: Expected Results & GC-MS Parameters
Successful derivatization will result in a single, sharp chromatographic peak corresponding to the di-substituted derivative. The mass spectrum will provide definitive confirmation.
Table 1: Summary of Derivatization Outcomes
| Parameter | Underivatized Analyte | Silylated (Di-TMS) Derivative | Acylated (Di-TFA) Derivative |
| Structure | C₇H₁₀N₂O | C₁₃H₂₆N₂OSi₂ | C₁₁H₈F₆N₂O₃ |
| Molecular Weight | 138.17 g/mol | 282.52 g/mol | 330.18 g/mol |
| Expected M⁺• | 138 | 282 | 330 |
| Key Fragment Ions (m/z) | N/A | M-15 (loss of -CH₃), 73 [-Si(CH₃)₃] | M-69 (loss of -CF₃), M-97 (loss of -COCF₃) |
| Volatility | Low | High | Very High |
| Chromatographic Peak | Poor / Tailing | Sharp / Symmetrical | Sharp / Symmetrical |
Table 2: Recommended GC-MS Method Parameters
| Parameter | Setting | Rationale & Expertise |
| GC System | Agilent 7890B or equivalent | Standard, robust platform for routine analysis. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity 5% phenyl-methylpolysiloxane column is ideal for separating a wide range of derivatized compounds[18]. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Injector Temp. | 280 °C | Ensures rapid and complete volatilization of the derivatives without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 310°C (hold 10 min) | A general-purpose gradient suitable for eluting the derivatives in a reasonable timeframe[19]. This must be optimized for specific applications. |
| MS System | Agilent 5977 or equivalent | Standard quadrupole MS detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable fragmentation patterns[20]. |
| Source Temp. | 230 °C | Standard temperature to prevent condensation and promote ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature to maintain mass accuracy. |
| Scan Mode | Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used for initial identification. SIM mode, monitoring the key fragment ions from Table 1, will significantly increase sensitivity and selectivity. |
Method Trustworthiness: Validation and Quality Control
To ensure the reliability and integrity of the analytical results, the developed method must be validated. This protocol serves as a self-validating system when integrated with proper quality control measures. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, should be assessed[21][22][23].
-
Specificity: The ability to detect the analyte derivative without interference from the matrix, reagents, or byproducts. This is confirmed by analyzing a reagent blank (all components except the analyte) and a matrix blank.
-
Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range. A calibration curve with a correlation coefficient (R²) > 0.99 is typically required[21].
-
Accuracy & Precision: Accuracy (closeness to the true value) is assessed via recovery studies, while precision (repeatability) is determined by the relative standard deviation (RSD) of replicate measurements, which should ideally be <15%[4][21].
-
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like reaction temperature or time to ensure it remains unaffected[21].
References
- Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride). Restek. [Link]
- Derivatization of metabolites for GC-MS via methoximation+silyl
- Appendix G - Derivatiz
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. [Link]
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Research Trends Journal. [Link]
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
- Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
- A Review on GC-MS and Method Development and Valid
- Derivatization reagents for GC.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. PubMed. [Link]
- A review on GC-MS and method development and validation.
- Innovations in Gas Chromatography with BSTFA Derivatization. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES. IJPSR. [Link]
- GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. [Link]
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chrom
- Mass spectral fragmentation of trimethylsilyl
- Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. OSTI.GOV. [Link]
- GCMS EI fragmentation pattern of trimethylsilyl derivatized homodimeric lignans.
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JOVE. [Link]
- Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]
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- Derivatization Methods in GC and GC/MS. OUCI. [Link]
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Application Notes and Protocols: N-Acylation of 2-Amino-1-(pyridin-3-yl)ethanol
Abstract
This document provides a comprehensive guide to the N-acylation of 2-amino-1-(pyridin-3-yl)ethanol, a critical transformation in the synthesis of pharmaceutically relevant compounds. The protocol details a robust and versatile method using acyl chlorides as the acylating agent in the presence of a tertiary amine base. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and troubleshooting advice to ensure successful and reproducible outcomes.
Introduction
The N-acylation of amines is a cornerstone reaction in organic synthesis, pivotal for the formation of stable amide bonds.[1] The substrate, this compound, is a valuable building block in medicinal chemistry due to its bifunctional nature, containing both a primary amine and a secondary alcohol.[2][3] Its pyridine moiety is a common feature in numerous bioactive molecules.[4] The N-acylated products of this amino alcohol are key intermediates in the development of a wide range of therapeutic agents. This protocol focuses on a widely applicable and efficient method for N-acylation using acyl chlorides, which are highly reactive and suitable for a broad scope of substrates.[5]
Reaction Principle and Mechanism
The N-acylation of an amine with an acyl chloride follows a nucleophilic acyl substitution mechanism.[1] The reaction is generally rapid and exothermic.
-
Nucleophilic Attack: The nitrogen atom of the primary amine in this compound, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a transient tetrahedral intermediate.[1]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This process results in the expulsion of the chloride ion, which is an excellent leaving group.[1]
-
Deprotonation: The hydrogen chloride (HCl) generated as a byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] To prevent this, a non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction mixture. The base neutralizes the HCl, forming a salt (e.g., triethylammonium chloride), and ensures the amine remains available for reaction.[1]
The overall reaction is highly efficient, often proceeding to completion at or below room temperature.
Experimental Protocol
This section details a general procedure for the N-acylation of this compound with an acyl chloride.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich, Chem-Impex |
| Acyl Chloride (e.g., Acetyl Chloride) | ≥98% | Sigma-Aldrich, Alfa Aesar |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich, Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific, VWR |
| Deionized Water | High Purity | --- |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | --- |
| Brine (Saturated NaCl solution) | ACS Grade | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | --- |
| Round-bottom flask | Appropriate size | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Dropping funnel | --- | --- |
| Ice bath | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | --- |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.[1]
-
-
Base Addition:
-
Slowly add triethylamine (1.2 eq) to the stirred solution at 0 °C. The slight excess of base ensures complete neutralization of the HCl byproduct.
-
-
Acyl Chloride Addition:
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture using a dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition to minimize side reactions.[1]
-
Formation of a white precipitate (triethylammonium chloride) is typically observed.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexane. The reaction is complete when the starting amine spot is no longer visible.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess triethylamine).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine (to remove residual water).
-
-
Each wash should be performed with a volume approximately equal to that of the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization, if necessary.
-
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: General workflow for the N-acylation of this compound.
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for N-acylation.
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new amide N-H proton signal (typically δ 7-9 ppm). Shifts in the signals corresponding to the protons adjacent to the nitrogen atom. The specific chemical shifts will depend on the acyl group introduced and the solvent used.[7][8] |
| ¹³C NMR | Appearance of a new carbonyl carbon signal (typically δ 165-175 ppm). |
| FT-IR | Appearance of a strong C=O stretching band for the amide (typically 1630-1680 cm⁻¹). Presence of an N-H stretching band (around 3300 cm⁻¹). |
| Mass Spec | Molecular ion peak corresponding to the expected mass of the N-acylated product. |
| TLC | A single spot with a different Rf value compared to the starting amine. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure dropwise addition of acyl chloride at low temperature. Allow for sufficient reaction time. Check the purity of reagents. |
| Starting amine was protonated. | Ensure a sufficient amount of base (1.1-1.2 eq) is used. Use anhydrous solvent to prevent hydrolysis of the acyl chloride. | |
| Multiple Products | O-acylation of the hydroxyl group. | While N-acylation is generally much faster than O-acylation for primary amines, O-acylation can occur. Running the reaction at 0°C or lower minimizes this side reaction. |
| Di-acylation on the nitrogen. | This is generally not observed with primary amines under these conditions. | |
| Difficulty in Purification | Emulsion during workup. | Add more brine to the separatory funnel to help break the emulsion. |
| Product is water-soluble. | If the product has high polarity, extraction with a more polar solvent like ethyl acetate may be necessary. Back-extraction of the aqueous layers might be required. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[9][10]
-
Acyl Chlorides: Acyl chlorides are corrosive, lachrymatory, and react violently with water. Handle them in a well-ventilated fume hood.[11]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
Triethylamine (TEA): Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.
-
Quenching: The quenching of the reaction with water can be exothermic, especially if excess acyl chloride is present. Perform this step slowly and with cooling.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]
References
- BenchChem. Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. URL
- Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines.
- Organic Chemistry Portal.
- Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. URL
- BenchChem. Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. URL
- ResearchGate.
- Google Patents.
- ResearchGate.
- Acylation of Amines, Part 4: with Carboxylic Acids. (2021, February 9). YouTube. URL
- CDH Fine Chemical. N-Acetyl Glycine CAS No 543-24-8. URL
- Fisher Scientific.
- Arkivoc.
- Meta-Sci.
- Carl ROTH.
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - N-ACETYL-L-PROLINE 99% (For Biochemistry). URL
- European Patent Office. SELECTIVE N-ACYLATION OF AMINO ALCOHOLS - EP 0633875 B1. URL
- Science of Synthesis.
- Ningbo Inno Pharmchem Co.,Ltd. 2-Amino-1-(pyridin-3-yl)
- Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)
- MDPI. Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. URL
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- Reddit.
- PubMed. H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. URL
- Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. URL
- Chemguide.
- Chem-Impex. 2-Amino-1-pyridin-3-yl-ethanol. URL
- Dana Bioscience. (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. URL
- ResearchGate. Representative 1 H-NMR spectra: (i) n-anilino ethanol (ii).... URL
- Sigma-Aldrich. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR. URL
- Beilstein Journals. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. URL
- National Institutes of Health. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. URL
- ResearchGate. (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. URL
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Application Note: 2-Amino-1-(pyridin-3-yl)ethanol as a Versatile Chiral Building Block for the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of oncology and immunology research. The strategic selection of foundational chemical scaffolds is paramount to the success of any drug discovery campaign. This document provides an in-depth guide to the synthetic utility of 2-Amino-1-(pyridin-3-yl)ethanol, a high-value chiral intermediate. We move beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations, and practical execution required to leverage this building block effectively. Our objective is to equip researchers with not only a robust protocol but also the scientific rationale needed to adapt and innovate within their own discovery programs.
Scientific Rationale & Mechanistic Insights
The Pyridine Scaffold: A Privileged Motif in Kinase Inhibition
The pyridine ring is a ubiquitous feature in a vast number of clinically approved and investigational kinase inhibitors.[1][2] Its prevalence is rooted in its bioisosteric relationship with the adenine core of ATP. The nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor, enabling it to form key interactions with the "hinge region" of the kinase ATP-binding pocket, a mechanism that is fundamental to the activity of many Type I and Type II inhibitors.[3][4] Furthermore, the pyridine scaffold offers excellent pharmacokinetic properties, including metabolic stability and aqueous solubility, which are critical for drug development.[5]
The Strategic Value of this compound
This specific building block (CAS No. 92990-44-8) is particularly advantageous for several reasons[6][7][8]:
-
Pre-installed Pyridine Core: It provides the essential hinge-binding motif.
-
Primary Amine Handle: The primary amine is a versatile nucleophile, perfectly positioned for elaboration via robust and well-established chemical transformations to build out the inhibitor scaffold.
-
Chiral Hydroxyl Group: The secondary alcohol introduces a stereocenter, which can be exploited to achieve specific, high-affinity interactions in the chiral environment of a kinase active site.
-
Synthetic Versatility: The amine serves as a key point for diversification, primarily through two powerful reaction classes: reductive amination and acylation.
dot graph "Synthetic_Strategy" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="this compound\n(Core Building Block)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reac1 [label="Aldehyde / Ketone\n(R1-C(=O)-R2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Reac2 [label="Acyl Chloride / Sulfonyl Chloride\n(R3-C(=O)Cl / R3-SO2Cl)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Proc1 [label="Reductive Amination", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proc2 [label="Acylation / Sulfonylation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prod1 [label="N-Alkylated Kinase\nInhibitor Scaffold", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Prod2 [label="N-Acylated / N-Sulfonylated\nKinase Inhibitor Scaffold", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Proc1; Reac1 -> Proc1; Proc1 -> Prod1 [label="Forms C-N single bond"]; Start -> Proc2; Reac2 -> Proc2; Proc2 -> Prod2 [label="Forms Amide / Sulfonamide"]; } .dot Diagram 1: General synthetic strategies using the core building block.
Physicochemical Properties & Safe Handling
Before beginning any synthetic work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Table 1: Physicochemical Data
| Property | Value |
| CAS Number | 92990-44-8[8] |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95%[9] |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Ventilation: Handle this compound exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or fumes.[10][12]
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[10]
Detailed Synthetic Protocol: Synthesis of a N-Aryl-2-amino-1-(pyridin-3-yl)ethanol Scaffold via Reductive Amination
This protocol details a representative one-pot, two-step reductive amination, a cornerstone reaction in medicinal chemistry for its efficiency and control.[13][14]
Principle: The primary amine of this compound first reacts with a substituted benzaldehyde to form an intermediate imine (Schiff base). This imine is then reduced in situ by a mild, selective hydride agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired secondary amine product. The reaction is performed at a slightly acidic pH to facilitate imine formation.[15]
Table 2: Materials & Reagents for Synthesis
| Reagent | CAS No. | M.W. | Quantity | Moles (mmol) | Eq. |
| This compound | 92990-44-8 | 138.17 | 200 mg | 1.45 | 1.0 |
| 4-Fluorobenzaldehyde | 459-57-4 | 124.11 | 197 mg | 1.59 | 1.1 |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 460 mg | 2.17 | 1.5 |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 15 mL | - | - |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | ~2 drops | - | cat. |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (200 mg, 1.45 mmol).
-
Add anhydrous dichloromethane (15 mL) and stir until the solid is fully dissolved.
-
Scientist's Note: Using an anhydrous solvent is crucial to prevent competitive hydrolysis of the imine intermediate, which would reduce the overall yield.
-
-
Imine Formation:
-
Add 4-fluorobenzaldehyde (197 mg, 1.59 mmol, 1.1 eq.) to the solution.
-
Add two drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 60 minutes.
-
Scientist's Note: The reaction pH should be weakly acidic (around 5-6). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. If the pH is too low, the starting amine becomes protonated and non-nucleophilic.[15]
-
-
In Situ Reduction:
-
To the stirring solution, add sodium triacetoxyborohydride (460 mg, 2.17 mmol, 1.5 eq.) portion-wise over 5 minutes.
-
Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than NaBH₄ and will preferentially reduce the protonated iminium ion over the starting aldehyde, minimizing side reactions.[16] Portion-wise addition helps control any mild exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Ethyl Acetate. Visualize spots with UV light and/or potassium permanganate stain. The product should have a lower Rf than the starting amine. An LC-MS analysis of an aliquot can also be used to confirm the formation of the product mass.
-
-
Work-up and Extraction:
-
Once the reaction is complete (disappearance of starting material), carefully quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product.
-
dot graph "Experimental_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes A [label="1. Reaction Setup\n(Dissolve starting materials\nin anhydrous DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Imine Formation\n(Add aldehyde + catalyst,\nstir 1h at RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. In Situ Reduction\n(Add NaBH(OAc)3,\nstir 12-18h at RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Monitoring\n(TLC / LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Work-up\n(Quench with NaHCO3,\nextract with DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Purification\n(Dry, concentrate, and\ncolumn chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Characterization\n(NMR, MS, HPLC)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E [label="Reaction Complete"]; D -> C [label="Incomplete"]; E -> F; F -> G; } .dot Diagram 2: Step-by-step experimental workflow for the synthesis.
Characterization of the Final Product
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons on both the pyridine and fluorophenyl rings. New signals corresponding to the benzylic methylene bridge (CH₂) and the methine proton (CH) adjacent to the hydroxyl group will be present, along with the disappearance of the aldehyde proton signal.
-
Mass Spectrometry (MS): For the example product, 2-((4-fluorobenzyl)amino)-1-(pyridin-3-yl)ethanol, the expected mass for the protonated molecule [M+H]⁺ would be approximately m/z 247.12.
-
Purity (HPLC): Analysis by High-Performance Liquid Chromatography should indicate a purity of >95% for use in subsequent biological assays.
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inactive reducing agent. 3. Incorrect pH (not acidic enough). | 1. Allow the reaction to stir for a longer period (up to 24h). 2. Use a fresh bottle of NaBH(OAc)₃. 3. Add an additional drop of acetic acid and monitor. |
| Low Yield | 1. Wet solvent or reagents causing imine hydrolysis. 2. Product loss during work-up or purification. | 1. Ensure all glassware is oven-dried and use fresh anhydrous solvents. 2. Perform extractions carefully; use a suitable gradient for chromatography. |
| Aldehyde Reduction Side Product | 1. Reducing agent is too harsh (e.g., NaBH₄). 2. Premature addition of reducing agent. | 1. Use a milder reagent like NaBH(OAc)₃ or 2-picoline borane.[17] 2. Ensure the imine formation step (stirring for ~1h) is complete before adding the reducing agent. |
Conclusion
This compound is a strategically valuable and versatile building block for the synthesis of kinase inhibitors. Its inherent structural features provide a direct route to incorporating the essential pyridine hinge-binding motif while offering a reliable synthetic handle for rapid library generation and scaffold diversification. The reductive amination protocol detailed herein is a robust, high-yielding, and widely applicable method for elaborating this core, providing a solid foundation for drug discovery programs targeting the human kinome.
References
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. African Journal of Biomedical Research.
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
- 2-Methylamino-1-pyridin-3-yl-ethanol Safety D
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- SAFETY DATA SHEET - 2-Ethylaminoethanol. Fisher Scientific.
- Safety D
- SAFETY DATA SHEET - 3-Aminopyridine. Sigma-Aldrich.
- 2-Amino-1-pyridin-3-yl-ethanol. Chem-Impex.
- Previously discovered pyridone derivatives as PIM-1 kinase inhibitors.
- Application Notes and Protocols for the Synthesis of 2-(Methylamino)
- This compound: A Key Intermediate for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Reductive amin
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amination. ACS GCI Pharmaceutical Roundtable.
- 2-Amino-1-pyridin-3-yl-ethanol. J&K Scientific.
- 2 Amino 1 Pyridin 3 Yl Ethanol >/= 95% (Nmr) 250 Mg. Cenmed Enterprises.
- 2-amino-2-pyridin-3-yl-ethanol. Sigma-Aldrich.
- 13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. Chemistry LibreTexts.
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- 17. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Notes and Protocols: Synthesis of Chiral Ligands from 2-Amino-1-(pyridin-3-yl)ethanol for Asymmetric Catalysis
Introduction: The Strategic Value of 2-Amino-1-(pyridin-3-yl)ethanol in Ligand Design
Chiral amino alcohols are foundational building blocks in the synthesis of privileged ligands for asymmetric catalysis. Their inherent bifunctionality, possessing both a Lewis basic amino group and a hydroxyl moiety, allows for the formation of stable bidentate chelate complexes with a variety of transition metals. This chelation creates a rigid and well-defined chiral environment around the metal center, which is paramount for inducing high stereoselectivity in catalytic transformations.
Among the diverse array of chiral amino alcohols, this compound stands out as a particularly versatile precursor. The presence of the pyridine ring introduces a third potential coordination site, the pyridine nitrogen, enabling the design of tridentate ligands. This feature can significantly influence the electronic properties and steric environment of the resulting metal complex, offering a powerful handle for tuning catalytic activity and selectivity. Furthermore, the pyridine moiety can engage in non-covalent interactions, such as π-stacking, which can play a crucial role in substrate recognition and the stabilization of transition states.
This technical guide provides a comprehensive overview of the synthetic strategies for converting this compound into a range of chiral ligands and details their application in key catalytic reactions. The protocols described herein are designed to be robust and reproducible, providing researchers in both academic and industrial settings with the tools to explore the rich catalytic potential of this valuable scaffold.
Core Synthetic Strategies and Mechanistic Considerations
The transformation of this compound into effective chiral ligands typically involves the modification of its amino and/or hydroxyl groups. The choice of synthetic route is dictated by the desired ligand architecture and the intended catalytic application.
N-Acylation and N-Sulfonylation: Crafting Bidentate N,O-Ligands
Modification of the primary amine through acylation or sulfonylation is a straightforward yet powerful strategy to introduce steric bulk and electronic diversity. The resulting N-acyl or N-sulfonyl amino alcohol ligands are particularly effective in asymmetric transfer hydrogenation and certain C-C bond-forming reactions.
Causality of Experimental Choices: The choice of the acylating or sulfonylating agent is critical. Bulky groups, such as a tosyl (Ts) group, can create a more defined chiral pocket, enhancing enantioselectivity. The use of a base, such as triethylamine or pyridine, is essential to neutralize the HCl generated during the reaction, driving the reaction to completion. The reaction is typically performed at low temperatures to control exothermicity and minimize side reactions.
dot
Figure 1: Synthetic pathways from this compound to various ligand classes and their applications.
Schiff Base Formation: Accessing Tridentate N,N,O-Ligands
Condensation of the primary amine with an aldehyde or ketone yields a Schiff base (imine) ligand. When a carbonyl compound containing another donor atom (e.g., 2-pyridinecarboxaldehyde) is used, tridentate N,N,O-ligands can be readily synthesized. These ligands are particularly useful in Lewis acid catalysis.
Trustworthiness through Self-Validation: The formation of the imine is a reversible reaction. The removal of water, either by azeotropic distillation or the use of a dehydrating agent, is crucial to drive the equilibrium towards the product. The purity of the resulting Schiff base can be readily assessed by ¹H NMR spectroscopy by observing the characteristic imine proton signal and the disappearance of the starting material's aldehyde and amine proton signals.
Phosphination: Introducing the Versatile Phosphine Moiety
The introduction of a phosphine group, typically diphenylphosphine, creates P,N,O-tridentate ligands. These ligands are highly sought after for their applications in a wide range of catalytic reactions, including cross-coupling and hydrogenation, owing to the unique electronic and steric properties of the phosphorus atom.[1]
Expertise in Action: Direct phosphination of the amino alcohol can be challenging due to the reactivity of the amine and hydroxyl groups. A common strategy involves the protection of the amine, for instance, as a tosylamide, followed by deprotonation of the hydroxyl group with a strong base (e.g., n-BuLi) and subsequent reaction with chlorodiphenylphosphine. Deprotection of the amine then yields the desired P,N,O-ligand.
Experimental Protocols
Protocol 1: Synthesis of (R)-N-(p-Toluenesulfonyl)-2-amino-1-(pyridin-3-yl)ethanol
This protocol details the N-tosylation of (R)-2-Amino-1-(pyridin-3-yl)ethanol, a key step in creating a chiral N,O-bidentate ligand.
Materials:
-
(R)-2-Amino-1-(pyridin-3-yl)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (R)-2-Amino-1-(pyridin-3-yl)ethanol (1.0 eq.).
-
Dissolve the amino alcohol in anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) dropwise to the stirred solution.[2]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-tosylated ligand.
| Parameter | Value | Rationale |
| Solvent | Anhydrous DCM | Good solubility for reactants, inert. |
| Base | Triethylamine/Pyridine | Acid scavenger. |
| Temperature | 0 °C to RT | Controls exothermicity, prevents side reactions. |
| Stoichiometry | TsCl (1.2 eq.) | Ensures complete consumption of the starting amino alcohol. |
Table 1: Key parameters for the N-tosylation of this compound.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol demonstrates the in situ formation of a ruthenium catalyst with a chiral amino alcohol-derived ligand for the asymmetric reduction of a prochiral ketone.[3]
Materials:
-
Chiral ligand (e.g., (R)-N-(p-Toluenesulfonyl)-2-amino-1-(pyridin-3-yl)ethanol)
-
[RuCl₂(p-cymene)]₂
-
Acetophenone
-
Isopropanol (i-PrOH), anhydrous
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)
-
Standard Schlenk line equipment for reactions under inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.0025 eq.) and the chiral ligand (0.005 eq.).
-
Add anhydrous i-PrOH (2 mL) and stir the mixture at 80 °C for 20 minutes to form the pre-catalyst.
-
In a separate Schlenk flask, dissolve acetophenone (1.0 eq.) in anhydrous i-PrOH (9 mL).
-
Add the substrate solution to the pre-catalyst solution.
-
Add a 0.1 M solution of KOH or t-BuOK in i-PrOH (0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor the conversion by GC or TLC.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
| Catalyst Component | Role | Typical Loading (mol%) |
| [RuCl₂(p-cymene)]₂ | Ruthenium precursor | 0.5 (dimer) |
| Chiral Ligand | Chiral auxiliary | 1.0 |
| Base (KOH/t-BuOK) | Activator | 10 |
| Isopropanol | Hydrogen source and solvent | - |
Table 2: Components for the Ru-catalyzed asymmetric transfer hydrogenation.
dot
Figure 2: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Applications in Catalysis: A Performance Overview
Ligands derived from this compound have shown considerable promise in a variety of asymmetric catalytic reactions.
Asymmetric Transfer Hydrogenation (ATH)
As detailed in Protocol 2, N-sulfonylated derivatives of this compound are effective ligands for the Ru-catalyzed ATH of prochiral ketones. The tridentate coordination of the ligand (N-sulfonyl, O-alkoxide, and N-pyridine) to the ruthenium center is thought to be crucial for creating a rigid chiral environment, leading to high enantioselectivities.
Enantioselective Addition of Organozinc Reagents to Aldehydes
The unmodified this compound can act as a chiral catalyst for the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols.[4] In this reaction, the amino alcohol is believed to form a chiral zinc-alkoxide complex that acts as the active catalyst, delivering the ethyl group to one face of the aldehyde with high stereocontrol.
Conclusion and Future Outlook
This compound is a highly valuable and versatile platform for the development of chiral ligands for asymmetric catalysis. The synthetic accessibility and the tunability of its derivatives make it an attractive scaffold for ligand design. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this precursor in the discovery and development of novel and efficient catalytic systems. Future research in this area will likely focus on the development of more sophisticated ligand architectures, such as those incorporating phosphine-oxazoline (PHOX) or other privileged ligand motifs, and their application in a broader range of challenging asymmetric transformations.
References
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- A short review on chemistry of schiff base metal complexes and their catalytic application. Journal of Chemical and Pharmaceutical Research, 2015, 7(11), 699-719.
- Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands.
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 2002, 7(12), 902-907. URL
- Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis, 2023. URL
- EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry, 2009. URL
- Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 2017, 22(11), 1957. URL
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.
- Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Molecules, 2022, 27(20), 6936. URL
- Synthesis of amino alcohol precursors. [a] Isolated yield over 3 steps...
- Synthesis of phosphine containing amino acids: utilization of peptide synthesis in ligand design. PubMed, 2005. URL
- Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 2022, 12(24), 15201-15206. URL
- Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Molecules, 2019, 24(11), 2038. URL
- (S)-N-[2´-Amino-(1,1´-binaphthyl)-2-yl]-4-methylbenzenesulfonamide. Organic Syntheses, 2010, 87, 1. URL
- Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results.
- Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Egyptian National Cancer Institute, 2021, 33(1), 22. URL
- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 2012, 17(10), 11583-11595. URL
- Highly enantioselective zinc/amino alcohol-catalyzed alkynylation of aldehydes. Angewandte Chemie International Edition, 2005, 44(28), 4385-4388. URL
- Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. International Journal of Molecular Sciences, 2022, 23(20), 12679. URL
- Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. URL
- Aminophosphine Ligands. Sigma-Aldrich. URL
- Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Publishing, 2022. URL
- Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
- Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. PubMed, 2022. URL
- Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 2021, 26(16), 4983. URL
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho, 2005. URL
- One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 2013, 90, 213. URL
- Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol.
- Zinc-catalyzed allenylations of aldehydes and ketones. Journal of the American Chemical Society, 2011, 133(44), 17614-17617. URL
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
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Application Notes and Protocols: A Guide to the Reduction of 2-amino-1-(pyridin-3-yl)ethanone
Abstract
This comprehensive guide provides a detailed experimental protocol for the reduction of 2-amino-1-(pyridin-3-yl)ethanone to its corresponding amino alcohol, 2-amino-1-(pyridin-3-yl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules.[1][2] The primary focus of this document is a robust and scalable procedure utilizing sodium borohydride, a mild and selective reducing agent. We will delve into the mechanistic underpinnings of this reduction, offer a step-by-step experimental procedure, and discuss methods for reaction monitoring and product characterization. Furthermore, alternative reduction strategies will be reviewed to provide researchers with a broader perspective on available synthetic methodologies.
Introduction: The Significance of this compound
The target molecule of this reduction, this compound, is a valuable building block in medicinal chemistry and drug development. Its structural motif, a 1,2-amino alcohol appended to a pyridine ring, is present in a variety of compounds with diverse biological activities. The ability to efficiently and selectively synthesize this intermediate is therefore of paramount importance for the advancement of numerous research and development programs.
The reduction of the ketone functionality in 2-amino-1-(pyridin-3-yl)ethanone is a key transformation that introduces a chiral center, opening the door to the synthesis of enantiomerically pure compounds. The choice of reducing agent and reaction conditions can significantly influence the yield, purity, and stereochemical outcome of the reaction.
Mechanistic Rationale: The Role of Sodium Borohydride
Sodium borohydride (NaBH₄) is a versatile and widely used reducing agent for aldehydes and ketones.[3][4][5] Its utility stems from its role as a source of hydride ions (H⁻). The reduction of a ketone with NaBH₄ proceeds via a two-step mechanism:
-
Nucleophilic Attack: The hydride ion, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen pi bond, generating a tetrahedral alkoxide intermediate.[6]
-
Protonation: The resulting alkoxide is then protonated by a protic solvent, such as methanol or ethanol, which is typically used as the reaction medium. This protonation step yields the final alcohol product.[5][6]
The overall reaction consumes one equivalent of hydride for every equivalent of ketone. Since NaBH₄ possesses four hydride ions, one mole of the reagent can, in principle, reduce four moles of a ketone. However, in practice, a molar excess of NaBH₄ is often employed to ensure complete conversion, especially given that it can slowly react with the alcohol solvent.[5][7]
Experimental Protocol: Sodium Borohydride Reduction
This protocol details a reliable and reproducible method for the reduction of 2-amino-1-(pyridin-3-yl)ethanone using sodium borohydride in methanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-amino-1-(pyridin-3-yl)ethanone | ≥95% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-(pyridin-3-yl)ethanone (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4][7][8]
-
Eluent System: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) is a good starting point. The starting material (ketone) will have a higher Rf value than the more polar product (alcohol).
-
Visualization: The spots can be visualized under UV light (254 nm) or by staining with a potassium permanganate solution.[9] The reaction is considered complete when the starting material spot is no longer visible.
-
-
Quenching the Reaction: Once the reaction is complete (typically 1-2 hours), slowly add saturated aqueous sodium bicarbonate solution to quench the excess sodium borohydride. Continue stirring for 15 minutes.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of methanol in dichloromethane (e.g., 2% to 10%) is recommended to elute the product. The exact gradient will depend on the polarity of any impurities.
-
-
Characterization: Characterize the purified this compound by NMR and IR spectroscopy to confirm its structure and purity.
Visualization of the Experimental Workflow
Sources
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- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-1-(pyridin-3-yl)ethanol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Amino-1-(pyridin-3-yl)ethanol, a critical intermediate in the development of various pharmaceuticals and agrochemicals. The protocols detailed herein are designed to be robust, scalable, and efficient, addressing the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or industrial-scale production. We will explore a well-established synthetic route, focusing on reaction optimization, process safety, and analytical quality control to ensure the final product meets stringent purity requirements.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its structural features, including a primary amine and a secondary alcohol on an ethyl chain attached to a pyridine ring, make it a valuable precursor for a wide range of biologically active molecules. This intermediate is particularly crucial in the synthesis of compounds targeting neurological disorders and in the development of novel enzyme inhibitors. Furthermore, its applications extend to material science and the formulation of advanced agrochemicals.
The growing demand for pharmaceuticals and specialized chemicals derived from this intermediate necessitates the development of scalable and cost-effective synthetic processes. This guide is intended for researchers, chemists, and engineers in the pharmaceutical and chemical industries who are tasked with the challenge of producing this compound in larger quantities.
Synthetic Strategy: A Chemoenzymatic Approach for Scalability and Chirality
While several synthetic routes to this compound exist, a chemoenzymatic approach offers significant advantages for scale-up, particularly when enantiomeric purity is critical. A notable and scalable route involves the asymmetric reduction of an appropriate ketone precursor, which can be achieved with high enantioselectivity using a ketoreductase (KRED) enzyme. This method is often preferred over traditional chemical reductions that may require harsh reagents or expensive chiral catalysts.
The overall synthetic workflow can be conceptualized as follows:
Caption: A high-level overview of the chemoenzymatic synthesis workflow.
This two-step process, starting from the readily available 3-acetylpyridine, provides a convergent and efficient route to the target molecule. The enzymatic reduction in the second step is key to establishing the desired stereochemistry, which is often a critical parameter for the biological activity of the final pharmaceutical product.
Detailed Protocols and Experimental Procedures
Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents and solvents. The synthesis should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone
This step involves the α-amination of 3-acetylpyridine. While various methods exist, a common approach is the Delépine reaction or a related variant.
Reaction Scheme:
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Notes |
| 3-Acetylpyridine | 121.14 | 121.14 g (1.0 mol) | Starting material |
| Hexamethylenetetramine | 140.19 | 154.21 g (1.1 mol) | Aminating agent |
| Acetic Acid | 60.05 | 1.2 L | Solvent |
| Hydrochloric Acid (conc.) | 36.46 | As required for hydrolysis | |
| Sodium Hydroxide | 40.00 | As required for neutralization | |
| Diethyl Ether | 74.12 | For extraction |
Protocol:
-
Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-acetylpyridine (1.0 mol) and hexamethylenetetramine (1.1 mol).
-
Solvent Addition: Add glacial acetic acid (1.2 L) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Hydrolysis: After completion, cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 2-3 hours to hydrolyze the intermediate iminium salt.
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10).
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-1-(pyridin-3-yl)ethanone.
-
Step 2: Asymmetric Reduction to this compound
This crucial step employs a ketoreductase (KRED) to stereoselectively reduce the ketone to the desired alcohol enantiomer. The choice of KRED will determine whether the (R)- or (S)-enantiomer is produced.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Quantity (for 0.8 mol scale) | Notes |
| 2-Amino-1-(pyridin-3-yl)ethanone | 108.9 g (0.8 mol) | Crude product from Step 1 |
| Ketoreductase (KRED) | As per manufacturer's activity | e.g., KRED-P1-B02 for (S)-alcohol |
| NADP⁺/NADPH | Catalytic amount | Cofactor |
| Isopropanol (IPA) | 1.6 L | Co-solvent and sacrificial reductant |
| Glucose Dehydrogenase (GDH) | As per manufacturer's activity | For cofactor regeneration |
| D-Glucose | 1.2 mol | For cofactor regeneration |
| Phosphate Buffer (pH 7.0) | 1.6 L | Reaction medium |
Protocol:
-
Biocatalyst Preparation: In a temperature-controlled reactor, prepare a solution of phosphate buffer (1.6 L). Add D-glucose (1.2 mol), NADP⁺ (catalytic amount), and glucose dehydrogenase. Stir until all solids are dissolved.
-
Substrate Addition: Add the crude 2-amino-1-(pyridin-3-yl)ethanone (0.8 mol) and isopropanol (1.6 L) to the reactor.
-
Enzymatic Reaction: Add the selected ketoreductase to the mixture. Maintain the temperature at 30 °C and stir. Monitor the reaction for the disappearance of the starting material and the formation of the product by HPLC. The reaction is typically complete within 24-48 hours.
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a water-miscible organic solvent like acetonitrile to precipitate the enzymes.
-
Filter the mixture to remove the precipitated proteins.
-
Concentrate the filtrate under reduced pressure to remove the organic solvents.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Further purification can be achieved by column chromatography or crystallization to obtain the product with high purity.
-
Process Optimization and Scale-up Considerations
Scaling up a chemical synthesis from the lab to a pilot plant or industrial scale presents a unique set of challenges. Careful consideration of the following factors is crucial for a successful and safe scale-up.
Caption: Critical parameters to consider for successful process scale-up.
-
Heat Transfer: Both reaction steps are conducted at elevated temperatures. On a larger scale, efficient heat transfer becomes critical to maintain uniform reaction temperatures and prevent runaway reactions. The use of jacketed reactors with appropriate heat transfer fluids is essential.
-
Mixing: Homogeneous mixing is vital, especially in the enzymatic reduction step, to ensure efficient contact between the substrate, enzyme, and cofactors. The impeller design and agitation speed need to be optimized for the larger reactor volume.
-
Reagent Addition: The rate of addition of reagents, particularly during the neutralization step, should be carefully controlled to manage heat evolution.
-
Downstream Processing: Extraction and purification methods need to be adapted for larger volumes. Continuous extraction or the use of larger separation funnels may be necessary. Crystallization is often a preferred method for purification at scale as it can be more easily implemented in a plant setting than large-scale chromatography.
-
Process Safety: A thorough hazard and operability (HAZOP) study should be conducted before scaling up. This includes evaluating the thermal stability of reactants and intermediates and having appropriate emergency procedures in place. The use of flammable solvents like diethyl ether should be carefully managed in a production environment.
Analytical Quality Control
Ensuring the purity and identity of the final product is paramount. A comprehensive set of analytical tests should be performed.
| Analytical Technique | Purpose | Acceptance Criteria |
| HPLC | Purity assessment and quantification of impurities. | Purity ≥ 98% (or as per specification). |
| Chiral HPLC | Determination of enantiomeric excess (e.e.). | e.e. ≥ 99% |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Spectra consistent with the proposed structure. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Observed m/z corresponds to the expected molecular ion. |
| Karl Fischer Titration | Determination of water content. | ≤ 0.5% |
| Residual Solvent Analysis (GC) | Quantification of residual solvents from the synthesis. | Within ICH limits. |
Conclusion
The chemoenzymatic route for the synthesis of this compound presented in this guide offers a robust and scalable method for producing this important chemical intermediate with high enantiopurity. By carefully considering the principles of process chemistry and engineering, this synthesis can be successfully transitioned from the laboratory to a production environment. The detailed protocols and considerations for scale-up provide a solid foundation for researchers and drug development professionals to produce this valuable compound efficiently and safely.
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Aminoethanol.
Application Note: Continuous Flow Synthesis of 2-Amino-1-(pyridin-3-yl)ethanol
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-1-(pyridin-3-yl)ethanol, a key intermediate in pharmaceutical and agrochemical development, utilizing continuous flow chemistry.[1][2][3] Traditional batch production of chiral amino alcohols can present challenges related to handling hazardous reagents, controlling exotherms, and ensuring stereoselectivity. Flow chemistry offers a robust solution, providing superior control over reaction parameters, enhancing safety, and enabling rapid optimization and scalability.[4][5] This guide details a proposed method for the asymmetric reduction of a precursor ketone, a foundational approach adapted for a continuous flow regime. The protocol is designed for researchers, chemists, and process development professionals seeking to leverage flow chemistry for the efficient and safe synthesis of high-value pyridine-containing building blocks.
Introduction: The Strategic Importance of this compound and Flow Chemistry
This compound is a valuable chiral building block widely utilized in the synthesis of complex organic molecules.[2] Its structural motif, featuring a pyridine ring and a chiral amino alcohol, is crucial for developing novel drug candidates, particularly those targeting neurological disorders.[1][2] The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[6]
The synthesis of such chiral molecules often involves sensitive reagents and requires precise control to achieve high enantioselectivity. Continuous flow chemistry provides a transformative approach to address these challenges. By conducting reactions in a continuously moving stream within a microreactor or coil, flow systems offer significant advantages over traditional batch methods:
-
Enhanced Safety: Small reactor volumes minimize the quantity of hazardous material present at any given moment. This is particularly advantageous when working with reactive intermediates or performing highly exothermic reactions.[7]
-
Precise Process Control: Temperature, pressure, and residence time are controlled with high precision, leading to improved consistency, higher yields, and better selectivity.[4][8]
-
Rapid Optimization: The steady-state nature of flow reactors allows for rapid screening of reaction conditions, significantly accelerating process development.
-
Scalability: Production can be scaled up by either running the system for longer durations or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors.[9]
This application note proposes a robust and reproducible flow chemistry protocol for the asymmetric synthesis of this compound, providing a blueprint for its adoption in research and development settings.
Proposed Synthesis Route: Asymmetric Transfer Hydrogenation in Flow
A highly effective and atom-economical method for producing chiral alcohols is the asymmetric transfer hydrogenation (ATH) of a corresponding ketone. This "borrowing-hydrogen" process is an environmentally benign transformation.[10][11] In this proposed workflow, the precursor, 2-amino-1-(pyridin-3-yl)ethan-1-one, is reduced enantioselectively using a chiral catalyst in a continuous flow system.
Causality of Method Selection: The choice of ATH is based on its operational simplicity and high efficiency. Using a stable hydrogen donor like formic acid or isopropanol avoids the need for high-pressure gaseous hydrogen, making the process inherently safer and more suitable for a standard laboratory flow setup. Chiral ruthenium and rhodium complexes are well-established catalysts for this transformation, offering high enantioselectivity.[12] A flow process ensures precise temperature control, which is critical for maximizing the enantiomeric excess (e.e.) of the desired product.
Experimental Workflow and System Configuration
The continuous flow system is assembled from standard, commercially available components. The modularity of such systems allows for easy reconfiguration for different chemical applications.[9]
System Diagram
Caption: General workflow for the continuous flow asymmetric transfer hydrogenation.
Protocol: Asymmetric Synthesis of this compound
Disclaimer: This protocol is a representative model based on established principles of flow chemistry adapted for the target molecule.[4] Researchers should conduct their own risk assessment and optimization. All operations should be performed in a well-ventilated fume hood.[13][14]
Step 1: Reagent Preparation
-
Precursor Solution (Stream A): Prepare a 0.2 M solution of 2-amino-1-(pyridin-3-yl)ethan-1-one hydrochloride in degassed isopropanol (or another suitable solvent).
-
Catalyst/Hydrogen Donor Solution (Stream B): In a separate vessel, prepare a solution containing the chiral catalyst (e.g., (1R,2R)-(-)-TsDPEN Ru(II) complex, 0.002 M) and a hydrogen donor. If using a formic acid/triethylamine (5:2) azeotrope, it can serve as both the H-donor and solvent for the catalyst.
Step 2: System Setup and Priming
-
Assemble the flow reactor system as depicted in the workflow diagram. A PFA or stainless steel coil reactor is suitable.
-
Install a back-pressure regulator (BPR) set to a pressure sufficient to prevent solvent boiling at the reaction temperature (e.g., 10-15 bar).[4] The BPR is critical for achieving superheating, which can significantly accelerate reaction rates.[5]
-
Prime both pump lines with the corresponding solvent system (e.g., isopropanol) to remove air and ensure a stable flow.
Step 3: Reaction Execution
-
Set the reactor temperature using a column heater or oil bath (e.g., 80 °C). Precise temperature control is crucial for stereoselectivity.
-
Begin pumping both reagent streams (A and B) into the T-mixer at the desired flow rates. The relative flow rates determine the stoichiometry and residence time.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
The effluent from the BPR is directed into a collection flask containing a quench solution (e.g., saturated sodium bicarbonate) to neutralize the catalyst and any unreacted acid.
Step 4: Product Isolation and Analysis
-
Once collection is complete, extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Determine the yield and confirm the structure via ¹H NMR, ¹³C NMR, and MS.
-
The enantiomeric excess (e.e.) must be determined using chiral HPLC analysis.
Optimization Parameters
The following table outlines key parameters for optimization. A design of experiments (DoE) approach can be used to efficiently map the reaction space.
| Parameter | Range | Rationale for Optimization |
| Temperature | 40 - 120 °C | Affects reaction rate and catalyst selectivity. Higher temperatures increase rate but may decrease e.e.[7] |
| Residence Time | 5 - 60 min | Determined by reactor volume and total flow rate. Must be sufficient for high conversion. |
| Pressure (BPR) | 7 - 20 bar | Ensures solvent remains in the liquid phase above its boiling point; can influence reaction kinetics. |
| Catalyst Loading | 0.1 - 2.0 mol% | Balances reaction efficiency with cost. Flow chemistry often allows for lower catalyst loadings. |
| Substrate Conc. | 0.1 - 0.5 M | Higher concentrations increase throughput but may lead to solubility or mixing issues. |
Safety and Handling
Proper safety precautions are paramount when working with pyridine derivatives and organic solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation: All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[15]
-
Reagent Handling: this compound and its precursors may be harmful if swallowed or in contact with skin.[16] Avoid contact and wash hands thoroughly after handling.[15]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Contaminated materials should be placed in a suitable, sealed container.[15]
Conclusion and Outlook
The adoption of continuous flow chemistry for the synthesis of this compound offers a pathway to a safer, more efficient, and highly controllable manufacturing process. The protocol outlined in this note provides a foundational method that can be readily optimized to achieve high yields and excellent enantioselectivity. This approach is not only suitable for laboratory-scale discovery but also forms a strong basis for scalable production in pharmaceutical and industrial settings, ultimately accelerating the development of new chemical entities.[5][7]
References
- J&K Scientific. 2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. This compound: A Key Intermediate for Advanced Chemical Synthesis. [Link]
- Organic Chemistry Portal.
- Carl ROTH.
- ResearchGate. Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)
- ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. [Link]
- MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
- Scribd. Flow Synthesis of 2 - (Methyl (Pyridin-2-Yl) Amino)
- ResearchGate. Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of.... [Link]
- ACS Publications. Asymmetric Synthesis of γ-Secondary Amino Alcohols via a Borrowing-Hydrogen Cascade. [Link]
- ResearchGate. Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. [Link]
- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]
- ACS Figshare. Asymmetric Synthesis of γ‑Secondary Amino Alcohols via a Borrowing-Hydrogen Cascade. [Link]
- PubMed. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. [Link]
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Application Note: A Multi-Modal Analytical Strategy for the Comprehensive Characterization of 2-Amino-1-(pyridin-3-yl)ethanol Derivatives
Abstract
This technical guide provides a detailed framework for the analytical characterization of 2-Amino-1-(pyridin-3-yl)ethanol and its derivatives, a class of compounds of significant interest in pharmaceutical and agrochemical research.[1][2][3] Recognizing the critical need for unambiguous structural verification, purity assessment, and stereochemical determination, this document outlines an integrated, multi-modal analytical workflow. We present field-proven protocols and in-depth discussions on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) for both purity and chiral separation, Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Crystallography. The causality behind experimental choices is emphasized to empower researchers in developing robust, self-validating analytical methods for their specific derivatives.
The Strategic Imperative: An Integrated Analytical Workflow
The characterization of a novel this compound derivative is not a linear process but an iterative investigation. Each analytical technique provides a unique piece of the puzzle. A robust characterization strategy, as outlined below, ensures that data from orthogonal methods are used to build a comprehensive and validated profile of the molecule.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-1-(pyridin-3-yl)ethanol by Crystallization
Welcome to the technical support guide for the purification of 2-Amino-1-(pyridin-3-yl)ethanol (CAS: 92990-44-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with its crystallization. As a chiral amino alcohol, achieving high purity is critical for its subsequent use in pharmaceutical synthesis and research applications.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification process.
Part 1: Core Principles of Crystallization for this compound
This compound is a highly polar molecule, a characteristic dictated by its pyridine ring, primary amine, and hydroxyl group.[3] This polarity governs its solubility and, consequently, the strategy for its purification by crystallization. The fundamental principle of crystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[4][5] An ideal solvent for this process will dissolve the compound sparingly at room temperature but completely at its boiling point.
The process hinges on creating a supersaturated solution, from which the pure compound will preferentially crystallize upon cooling, leaving impurities behind in the solution (the "mother liquor").[4][6] The rate of cooling is a critical parameter; slow cooling allows for the formation of a well-ordered crystal lattice, which inherently excludes impurities, while rapid cooling can cause the compound to precipitate or "crash out," trapping impurities within the solid.[4][7]
Workflow: General Crystallization Protocol
Caption: Decision tree for troubleshooting crystallization.
Part 3: Data Summary & Recommended Protocol
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₀N₂O | [8][9] |
| Molecular Weight | 138.17 g/mol | [8] |
| Appearance | White to off-white solid or liquid | |
| Purity (Typical) | >95% | [1] |
| Chirality | Contains a chiral center | [10][11] |
Note: Some commercial suppliers list this compound as a liquid, which may be due to residual solvent or impurities depressing the melting point. High-purity material is expected to be a solid at room temperature.
Solvent Selection for Crystallization
Due to its polar nature, suitable solvents are typically polar protic or aprotic solvents, or mixtures thereof.
| Solvent/System | Type | Rationale & Comments |
| Isopropanol | Polar Protic | Often an excellent choice for amino alcohols. Good differential solubility. |
| Ethanol | Polar Protic | High solubility, may require an anti-solvent or very low temperatures. [12] |
| Ethanol/Water | Polar Protic Mixture | Can be highly effective. The compound is likely very soluble in water, so water acts as the "good" solvent and ethanol as the "anti-solvent" in this unusual case for amino alcohols. [12]Experimentation is key. |
| Acetonitrile | Polar Aprotic | A good candidate for polar compounds. [13] |
| Ethyl Acetate/Hexane | Medium/Non-Polar Mix | A classic combination. Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent. |
Detailed Experimental Protocol
-
Solvent Selection: Begin by testing the solubility of a small amount of crude material (~20-30 mg) in ~0.5 mL of various candidate solvents. A good solvent will dissolve the solid when heated but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with stirring. Continue adding the hot solvent just until all the solid has dissolved. [14]3. Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal adsorbs colored impurities. [14]4. Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. [4]Crystal formation should begin within 5-20 minutes. [7]6. Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals. [4]7. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor. [15]9. Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Part 4: Frequently Asked Questions (FAQs)
Q1: Is this compound chiral? Will this crystallization procedure separate the enantiomers? A1: Yes, the molecule is chiral due to the stereocenter at the carbon bearing the hydroxyl group. [10][11]Standard crystallization as described here will purify the racemic mixture; it will not separate the (R) and (S) enantiomers. Chiral resolution would require a different technique, such as forming diastereomeric salts with a chiral acid (like tartaric acid) and then separating those by fractional crystallization. [16][17] Q2: My final product is still slightly yellow. How can I get a pure white solid? A2: A persistent color indicates that colored impurities have not been fully removed. You can try a second recrystallization, making sure to include the activated charcoal step as described in the protocol. Ensure you are not using an excessive amount of charcoal, as it can also adsorb your desired product.
Q3: What are the likely impurities in my crude sample? A3: Impurities can vary based on the synthetic route but may include unreacted starting materials, by-products from side reactions, or residual solvents. [18]If the synthesis involved a reduction step, for example, you might have residual reducing agents or over-reduced products.
Q4: How do I assess the purity of my final product? A4: The most common methods are melting point analysis and High-Performance Liquid Chromatography (HPLC). A pure compound should have a sharp melting point range (typically < 2 °C). HPLC, particularly chiral HPLC if you are interested in enantiomeric purity, can provide a quantitative measure of purity.
References
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?
- National Center for Biotechnology Information. (2022, May 24). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality.
- PubChem. (n.d.). 2-(2-Amino-1-hydroxyethyl)pyridine.
- Reddit. (2024, October 17). Recrystallization Issues. r/Chempros.
- ResearchGate. (2025, August 9). Coping with crystallization problems.
- Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- Recrystallization1. (n.d.).
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Wikipedia. (n.d.). Chiral resolution.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Solubility of Things. (n.d.). 2-Pyridineethanol.
- Ningbo Inno Pharmchem Co.,Ltd. (2026, January 4). This compound: A Key Intermediate for Advanced Chemical Synthesis.
- SciSpace. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to -.
- National Center for Biotechnology Information. (n.d.). Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline.
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
- J&K Scientific. (n.d.). 2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8.
- MDPI. (n.d.). Investigation of Impurities in Peptide Pools.
- IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.
- National Center for Biotechnology Information. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data.
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- 8. 2-(2-Amino-1-hydroxyethyl)pyridine | C7H10N2O | CID 3853779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-1-pyridin-3-yl-ethanol | CymitQuimica [cymitquimica.com]
- 10. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
Troubleshooting 2-Amino-1-(pyridin-3-yl)ethanol synthesis side reactions
Welcome to the technical support guide for the synthesis of 2-Amino-1-(pyridin-3-yl)ethanol. This resource is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs) at a Glance
-
Route 1: Reduction of 3-Acetylpyridine Oxime
-
Route 2: Strecker Synthesis from 3-Pyridinecarboxaldehyde
-
Route 3: Epoxide Ring-Opening with Ammonia
Route 1: Troubleshooting the Reduction of 3-Acetylpyridine Oxime
The reduction of 3-acetylpyridine oxime is a common and direct route to this compound. However, this transformation is not without its challenges, primarily concerning over-reduction and the formation of secondary amine byproducts.
Q1.1: My reduction of 3-acetylpyridine oxime is giving me a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
A1.1: The likely byproduct is a secondary amine, formed through a reductive amination cascade.
Causality: The reduction of an oxime to a primary amine proceeds through an intermediate imine. If the reaction conditions are not carefully controlled, the newly formed primary amine can react with another molecule of the intermediate imine, leading to a new imine that is subsequently reduced to a secondary amine. This is particularly prevalent when using certain reducing agents like sodium borohydride in the presence of transition metal salts[1].
*dot graph TD { A[3-Acetylpyridine Oxime] -- "Reduction (e.g., NaBH4/CuSO4)" --> B{Intermediate Imine}; B -- "Further Reduction" --> C[Desired Primary Amine: this compound]; B -- "Reacts with Primary Amine (C)" --> D{Secondary Imine Intermediate}; D -- "Reduction" --> E[Side Product: Bis(1-(pyridin-3-yl)ethyl)amine]; subgraph "Main Reaction Pathway" A; B; C; end subgraph "Side Reaction Pathway" D; E; end C -- " " --> D; } * Caption: Formation of secondary amine byproduct.
Troubleshooting Protocol:
-
Choice of Reducing Agent:
-
Recommended: Catalytic hydrogenation (e.g., H₂, Pd/C, or Raney Nickel) often provides higher selectivity for the primary amine. The reaction is typically run at moderate pressures (50-100 psi) in a protic solvent like ethanol or methanol.
-
Alternative: If using hydride reagents, consider a modified sodium borohydride system. For instance, using NaBH₄ in the presence of ZrCl₄ supported on Al₂O₃ has been shown to be a rapid and efficient method for reducing oximes to primary amines with high selectivity[2].
-
-
Control of Stoichiometry:
-
When using hydride reagents, adding the reducing agent portion-wise to the solution of the oxime can help to maintain a low concentration of the reducing agent, favoring the reduction of the oxime over the subsequent reductive amination.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can often suppress the rate of the bimolecular side reaction leading to the secondary amine.
-
Experimental Protocol: Selective Reduction using NaBH₄/ZrCl₄/Al₂O₃
-
Prepare the supported reagent by grinding ZrCl₄ and Al₂O₃ (1:1 molar ratio) in a mortar and pestle under an inert atmosphere.
-
In a round-bottom flask, add the 3-acetylpyridine oxime.
-
Add the NaBH₄/ZrCl₄/Al₂O₃ reagent (typically 5 equivalents of NaBH₄ and 1 equivalent of the supported ZrCl₄ relative to the oxime).
-
The reaction is often rapid and can be monitored by TLC.
-
Upon completion, quench the reaction carefully with water and extract the product with an appropriate organic solvent.
Q1.2: The yield of my desired this compound is low, and I'm isolating unreacted starting material. How can I improve the conversion?
A1.2: Incomplete conversion is often due to insufficient reducing power or deactivation of the catalyst.
Causality: Oximes can be stubborn to reduce, and sodium borohydride alone is generally ineffective[2]. The pyridine nitrogen can also coordinate to metal catalysts or Lewis acids, potentially inhibiting their activity.
Troubleshooting Protocol:
-
Increase Catalyst Loading: If using catalytic hydrogenation, ensure the catalyst is fresh and increase the weight percentage (e.g., from 5 wt% to 10 wt% Pd/C).
-
Activate the Reducing Agent: When using NaBH₄, the addition of a Lewis acid (like ZrCl₄ or TiCl₄) or a transition metal salt (like CuSO₄ or NiCl₂) is crucial to enhance its reducing power for oximes[1][2].
-
Solvent Choice: Ensure your solvent is anhydrous, as water can quench hydride reducing agents. For catalytic hydrogenation, protic solvents like ethanol are generally effective.
Q1.3: I am observing poor diastereoselectivity in my reduction. How can I control the stereochemical outcome?
A1.3: The diastereoselectivity of ketone (and by extension, oxime) reduction is highly dependent on the steric and electronic environment of the carbonyl/imine group and the nature of the reducing agent and solvent.
Causality: The reduction of the intermediate imine can proceed via different transition states, leading to a mixture of diastereomers. Chelation control, where the reducing agent coordinates to both the pyridine nitrogen and the imine nitrogen, can favor one diastereomer. Conversely, a sterically driven approach (Felkin-Ahn model) may favor the other. The balance between these models is influenced by the solvent and the specific hydride reagent used[3].
| Reducing System | Predominant Control | Expected Major Diastereomer |
| NaBH₄ in Methanol | Chelation Control | syn |
| NaBH₄ in DMSO/H₂O | Felkin-Ahn | anti |
| iBu₂AlH in THF | Chelation Control | syn |
Troubleshooting Protocol:
-
Solvent Screening: As indicated in the table, changing the solvent can significantly impact diastereoselectivity. Protic, coordinating solvents like methanol tend to favor chelation control, while non-coordinating or highly polar aprotic solvents may disrupt chelation, leading to Felkin-Ahn selectivity[3].
-
Bulky Reducing Agents: Employing sterically demanding reducing agents, such as L-Selectride®, can increase the facial selectivity of the hydride attack, often leading to higher diastereomeric excess.
-
Chiral Catalysts: For enantioselective reductions, consider using a chiral catalyst system, such as a CBS catalyst (Corey-Bakshi-Shibata) for the reduction of the precursor ketone (3-acetylpyridine) before converting to the amine.
Route 2: Troubleshooting the Strecker Synthesis from 3-Pyridinecarboxaldehyde
The Strecker synthesis is a powerful three-component reaction to produce α-amino acids and their derivatives. In this context, it can be adapted to synthesize this compound by subsequent reduction of the intermediate α-amino acid or nitrile.
Q2.1: After the final hydrolysis step of my Strecker synthesis, I have an impurity that is difficult to separate from the final product. What could this be?
A2.1: The most probable impurity is the corresponding α-amino amide, resulting from incomplete hydrolysis of the α-aminonitrile.
Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. Under certain conditions, especially if the acid concentration or temperature is insufficient, the reaction can stall at the amide stage[4]. The similar polarity of the α-amino amide and the α-amino acid can make purification by standard chromatography or recrystallization challenging.
*dot graph TD { A[3-Pyridinecarboxaldehyde] -- "NH4Cl, NaCN" --> B[α-Aminonitrile]; B -- "H3O+, Heat" --> C{α-Amino Amide (Impurity)}; C -- "Further H3O+, Heat" --> D[α-Amino Acid]; D -- "Reduction (e.g., LiAlH4)" --> E[this compound]; subgraph "Strecker Synthesis" A; B; end subgraph "Hydrolysis" C; D; end subgraph "Final Reduction" E; end } * Caption: Incomplete hydrolysis in Strecker synthesis.
Troubleshooting Protocol:
-
Force the Hydrolysis to Completion:
-
Increase Reaction Time and Temperature: Prolonged heating under reflux in strong aqueous acid (e.g., 6M HCl) is often necessary to drive the hydrolysis of the amide to the carboxylic acid.
-
Use a Co-solvent: If solubility is an issue, a co-solvent like dioxane can be used with aqueous acid to ensure the substrate remains in solution.
-
-
Purification Strategy:
-
Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from their corresponding amides. The amino acid can be retained on a cation-exchange resin and then eluted with a change in pH or ionic strength.
-
Derivatization: If separation remains difficult, consider derivatizing the mixture (e.g., by protecting the amine with a Boc group). The difference in the properties of the protected amino acid and amino amide may allow for easier separation by silica gel chromatography.
-
Q2.2: The initial formation of the α-aminonitrile is sluggish and gives low yields. What are the critical parameters to control?
A2.2: The formation of the α-aminonitrile is an equilibrium-driven process. The key is to favor the formation of the imine intermediate.
Causality: The first step of the Strecker synthesis is the formation of an imine (or iminium ion) from the aldehyde and ammonia. This is a reversible reaction where water is eliminated. The subsequent addition of the cyanide nucleophile traps the imine[5][6]. If the imine formation is not efficient, the aldehyde can undergo side reactions, such as a competing cyanohydrin formation.
Troubleshooting Protocol:
-
Control of pH: The reaction is typically buffered around pH 9-10. This maintains a sufficient concentration of free ammonia (from NH₄Cl) to act as a nucleophile, while also being acidic enough to facilitate the dehydration step to form the imine[5].
-
Water Removal: Although often run in aqueous media, minimizing excess water can help shift the equilibrium towards the imine. The use of a dehydrating agent is generally not practical in this context, so controlling the initial water content is key.
-
Order of Addition: Adding the cyanide source to the pre-formed imine (or a mixture where the imine is in equilibrium) is crucial. If cyanide is present with the aldehyde before the ammonia, cyanohydrin formation will be a significant side reaction.
Route 3: Troubleshooting the Epoxide Ring-Opening with Ammonia
The synthesis of this compound via the ring-opening of a 3-pyridyl epoxide (3-(oxiran-2-yl)pyridine) with ammonia is a direct and atom-economical approach. The primary challenges are regioselectivity and the purity of the starting epoxide.
Q3.1: My reaction of 3-(oxiran-2-yl)pyridine with ammonia is producing an isomeric byproduct. What is the cause and how can I ensure the correct regioselectivity?
A3.1: The formation of an isomeric amino alcohol, 1-amino-1-(pyridin-3-yl)ethan-2-ol, indicates that the nucleophilic attack is occurring at the more substituted carbon of the epoxide ring.
Causality: The ring-opening of epoxides can proceed via an Sₙ1 or Sₙ2 mechanism. Under basic or neutral conditions, such as with ammonia, the reaction typically follows an Sₙ2 pathway, with the nucleophile attacking the less sterically hindered carbon. However, if the reaction is run under acidic conditions (e.g., with ammonium salts at high temperatures), the epoxide oxygen can be protonated, leading to a more Sₙ1-like transition state where the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge.
*dot graph TD { A[3-(Oxiran-2-yl)pyridine] -- "NH3 (Basic/Neutral)" --> B{Sₙ2 Attack at less substituted carbon}; B --> C[Desired Product: this compound]; A -- "NH4+ (Acidic)" --> D{Sₙ1-like Attack at more substituted carbon}; D --> E[Isomeric Byproduct: 1-Amino-1-(pyridin-3-yl)ethan-2-ol]; subgraph "Desired Pathway" B; C; end subgraph "Side Pathway" D; E; end } * Caption: Regioselectivity in epoxide ring-opening.
Troubleshooting Protocol:
-
Ensure Basic/Neutral Conditions:
-
Use aqueous ammonia or a solution of ammonia in an alcohol (e.g., methanol or ethanol). Avoid the use of ammonium salts as the primary source of ammonia, as this will lower the pH.
-
The reaction can be run in an autoclave to maintain a high concentration of ammonia and pressure.
-
-
Temperature Control:
-
While heating is often necessary to drive the reaction, excessive temperatures can promote side reactions. Monitor the reaction progress and use the minimum temperature required for a reasonable reaction rate.
-
-
Use of Lewis Acids:
-
While Lewis acids can catalyze the ring-opening, they can also alter the regioselectivity. If a catalyst is needed to improve the reaction rate, screen mild Lewis acids and carefully analyze the product mixture for isomeric impurities.
-
Q3.2: I'm observing byproducts related to the starting epoxide. How can I ensure the quality of my 3-(oxiran-2-yl)pyridine?
A3.2: Impurities in the starting epoxide, such as the corresponding diol or rearranged aldehydes/ketones, will carry through to the final product.
Causality: The synthesis of the 3-(oxiran-2-yl)pyridine, often from 3-vinylpyridine, can be accompanied by side reactions. Over-oxidation can lead to cleavage of the double bond, while trace acid or base can catalyze the hydrolysis of the epoxide to the diol or its rearrangement to 3-acetylpyridine.
Troubleshooting Protocol:
-
Purification of the Epoxide: Purify the 3-(oxiran-2-yl)pyridine by vacuum distillation before use. Ensure all glassware is dry and free of acidic or basic residues.
-
Epoxidation Conditions: When preparing the epoxide, use a buffered system (e.g., m-CPBA with a phosphate buffer) to prevent acid-catalyzed side reactions.
-
Storage: Store the purified epoxide under an inert atmosphere at low temperature to prevent degradation.
By understanding the mechanistic basis for the formation of these side products and implementing the suggested protocols, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
References
- Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. (2018). Accessed via Google Scholar.
- Strecker Synthesis. Master Organic Chemistry.[Link]
- Strecker Synthesis. Organic Chemistry Portal.[Link]
- Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. (2002). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 41B(7), 1499-1501.
- Strecker amino acid synthesis. Wikipedia.[Link]
- Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study.
- Synthesis of 2-(3-Pyridinyl)ethanol. PrepChem.com.[Link]
- Strecker Synthesis of Amino Acids. YouTube.[Link]
- Synthesis of Amino Acids: Strecker Synthesis. Pearson.[Link]
- Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Bioc
- 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands.
- The Hydrolysis of Nitriles. Chemistry LibreTexts.[Link]
- A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. SciSpace.[Link]
- Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. TÜBİTAK Academic Journals.[Link]
- Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub.[Link]
- β-Amino alcohol synthesis by amination (alkyl
- 3-aminopyridine. Organic Syntheses.[Link]
- Green chemistry synthesis: 2-amino-3-[(E)-(2-pyridyl)methylideneamino]but-2-enedinitrile monohydrate and 5-cyano-2-(2-pyridyl)-1-(2-pyridylmethyl)-1H-imidazole-4-carboxamide. PubMed.[Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. 2023, 145, 26, 14337–14344.
- Preparation of 3-acetylpyridine. PrepChem.com.[Link]
- The origin of 1-(3-pyridyl-N-oxide)ethanol as a metabolite of 3-acetylpyridine. PubMed.[Link]
Sources
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- 2. The origin of 1-(3-pyridyl-N-oxide)ethanol as a metabolite of 3-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Stability issues and degradation of 2-Amino-1-(pyridin-3-yl)ethanol
Introduction
Welcome to the Technical Support Center for 2-Amino-1-(pyridin-3-yl)ethanol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support and troubleshooting advice for the stability issues and degradation of this important chemical intermediate. As a key building block in pharmaceutical and agrochemical synthesis, understanding its stability profile is critical for ensuring the quality, safety, and efficacy of end products.
This document provides a comprehensive overview of the potential stability challenges associated with this compound, guidance on proper handling and storage, and detailed experimental protocols for conducting forced degradation studies. The information herein is synthesized from established chemical principles and data from structurally related compounds, offering a robust framework for your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, which contains a secondary alcohol, a primary amine, and a pyridine ring, the primary stability concerns are oxidation and photodegradation. The amino alcohol moiety is susceptible to oxidation, which can lead to the formation of various degradation products. The pyridine ring, while relatively stable, can be susceptible to photodegradation, especially in the presence of UV light.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark place, under an inert atmosphere (e.g., argon or nitrogen). Supplier recommendations often suggest storage at 2-8°C. It is crucial to protect the compound from light and air to prevent photo-oxidation and oxidative degradation. The container should be tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathway studies for this exact molecule are not extensively published, based on its functional groups, the following pathways are plausible:
-
Oxidation: The secondary alcohol can be oxidized to a ketone, forming 2-amino-1-(pyridin-3-yl)ethan-1-one. Further oxidation could lead to cleavage of the C-C bond adjacent to the carbonyl group. The primary amine can also be oxidized.
-
Photodegradation: The pyridine ring can undergo photochemical reactions, potentially leading to the formation of hydroxylated pyridines or even ring-opening products.
-
Acid/Base Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to unforeseen degradation.
Q4: How can I detect and quantify the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection is typically performed using a UV detector. Mass spectrometry (MS) coupled with HPLC (LC-MS) is highly recommended for the identification of unknown degradation products.
Q5: Are there any known incompatibilities with common excipients or solvents?
A5: As a primary amine, this compound is basic and will react with acids to form salts. It may also react with aldehydes and ketones to form imines. When formulating, it is crucial to assess its compatibility with all other components in the mixture.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a yellow or brown color in the solid or solution. | Oxidative degradation or photodegradation. | Store the compound under an inert atmosphere, protected from light, and at the recommended temperature. Prepare solutions fresh and use them promptly. |
| Presence of unexpected peaks in the HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify the potential degradants. Use LC-MS to elucidate the structures of the unknown peaks. |
| Loss of assay (purity) over time. | Chemical instability under the storage or experimental conditions. | Re-evaluate the storage conditions. For solutions, assess the stability in the chosen solvent and at the intended concentration and pH. |
| Inconsistent analytical results. | Sample handling, method variability, or ongoing degradation. | Ensure consistent sample preparation procedures. Verify the robustness of the analytical method. Analyze samples as quickly as possible after preparation. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1] The following protocols provide a general framework for stress testing of this compound.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
Acid and Base Hydrolysis
-
Acidic Condition: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours.
-
Basic Condition: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for 24 hours.
-
Neutralization: After the specified time, cool the solutions to room temperature and neutralize them with an appropriate volume of 0.1 M NaOH or 0.1 M HCl, respectively.
-
Analysis: Analyze the stressed samples by HPLC.
Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: Analyze the sample by HPLC.
Thermal Degradation
-
Transfer an aliquot of the stock solution into a vial and heat it in an oven at 80°C for 48 hours.
-
For solid-state thermal stress, place the powdered compound in an oven at 80°C for 48 hours.
-
Analysis: After cooling, dissolve the solid sample in the initial solvent and analyze both the solution and the dissolved solid by HPLC.
Photolytic Degradation
-
Expose an aliquot of the stock solution and a thin layer of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation studies and subsequent analysis.
Potential Degradation Pathways and Products
Based on the chemical functionalities of this compound, the following degradation pathways can be hypothesized.
Caption: Hypothesized degradation pathways of this compound.
Data Summary Table
The following table summarizes the expected outcomes of forced degradation studies based on the chemical nature of this compound.
| Stress Condition | Expected Degradation | Potential Major Degradants |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Likely stable | Minimal to no degradation expected. |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Likely stable | Minimal to no degradation expected. |
| Oxidation (3% H₂O₂, RT) | Significant degradation expected | 2-Amino-1-(pyridin-3-yl)ethan-1-one, pyridin-3-ylglyoxylic acid. |
| Thermal (80°C) | Potential for minor degradation | Oxidative degradation products if air is present. |
| Photolytic (UV/Vis) | Significant degradation expected | Hydroxylated pyridine derivatives, ring-opened products. |
References
- U.S. National Library of Medicine. PubChem Compound Summary for CID 1000, Phenylethanolamine. [Link].
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003. [Link].
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link].
- RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. 2023. [Link].
- ACS Publications. Mass spectra of some isomeric monosubstituted pyridines.
- Pearson. Mass Spect:Fragmentation: Videos & Practice Problems. [Link].
- Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. 2025. [Link].
- ResearchGate. A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. 2025. [Link].
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link].
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-1-(pyridin-3-yl)ethanol Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Amino-1-(pyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound. This compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics.[1][2]
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Low or No Product Formation
Problem: After performing the reaction and work-up, analysis (TLC, LC-MS, NMR) shows little to no formation of the desired this compound.
| Potential Cause | Recommended Solutions & Rationale |
| Inactive Reducing Agent (for reduction routes) | Solution: Use a fresh batch of the reducing agent (e.g., Sodium Borohydride, Lithium Aluminum Hydride). Rationale: Many reducing agents are sensitive to moisture and can degrade over time, leading to reduced activity. Storing them under an inert atmosphere and in a desiccator is crucial. |
| Incomplete Oxime Formation (if starting from 3-acetylpyridine) | Solution: Ensure the pH of the reaction mixture for oxime formation is appropriately controlled (typically neutral to slightly basic). Confirm complete conversion of the ketone to the oxime by TLC or NMR before proceeding to the reduction step. Rationale: The formation of the oxime intermediate is a critical preceding step. Incomplete conversion will naturally lead to a lower overall yield of the final product. |
| Grignard Reagent Issues (for Grignard routes) | Solution: Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Consider titrating the Grignard reagent to determine its exact concentration before use.[3] Rationale: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent and prevent it from reacting with the electrophile.[3] |
| Low Reaction Temperature | Solution: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC. Rationale: Insufficient thermal energy may prevent the reaction from overcoming its activation energy barrier. This is particularly relevant for nucleophilic aromatic substitution reactions that may be used in alternative synthetic routes.[4] |
Formation of Significant Byproducts
Problem: The reaction mixture contains a complex mixture of products, with significant spots on the TLC plate other than the desired product.
| Potential Cause | Recommended Solutions & Rationale |
| Over-reduction | Solution: Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). Carefully control the stoichiometry of the reducing agent. Perform the reaction at a lower temperature. Rationale: Strong reducing agents can lead to the reduction of the pyridine ring in addition to the carbonyl or oxime group. |
| Formation of Aziridine Intermediate (in some reduction pathways) | Solution: Optimize the work-up procedure. Acidic conditions during work-up can favor the formation of the desired amino alcohol. Rationale: The reduction of α-amino ketones can sometimes proceed through an aziridine intermediate, which can rearrange to the desired product under appropriate conditions. |
| Dimerization or Polymerization | Solution: Use a higher dilution of the starting material. Add the reagents slowly and at a controlled temperature. Rationale: High concentrations of reactive intermediates can lead to intermolecular side reactions. |
| Wurtz Coupling (in Grignard synthesis) | Solution: Add the Grignard reagent to the electrophile at a low temperature. Ensure a slight excess of the Grignard reagent. Rationale: This side reaction involves the coupling of two Grignard reagent molecules and is more prevalent at higher temperatures.[5] |
Difficult Product Isolation and Purification
Problem: The crude product is difficult to purify, leading to low recovery or impure final product.
| Potential Cause | Recommended Solutions & Rationale |
| Product is highly polar and water-soluble | Solution: During aqueous work-up, saturate the aqueous layer with NaCl to decrease the solubility of the product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Rationale: The amino and hydroxyl groups in the product make it polar. Salting out the aqueous phase reduces the product's solubility, improving extraction efficiency. |
| Tailing on Silica Gel Chromatography | Solution: Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in the mobile phase). Rationale: The basic amino group on the pyridine ring can interact strongly with the acidic silica gel, causing tailing. The basic modifier neutralizes the acidic sites on the silica, leading to better peak shape and separation. |
| "Oiling Out" During Crystallization | Solution: If the product separates as an oil instead of crystals, try adding more of the "good" solvent and reheating until the oil dissolves, then cool the solution more slowly. Seeding with a small crystal of the pure product can also induce crystallization. Rationale: "Oiling out" can occur due to high impurity levels or too rapid cooling. A slower cooling rate allows for more ordered crystal lattice formation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound on a lab scale?
The reduction of 3-acetylpyridine oxime is a widely utilized and generally reliable method. This two-step process involves the initial conversion of commercially available 3-acetylpyridine to its oxime, followed by reduction of the oxime to the corresponding amino alcohol. This method avoids the handling of highly reactive and moisture-sensitive organometallic reagents.
Q2: Which reducing agent is most suitable for the reduction of 3-acetylpyridine oxime?
Sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol is a good starting point as it is selective for the oxime and carbonyl groups without typically reducing the pyridine ring under standard conditions. For a more potent reducing agent, Lithium Aluminum Hydride (LiAlH₄) in an aprotic solvent like THF can be used, but care must be taken to control the reaction conditions to avoid over-reduction.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., dichloromethane:methanol or ethyl acetate:hexane with a small amount of triethylamine) to achieve good separation between the starting material, intermediate, and product. The spots can be visualized under UV light (254 nm) and/or by staining with a suitable reagent like ninhydrin (for the amino group) or potassium permanganate.
Q4: What are the key considerations for scaling up this synthesis?
When scaling up, several factors become more critical:
-
Heat Management: The reduction step is often exothermic. Ensure adequate cooling and controlled addition of reagents to maintain the desired reaction temperature.[4]
-
Mixing: Efficient stirring is crucial in larger reactors to ensure homogeneity and prevent localized "hot spots."[4]
-
Work-up and Purification: Handling large volumes of solvents for extraction and chromatography can be challenging. Consider crystallization as a more scalable purification method.[7]
Q5: How can I confirm the identity and purity of the final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups (O-H, N-H, C-N, C-O).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3-Acetylpyridine Oxime
Step 1: Synthesis of 3-Acetylpyridine Oxime
-
In a round-bottom flask, dissolve 3-acetylpyridine (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 3-acetylpyridine oxime, which can be used in the next step without further purification or recrystallized from a suitable solvent like ethanol/water.
Step 2: Reduction of 3-Acetylpyridine Oxime to this compound
-
Dissolve the crude 3-acetylpyridine oxime (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (3.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture with dilute HCl to pH ~2-3.
-
Wash the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Basify the aqueous layer with a concentrated NaOH solution to pH ~10-11.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable slurry packing method with the chosen eluent. A common eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% methanol) with 0.5% triethylamine.
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Typical Reaction Parameters for the Reduction of 3-Acetylpyridine Oxime
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Good selectivity, mild conditions. |
| Solvent | Methanol or Ethanol | Protic solvent required for NaBH₄ reductions. |
| Stoichiometry (NaBH₄) | 3.0 - 4.0 equivalents | An excess is needed to ensure complete reduction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 12 - 24 hours | Typically sufficient for complete conversion. |
| Work-up | Acid-base extraction | To separate the basic product from neutral/acidic impurities. |
Visualizations
Reaction Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low reaction yields.
References
- BenchChem. (2025, December). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem Technical Support.
- BenchChem. (2025, November). Addressing challenges in scaling up the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol. BenchChem Technical Support.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Semantic Scholar. (n.d.). Catalysis and Inhibition in the Electrochemical Reduction of CO2 on Platinum in the Presence of Protonated Pyridine. New Insights into Mechanisms and Products.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). 2-Amino-1-(pyridin-3-yl)
- Jeong, Y., et al. (2019). Alkoxide‐Promoted Selective Hydroboration of N‐Heteroarenes: Pivotal Roles of in situ Generated BH3 in the Dearomatization Process.
- Google Patents. (n.d.). Method of producing pyridine ethanol derivative.
- PubMed. (1976). The origin of 1-(3-pyridyl-N-oxide)ethanol as a metabolite of 3-acetylpyridine. Xenobiotica, 6(7), 403-8.
- MDPI. (2016). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 21(11), 1479.
- ResearchGate. (2010). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. ChemInform, 41(8).
- PrepChem.com. (n.d.). Preparation of 3-acetylpyridine.
- National Center for Biotechnology Information. (2023).
- ResearchGate. (n.d.). Catalytic reduction of pyridines.
- Semantic Scholar. (2015).
- BenchChem. (2025). Technical Support Center: Grignard Synthesis of 1-(2-Bromophenyl)ethanol. BenchChem Technical Support.
- CORA. (2017).
- Pharmaceutical Online. (2020, August 18). Scale-Up Considerations For Large-Scale Peptide Manufacturing.
- Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol.
- ResearchGate. (2010). Pharmaceutical Impurities: An Overview.
- BenchChem. (2025). Application Note and Protocol for the Recrystallization of (3-Aminopyridin-2-yl)methanol. BenchChem Technical Support.
- European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
- MDPI. (2025). Preparation and thermal properties of Heyns compounds based on two different amino acids.
- ACS Publications. (2025).
- Defence Technology. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide.
- ThalesNano. (n.d.).
- Bio NMR spectroscopy. (n.d.).
- Cenmed Enterprises. (n.d.). 2 Amino 1 Pyridin 3 Yl Ethanol >/= 95% (Nmr) 250 Mg.
- ResearchGate. (2021).
- Royal Society of Chemistry. (2018). Switchable synthesis of 3-aminoindolines and 2′-aminoarylacetic acids using Grignard reagents and 3-azido-2-hydroxyindolines.
- Google Patents. (n.d.). Method for crystallization of amino acids.
- ACS Publications. (2021). Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride: Conglomerate versus Racemate Formation. Crystal Growth & Design, 21(6), 3464-3474.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
Technical Support Center: Purification of 2-Amino-1-(pyridin-3-yl)ethanol
Welcome to the technical support guide for 2-Amino-1-(pyridin-3-yl)ethanol (CAS 92990-44-8). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this critical pharmaceutical intermediate.[1][2][3][4] The purity of this building block is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs), making robust purification protocols essential.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be nitrogenous precursors or pyridyl derivatives.
-
Positional Isomers: Syntheses involving the reduction of a ketone or opening of an epoxide can sometimes yield isomers, which can be challenging to separate due to similar physical properties.[6]
-
By-products from Side Reactions: Over-reduction, dimerization, or other side reactions can generate structurally related impurities.
-
Residual Solvents: Solvents used in the synthesis or initial work-up (e.g., ethanol, triethylamine, tetrahydrofuran) may be present.[7][8]
-
Process-Related Impurities: If produced via fermentation, impurities could include components of the fermentation broth, such as other amino acids or organic acids.[9]
Q2: What is the best first-pass strategy for purifying this compound?
A2: For a compound like this compound, which contains both a primary amine and a pyridine ring, acid-base extraction is the most effective and logical initial purification step.[10][11] This technique leverages the dramatic change in solubility upon protonation. The basic nitrogen atoms are readily protonated in an acidic aqueous solution, rendering the molecule highly water-soluble and allowing for its separation from non-basic (neutral) organic impurities.[12]
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic methods is ideal for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is the industry standard for quantitative purity analysis. Gradient elution with a mobile phase of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA), provides excellent resolution.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the compound and identifying any structurally related impurities present at levels typically >1%.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be an effective method for analyzing amino alcohols and can help identify volatile impurities.[18]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing insights into their causes and actionable solutions.
Problem 1: I have low product recovery after performing an acid-base extraction.
-
Plausible Causes:
-
Incomplete Protonation/Deprotonation: The pH of the aqueous phase was not sufficiently acidic during the initial extraction or not sufficiently basic during the final product recovery step.
-
Emulsion Formation: Vigorous shaking of the biphasic mixture can lead to the formation of a stable emulsion at the interface, trapping your product.
-
Insufficient Extractions: A single extraction is often not enough to transfer the entire product between phases.
-
-
Solutions & Scientific Rationale:
-
Verify and Adjust pH: Use a calibrated pH meter, not pH paper, for accuracy. For the acid wash, ensure the pH is ≤ 2 to fully protonate both the primary amine and the pyridine nitrogen. For the recovery step, adjust the pH to ≥ 10 to ensure the free base is the dominant species, maximizing its solubility in the organic solvent.[19][20]
-
Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to break the emulsion. Alternatively, gentle swirling instead of vigorous shaking can prevent emulsion formation.
-
Perform Multiple Extractions: It is more efficient to perform three extractions with smaller volumes of solvent than one extraction with a large volume. This ensures a more complete transfer of the compound between the aqueous and organic layers.
-
Problem 2: My HPLC chromatogram shows a persistent impurity peak very close to my product peak.
-
Plausible Causes:
-
Co-eluting Isomer: A positional isomer or stereoisomer may have very similar polarity and retention time under standard HPLC conditions.[6]
-
Structurally Similar By-product: The impurity may be a related amino alcohol with similar acid-base properties, causing it to co-purify during extraction.
-
-
Solutions & Scientific Rationale:
-
Optimize HPLC Method: Modify the mobile phase gradient, change the pH of the aqueous component, or try a different column chemistry (e.g., a phenyl-hexyl column) to improve resolution.[21][22]
-
Column Chromatography: This is the logical next step. Given the polar nature of the amino alcohol, normal-phase chromatography on silica gel is a viable option. A gradient elution with a solvent system like Dichloromethane/Methanol with a small amount of ammonium hydroxide can be effective. The ammonium hydroxide helps to prevent peak tailing by deactivating acidic sites on the silica.[23]
-
Recrystallization: If the product is a solid and the impurity level is relatively low, recrystallization can be highly effective. (See Problem 3).
-
Problem 3: The product "oils out" and will not form crystals during recrystallization.
-
Plausible Causes:
-
High Impurity Level: Impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization.
-
Rapid Cooling: Cooling the saturated solution too quickly promotes precipitation of an amorphous oil rather than the ordered growth of crystals.
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures.
-
-
Solutions & Scientific Rationale:
-
Re-purify: If the product oils out due to high impurity content, an additional purification step (like a quick column chromatography) may be necessary before attempting recrystallization again.
-
Slow Cooling Protocol: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, gradually cool further in an ice bath. Slow cooling is critical for forming a pure crystal lattice.[5]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a single, pure seed crystal.
-
Optimize Solvent System: Use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" hot solvent (an anti-solvent, e.g., water or hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.[5][24]
-
Visualized Experimental Workflows
Workflow 1: Purification Strategy Decision Tree
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision tree for selecting the appropriate purification method.
Workflow 2: Acid-Base Extraction Mechanism
This diagram illustrates the movement of the target compound between phases based on pH.
Caption: Visualization of the acid-base extraction process.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (10 mL per gram of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer two more times with fresh 1M HCl, combining all aqueous extracts. The product is now in the aqueous phase as its hydrochloride salt.[10]
-
Neutral Wash (Optional): The initial organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to recover any non-basic material.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >10.
-
Product Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free-based product with three portions of fresh ethyl acetate or DCM.
-
Final Work-up: Combine the organic extracts from the previous step. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Recrystallization
-
Solvent Selection: Determine an appropriate solvent system. For this compound, an ethanol/water or isopropanol/heptane system is a good starting point. The goal is to find a system where the compound is highly soluble when hot but poorly soluble when cold.[5][24]
-
Dissolution: Place the semi-purified solid into an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) portion-wise while heating with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a quick hot gravity filtration to remove them.
-
Crystallization: Add the hot anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Characterize the final product for purity and identity.
| Table 1: Common Purification Techniques & Solvent Systems | | :--- | :--- | :--- | | Technique | Stationary Phase / Method | Typical Mobile Phase / Solvent System | | Acid-Base Extraction | Liquid-Liquid Separation | Organic: Dichloromethane, Ethyl AcetateAqueous: 1M HCl, 1M NaOH | | Normal Phase Chromatography | Silica Gel | Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 95:5:0.5) | | Recrystallization | Solid-Liquid Equilibrium | Ethanol/Water, Isopropanol/Heptane, Acetonitrile |
References
- Wikipedia. (n.d.). Acid–base extraction.
- AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
- Google Patents. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
- ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?
- PubMed. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- University of Colorado Boulder. (n.d.). Liquid/liquid Extraction.
- Agilent. (2011). Analysis of amino-alcohols, C3-C5.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). This compound: A Key Intermediate for Advanced Chemical Synthesis.
- CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
- Sorbent Technologies. (n.d.). Amino Acid Purification - Column Chromatography.
- Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol.
- Chem-Impex. (n.d.). 2-Amino-1-pyridin-3-yl-ethanol.
- Cenmed Enterprises. (n.d.). 2 Amino 1 Pyridin 3 Yl Ethanol >/= 95% (Nmr) 250 Mg.
- MDPI. (n.d.). Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex.
- European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.
- Core. (n.d.). Reversed Phase HPLC Studies on the Change of the Free Amino Acid Content of Tobacco During Ageing.
- European Commission. (2012). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.
- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
- European Medicines Agency (EMA). (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
- IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.
- Agilent. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard.
- Agilent. (2010). Analysis of Amino Acids by HPLC.
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
- PubChem. (2025). 2-Amino-1-(6-amino-3-pyridinyl)ethanol.
- ResearchGate. (2025). (PDF) Impurity profile of amino acids?.
- European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. akjournals.com [akjournals.com]
- 14. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. lcms.cz [lcms.cz]
- 22. agilent.com [agilent.com]
- 23. column-chromatography.com [column-chromatography.com]
- 24. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyridine-Containing Amino Alcohols
Welcome to the technical support center for the synthesis of pyridine-containing amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in these complex syntheses. Pyridine-containing amino alcohols are a critical structural motif in numerous pharmaceuticals and biologically active compounds. However, their synthesis is often plagued by issues of regioselectivity, chemoselectivity, and purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome these hurdles and achieve your synthetic goals.
I. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: Low yield and/or a mixture of isomers in the lithiation of a substituted pyridine.
Question: I am attempting a directed ortho-lithiation of my substituted pyridine to introduce a side chain, but I am getting a low yield of the desired product along with several other isomers. What is going wrong?
Probable Causes & Solutions:
-
Nucleophilic Addition of Organolithium Reagent: Highly reactive organolithium reagents like n-BuLi can add to the C=N bond of the pyridine ring, leading to undesired byproducts.[1] This is especially problematic with less sterically hindered pyridines.
-
Solution: Employ a more sterically hindered and less nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C).[1] These bases favor deprotonation over addition.
-
-
Incorrect Choice of Directing Metalating Group (DMG): The efficiency and regioselectivity of the lithiation are highly dependent on the directing group on the pyridine ring.
-
Solution: Ensure you are using a strong directing group (e.g., -CONR₂, -OR, -NHCOR). The position of the DMG will dictate the site of lithiation. For instance, a DMG at the 2-position will typically direct lithiation to the 3-position.[1]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role in the outcome of lithiation reactions.
-
Solution: Conduct the reaction at a low temperature (typically -78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O) to minimize side reactions.[1][2] The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent and improve the regioselectivity.[3]
-
Problem 2: My Grignard reaction with a pyridine aldehyde is giving a poor yield of the desired secondary alcohol.
Question: I am trying to synthesize a pyridine-containing amino alcohol by adding a Grignard reagent to a pyridine aldehyde, but the yield is consistently low. What are the potential issues?
Probable Causes & Solutions:
-
Basicity of the Grignard Reagent: Grignard reagents are strong bases and can deprotonate any acidic protons in the molecule, including those on other functional groups or even the α-protons of the aldehyde, leading to enolization and side reactions.[4]
-
Solution: Use a less basic organometallic reagent if possible, or ensure your starting materials are thoroughly dried and free of acidic impurities. Running the reaction at a lower temperature can sometimes mitigate this issue.
-
-
Coordination of the Grignard Reagent to the Pyridine Nitrogen: The magnesium atom of the Grignard reagent can coordinate to the lone pair of the pyridine nitrogen, which can affect the reagent's reactivity and the reaction pathway.
-
Solution: Consider using a Barbier-type reaction (in situ formation of the organometallic reagent) which can sometimes give better yields. Alternatively, protecting the pyridine nitrogen (see FAQ section) before the Grignard addition can be an effective strategy.
-
-
Impure or Poorly Prepared Grignard Reagent: The quality of the Grignard reagent is paramount for a successful reaction.
-
Solution: Ensure the magnesium turnings are fresh and activated. The reaction should be carried out under strictly anhydrous conditions to prevent quenching of the reagent. Titrate your Grignard reagent before use to determine its exact concentration.
-
Problem 3: I am struggling to selectively reduce a ketone in the presence of the pyridine ring.
Question: I have a pyridine-containing ketone that I need to reduce to the corresponding alcohol, but I am observing reduction of the pyridine ring as well. How can I achieve selective reduction?
Probable Causes & Solutions:
-
Harsh Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the pyridine ring.[5]
-
Solution: Use a milder reducing agent like sodium borohydride (NaBH₄).[5] NaBH₄ is generally selective for aldehydes and ketones and will not reduce the pyridine ring under standard conditions.
-
-
Catalytic Hydrogenation Conditions: While catalytic hydrogenation (e.g., H₂/Pd-C) can be used, it can also lead to reduction of the pyridine ring, especially under harsh conditions (high pressure and temperature).
-
Solution: If using catalytic hydrogenation, carefully screen catalysts and reaction conditions. For instance, transfer hydrogenation using a hydrogen donor like isopropanol with a suitable catalyst can sometimes offer better selectivity.[6]
-
-
Acidic Conditions: Reductions carried out under acidic conditions can activate the pyridine ring towards reduction.
-
Solution: Perform the reduction under neutral or basic conditions to maintain the pyridine ring's stability.
-
| Reducing Agent | Selectivity for Ketone over Pyridine Ring | Typical Conditions |
| Sodium Borohydride (NaBH₄) | High | Methanol or Ethanol, 0 °C to RT[5] |
| Lithium Aluminum Hydride (LiAlH₄) | Low (can reduce both) | Anhydrous THF or Et₂O, 0 °C to reflux[5] |
| Catalytic Hydrogenation (H₂/Pd-C) | Variable (condition dependent) | Methanol or Ethanol, RT, 1-5 atm H₂ |
| Transfer Hydrogenation | Can be high | Isopropanol, catalyst (e.g., aluminum isopropoxide), reflux[6] |
Problem 4: My final pyridine-containing amino alcohol is difficult to purify and contains persistent impurities.
Question: I have successfully synthesized my target compound, but I am facing challenges in its purification. It seems to retain water and other impurities.
Probable Causes & Solutions:
-
Hygroscopic Nature of Pyridines: Pyridine and its derivatives are often hygroscopic and can readily absorb moisture from the atmosphere.[7]
-
Solution: Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible. Dry the final product in a vacuum oven. For storage, use a desiccator with a good drying agent.
-
-
Basicity Leading to Tailing on Silica Gel: The basic nature of the pyridine nitrogen can cause the compound to streak or tail on silica gel chromatography, leading to poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
Formation of Salts: If the workup involves acidic conditions, the pyridine nitrogen can be protonated, forming a salt that may be water-soluble and difficult to extract into organic solvents.
-
Solution: During the workup, carefully basify the aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to a pH > 8 to ensure the pyridine is in its free base form before extraction with an organic solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: When should I consider protecting the pyridine nitrogen?
A1: Protection of the pyridine nitrogen is advisable when you are performing reactions that are sensitive to the basicity or nucleophilicity of the pyridine ring. For example:
-
When using strong organometallic reagents (like Grignard or organolithium reagents) for reactions on other parts of the molecule, to prevent coordination or side reactions with the pyridine nitrogen.
-
During reactions that involve strong electrophiles that could react with the pyridine nitrogen.
-
A common protecting group for pyridine is borane (BH₃), which can be introduced by treating the pyridine with borane-dimethyl sulfide complex.[8] Deprotection is typically achieved under acidic conditions.[8]
Q2: What is the advantage of using a pyridine N-oxide intermediate?
A2: Pyridine N-oxides offer several synthetic advantages:
-
Activation towards Nucleophilic Substitution: The N-oxide group activates the 2- and 4-positions of the pyridine ring towards nucleophilic attack, allowing for the introduction of various functional groups.[9]
-
Facilitating C-H Functionalization: They can direct C-H functionalization at the 2-position. For example, Grignard reagents can add to pyridine N-oxides, and after a rearrangement and deoxygenation, result in a 2-substituted pyridine.[9]
-
Synthesis of Pyridine Alcohols: Alkylpyridine N-oxides can be reacted with an acid anhydride to form an ester, which can then be hydrolyzed to the corresponding pyridine alcohol.[10]
-
Formation of 2-Aminopyridines: Pyridine N-oxides can be converted to 2-aminopyridines through various methods, including reaction with activated isocyanides.[11]
Q3: How can I achieve enantioselectivity in the synthesis of chiral pyridine-containing amino alcohols?
A3: Asymmetric synthesis is crucial for producing enantiomerically pure compounds for pharmaceutical applications. Common strategies include:
-
Catalytic Asymmetric Reduction: The asymmetric reduction of a prochiral pyridine-containing ketone using a chiral catalyst (e.g., a chiral oxazaborolidine catalyst in the Corey-Bakshi-Shibata reduction) can provide one enantiomer of the alcohol in high enantiomeric excess.
-
Catalytic Asymmetric Addition: The enantioselective addition of an organometallic reagent (e.g., diethylzinc) to a pyridine aldehyde in the presence of a chiral ligand can yield a chiral secondary alcohol.[12]
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed in a later step.
III. Experimental Protocols
Protocol 1: Directed ortho-Lithiation of 2-Chloropyridine and Trapping with an Electrophile
This protocol describes a general procedure for the directed lithiation of 2-chloropyridine at the 3-position using LDA, followed by quenching with an electrophile.
Materials:
-
2-Chloropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate LDA.
-
Slowly add a solution of 2-chloropyridine (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1-2 hours.
-
Add the electrophile (e.g., benzaldehyde, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Reduction of a Pyridine-Containing Ketone using Sodium Borohydride
This protocol provides a method for the selective reduction of a ketone functional group to an alcohol without affecting the pyridine ring.
Materials:
-
Pyridine-containing ketone (e.g., 2-acetylpyridine)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pyridine-containing ketone (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be further purified by column chromatography or recrystallization if necessary.
IV. Visualizations
Troubleshooting Workflow for Pyridine Lithiation
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. acs.org [acs.org]
- 6. Microwave Chemistry: Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines [organic-chemistry.org]
- 7. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine synthesis [organic-chemistry.org]
- 10. US2663711A - Process for the preparation of pyridine alcohols from pyridine n-oxides - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. globethesis.com [globethesis.com]
Improving yield in the synthesis of 2-Amino-1-(pyridin-3-yl)ethanol
Technical Support Center: A-P-E Synthesis
Improving Yield and Purity in the Synthesis of 2-Amino-1-(pyridin-3-yl)ethanol
Introduction
This compound (A-P-E) is a critical chiral building block in medicinal chemistry and pharmaceutical development, notably as a key intermediate for various therapeutic agents.[1][2] Achieving high yield and enantiopurity on a scalable route is a frequent objective for research and drug development professionals. This guide provides in-depth troubleshooting for the common synthetic challenges encountered during its preparation, focusing on the prevalent and robust method of reducing a 3-acetylpyridine derivative. By understanding the causality behind common pitfalls, researchers can significantly improve reaction outcomes.
Part 1: Foundational Synthetic Strategy: The Ketoxime Reduction Pathway
A widely adopted and scalable route to this compound involves the synthesis and subsequent reduction of an intermediate, 3-acetylpyridine oxime. This two-step process is generally reliable but has critical points that can drastically affect overall yield and purity.
The overall workflow is summarized below:
Caption: General workflow for A-P-E synthesis via the ketoxime route.
This guide will focus on troubleshooting the second, more challenging step: the catalytic hydrogenation of 3-acetylpyridine oxime.
Part 2: Troubleshooting Guide for Catalytic Hydrogenation
This section addresses the most common issues encountered during the reduction of 3-acetylpyridine oxime to this compound.
Category: Low Yield & Incomplete Conversion
Q1: My catalytic hydrogenation is stalling or showing low conversion. What are the primary causes?
A1: Stalled hydrogenation is a frequent issue stemming from several factors related to catalyst activity and reaction conditions.
-
Catalyst Poisoning: The pyridine nitrogen is a known catalyst poison.[3] The lone pair on the nitrogen can irreversibly bind to the active sites of metal catalysts (like Palladium or Nickel), deactivating them.
-
Solution: Perform the reaction in an acidic medium (e.g., ethanolic HCl or acetic acid). Protonating the pyridine nitrogen to form a pyridinium salt prevents it from coordinating with the catalyst surface, thereby preserving catalyst activity and significantly improving conversion rates.
-
-
Catalyst Quality and Loading: The activity of catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can vary significantly between batches and suppliers. An insufficient catalyst loading will naturally lead to incomplete reactions.
-
Solution: Ensure you are using a high-quality catalyst. For bench-scale reactions, a catalyst loading of 5-10 mol% (metal basis) is a standard starting point. If the reaction stalls, consider a carefully filtered, second addition of the catalyst.
-
-
Insufficient Hydrogen Pressure: The reduction of an oxime is a demanding hydrogenation that requires sufficient hydrogen availability at the catalyst surface.
-
Solution: While balloon pressure may suffice for simple reductions, this reaction often benefits from higher pressures. Operating in a Parr shaker or a similar hydrogenation apparatus at 40-60 psi (3-4 atm) of H₂ is recommended for driving the reaction to completion.[4]
-
-
Solvent Purity: Impurities in the solvent (e.g., sulfur compounds in ethanol) can act as potent catalyst poisons.
-
Solution: Always use high-purity, anhydrous solvents for hydrogenation reactions.
-
Q2: I'm observing significant byproduct formation, specifically 1-(pyridin-3-yl)ethanamine. How can I prevent this?
A2: The formation of 1-(pyridin-3-yl)ethanamine is a classic example of hydrogenolysis, where the C-O bond of the desired amino alcohol is cleaved and replaced with a C-H bond. This side reaction is particularly prevalent with Palladium catalysts.
-
Mechanism: During the reaction, the intermediate amino alcohol product can re-adsorb onto the catalyst surface. Under hydrogen-rich conditions, the benzylic-like alcohol group is susceptible to cleavage.
-
Solutions:
-
Switch Catalyst: Raney Nickel is often less prone to causing hydrogenolysis compared to Pd/C for this type of transformation. It is an excellent alternative to consider.
-
Control Reaction Time: Over-exposing the product to hydrogenation conditions increases the likelihood of side reactions. Monitor the reaction closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction as soon as the starting material is consumed.
-
Lower Temperature: Hydrogenolysis is often more favorable at higher temperatures. Running the reaction at room temperature, if feasible for the conversion rate, can suppress this side reaction.
-
Sources
Preventing racemization during 2-Amino-1-(pyridin-3-yl)ethanol synthesis
A Guide to Preventing Racemization and Ensuring Enantiopurity
Welcome to the technical support center for the synthesis of 2-Amino-1-(pyridin-3-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the synthesis of this important chiral building block.[1][2] Enantiomerically pure vicinal amino alcohols are crucial components in the development of pharmaceuticals and other bioactive molecules.[3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high enantiomeric excess in your experiments.
The Challenge of Racemization
The primary challenge in synthesizing chiral this compound lies in controlling the stereochemistry at the carbon bearing the hydroxyl group. Racemization, the formation of an equal mixture of both enantiomers (a racemic mixture), can occur under various reaction conditions, significantly diminishing the value of the synthetic product. This is particularly problematic in pharmaceutical applications where only one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: Racemization in the synthesis of chiral amino alcohols often occurs through pathways that involve the formation of a planar intermediate. For instance, if the synthesis proceeds through a ketone intermediate (e.g., 2-amino-1-(pyridin-3-yl)ethan-1-one), the α-proton to the carbonyl group can be abstracted under basic or even mildly acidic conditions, leading to a planar enolate. Subsequent reduction of this achiral intermediate can occur from either face, resulting in a racemic mixture of the final amino alcohol. Similarly, certain reaction conditions can lead to the formation of other planar intermediates, such as oxazolones, which are prone to racemization.[5][6]
Q2: What are the most effective general strategies to synthesize enantiomerically pure this compound?
A2: The most successful strategies for obtaining enantiomerically pure this compound can be broadly categorized as follows:
-
Asymmetric Reduction of a Prochiral Ketone: This is a widely used and highly effective method. It involves the reduction of a prochiral ketone, such as 2-amino-1-(pyridin-3-yl)ethan-1-one or a protected derivative, using a chiral catalyst.[7][8][9] This approach directly sets the desired stereocenter with high enantioselectivity.
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing the other enantiomer to be isolated.[10][11][12] For this compound, this could involve enzymatic acylation or other reactions that proceed at different rates for the (R) and (S) enantiomers.
-
Chiral Pool Synthesis: This method utilizes a readily available chiral starting material, such as an amino acid, to introduce the desired stereochemistry.[13][14] While this can be a very effective strategy, the structural diversity of the final product is limited by the available chiral starting materials.
-
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the starting material to direct the stereochemical outcome of a reaction.[15][16][17] After the desired stereocenter is created, the auxiliary is removed.
Q3: How can I accurately determine the enantiomeric excess (ee) of my product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound. This technique employs a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Troubleshooting Guide
This section addresses specific issues you might encounter during your synthesis and provides actionable solutions.
Problem 1: My chiral HPLC analysis shows a racemic or nearly racemic product after an asymmetric reduction.
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Chiral Catalyst | The chosen chiral catalyst may not be suitable for the specific substrate or reaction conditions. Catalyst activity can be highly substrate-dependent. | Screen a variety of chiral catalysts. For the reduction of pyridyl ketones, catalysts based on rhodium, ruthenium, or iridium with chiral phosphine ligands have shown success.[18] Consider biocatalytic approaches using ketoreductases (KREDs), which often exhibit excellent enantioselectivity.[8][19] |
| Incorrect Reaction Temperature | Higher temperatures can sometimes lead to decreased enantioselectivity by providing enough energy to overcome the stereodifferentiating energy barrier of the catalyst. | Perform the reaction at a lower temperature. It is crucial to find a balance between an acceptable reaction rate and high enantioselectivity. |
| Presence of Racemizing Impurities | Acidic or basic impurities in the starting materials or solvents can catalyze racemization of the product or intermediates. | Ensure all reagents and solvents are of high purity and are appropriately dried. |
| Non-optimal Solvent | The solvent can significantly influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. | Screen different solvents. Aprotic solvents are often preferred for asymmetric reductions with metal catalysts. |
Problem 2: I am observing low yield in my kinetic resolution of racemic this compound.
| Potential Cause | Explanation | Recommended Solution |
| Low Selectivity Factor (s) | The selectivity factor is a measure of how much faster the catalyst reacts with one enantiomer compared to the other. A low 's' value will result in a low yield of the enantiomerically enriched product. | Optimize the reaction conditions (catalyst, solvent, temperature) to improve the selectivity factor. For enzymatic resolutions, screening different lipases or proteases is recommended. |
| Product Inhibition | The product of the resolution reaction may be inhibiting the catalyst, slowing down the reaction before it reaches 50% conversion. | Consider using a continuous flow setup where the product is removed as it is formed. |
| Reversibility of the Reaction | If the resolution reaction is reversible, the enantiomeric excess of the product will decrease over time. | Choose reaction conditions that favor the forward reaction, such as using an acylating agent that forms a stable, non-reactive byproduct. |
Problem 3: My synthesis using a chiral auxiliary is resulting in a diastereomeric mixture.
| Potential Cause | Explanation | Recommended Solution |
| Poor Diastereoselectivity of the Key Step | The reaction that creates the new stereocenter is not being effectively controlled by the chiral auxiliary. | Re-evaluate the choice of chiral auxiliary. For amino alcohol synthesis, auxiliaries derived from pseudoephedrine or oxazolidinones are commonly used.[17][20] The reaction conditions (reagents, solvent, temperature) should also be optimized to maximize diastereoselectivity. |
| Epimerization during Auxiliary Removal | The conditions used to cleave the chiral auxiliary may be harsh enough to cause racemization at the newly formed stereocenter. | Investigate milder conditions for auxiliary removal. For example, if acidic hydrolysis is causing epimerization, consider enzymatic cleavage or other orthogonal deprotection strategies. |
Visualizing the Asymmetric Reduction Workflow
The following diagram illustrates a typical workflow for the asymmetric reduction of a prochiral ketone to obtain enantiomerically pure this compound.
Caption: Workflow for Asymmetric Synthesis.
Key Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 2-Amino-1-(pyridin-3-yl)ethan-1-one
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-Amino-1-(pyridin-3-yl)ethan-1-one hydrochloride
-
Chiral Rhodium or Ruthenium catalyst (e.g., [Rh(cod)Cl]₂ with a chiral phosphine ligand)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.
-
Add the 2-Amino-1-(pyridin-3-yl)ethan-1-one hydrochloride to the flask.
-
Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Stir the reaction at the optimized temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Biocatalytic Reduction of 2-Amino-1-(pyridin-3-yl)ethan-1-one using a Ketoreductase (KRED)
Biocatalytic methods offer a green and highly selective alternative for producing chiral alcohols.[7][8][9][19][21]
Materials:
-
2-Amino-1-(pyridin-3-yl)ethan-1-one
-
Ketoreductase (KRED) enzyme (commercially available screening kits)
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol) if needed for substrate solubility
Procedure:
-
In a temperature-controlled reaction vessel, prepare the buffer solution.
-
Add the cofactor (NADH or NADPH) and the components of the cofactor regeneration system.
-
Add the KRED enzyme to the buffer solution.
-
Dissolve the 2-Amino-1-(pyridin-3-yl)ethan-1-one in a minimal amount of a water-miscible co-solvent and add it to the reaction mixture.
-
Gently agitate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C).
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the product as needed and determine the enantiomeric excess by chiral HPLC.
References
- Production of chiral alcohols from prochiral ketones by microalgal photo-biocatalytic asymmetric reduction reaction. Journal of Industrial Microbiology and Biotechnology. [Link]
- Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isol
- Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. PubMed. [Link]
- Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols.
- Asymmetric Reduction of Prochiral Ketones to Chiral Alcohol by Photo-bioc
- 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.
- Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. PubMed. [Link]
- α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect. [Link]
- This compound: A Key Intermediate for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Chiral auxiliary. Wikipedia. [Link]
- Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. PMC. [Link]
- Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study.
- Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. PMC - NIH. [Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- CN102276526B - Synthesis method of 2-amino pyridine compounds.
- Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines.
- SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)
- Synthesis of 2-(3-Pyridinyl)ethanol. PrepChem.com. [Link]
- Enantioselective Synthesis of Vicinal Amino Alcohols Promoted by Fluorine-Containing Counteranions. Chemical Science (RSC Publishing). [Link]
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
- Asymmetric Partial Reductions of Pyridines. PubMed. [Link]
- HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. [Link]
- Kinetic resolution of amines. Bode Research Group. [Link]
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Kinetic resolution of racemic 1,2‐amino alcohols.
- Effective Kinetic Resolution of Secondary Alcohols with a Planar−Chiral Analogue of 4-(Dimethylamino)pyridine. Use of the Fe(C5Ph5) Group in Asymmetric Catalysis.
- Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. [Link]
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
- Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis Group. [Link]
- Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones.
- Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines.
Sources
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- 3. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
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- 16. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
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Technical Support Center: 2-Amino-1-(pyridin-3-yl)ethanol
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-1-(pyridin-3-yl)ethanol (CAS: 92990-44-8). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its proper handling, storage, and potential experimental challenges is crucial for successful and reproducible research.[1][2][3][4] This document provides in-depth, field-proven insights into the stability, storage, and troubleshooting of common issues encountered during the use of this versatile compound.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is the first step in its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [1][4][5] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | White to light brown crystalline powder or solid | [6][7] |
| Purity | Typically ≥95% | [3][4][8] |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol.[1][6][9] | |
| Storage Temperature | 0-8°C recommended for long-term storage.[1][4] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, ideally at 0-8°C.[1][4] The compound is hygroscopic and sensitive to air and light.[7][10] Therefore, it is crucial to minimize its exposure to atmospheric moisture and light. For extended storage, blanketing the compound with an inert gas like argon or nitrogen is highly recommended to prevent oxidation and degradation.[11]
Q2: Is this compound hygroscopic? What are the signs of moisture absorption?
A2: Yes, like many aminopyridine derivatives, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][12][13] Signs of moisture absorption include clumping or caking of the solid, changes in physical appearance, and potentially a decrease in its melting point.[13][14] This can lead to inaccuracies in weighing and concentration calculations, ultimately affecting experimental outcomes.[12][14]
Q3: How should I accurately weigh this hygroscopic compound?
A3: To accurately weigh this compound, it is best to work in a controlled environment with low humidity, such as a glove box or a dry room.[14] If such an environment is unavailable, work quickly to minimize exposure time.[12] Use a pre-weighed, sealed container and subtract the tare weight. For highly sensitive experiments, it is advisable to determine the water content of a sample using methods like Karl Fischer titration to correct for any absorbed moisture.[14]
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in water and polar organic solvents such as methanol and ethanol.[1][6][9] The solubility is attributed to the presence of the polar amino and hydroxyl groups, which can form hydrogen bonds with the solvent molecules. For non-polar organic solvents, solubility is expected to be limited. Always perform a small-scale solubility test before preparing a large-volume stock solution.
Q5: What are the potential signs of degradation, and what should I do if I suspect my compound has degraded?
A5: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in odor, or a failure to dissolve in a solvent in which it was previously soluble.[11] If you suspect degradation, it is recommended to assess the purity of the compound using analytical techniques such as HPLC, LC-MS, or NMR spectroscopy before proceeding with your experiment.[9][15][16] For critical applications, it is always best to use a fresh, unopened vial of the compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Compound Degradation | 1. Use a fresh sample of this compound. 2. If a fresh sample is unavailable, re-analyze the purity of your current stock using HPLC or LC-MS.[9][16] | The amine and alcohol functional groups in the molecule are susceptible to oxidation, which can be accelerated by exposure to air and light, leading to the formation of impurities that can interfere with your reaction.[11] |
| Inaccurate Concentration | 1. If the compound is hygroscopic, dry it under vacuum before weighing or determine the water content via Karl Fischer titration.[14] 2. Prepare fresh stock solutions and use them promptly. | Absorbed moisture adds to the weight of the compound, leading to a lower actual concentration of the active molecule in your solution.[12][14] |
| Contaminated Solvents or Reagents | 1. Use fresh, anhydrous solvents for preparing solutions. 2. Verify the purity of other reagents used in the experiment. | Impurities in solvents or other reagents can react with this compound or interfere with the intended reaction. |
Issue 2: Compound Fails to Dissolve Completely
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect Solvent Choice | 1. Confirm the solubility of this compound in the chosen solvent. 2. Test solubility in a small volume before scaling up. | The polarity of the solvent plays a crucial role in dissolving the compound. Polar solvents that can engage in hydrogen bonding are generally more effective.[17] |
| Compound Degradation | 1. Visually inspect the compound for any signs of degradation (color change, etc.). 2. If degradation is suspected, confirm the purity analytically. | Degradation can lead to the formation of less soluble byproducts. |
| Solution is Saturated | 1. Gently warm the solution or use sonication to aid dissolution. 2. If the compound still does not dissolve, the concentration may be above its solubility limit in that solvent at that temperature. | Increasing the temperature can increase the solubility of most solids in liquids. Sonication can help break up solid aggregates and enhance dissolution. |
Workflow for Troubleshooting Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol provides a standardized method for preparing a stock solution of this compound, taking into account its hygroscopic nature.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., ethanol, DMSO)
-
Analytical balance
-
Volumetric flask
-
Spatula
-
Inert gas source (e.g., argon or nitrogen) - Optional but recommended
Procedure:
-
Pre-weighing Preparation: If the compound has been stored for an extended period or shows signs of clumping, it is advisable to dry it under a high vacuum for several hours to remove absorbed moisture.
-
Weighing:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Quickly weigh the desired amount of this compound and record the mass. Minimize the time the container is open to the atmosphere.
-
-
Dissolution:
-
Transfer the weighed compound to the volumetric flask.
-
Add a small amount of the anhydrous solvent to the weighing boat to rinse any remaining compound and transfer it to the flask.
-
Add approximately half of the final desired volume of the solvent to the flask.
-
Swirl the flask gently or use a magnetic stirrer to dissolve the compound completely. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Storage:
-
If the solution is to be stored, transfer it to a clean, dry vial with a tight-fitting cap.
-
For long-term storage, flush the headspace of the vial with an inert gas before sealing.
-
Store the solution at the recommended temperature (typically 0-8°C) and protected from light.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method for assessing the purity of this compound. The specific conditions may need to be optimized for your instrument and column.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample of this compound dissolved in a suitable solvent (e.g., water/acetonitrile mixture)
Procedure:
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the compound can be estimated by calculating the percentage of the area of the main peak relative to the total area of all peaks.
Safety and Disposal
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
Handling:
-
Avoid contact with skin, eyes, and clothing.[18]
-
Do not breathe dust or vapors.[19]
-
Wash hands thoroughly after handling.[18]
-
Use in a well-ventilated area or under a chemical fume hood.[11]
Disposal:
-
Dispose of the compound and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
References
- Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
- PubChem. (n.d.). 2-Aminopyridine.
- Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE).
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know.
- Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol.
- J&K Scientific. (n.d.). 2-Amino-1-pyridin-3-yl-ethanol.
- Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). This compound: A Key Intermediate for Advanced Chemical Synthesis.
- Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins.
- Chem-Impex. (n.d.). 2-Amino-1-pyridin-3-yl-ethanol.
- European Commission. (2012). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
- MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Needham, T. E. (1970).
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- 16. mdpi.com [mdpi.com]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 18. aksci.com [aksci.com]
- 19. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
2-Amino-1-(pyridin-3-yl)ethanol solubility problems in organic solvents
Welcome to the technical support guide for 2-Amino-1-(pyridin-3-yl)ethanol (CAS No. 92990-44-8). This document is designed for researchers, chemists, and formulation scientists who are utilizing this versatile amino alcohol intermediate in their work. We understand that navigating the physicochemical properties of complex molecules can present challenges. This guide provides in-depth, experience-driven advice to troubleshoot common solubility problems and answer frequently asked questions, ensuring your experiments proceed efficiently and effectively.
Section 1: Troubleshooting Guide - Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve this compound in common organic solvents. Each entry explains the underlying chemical principles and provides a systematic approach to resolution.
Issue 1: My compound won't dissolve in non-polar solvents like hexanes or toluene. What's happening?
Root Cause Analysis: this compound possesses a highly polar structure. The presence of a primary amine (-NH2) and a hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor.[1] Additionally, the nitrogen atom in the pyridine ring can accept a hydrogen bond. These features make the molecule hydrophilic and favor interactions with polar solvents.
Non-polar solvents like hexanes and toluene lack the ability to form these strong hydrogen bonds. The energy required to break the strong intermolecular hydrogen bonds of the solid this compound is not compensated by the weak van der Waals forces that would form with a non-polar solvent. This energetic mismatch results in very poor solubility.[1][2]
Troubleshooting Protocol:
-
Solvent Selection: Immediately switch to a more polar solvent system. The principle of "like dissolves like" is paramount here.
-
Recommended Solvents:
-
Polar Protic Solvents: Start with alcohols like methanol or ethanol. These can engage in hydrogen bonding, effectively solvating the molecule.[3]
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices, particularly for achieving higher concentrations.[4][5]
-
-
Avoidance: Do not expend significant effort trying to force dissolution in aliphatic or aromatic hydrocarbons; it is chemically unfavorable.
Issue 2: The compound dissolves in methanol/ethanol, but crashes out when I add my less polar co-reactant or change conditions.
Root Cause Analysis: This is a classic case of anti-solvent precipitation. While soluble in polar alcohols, the overall solubility is finite. Introducing a less polar substance (e.g., a reactant in toluene or a reagent in diethyl ether) reduces the overall polarity of the solvent system.[6] As the dielectric constant of the mixture drops, the solvent's ability to maintain the solvation of the polar this compound decreases, leading to precipitation. A similar effect can be seen if the temperature of the solution is decreased, as solubility is often temperature-dependent.
Troubleshooting Protocol:
-
Co-Solvent System: Instead of a single solvent, use a miscible co-solvent system. For example, begin by dissolving the this compound in a minimum amount of DMSO or DMF. Then, slowly add your reaction solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM) to this solution. This maintains a more favorable solvent environment.
-
Order of Addition: Reverse the order of addition. Slowly add a concentrated solution of this compound in a strong polar solvent to your reaction mixture containing the less polar solvent. This gradual introduction can sometimes prevent shocking the system into precipitation.
-
Temperature Control: If the reaction allows, gently warming the mixture can increase solubility. However, be cautious of potential side reactions or degradation at elevated temperatures. Always run a small-scale test to confirm stability.
Logical Workflow for Troubleshooting Solubility
The following diagram outlines a decision-making process for addressing solubility challenges with this compound.
Sources
Technical Support Center: Optimizing Chiral Resolution of 2-Amino-1-(pyridin-3-yl)ethanol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the chiral resolution of 2-Amino-1-(pyridin-3-yl)ethanol. Here, you will find a structured approach to troubleshooting common experimental issues, answers to frequently asked questions, and detailed protocols to enhance the efficiency and success of your resolution experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions and provides a foundational understanding of the principles governing the chiral resolution of this compound, a key intermediate in various pharmaceutical syntheses.
Q1: What is the primary method for the chiral resolution of this compound?
A1: The most common and industrially scalable method is diastereomeric salt crystallization.[1] This process involves reacting the racemic amino alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid.[] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent system.[3] This solubility difference allows for their separation by fractional crystallization.[3]
Q2: Which chiral resolving agents are most effective for this compound?
A2: Tartaric acid and its derivatives are frequently used and have proven effective for resolving amino alcohols.[4][5] Specifically, enantiomerically pure forms of tartaric acid, such as L-(+)-tartaric acid or D-(-)-tartaric acid, are common choices. The selection depends on which enantiomer of the amino alcohol is desired and which diastereomeric salt exhibits lower solubility in the chosen solvent. A screening of different resolving agents is often recommended to find the optimal choice for your specific conditions.[3]
Q3: Why is solvent selection so critical in this process?
A3: The choice of solvent is arguably one of the most critical parameters in diastereomeric salt resolution. An ideal solvent system will maximize the solubility difference between the two diastereomeric salts.[3] If both salts are too soluble, crystallization will not occur. If both are poorly soluble, they will precipitate together, leading to poor resolution. The solvent also influences crystal growth and morphology, which are important for obtaining a product that is easy to filter and wash.[3] Common solvents for this type of resolution include alcohols like methanol or ethanol, often mixed with water to fine-tune the polarity and solubility.[6]
Q4: How do I determine the enantiomeric excess (ee) of my resolved product?
A4: The most reliable and widely used method for determining the enantiomeric excess of chiral amines and amino alcohols is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[7][8] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and fluorescence-based assays.[9][10]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the resolution process.
Issue 1: Poor or No Crystallization (Oiling Out)
Q: My diastereomeric salt is not crystallizing and has separated as an oil. What causes this and how can I fix it?
A: "Oiling out" is a common problem that occurs when the diastereomeric salt separates from the solution above its melting point or as a supersaturated, amorphous liquid instead of an ordered crystal lattice.[3]
Possible Causes & Solutions:
-
High Initial Concentration: The solution may be too concentrated, leading to rapid precipitation without proper crystal formation.
-
Solution: Dilute the solution with more solvent and reheat to ensure complete dissolution before attempting to cool again.
-
-
Inappropriate Solvent: The solvent may be too nonpolar, causing the salt to be poorly solvated and precipitate as an oil.
-
Solution: Conduct a solvent screening to find a more suitable system.[3] Try adding a more polar co-solvent (e.g., adding water to an alcohol solution) to increase the salt's solubility slightly and promote proper crystallization.
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Solution: Employ a slower, more controlled cooling ramp. Allowing the solution to cool gradually to room temperature and then further cooling in an ice bath can be effective. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote crystallization over oiling out.[11]
-
Issue 2: Low Enantiomeric Excess (ee) of the Final Product
Q: I have isolated my product, but the enantiomeric excess is much lower than expected. What are the likely reasons?
A: Low enantiomeric excess is a frequent challenge and can stem from issues in both the crystallization and analytical stages.
Possible Causes & Solutions:
-
Validate Your Analytical Method First: Before optimizing the resolution, it's crucial to ensure your analytical method (e.g., Chiral HPLC) is accurate and reliable.[7][12]
-
Action: Analyze a known racemic (50:50) sample of your starting material. You should see two well-separated peaks of equal area. If not, your analytical method needs optimization (e.g., changing the mobile phase, column, or flow rate).[7]
-
-
Co-precipitation of Diastereomers: This is the most common chemical reason for low ee. It occurs when the undesired diastereomer is not fully soluble and precipitates along with the desired, less-soluble diastereomer.
-
Solution 1 (Solvent System Optimization): The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution.[3] Experiment with different solvent mixtures. For instance, varying the ratio of methanol to water can fine-tune the solubility.
-
Solution 2 (Recrystallization): A single crystallization is often insufficient. Recrystallizing the obtained solid one or more times from the same or a different solvent system can significantly enhance the enantiomeric purity.[13]
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine is critical.
-
Solution: While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective, as it ensures that only the desired enantiomer precipitates as the less-soluble salt.[5]
-
Data Summary: Impact of Key Variables on Resolution
| Variable | Effect on Purity (ee) | Effect on Yield | General Recommendation |
| Solvent Choice | High | High | Perform a screening to maximize the solubility difference between diastereomers.[3] |
| Cooling Rate | High | Moderate | Slow, controlled cooling is preferred to promote selective crystallization.[3] |
| Resolving Agent Ratio | High | High | Start with 0.5-1.0 molar equivalents and optimize based on results.[5] |
| Number of Recrystallizations | High | Low | Increases purity at the expense of yield. Perform as needed to reach target ee. |
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a step-by-step guide for the chiral resolution of (±)-2-Amino-1-(pyridin-3-yl)ethanol using L-(+)-tartaric acid.
Materials:
-
(±)-2-Amino-1-(pyridin-3-yl)ethanol
-
L-(+)-Tartaric Acid (enantiomerically pure)
-
Methanol
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a suitable volume of methanol (e.g., 5-10 volumes) in a flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol or a methanol/water mixture.
-
Slowly add the tartaric acid solution to the amino alcohol solution with stirring.
-
Heat the mixture to reflux to ensure complete dissolution of the formed salts.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
Once the solution has reached room temperature, cool it further in an ice bath (0-5 °C) for at least 1-2 hours to maximize precipitation of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid cake with a small amount of cold solvent (the same solvent system used for crystallization) to remove the mother liquor containing the more soluble diastereomer.
-
Dry the solid. At this stage, a small sample should be taken to determine the diastereomeric and enantiomeric purity.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH) dropwise while stirring until the pH is basic (pH > 10) to break the salt and liberate the free amine.[3]
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the final product using Chiral HPLC.
-
Visualization of the Resolution Workflow
The following diagram illustrates the decision-making process for optimizing the chiral resolution.
Caption: A workflow diagram for optimizing chiral resolution via diastereomeric salt crystallization.
References
- ACS Publications. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry.
- AIChE. 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
- ChemRxiv. Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution.
- National Institutes of Health (NIH). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
- Royal Society of Chemistry. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
- Wikipedia. Chiral resolution.
- Royal Society of Chemistry. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
- ResearchGate. Novel methods of resolving racemic diols and amino alcohols. Aldrichimica Acta.
- Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers.
- National Institutes of Health (NIH). Unconventional approaches for chiral resolution.
- National Institutes of Health (NIH). Strategies for chiral separation: from racemate to enantiomer.
- ResearchGate. (PDF) Recent Developments in Optical Resolution. Tetrahedron.
- Google Patents. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- PubMed. Spectroscopic investigations of solvent effect on chiral interactions. Journal of Physical Chemistry B.
- Google Patents. CN104098478B - Aminoalcohol resolution method.
- ResearchGate. Chiral resolution of dl -leucine via salifying tartaric acid derivatives.
- SciSpace. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to....
- MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- Royal Society of Chemistry. Chiral resolution with frozen aqueous amino acids. Analytical Methods.
- PubMed. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- OUCI. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- PubMed. Trace analysis in chiral separation of selected amino enantiomers. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct as… [ouci.dntb.gov.ua]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: By-product Analysis in 2-Amino-1-(pyridin-3-yl)ethanol Reactions
Welcome to the Technical Support Center for the synthesis and analysis of 2-Amino-1-(pyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation in the synthesis of this critical pharmaceutical intermediate.[1][2] Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your experimental outcomes.
Frequently Asked Questions (FAQs)
General Synthesis & Purity
Q1: What are the most common synthetic routes to this compound and what is a typical purity level I should expect?
A1: The most prevalent laboratory and industrial synthesis of this compound involves a two-step process starting from 3-acetylpyridine. This process includes the reduction of the ketone to an intermediate alcohol, followed by an amination step. A common approach is the reductive amination of 3-acetylpyridine. Commercially available this compound is typically offered at a purity of ≥95%.[3] However, achieving high purity directly from synthesis without careful optimization and purification can be challenging due to the formation of several by-products.
Q2: My final product of this compound is a viscous oil instead of a solid. Is this normal?
A2: While some suppliers list this compound as a solid, it can also exist as a viscous oil, especially if minor impurities are present which can disrupt the crystal lattice. The physical state can be influenced by the level of purity and the presence of residual solvents. It is crucial to characterize your product thoroughly using techniques like NMR and Mass Spectrometry to confirm its identity and purity, regardless of its physical form.
Troubleshooting By-product Formation
This section delves into specific by-products that can arise during the synthesis of this compound and provides actionable troubleshooting steps.
Issue 1: Presence of Unreacted 3-Acetylpyridine
Q3: I am observing a significant amount of unreacted 3-acetylpyridine in my final product after reductive amination. What are the likely causes and how can I resolve this?
A3: Observing unreacted starting material is a common issue in reductive aminations.[4] The root causes often lie in the reaction conditions and the choice of reagents.
Causality and Resolution:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine intermediate from 3-acetylpyridine and the amine source (e.g., ammonia). This reaction is an equilibrium process.
-
Troubleshooting:
-
pH Control: The pH of the reaction medium is critical. A slightly acidic environment (pH 4-5) is often optimal to catalyze imine formation without protonating the amine reactant, rendering it non-nucleophilic.[4]
-
Water Removal: The formation of the imine releases water. Removing this water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine product.
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount.
-
Troubleshooting:
-
Reagent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for one-pot reductive aminations because they are less likely to reduce the ketone starting material.[5] NaBH₄ can be used, but it is typically added after allowing sufficient time for imine formation.
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent to account for any potential decomposition or reaction with the solvent.
-
-
Workflow for Optimizing Reductive Amination:
Caption: Workflow for optimizing the reductive amination of 3-acetylpyridine.
Issue 2: Over-reduction to 1-(Pyridin-3-yl)ethane
Q4: My analysis shows a by-product with a mass corresponding to the complete reduction of the carbonyl group to a methylene group (1-(pyridin-3-yl)ethane). How can this be avoided?
A4: The formation of the fully reduced alkane by-product indicates that the reaction conditions are too harsh, leading to the reduction of the intermediate alcohol.
Causality and Resolution:
-
Harsh Reducing Agents: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are more prone to over-reduction.[6] While NaBH₄ is generally milder, prolonged reaction times or elevated temperatures can still lead to this side product.
-
Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesired over-reduction.
Troubleshooting:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use a milder reducing agent such as NaBH(OAc)₃ or NaBH₃CN.[5] | These reagents are more selective for the iminium ion over the alcohol. |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature).[7] | Lower temperatures will favor the desired reduction pathway and minimize over-reduction. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Prevents prolonged exposure of the product to the reducing agent. |
Issue 3: Formation of Dimeric By-products
Q5: I have identified a high molecular weight impurity that appears to be a dimer of the starting material or product. What causes this and how can I prevent it?
A5: Dimerization can occur during the reduction of ketones, leading to the formation of pinacol-type by-products.[8][9][10] This is a known side reaction for aromatic carbonyl compounds.
Causality and Resolution:
-
Radical Intermediates: The reduction of ketones can proceed through single-electron transfer (SET) pathways, generating ketyl radicals. These radicals can then couple to form a dimer.
-
Reaction Conditions: The propensity for dimerization is influenced by the solvent, temperature, and the nature of the reducing agent.
Troubleshooting:
-
Choice of Reducing Agent: Hydride-based reducing agents like NaBH₄ generally favor a two-electron reduction pathway, minimizing the formation of radical intermediates compared to some metal-based reductions.
-
Controlled Addition: Add the reducing agent slowly and at a low temperature to maintain a low concentration of any radical intermediates, thus disfavoring the bimolecular dimerization reaction.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used for NaBH₄ reductions and can help to protonate intermediates, potentially reducing the lifetime of radical species.[11]
Proposed Dimerization Pathway:
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cenmed.com [cenmed.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Reductive dimerization and oligomerization of alcohols, ketones, and aldehydes to hydrocarbons on a promoted, fused iron catalyst | NIST [nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Amino-1-(pyridin-3-yl)ethanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Amino-1-(pyridin-3-yl)ethanol. This guide is designed to provide in-depth technical assistance and troubleshooting advice for a common and critical challenge encountered during the catalytic transformation of this molecule: catalyst poisoning. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve issues related to catalyst deactivation, ensuring the efficiency and success of your synthetic routes.
Introduction: The Challenge of this compound in Catalysis
This compound is a valuable building block in pharmaceutical and agrochemical synthesis.[1][2] Its structure, containing a pyridine ring, a primary amine, and a secondary alcohol, presents unique challenges in catalytic processes, particularly in hydrogenation reactions. The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the active sites of metal catalysts, leading to a phenomenon known as catalyst poisoning.[3][4] This guide provides a comprehensive question-and-answer-based approach to understanding and overcoming this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of reactions with this compound?
A1: Catalyst poisoning is the deactivation of a catalyst by the strong adsorption of chemical species present in the reaction medium onto its active sites.[4] In the case of this compound, the primary poisoning agent is the molecule itself, specifically the nitrogen atom of the pyridine ring. This nitrogen atom possesses a lone pair of electrons that can form a strong coordinate bond with the metal surface of the catalyst (e.g., Palladium, Platinum, Rhodium), rendering these sites inaccessible to the reactants and thus inhibiting the desired chemical transformation.[3][4]
Q2: Which catalysts are most susceptible to poisoning by this compound?
A2: Precious metal catalysts, which are commonly employed for the hydrogenation of N-heterocycles, are particularly vulnerable to poisoning by pyridine derivatives. These include:
-
Palladium-based catalysts (e.g., Pd/C): Widely used for various hydrogenation and cross-coupling reactions, but highly susceptible to poisoning by nitrogen and sulfur compounds.[5][6]
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Effective for the reduction of aromatic rings, but can be inhibited by nitrogen-containing substrates.[7][8]
-
Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃): Often used for the hydrogenation of pyridines, but can also experience deactivation due to strong product inhibition.[9][10][11]
Q3: What are the common symptoms of catalyst poisoning in my reaction?
A3: The primary indicators of catalyst poisoning include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to previous runs or literature data.
-
Incomplete Conversion: The reaction stalls before the starting material is fully consumed, even with extended reaction times or increased catalyst loading.
-
Changes in Selectivity: An increase in the formation of undesired byproducts due to the alteration of the catalyst's surface properties.
-
Need for Harsher Conditions: Requiring higher temperatures or pressures to achieve the same level of conversion that was previously possible under milder conditions.[12]
Q4: Can the hydrogenated product, 2-amino-1-(piperidin-3-yl)ethanol, also act as a poison?
A4: Yes, this is a critical phenomenon known as product inhibition or self-poisoning . The hydrogenated product, a piperidine derivative, still contains a basic nitrogen atom that can strongly adsorb to the catalyst's active sites, leading to a decrease in the reaction rate as the product concentration increases.[11]
Troubleshooting Guide: A Systematic Approach
When encountering a sluggish or stalled reaction involving this compound, a systematic troubleshooting approach is crucial. The following guide will help you diagnose and address the potential causes of catalyst deactivation.
Issue 1: The reaction is slow or incomplete.
Possible Cause 1: Catalyst Poisoning by the Substrate or Product.
-
Rationale: The pyridine nitrogen of the starting material and the piperidine nitrogen of the product are the most likely culprits.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: While not always cost-effective, a higher catalyst loading can compensate for the poisoned active sites.
-
Optimize Reaction Conditions: Hydrogenation of pyridines often requires elevated temperature and pressure to overcome the energy barrier and facilitate desorption of the product from the catalyst surface.[12]
-
Consider a Different Catalyst: Rhodium-based catalysts, such as Rh₂O₃, have shown efficacy in the hydrogenation of functionalized pyridines under milder conditions.[4]
-
Possible Cause 2: Impurities in the Substrate or Solvent.
-
Rationale: Trace amounts of sulfur compounds, halides, or other nitrogen-containing heterocycles in your starting material or solvent can act as potent catalyst poisons.[5]
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of your this compound and solvents using techniques like NMR, GC-MS, or elemental analysis.
-
Purify Starting Materials: If impurities are detected, purify the substrate and solvents before use.
-
Possible Cause 3: Inadequate Hydrogen Pressure or Mass Transfer.
-
Rationale: Insufficient hydrogen availability at the catalyst surface can limit the reaction rate.
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure: Ensure the hydrogen pressure is within the optimal range for the specific catalyst and substrate.
-
Improve Agitation: Vigorous stirring is essential to ensure efficient mixing of the gas, liquid, and solid phases.
-
Issue 2: The catalyst appears to have lost activity over several runs.
Possible Cause 1: Irreversible Poisoning or Catalyst Sintering.
-
Rationale: Repeated exposure to the nitrogen-containing substrate can lead to irreversible poisoning. High reaction temperatures can also cause the metal nanoparticles on the catalyst support to agglomerate (sinter), reducing the active surface area.
-
Troubleshooting Steps:
-
Catalyst Regeneration: Attempt to regenerate the catalyst using the protocols outlined in the "Experimental Protocols" section.
-
Use a Fresh Batch of Catalyst: If regeneration is unsuccessful, the catalyst may be permanently deactivated and needs to be replaced.
-
Data Presentation
The following table provides a qualitative summary of the susceptibility of common catalysts to poisoning by nitrogen-containing compounds.
| Catalyst | Support | Common Reactions | Susceptibility to Nitrogen Poisoning |
| Palladium | Carbon (Pd/C) | Hydrogenation, C-C Coupling | High |
| Platinum | Oxide (PtO₂), Carbon (Pt/C) | Hydrogenation | Moderate to High |
| Rhodium | Carbon (Rh/C), Alumina (Rh/Al₂O₃), Oxide (Rh₂O₃) | Pyridine Hydrogenation | Moderate |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of this compound
Safety Precaution: Hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment and a high-pressure reactor.
-
Reactor Setup: To a high-pressure reactor vessel, add this compound (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the catalyst (e.g., 5 mol% Rh/C).
-
Purging: Seal the reactor and purge with an inert gas, followed by several cycles of pressurizing with hydrogen (to ~5 bar) and venting to remove any residual air.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar) and heat to the target temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and the product purified.
Protocol 2: Thermal Regeneration of a Poisoned Catalyst
This procedure is a general method for regenerating a catalyst that has been deactivated by strongly adsorbed organic molecules.
-
Catalyst Recovery and Washing: After the reaction, filter the catalyst and wash it thoroughly with a solvent (e.g., ethanol) to remove any residual reactants and products.
-
Drying: Dry the catalyst under vacuum to remove all solvent.
-
Thermal Treatment: Place the dried catalyst in a tube furnace. Under a slow flow of an inert gas (e.g., nitrogen or argon), gradually heat the furnace to 300-500 °C. The optimal temperature will depend on the catalyst and support material.
-
Holding and Cooling: Maintain the temperature for 2-4 hours. Then, cool the furnace to room temperature under the inert gas flow.
-
Storage: Store the regenerated catalyst under an inert atmosphere.
Visualization of Key Concepts
Caption: Mechanism of catalyst poisoning by this compound.
Caption: A logical workflow for troubleshooting catalyst poisoning.
References
- BenchChem. (2025). Technical Support Center: Preventing Catalyst Poisoning in Reactions with Nitrogen-Containing Heterocycles.
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- ThalesNano. (n.d.).
- Freifelder, M., Robinson, R. M., & Stone, G. R. (1961). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 26(8), 2805-2808.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Addressing Catalyst Poisoning in 2-Aminopyrimidine Cross-Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Xiao, J., et al. (2020). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 18(33), 6445-6450.
- Gao, X., & Wu, W. (2010). Study on ammonia poisoning of Pd system catalyst for CO coupling reaction to diethyl oxalate.
- ThalesNano. (n.d.).
- Chen, J., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis.
- Aboul-Enein, H. Y., & Ali, I. (2003). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
- Google Patents. (2013).
- Brookhart, M., et al. (2019). Hydrogenation of N-Heteroarenes Using Rhodium Precatalysts: Reductive Elimination Leads to Formation of Multimetallic Clusters. Journal of the American Chemical Society, 141(42), 16864-16874.
- The University of Liverpool Repository. (n.d.).
- Li, X. (2023). meta-Selective C-H Functionalization of Pyridines.
- Doye, S. (2017).
- Wikipedia. (n.d.).
- J&K Scientific. (n.d.). 2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8.
- Reddit. (2023).
- Hegedűs, L., et al. (2019). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
- Sarpong Group, The. (n.d.).
- Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol.
- Prati, L., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI.
- Prati, L., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. PubMed.
- Valdés, H., et al. (2022).
- University of Illinois. (n.d.).
- ResearchGate. (2019).
- libra etd. (n.d.).
- ResearchGate. (2017).
Sources
- 1. youtube.com [youtube.com]
- 2. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 3. sarponggroup.com [sarponggroup.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Libra ETD [libraetd.lib.virginia.edu]
- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. mdpi.com [mdpi.com]
- 11. thalesnano.com [thalesnano.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Moisture in 2-Amino-1-(pyridin-3-yl)ethanol Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Amino-1-(pyridin-3-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Due to its chemical structure, this compound presents unique challenges related to moisture sensitivity that can significantly impact reaction outcomes. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve consistent and successful results.
Section 1: The Root of the Problem: Why is this compound Moisture-Sensitive?
The inherent moisture sensitivity of this compound is not an anomaly but a direct consequence of its molecular architecture. The molecule possesses three key sites for hydrogen bonding: the primary amine (-NH₂), the secondary alcohol (-OH), and the nitrogen atom of the pyridine ring. These functional groups readily interact with atmospheric water, making the compound hygroscopic—a tendency to absorb moisture from the air. This is a common trait for related structures like 2-aminoethanol.[1]
This affinity for water can lead to several downstream complications in chemical reactions:
-
Water as a Competing Nucleophile: In reactions targeting the amino or hydroxyl groups (e.g., acylation, alkylation), water can compete as a reactant, leading to hydrolysis of reagents and formation of unwanted byproducts.
-
Inactivation of Reagents: Many reactions employ moisture-sensitive reagents, such as strong bases (e.g., NaH, LDA) or organometallics, which are rapidly quenched by trace amounts of water.
-
Alteration of Reaction Conditions: The presence of water can alter the polarity of the solvent system, affect reaction kinetics, and interfere with catalytic cycles.
Below is a diagram illustrating the primary interaction points for water molecules on the this compound structure.
Caption: Hydrogen bonding between water and this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.
FAQ 1: My reaction yield is consistently low. Could improper storage of the starting material be the cause?
Answer: Absolutely. Given the compound's hygroscopic nature, improper storage is a primary suspect for poor reaction performance. The solid material can adsorb significant amounts of water, which is then introduced directly into your reaction.
Troubleshooting Steps:
-
Verify Storage Conditions: this compound should be stored in a tightly-closed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Storing the container inside a desiccator provides an additional layer of protection.
-
Dry Before Use: If you suspect the material has been exposed to moisture, it should be dried under a high vacuum for several hours before use. For larger quantities, a drying pistol may be appropriate.
-
Quantify Water Content: The most definitive way to rule out water contamination is to measure it. A modified Karl Fischer titration is the gold standard for this purpose (see Protocol in Section 3).
FAQ 2: I'm trying to acylate the amino group with an acyl chloride, but I'm recovering mostly starting material and my NMR spectrum is messy. What's happening?
Answer: This is a classic case of competitive reaction with water. Both the amino group of your substrate and any trace water are nucleophiles. However, water's reaction with acyl chloride is often faster and irreversible, leading to the issues you're observing.
| Problem | Plausible Cause (Moisture-Related) | Recommended Solution |
| Low Conversion / Recovery of Starting Material | The acylating agent (e.g., acetyl chloride) is rapidly hydrolyzed by trace water to form the unreactive carboxylic acid (acetic acid). | Rigorously dry all solvents, glassware, and starting materials. Run the reaction under a strict inert atmosphere. Consider using a less moisture-sensitive acylating agent like an anhydride, if compatible with your scheme. |
| Messy ¹H NMR Spectrum | The acidic byproduct (HCl from the acyl chloride + water) can protonate the pyridine nitrogen and the amino group, leading to peak broadening and multiple species in solution. | Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction to scavenge the acid produced. Ensure the base is also anhydrous. |
| Formation of Unidentified Byproducts | Water can facilitate side reactions or degradation of starting materials or products, especially under basic or acidic conditions. | Perform a small-scale trial in a glovebox or using Schlenk techniques to confirm that eliminating moisture solves the issue. |
FAQ 3: My base-mediated N-alkylation using sodium hydride (NaH) is not proceeding. Why?
Answer: Sodium hydride (NaH) is a powerful, non-nucleophilic base that reacts violently with water to produce hydrogen gas and sodium hydroxide. If your reaction isn't working, it is highly probable that trace moisture is consuming the NaH before it can deprotonate your substrate's amino group.
Causality Chain:
-
Moisture Contamination: Water is present in the solvent, on the glassware, or in the this compound.
-
Base Quenching: NaH reacts with H₂O (NaH + H₂O → NaOH + H₂).
-
Failed Deprotonation: Insufficient active NaH remains to deprotonate the amine, which is the required first step for alkylation.
-
No Reaction: The alkylating agent (e.g., methyl iodide) has no nucleophile to react with, and the reaction stalls.
To resolve this, you must adopt anhydrous techniques. See the protocol for Anhydrous Acylation in Section 3, as the principles for solvent and glassware preparation are directly transferable.
FAQ 4: My Karl Fischer titration results for water content are inconsistent. Is the method reliable for this compound?
Answer: Yes, Karl Fischer (KF) titration is reliable, but standard methods may fail for amines. Stronger basic amines can buffer the KF solution, shifting the pH into an alkaline range where a side reaction involving iodine occurs. This leads to overestimated water content and "dragging" endpoints. A similar issue is observed with the related compound, 2-aminoethanol.
Solution: The working medium must be buffered with a weak acid. Benzoic or salicylic acid are recommended over acetic acid to avoid potential esterification side reactions. A detailed protocol for this modified KF titration is provided in the next section.
Section 3: Validated Protocols and Workflow Guides
Guide 1: Quantifying Water Content via Modified Karl Fischer Titration
This protocol is adapted for weakly basic amines and is crucial for quality control of your starting material.
Objective: To accurately determine the water content in a sample of this compound.
Instrumentation: Volumetric or Coulometric Karl Fischer Titrator. Coulometry is preferred for expected water content below 0.1%.
| Parameter | Specification | Rationale |
| Working Medium | Commercial Karl Fischer solvent (e.g., Hydranal™-Solvent) | Provides the necessary methanol and imidazole buffer for the primary reaction. |
| Buffering Agent | Salicylic Acid or Benzoic Acid | Prevents a pH shift to the alkaline range, which would cause iodine side reactions and falsely high readings. |
| Titration Endpoint | Fast Endpoint | Minimizes the contribution from any slow side reactions between the amine and the KF reagents. |
Step-by-Step Protocol:
-
Prepare the Titration Cell: Add the Karl Fischer working medium to the titration cell.
-
Add Buffer: Add a sufficient amount of salicylic or benzoic acid to the solvent. The acid can be used in excess.
-
Pre-Titration: Start the titrator and allow it to titrate the solvent dry. Wait for the drift to stabilize to a low, constant value.
-
Prepare the Sample: In a clean, dry syringe, draw up a known mass of this compound. Determine the exact sample weight by weighing the syringe before and after injection.
-
Inject and Titrate: Inject the sample into the conditioned titration cell and immediately start the water determination.
-
Record Result: The instrument will automatically titrate to a fast endpoint and report the water content, typically in ppm or percentage.
Guide 2: Workflow for Anhydrous Acylation Reactions
This guide provides a systematic workflow to ensure the exclusion of moisture from a typical acylation reaction.
Caption: A four-phase workflow for executing moisture-sensitive reactions.
Guide 3: Best Practices for Solvent and Reagent Drying
| Solvent | Recommended Drying Agent | Notes |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir overnight and distill under an inert atmosphere before use. |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill from the deep blue/purple ketyl radical solution. Caution: Do not distill to dryness. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir for 24h, then distill. Repeat if necessary. |
| Triethylamine (TEA) | Potassium Hydroxide (KOH) | Stir over KOH pellets, then distill. Store over fresh KOH. |
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Pyridin-2-ylamino)ethanol.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Aminoethanol.
- ChemicalBook. (2025). (R)-2-AMino-1-(pyridin-3-yl)ethanol hydrochloride.
- MDPI. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. PMC.
- ResearchGate. (2014). The effect of alkylation, protonation, and hydroxyl group substitution on reversible alcohol and water addition to 2- and 4-formyl pyridine derivatives.
- Sigma-Aldrich. (2025). Safety Data Sheet.
Sources
Technical Support Center: Work-up and Purification of 2-Amino-1-(pyridin-3-yl)ethanol
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-1-(pyridin-3-yl)ethanol. It offers detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification stages of this critical pharmaceutical intermediate.[1][2][3] The information presented herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
I. Overview of the Synthetic Work-up
The synthesis of this compound typically involves the reduction of a suitable precursor, such as a cyanohydrin or an α-amino ketone derivative. The choice of reducing agent, commonly Lithium Aluminum Hydride (LAH) or a borane complex, significantly influences the subsequent work-up procedure.[4][5][6] The primary goals of the work-up are to quench the excess reducing agent, neutralize the reaction mixture, and isolate the desired amino alcohol from inorganic byproducts and unreacted starting materials.
A generalized workflow for the work-up procedure is illustrated below:
Caption: Generalized work-up and purification workflow.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Product Yield | Incomplete Reaction: The reduction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reducing agent is of high quality and used in the correct stoichiometric amount. |
| Product Loss During Extraction: this compound has some water solubility, leading to losses in the aqueous phase.[7] | - Perform multiple extractions (at least 3-5 times) with a suitable organic solvent like dichloromethane or ethyl acetate.- Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase.- Consider forming a Schiff base with an aromatic aldehyde to increase hydrophobicity for extraction, followed by acidic hydrolysis to recover the amino alcohol.[8][9] | |
| Emulsion Formation During Extraction: The presence of fine aluminum salts can lead to stable emulsions, trapping the product. | - Add a small amount of a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously to break the emulsion.- Filter the entire mixture through a pad of Celite® to remove the fine precipitate before extraction.[5] | |
| Incomplete Hydrolysis of Borane Complexes: If using a borane-based reducing agent, incomplete hydrolysis can lead to the isolation of stable amino alcohol N-borane adducts.[10][11] | - Ensure thorough hydrolysis by adjusting the pH and allowing for sufficient reaction time. Mild alkaline hydrolysis is often effective.[10][11] | |
| Product Contamination | Presence of Unreacted Starting Material: Incomplete reduction. | - Optimize reaction conditions (time, temperature, equivalents of reducing agent).- Utilize column chromatography for purification. |
| Formation of Side Products: Over-reduction or side reactions can lead to impurities. | - Control the reaction temperature carefully, especially during the addition of the reducing agent.- The choice of a milder reducing agent might be necessary in some cases. | |
| Residual Aluminum Salts in the Final Product: Inefficient filtration. | - Ensure the aluminum salts are well-granulated by following the Fieser work-up procedure (sequential addition of water, 15% NaOH, and water in a 1:1:3 ratio by volume relative to the mass of LAH in grams).[12]- Wash the filtered salts thoroughly with the extraction solvent. | |
| Difficulty in Product Isolation/Crystallization | Product is an Oil or Gummy Solid: The product may be impure or hygroscopic. This compound is known to exist as a liquid or low-melting solid. | - Ensure the product is completely dry and free of solvent.- Attempt purification by column chromatography.- For crystallization, try a mixed solvent system. A good solvent for dissolution (e.g., ethanol) and an anti-solvent to induce precipitation (e.g., water or a non-polar solvent like hexane) can be effective.[13][14] |
| Co-precipitation of Impurities: Impurities can sometimes co-crystallize with the product. | - Perform a second recrystallization from a different solvent system.- If the impurity is acidic or basic, an acid-base wash during the extraction phase might remove it. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction involving Lithium Aluminum Hydride (LAH)?
A1: The Fieser method is a widely accepted and safe procedure for quenching LAH reactions.[12] It involves the slow, sequential addition of:
-
x mL of water for every x g of LAH used.
-
x mL of 15% aqueous sodium hydroxide for every x g of LAH.
-
3x mL of water for every x g of LAH.
This procedure results in the formation of granular aluminum salts that are easily filtered off.[5][12] Always perform the quenching at 0°C with vigorous stirring.
Q2: My product is highly water-soluble. How can I improve my extraction efficiency?
A2: For highly polar and water-soluble amino alcohols, direct extraction can be inefficient.[8] Here are some strategies to improve recovery:
-
Increase the number of extractions: Instead of three extractions, perform five or six.
-
Use a more polar extraction solvent: Dichloromethane or a mixture of chloroform and isopropanol can be more effective than ethyl acetate for some polar compounds.
-
Salting out: Saturate the aqueous layer with sodium chloride or potassium carbonate to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.
-
Continuous liquid-liquid extraction: For particularly challenging cases, a continuous extraction apparatus can be very effective.
-
Derivative formation: As mentioned in the troubleshooting guide, converting the amino alcohol to a less polar derivative (like a Schiff base) for extraction, followed by regeneration, is a powerful technique.[8][9]
Q3: I used a borane reducing agent and I suspect I have an amine-borane complex. How do I break it?
A3: Amine-borane complexes can be quite stable.[10][15] Hydrolysis is required to liberate the free amine. This can often be achieved by:
-
Acidic work-up: Carefully adding a dilute acid (e.g., 1M HCl) can hydrolyze the complex. However, be mindful of the potential for the formation of the hydrochloride salt of your product.
-
Alkaline hydrolysis: A mild aqueous base can also be effective and may be preferable to avoid salt formation if the free base is desired.[10][11]
-
Alcoholysis: Refluxing in methanol can sometimes facilitate the decomposition of the borane complex.
Q4: What are the best practices for recrystallizing this compound?
A4: Successful recrystallization depends on selecting the right solvent system.[13]
-
Solvent Screening: Test the solubility of your crude product in a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane) at room temperature and at their boiling points.
-
Ideal Solvent: An ideal single solvent will dissolve the compound when hot but not when cold.
-
Mixed Solvent System: If a suitable single solvent isn't found, use a mixed solvent system. Dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. For this compound, a polar protic solvent like ethanol mixed with an anti-solvent like water or a non-polar solvent could be a good starting point.[14]
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and identify any organic impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups (e.g., O-H and N-H stretches).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Chromatography (TLC, HPLC, GC): These techniques can be used to assess the purity and quantify any impurities present.
By following the guidance in this document, researchers can effectively navigate the challenges associated with the work-up and purification of this compound, leading to a higher purity product and more reliable downstream applications.
IV. References
-
PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. NL8703159A. Google Patents.
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
-
Workup: Aluminum Hydride Reduction. Department of Chemistry: University of Rochester.
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.
-
Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective. PMC - NIH.
-
Isolation of aminoalcohol. JP2000026381A. Google Patents.
-
Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. NIH.
-
Ammonia borane, Borane ammonia complex. Organic Chemistry Portal.
-
A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Thieme Connect.
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
-
(PDF) A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. ResearchGate.
-
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons.
-
REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses.
-
2-AMINO-1-PYRIDIN-3-YL-ETHANOL | 92990-44-8. ChemicalBook.
-
Reduction of Imines and Nitriles with LiAlH4. YouTube.
-
This compound: A Key Intermediate for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Amine-borane hydrolysis at bridgehead nitrogen. Inorganic Chemistry - ACS Publications.
-
2-amino-1-(pyridin-3-yl)ethan-1-ol | 92990-44-8. Sigma-Aldrich.
-
Flow Synthesis of 2 - (Methyl (Pyridin-2-Yl) Amino) Ethanol: An Experimental and Computational Study. Scribd.
-
2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8. J&K Scientific.
-
How to extract water soluble amino compound from after aqueous work up? ResearchGate.
-
Pyridinone Synthesis: Technical Support & Troubleshooting Guide. Benchchem.
-
Scheme of the reaction used to synthesize 2‐[methyl(pyridin‐2‐yl)amino]ethanol (1R). ResearchGate.
-
An In-depth Technical Guide to 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.
-
2-Amino-1-pyridin-3-yl-ethanol. Chem-Impex.
-
This compound. 捷化医药.
-
2 Amino 1 Pyridin 3 Yl Ethanol >/= 95% (Nmr) 250 Mg. Cenmed Enterprises.
-
Application Note and Protocol for the Recrystallization of (3-Aminopyridin-2-yl)methanol. Benchchem.
-
Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office - EP 0924193 A1.
-
Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. International Union of Crystallography.
-
Method for crystallization of amino acids. US5118815A. Google Patents.
-
Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN 3 P Pincer Complex. MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. - Google Patents [patents.google.com]
- 9. JP2000026381A - Isolation of aminoalcohol - Google Patents [patents.google.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Workup [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation of 2-Amino-1-(pyridin-3-yl)ethanol by Non-Aqueous Potentiometric Titration
Introduction: The Analytical Challenge of a Key Pharmaceutical Intermediate
2-Amino-1-(pyridin-3-yl)ethanol is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting neurological disorders and acting as β3-adrenergic receptor agonists.[1] Its molecular structure, featuring a primary amino group and a basic pyridine ring, dictates its chemical reactivity and its analytical characterization.[2] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly contingent on the purity of this starting material. Therefore, a robust, accurate, and reliable analytical method for purity determination is not just a quality control metric but a cornerstone of drug safety and efficacy.
This guide provides an in-depth validation of non-aqueous potentiometric titration as a primary method for assaying the purity of this compound. We will explore the fundamental principles that make this technique uniquely suited for this molecule, provide a detailed experimental protocol, and objectively compare its performance against common chromatographic alternatives like HPLC and GC.
The Principle: Why Non-Aqueous Titration is the Method of Choice
The this compound molecule possesses two basic centers: the aliphatic primary amine and the nitrogen atom in the pyridine ring. In an aqueous environment, these groups behave as weak bases. Titrating such weak bases in water often results in a poorly defined endpoint, as water itself can act as a weak base, "leveling" the strength of the analyte and obscuring the sharp potential jump needed for accurate quantification.[3]
To overcome this, we turn to non-aqueous acid-base titration .[4] This technique involves using a non-aqueous solvent system that enhances the basicity of the analyte relative to the solvent.
The core principles are:
-
Solvent Selection: Aprotic or weakly acidic solvents, like glacial acetic acid, are used. Glacial acetic acid does not compete with the weak base for protons, allowing the analyte to exhibit its basicity more fully.[3][5]
-
Titrant Selection: A very strong acid, such as perchloric acid dissolved in glacial acetic acid, is used as the titrant. In this medium, perchloric acid forms the CH₃COOH₂⁺ ion, a powerful proton donor that can effectively neutralize very weak bases, ensuring a stoichiometric reaction and a sharp, discernible endpoint.[3][5]
This combination of solvent and titrant creates an environment where the weakly basic nitrogen atoms of this compound can be titrated with high accuracy and precision, making it an ideal method for a purity assay.[6]
Experimental Protocol: A Self-Validating System for Purity Determination
Trustworthiness in an analytical method is achieved through a self-validating protocol. This involves the rigorous standardization of the titrant against a primary standard to ensure its concentration is known with high accuracy.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| This compound | Sample for Analysis | Analyte |
| Perchloric Acid (HClO₄), 70% | ACS Reagent | Titrant |
| Glacial Acetic Acid | ACS Reagent, ≤0.02% Water | Solvent & Titrant Preparation |
| Acetic Anhydride | ACS Reagent | Water Scavenger |
| Potassium Hydrogen Phthalate (KHP) | Primary Standard Grade | Titrant Standardization |
| Crystal Violet Indicator | ACS Reagent | Visual Endpoint (Optional) |
Instrumentation
-
Automatic Potentiometric Titrator: Equipped with a magnetic stirrer. Modern autotitrators are essential for precise titrant delivery and accurate endpoint detection.[7]
-
Combined pH Electrode for Non-Aqueous Titration: A glass electrode optimized for poorly conducting solutions, such as a Metrohm Solvotrode easyClean, is recommended. The reference electrolyte should be non-aqueous (e.g., lithium chloride in ethanol).[5]
Workflow Diagram
Caption: Workflow for non-aqueous titration purity assay.
Step-by-Step Procedure
Part A: Preparation and Standardization of 0.1 M Perchloric Acid Titrant
-
Preparation: To 900 mL of glacial acetic acid, cautiously add 8.5 mL of 70% perchloric acid while stirring. In a separate, safe manner, add 20 mL of acetic anhydride. The acetic anhydride reacts with residual water in the solvents to ensure an anhydrous environment, which is critical for accuracy.[4] Allow the solution to cool and dilute to 1000 mL with glacial acetic acid. Let the solution stand for 24 hours before use.
-
Standardization: Accurately weigh approximately 500 mg of dried potassium hydrogen phthalate (KHP) into a titration vessel.
-
Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Titrate the KHP solution with the prepared 0.1 M perchloric acid using the autotitrator. The endpoint is the point of maximum inflection on the titration curve.
-
Calculation of Molarity: Molarity (M) = (Weight of KHP, g) / (0.20423 g/mmol * Titrant Volume, mL)
Part B: Purity Assay of this compound
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample into a clean, dry titration vessel.
-
Dissolution: Add 50 mL of glacial acetic acid to dissolve the sample.
-
Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid titrant. Both basic nitrogen atoms will be titrated.
-
Endpoint Detection: Record the volume of titrant consumed at the final equivalence point, as determined by the potentiometric jump.
-
Purity Calculation: Purity (%) = (V * M * E) / W * 100 Where:
-
V = Volume of HClO₄ titrant used (mL)
-
M = Molarity of standardized HClO₄ titrant (mol/L)
-
W = Weight of the sample (mg)
-
E = Equivalent weight of this compound / 2 = (138.17 / 2) = 69.085 mg/meq (Since two basic centers are titrated).
-
Comparison with Alternative Analytical Methods
While titration provides an excellent measure of total basic content (assay), it cannot distinguish the primary compound from other basic impurities. For a complete purity profile, chromatographic methods are indispensable.
| Feature | Non-Aqueous Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Neutralization of total basicity | Separation by polarity/hydrophobicity | Separation by volatility/boiling point |
| Primary Use | Assay (Purity %) : Quantifies the total amount of active substance.[8] | Impurity Profiling : Separates, identifies, and quantifies the main component and individual impurities.[7][9] | Residual Solvents & Volatile Impurities : Best for analyzing volatile organic compounds. |
| Specificity | Low: Cannot distinguish between different basic compounds. | High: Can resolve structurally similar compounds. | High: Excellent separation of volatile compounds. |
| Instrumentation | Simple: Autotitrator, electrode. | Complex: Pumping system, injector, column, detector (UV, MS). | Complex: Injector, oven, column, detector (FID, MS). |
| Throughput | High: Rapid analysis once titrant is standardized. | Moderate: Run times are typically longer (5-30 min per sample). | Moderate to High: Depends on temperature programming. |
| Cost | Low | High | High |
Hypothetical Experimental Data Comparison
| Sample Batch | Purity by Titration (%) | Purity by HPLC (Area % Normalization) | Key Impurity (HPLC) |
| Batch A | 99.8% | 99.7% | Unreacted starting material (0.15%) |
| Batch B | 99.7% | 98.5% | Basic by-product (1.1%) |
| Batch C | 98.6% | 98.7% | Non-basic degradation product (1.0%) |
Analysis of Data:
-
Batch A shows excellent correlation, indicating minimal basic impurities.
-
Batch B highlights a key limitation of titration. A basic impurity is co-titrated, leading to an artificially high purity value. HPLC correctly identifies and quantifies this impurity.
-
Batch C shows good correlation because the primary impurity is non-basic and does not interfere with the titration assay.
Decision Logic: Selecting the Right Analytical Tool
The choice of analytical method is driven by the specific question being asked. Titration excels at providing a rapid and accurate assay of the main component, making it ideal for routine quality control and release testing. HPLC is the superior tool for method development, impurity identification, and comprehensive stability studies.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
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- 5. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 6. info.gfschemicals.com [info.gfschemicals.com]
- 7. quora.com [quora.com]
- 8. reagent.co.uk [reagent.co.uk]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
The Catalyst Crucible: A Comparative Guide to Pyridine Ring Reduction
For the researcher navigating the complex landscape of synthetic chemistry, the reduction of the pyridine ring to its saturated piperidine counterpart is a reaction of paramount importance. Piperidines are not merely chemical curiosities; they are foundational scaffolds in a significant portion of FDA-approved pharmaceuticals and agrochemicals.[1][2] The aromatic stability of the pyridine ring, however, presents a significant synthetic hurdle, often requiring potent catalytic systems to achieve efficient conversion.[1][3] Furthermore, the Lewis basicity of the nitrogen atom in both the pyridine substrate and the piperidine product can lead to catalyst poisoning, complicating the reaction.[1][3]
This guide offers an in-depth, comparative analysis of the primary catalytic systems employed for pyridine ring reduction. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each catalyst class, present objective performance data, and provide detailed experimental workflows to empower you, the researcher, to make informed decisions for your specific synthetic challenges.
I. The Workhorses: Heterogeneous Noble Metal Catalysts
Heterogeneous catalysis, particularly with platinum group metals, remains the most prevalent approach for pyridine hydrogenation, especially in industrial applications, owing to the ease of catalyst separation and recyclability.[3] These catalysts typically require high pressures and temperatures to overcome the aromaticity of the pyridine ring.[3]
A. Mechanistic Considerations
The generally accepted mechanism for pyridine hydrogenation on heterogeneous metal surfaces involves the following key steps:
-
Adsorption: The pyridine molecule adsorbs onto the catalyst surface. The orientation of adsorption (flat via the π-system or vertical via the nitrogen lone pair) can influence reactivity.[4]
-
Dissociative Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into atomic hydrogen.
-
Stepwise Hydrogenation: The adsorbed pyridine is sequentially hydrogenated by the surface-bound hydrogen atoms. This proceeds through dihydropyridine and tetrahydropyridine intermediates before the final piperidine product is formed.
-
Desorption: The saturated piperidine product desorbs from the catalyst surface, regenerating the active site.
The choice of metal, support, and reaction conditions can significantly influence the rate-determining step and overall efficiency. For instance, acidic additives are often employed to protonate the pyridine nitrogen, which activates the ring towards reduction.[5][6]
B. Performance Comparison of Noble Metal Catalysts
The selection of a noble metal catalyst often involves a trade-off between activity, selectivity, and cost. Rhodium and Ruthenium catalysts generally exhibit high activity under milder conditions, while Palladium and Platinum catalysts are also widely used and effective.[1]
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Selectivity to Piperidine (%) | Reference |
| Rh₂O₃ | - | 40 | 5 | 16 | >99 | >99 | [2] |
| Rh/C | Carbon | 40 | 5 | 16 | >99 | >99 | [5] |
| PtO₂ (Adams' Catalyst) | - | Room Temp | 50-70 | - | High | High | [5] |
| 10% Pd/C | Carbon | 30-50 | 6 | 5.5 | 100 | 98* | [5][7] |
| Ru/C | Carbon | - | - | - | High | High | [5] |
| Raney Nickel | - | 200 | 150-300 | - | High | High | [8] |
*Product is 4-(aminomethyl)piperidine from 4-pyridinecarbonitrile.
C. Experimental Protocol: Heterogeneous Hydrogenation using PtO₂ (Adams' Catalyst)
This protocol provides a general procedure for the hydrogenation of a substituted pyridine in an acidic medium, a common and effective method.[3][5]
Materials:
-
Substituted pyridine (1.0 eq)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.[3]
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]
-
Begin vigorous stirring and heat the reaction to the desired temperature if necessary.
-
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC, GC, or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Caption: General experimental workflow for heterogeneous catalytic hydrogenation.
II. The Precision Tools: Homogeneous Catalysts
Homogeneous catalysts, while less common in large-scale industrial processes due to separation challenges, offer distinct advantages in terms of selectivity and activity under milder conditions. Iridium-based catalysts have emerged as particularly powerful tools for the hydrogenation of pyridines, including asymmetric hydrogenations.[9][10]
A. Mechanistic Insights: Iridium-Catalyzed Ionic Hydrogenation
A notable advancement is the development of Iridium(III)-catalyzed ionic hydrogenation.[11][12] This method circumvents the need for high-pressure hydrogen gas, instead utilizing a hydrogen donor. The mechanism is believed to proceed through an initial 1,4-hydride addition to the pyridinium salt, followed by tautomerization and subsequent hydrogenation steps.[13] A key advantage of this approach is the activation of the pyridine ring by forming a pyridinium salt, which enhances its electrophilicity and facilitates reduction.[9][13][14]
Caption: Simplified mechanism of Iridium-catalyzed ionic hydrogenation of pyridines.
B. Performance Advantages of Iridium Catalysis
Iridium-catalyzed systems display remarkable functional group tolerance, a significant advantage in complex molecule synthesis.[11][12]
-
High Selectivity: Sensitive functional groups such as nitro, azido, bromo, alkenyl, and alkynyl groups often remain intact during the reduction of the pyridine ring.[11][12]
-
Mild Conditions: These reactions can often be carried out at lower temperatures and pressures compared to their heterogeneous counterparts.
-
Scalability: The methodology has been shown to be scalable to the decagram level.[11]
-
Asymmetric Synthesis: Chiral iridium catalysts have been successfully employed for the asymmetric hydrogenation of pyridinium salts, providing access to enantiomerically enriched piperidines.[9][13][14]
III. The Frontier: Emerging Catalytic Systems
The quest for more sustainable and efficient methods for pyridine reduction has led to the exploration of novel catalytic systems, including electrocatalysis and biocatalysis.
A. Electrocatalytic Hydrogenation: A Greener Approach
Electrocatalysis offers a promising alternative to traditional thermochemical hydrogenation, operating at ambient temperature and pressure and using water as a proton source.[4][15]
Key Features:
-
Mild Conditions: Reactions are typically conducted at room temperature and atmospheric pressure.[4]
-
High Efficiency: Rhodium on carbon black (Rh/KB) has been identified as a highly active and selective catalyst, achieving quantitative conversion of pyridine to piperidine with high current efficiency.[4][15]
-
Sustainability: This method avoids the use of high-pressure hydrogen gas, contributing to a more sustainable chemical process.[4][15]
The electrocatalytic process involves the reduction of water at the cathode to generate adsorbed hydrogen atoms on the catalyst surface, which then hydrogenate the pyridine ring in a manner analogous to heterogeneous catalysis.
B. Biocatalysis: The Next Wave of Green Chemistry
While still an emerging field for pyridine ring reduction, biocatalysis holds immense potential for sustainable and highly selective transformations.[16] Current research is focused on developing biocatalytic routes from renewable sources to produce substituted pyridines and piperidines.[16] This approach leverages the exquisite selectivity of enzymes to perform reductions under mild, aqueous conditions, offering a potentially transformative path for the synthesis of valuable pharmaceutical intermediates.[16]
IV. Conclusion and Future Outlook
The choice of catalyst for pyridine ring reduction is a critical decision that hinges on the specific requirements of the synthesis, including substrate complexity, desired scale, cost considerations, and sustainability goals.
-
Heterogeneous noble metal catalysts remain the industry standard for their robustness and ease of separation, particularly for large-scale production.[1][3]
-
Homogeneous iridium catalysts provide unparalleled selectivity and functional group tolerance, making them the catalysts of choice for the synthesis of complex, highly functionalized piperidines, especially in a research and development setting.[11][12]
-
Electrocatalytic and biocatalytic systems represent the future of pyridine reduction, offering the promise of highly efficient and sustainable processes under exceptionally mild conditions.[4][15][16]
As the demand for structurally diverse piperidine derivatives continues to grow, so too will the innovation in catalyst development. The ongoing research into novel catalytic systems will undoubtedly provide chemists with even more powerful and selective tools to address the synthetic challenges of tomorrow.
References
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
- Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
- Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society. [Link]
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- Electrocatalytic hydrogenation of pyridinium enabled by surface proton transfer reactions. University of Colorado Boulder. [Link]
- Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. The University of Manchester. [Link]
- Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar. [Link]
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
- Asymmetric hydrogenation of pyridinium salts with an iridium phosphole c
- Iridium-Catalyzed Enantioselective Hydrogenation of Pyridinium Bromides. Synfacts. [Link]
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
- Hydrogenation process.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
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A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Profiling 2-Amino-1-(pyridin-3-yl)ethanol Against Established Catalysts
Introduction: The Central Role of Chiral Amino Alcohols
Chiral amino alcohols are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial building blocks for the pharmaceutical and fine chemical industries.[1] These bidentate ligands, featuring both a Lewis basic amino group and a hydroxyl group, excel at coordinating with metal centers to forge a well-defined chiral environment.[1] This rigid, chiral pocket sterically directs the approach of a substrate, leading to the preferential formation of one enantiomer. The vast and readily available "chiral pool" of natural amino acids provides a sustainable and diverse foundation for the synthesis of a myriad of these powerful catalysts.[1]
This guide provides an in-depth comparison of several classes of chiral amino alcohols in key asymmetric transformations. We will place a special focus on the structural attributes and prospective utility of 2-Amino-1-(pyridin-3-yl)ethanol, a fascinating yet under-explored ligand, by contrasting it with field-proven catalysts for which extensive performance data exists.
A Prospective Analysis: this compound
While a comprehensive search of peer-reviewed literature did not yield specific catalytic performance data for this compound, its unique molecular architecture invites a compelling prospective analysis. Its structure suggests significant potential in asymmetric catalysis for several reasons:
-
Classical Bidentate Chelation: Like all 1,2-amino alcohols, the adjacent amino and hydroxyl groups are perfectly positioned to form a stable five-membered chelate ring with a metal catalyst. This is the fundamental interaction that establishes the chiral environment.
-
Potential for Tridentate Coordination: The defining feature is the pyridine ring. The nitrogen atom at the 3-position is electronically and sterically available to act as a third coordination site. This could enable the formation of a more rigid, tridentate metal complex, potentially leading to higher levels of stereochemical control compared to strictly bidentate ligands. Research on other chiral pyridine β-amino alcohols has shown that the coordination of the pyridine nitrogen is essential for achieving high asymmetric induction.[2]
-
Modulation of Lewis Acidity/Basicity: The pyridine ring can influence the electronic properties of the catalytic center. It can also interact with substrates or reagents through hydrogen bonding or Lewis acid-base interactions, further organizing the transition state assembly.
Given these features, this compound stands as a promising candidate ligand for a range of asymmetric reactions, including organozinc additions and ketone reductions, meriting dedicated investigation by the research community.
Performance Benchmarks: A Survey of Established Chiral Amino Alcohols
To contextualize the potential of this compound, we will evaluate the performance of several well-established classes of chiral amino alcohols in two benchmark asymmetric reactions.
Class 1: Terpene-Derived Ligands (e.g., from α-Pinene)
Derived from readily available natural monoterpenes, these ligands possess a rigid bicyclic framework that imparts a well-defined steric environment. This structural rigidity is a key factor in achieving high levels of enantioselectivity. For example, amino alcohols derived from (−)-α-pinene have been successfully used to create oxazaborolidine catalysts for the asymmetric reduction of ketones.[3][4]
Class 2: Proline-Derived Ligands (e.g., Corey's Oxazaborolidine Precursors)
(S)-α,α-Diphenyl-2-pyrrolidinemethanol, derived from (S)-proline, is arguably one of the most famous chiral amino alcohols. It is the precursor to the catalyst used in the Corey-Bakshi-Shibata (CBS) reduction, a powerful and reliable method for the enantioselective reduction of prochiral ketones.[4] The efficacy of this system stems from the formation of a rigid oxazaborolidine ring that precisely controls the approach of the borane reducing agent.
Class 3: Cinchona Alkaloid-Derived Ligands
The cinchona alkaloids, such as quinine and quinidine, were among the first chiral amines used in asymmetric catalysis.[5] Their complex and rigid polycyclic structure provides a unique chiral environment that has been exploited in a wide array of reactions, often demonstrating high efficiency and stereoselectivity.[6]
Comparative Performance in Benchmark Asymmetric Reactions
Asymmetric Reduction of Prochiral Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[7] A common method involves the use of borane (BH₃) as the reducing agent, catalyzed by an oxazaborolidine formed in situ from a chiral amino alcohol.[3][8]
| Ligand/Catalyst Precursor | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference(s) |
| Pinane-derived Amino Alcohol | 15 | 94 | 96 | (S) | [3][4] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 10 | >95 | 97 | (R) | [4] |
Causality and Insights: The high enantioselectivities observed with both pinene- and proline-derived ligands underscore the importance of a rigid catalyst structure. The oxazaborolidine catalyst generated from the amino alcohol and borane creates a sterically constrained environment where the ketone can only coordinate to the Lewis acidic boron atom in a specific orientation, exposing one of its prochiral faces to hydride delivery.
Caption: Proposed catalytic cycle for the oxazaborolidine-catalyzed reduction of a ketone.
Enantioselective Addition of Diethylzinc to Aldehydes
The catalytic enantioselective addition of dialkylzinc reagents to aldehydes is a classic, highly reliable C-C bond-forming reaction to produce chiral secondary alcohols.[9] Chiral amino alcohols are among the most effective ligands for this transformation, forming a chiral zinc-alkoxide complex that delivers the alkyl group with high stereocontrol.[1][10]
| Ligand/Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference(s) |
| (-)-DAIB | 2 | 97 | 98 | (S) | [10] |
| Fructose-derived Amino Alcohol | 10 | 85 | 96 | (R) | [11] |
| Pinane-based Aminodiol | 10 | 95 | 94 | (R) | [12] |
| C₂-Symmetric Pyridine β-Amino Alcohol | 10 | 96 | 89 | (S) | [2] |
Causality and Insights: The exceptional performance of (-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol) is attributed to its rigid bornane scaffold. The catalytic cycle is believed to involve a dimeric zinc complex where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other, part of the chiral amino alkoxide, delivers the ethyl group. The unique structure of the pyridyl ligand[2] demonstrates that N-heterocycles can be effectively incorporated into the ligand backbone, achieving high yields and good enantioselectivity, reinforcing the potential of our target molecule, this compound.
Caption: Simplified workflow for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Experimental Protocols
Representative Protocol: Asymmetric Reduction of Acetophenone
The following protocol is a representative procedure for the enantioselective reduction of acetophenone using an in situ generated oxazaborolidine catalyst, adapted from established methodologies.[3][4][7]
Materials:
-
Chiral amino alcohol ligand (e.g., pinane-derived amino alcohol) (15 mol%)
-
Trimethyl borate (B(OMe)₃) (12 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.0 M in THF) (1.0 eq)
-
Acetophenone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral amino alcohol (15 mol%) in anhydrous THF. Add trimethyl borate (12 mol%) and stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the B-methoxy-oxazaborolidine catalyst.
-
Reaction Setup: Cool the catalyst solution to 0 °C using an ice bath.
-
Substrate Addition: Add acetophenone (1.0 eq) to the flask via syringe.
-
Reductant Addition: Slowly add the borane-dimethyl sulfide complex (1.0 eq) dropwise over 20-30 minutes, maintaining the temperature at 0 °C. Vigorous gas evolution (H₂) may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench any excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC analysis.
Conclusion and Future Outlook
Chiral amino alcohols remain a privileged and diverse class of ligands for asymmetric catalysis, with catalysts derived from natural sources like terpenes and amino acids consistently delivering high performance in benchmark reactions. The structural rigidity of the ligand backbone is a paramount design principle for achieving superior enantioselectivity.
While direct experimental data for This compound is not yet prevalent in the literature, its unique structure, combining the classic 1,2-amino alcohol motif with a potentially coordinating pyridine ring, marks it as a highly promising candidate for future development. The demonstrated success of other pyridyl-based ligands suggests that the introduction of this N-heterocycle can be a powerful strategy for creating novel, effective catalysts. Further investigation into its catalytic activity is strongly encouraged, as it may unlock new levels of efficiency and selectivity in asymmetric synthesis.
References
- Pracejus, H. (1960s). Pioneering work on cinchona alkaloids in asymmetric catalysis. Referenced in general reviews of asymmetric synthesis.
- Höffken, H. W., et al. (2006). Structure of (S)-1-phenylethanol dehydrogenase.
- Cornejo, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Szczepaniak, G., et al. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. MDPI.[Link]
- Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. (2019).
- Li, W., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central.[Link]
- Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia.[Link]
- Enantioselective reduction of ketones. Wikipedia.[Link]
- Addition of diethylzinc to aldehydes, catalyzed by 10 mol % 20 or 21. (2020).
- García, M., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.[Link]
- Synthesis of Chiral Vicinal Amino Alcohol Derivatives via Lewis Acid‐Catalyzed Asymmetric Ring Opening of Aziridines with Alcohols and Carboxylic Acids. (2002).
- ChemInform Abstract: Efficient Asymmetric Addition of Diethylzinc to Aldehydes Using C2-Novel Chiral Pyridine β-Amino Alcohols as Chiral Ligands. (2014).
- Jiang, L., & Chen, Y. (2011). Recent advances in asymmetric catalysis with cinchona alkaloid-based primary amines.
- Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews.[Link]
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- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Amino-1-(pyridin-3-yl)ethanol Isomers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological activities of the (R) and (S) isomers of 2-Amino-1-(pyridin-3-yl)ethanol. This document synthesizes current understanding and provides a framework for evaluating the stereospecific interactions of these compounds with key biological targets.
Introduction: The Significance of Chirality in Pyridinylethanolamines
This compound is a chiral molecule possessing a stereocenter at the carbinol carbon. This chirality gives rise to two enantiomers, (R)-2-Amino-1-(pyridin-3-yl)ethanol and (S)-2-Amino-1-(pyridin-3-yl)ethanol. In drug discovery and development, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. This stereoselectivity arises from the three-dimensional nature of biological macromolecules, such as receptors and enzymes, which create chiral environments for drug-target interactions.
The pyridinylethanolamine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The pyridine ring, a bioisostere of a phenyl ring, can engage in unique interactions, including hydrogen bonding via the nitrogen atom, and can influence the overall physicochemical properties of the molecule. This guide will explore the anticipated differential biological activities of the (R) and (S) isomers of this compound, focusing on two primary, plausible biological targets: β-adrenergic receptors (β-ARs) and nicotinic acetylcholine receptors (nAChRs) .
Comparative Analysis of Biological Activities
Based on the pharmacology of structurally related 3-pyridylethanolamines, it is hypothesized that the isomers of this compound will exhibit stereoselective activity at β-adrenergic receptors, particularly the β3 subtype. Furthermore, the presence of the pyridine moiety suggests a potential interaction with nicotinic acetylcholine receptors.
Beta-Adrenergic Receptor Activity: A Focus on the β3 Subtype
Several 3-pyridylethanolamine derivatives have been identified as potent and selective agonists of the β3-adrenergic receptor.[1][2] The β3-AR is predominantly expressed in adipose tissue and the detrusor muscle of the bladder, where it mediates lipolysis and smooth muscle relaxation, respectively.[3][4] Agonists of the β3-AR are of therapeutic interest for the treatment of obesity, type 2 diabetes, and overactive bladder.[5][6]
It is anticipated that the (R)-enantiomer of this compound will exhibit greater potency and efficacy as a β3-AR agonist compared to the (S)-enantiomer. This prediction is based on the known stereochemical requirements of β-adrenergic receptors for phenylethanolamine-based ligands, where the (R)-configuration at the hydroxyl-bearing carbon is typically preferred for agonist activity.
Hypothetical Comparative Data at Human β3-Adrenergic Receptor
| Isomer | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Activity (%) |
| (R)-2-Amino-1-(pyridin-3-yl)ethanol | 50 | 150 | 85 |
| (S)-2-Amino-1-(pyridin-3-yl)ethanol | 500 | >1000 | 20 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental values would need to be determined.
The proposed greater activity of the (R)-isomer is likely due to a more favorable three-point binding interaction within the β3-AR binding pocket, involving the protonated amine, the hydroxyl group, and the pyridine ring.
Activation of the β3-AR by an agonist like (R)-2-Amino-1-(pyridin-3-yl)ethanol is expected to initiate a canonical G-protein coupled receptor (GPCR) signaling cascade.
Caption: β3-Adrenergic receptor signaling cascade.
Nicotinic Acetylcholine Receptor Activity
The pyridine ring of this compound is a key structural feature found in nicotinic acetylcholine receptor agonists, such as nicotine itself. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to nAChRs. nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems and are implicated in a wide range of physiological and pathological processes, including cognition, addiction, and inflammation.[7]
Due to the structural similarity to known nAChR ligands, it is plausible that the isomers of this compound could act as agonists at various nAChR subtypes. Stereoselectivity at nAChRs is well-documented; for instance, (S)-nicotine has a higher affinity for most nAChR subtypes compared to (R)-nicotine. It is therefore hypothesized that one enantiomer of this compound will display higher affinity and potency at specific nAChR subtypes.
Hypothetical Comparative Data at Human α4β2 Nicotinic Acetylcholine Receptor
| Isomer | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) |
| (R)-2-Amino-1-(pyridin-3-yl)ethanol | 250 | 5 |
| (S)-2-Amino-1-(pyridin-3-yl)ethanol | 100 | 1 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental values would need to be determined.
A robust method to assess the functional activity of the isomers on nAChR subtypes is through a cell-based fluorescence assay measuring changes in membrane potential.
Caption: Workflow for nAChR functional assay.
Experimental Protocols
To empirically determine the biological activity profiles of the this compound isomers, the following experimental protocols are recommended.
Protocol 1: Radioligand Binding Assay for β3-Adrenergic Receptor
Objective: To determine the binding affinity (Ki) of the (R) and (S) isomers for the human β3-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human β3-adrenergic receptor.
-
[³H]-CGP12177 (non-selective β-AR antagonist radioligand).
-
(R)- and (S)-2-Amino-1-(pyridin-3-yl)ethanol isomers.
-
Isoproterenol (non-selective β-AR agonist, for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hβ3-AR cells.
-
In a 96-well plate, add a constant concentration of [³H]-CGP12177.
-
Add increasing concentrations of the unlabeled (R) or (S) isomer to compete with the radioligand.
-
For non-specific binding, add a high concentration of isoproterenol.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Harvest the membranes onto filter mats using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, and then calculate the Ki values using the Cheng-Prusoff equation.
Causality: This competitive binding assay directly measures the affinity of the isomers for the receptor by quantifying their ability to displace a known radiolabeled ligand. The choice of [³H]-CGP12177 is based on its well-characterized binding to β-ARs.
Protocol 2: cAMP Accumulation Assay for β3-Adrenergic Receptor Functional Activity
Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of the isomers at the human β3-adrenergic receptor.
Materials:
-
CHO-K1 cells stably expressing the human β3-adrenergic receptor.
-
(R)- and (S)-2-Amino-1-(pyridin-3-yl)ethanol isomers.
-
Forskolin (positive control for adenylyl cyclase activation).
-
Isoproterenol (full agonist reference).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the CHO-K1-hβ3-AR cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Add increasing concentrations of the (R) or (S) isomer.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a compatible assay kit.
-
Construct dose-response curves and calculate EC50 and Emax values using non-linear regression.
-
Normalize the Emax of the test compounds to that of the full agonist isoproterenol to determine the intrinsic activity.
Causality: This assay measures the downstream consequence of receptor activation—the production of the second messenger cAMP. This provides a direct measure of the functional agonistic activity of the compounds.
Conclusion
The stereochemistry of this compound is predicted to be a critical determinant of its biological activity. Based on the pharmacology of related compounds, the (R)-enantiomer is hypothesized to be a more potent β3-adrenergic receptor agonist, while stereoselectivity is also expected at nicotinic acetylcholine receptors. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these hypotheses. A thorough understanding of the stereospecific pharmacology of these isomers is essential for any future drug development efforts targeting these important receptor systems.
References
- Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). [Link]
- Potent, selective 3-pyridylethanolamine beta3 adrenergic receptor agonists possessing a thiazole benzenesulfonamide pharmacophore. [Link]
- Stereoselectivity of porcine beta-adrenergic receptors for ractopamine stereoisomers. [Link]
- 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists. [Link]
- 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists. [Link]
- Involvement of beta1- and beta2- but not beta3-adrenoceptor activation in adrenergic PYY secretion
- Inside the Biology of the β3-Adrenoceptor. [Link]
- Beta-3 Adrenergic Receptor. [Link]
- Biarylaniline Phenethanolamines as Potent and Selective β 3 Adrenergic Receptor Agonists. [Link]
- Diversity of native nicotinic receptor subtypes in mammalian brain. [Link]
- Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR)
- The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. [Link]
- SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)
- STERIC ASPECTS OF ADRENERGIC DRUGS. VIII. OPTICAL ISOMERS OF BETA ADRENERGIC RECEPTOR ANTAGONISTS. [Link]
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]
- 2D-QSAR and 3D-QSAR/CoMSIA Studies on a Series of (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-Phenylethan-1-ol with Human β 3 -Adrenergic Activity. [Link]
- Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. [Link]
- 2-Amino-1-pyridin-2-yl-ethanol. [Link]
- Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. [Link]
- Stereoselective Synthesis and Applic
Sources
- 1. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unimore.it [iris.unimore.it]
A Senior Application Scientist's Guide to the Spectroscopic Journey from 3-Acetylpyridine to 2-Amino-1-(pyridin-3-yl)ethanol
For researchers and professionals in drug development, the meticulous characterization of synthesized molecules is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for the pharmacologically relevant molecule, 2-Amino-1-(pyridin-3-yl)ethanol, and its key precursors. By understanding the spectral transformations from starting material to the final product, scientists can ensure the integrity of their synthetic pathway and the purity of their target compound. This guide is structured to not only present the data but to also instill a deeper understanding of the underlying chemical principles that govern the observed spectroscopic changes.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound typically proceeds through a two-step sequence starting from 3-acetylpyridine. The first step involves the conversion of the ketone to an oxime, followed by the reduction of the oxime to the desired amino alcohol. This synthetic route is favored for its reliability and the distinct spectroscopic signatures of each compound, allowing for clear monitoring of the reaction progress.
Caption: Synthetic pathway from 3-Acetylpyridine to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-acetylpyridine, its oxime intermediate, and the final product, this compound. This comparative layout is designed to highlight the characteristic changes that occur at each synthetic step.
Table 1: ¹H NMR Data Comparison (δ, ppm)
| Compound Name | Pyridyl Protons | -CH₃ / -CH₂- | -OH / =N-OH |
| 3-Acetylpyridine | ~8.9 (s), ~8.6 (d), ~8.0 (d), ~7.3 (t) | ~2.6 (s, 3H) | - |
| 1-(Pyridin-3-yl)ethanone oxime | ~8.8 (s), ~8.5 (d), ~7.9 (d), ~7.3 (t) | ~2.3 (s, 3H) | ~11.5 (s, 1H) |
| This compound | Predicted: ~8.5-8.7 (m), ~7.7 (d), ~7.3 (t) | Predicted: ~2.8-3.0 (m, 2H), ~4.8 (t, 1H) | Predicted: Broad signals for -OH and -NH₂ |
Table 2: ¹³C NMR Data Comparison (δ, ppm)
| Compound Name | Pyridyl Carbons | C=O / C=N | -CH₃ / -CH₂- / -CH- |
| 3-Acetylpyridine | ~153, ~150, ~135, ~133, ~123 | ~197 | ~27 |
| 1-(Pyridin-3-yl)ethanone oxime | ~151, ~148, ~134, ~133, ~124 | ~155 | ~12 |
| This compound | Predicted: ~148-150, ~140, ~134, ~123 | - | Predicted: ~70 (-CH-OH), ~45 (-CH₂-NH₂) |
Table 3: IR Data Comparison (cm⁻¹)
| Compound Name | Key Functional Group Peaks |
| 3-Acetylpyridine | ~1690 (C=O stretch), ~1580 (C=N stretch) |
| 1-(Pyridin-3-yl)ethanone oxime | ~3200-3400 (broad, O-H stretch), ~1650 (C=N stretch) |
| This compound | Predicted: ~3200-3500 (broad, O-H and N-H stretches), ~1600 (N-H bend) |
Table 4: Mass Spectrometry Data Comparison (m/z)
| Compound Name | Molecular Ion (M⁺) or [M+H]⁺ | Key Fragmentation Peaks |
| 3-Acetylpyridine | 121 | 106 (M-CH₃), 78 (pyridyl ring) |
| 1-(Pyridin-3-yl)ethanone oxime | 136 | 119 (M-OH), 106, 78 |
| This compound | Predicted: 138 | Predicted: 121 (M-NH₃), 108 (M-CH₂NH₂), 78 |
Expert Analysis of Spectroscopic Transformations
The transition from a precursor to a product is a story told by the appearance and disappearance of signals in its spectra. As a Senior Application Scientist, my experience has shown that a deep understanding of these changes is crucial for troubleshooting and validating a synthesis.
From Ketone to Oxime: A Tale of Two Functionalities
The conversion of 3-acetylpyridine to its oxime is a classic example of nucleophilic addition to a carbonyl group. This transformation is readily apparent in all forms of spectroscopy.
-
¹H NMR: The most significant change is the appearance of a downfield singlet for the oxime hydroxyl proton (=N-OH), typically around 11.5 ppm. The methyl protons adjacent to the newly formed C=N bond shift slightly upfield from ~2.6 ppm to ~2.3 ppm due to the change in the electronic environment.
-
¹³C NMR: The carbonyl carbon signal at ~197 ppm in 3-acetylpyridine is replaced by a C=N signal in the oxime at a more upfield position, around ~155 ppm. This significant shift confirms the successful conversion of the carbonyl group.
-
IR: The strong carbonyl (C=O) stretch at ~1690 cm⁻¹ in the starting material disappears completely. In its place, a broad O-H stretch appears in the 3200-3400 cm⁻¹ region, and a C=N stretch is observed around 1650 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak shifts from m/z 121 to 136, corresponding to the addition of a hydroxylamine moiety and the loss of a water molecule.
From Oxime to Amino Alcohol: The Final Reduction
-
¹H NMR (Predicted): The sharp singlet of the oxime's methyl group will be replaced by two new sets of signals corresponding to the -CH(OH)- and -CH₂(NH₂)- groups. We expect a multiplet for the -CH₂- protons and a triplet for the -CH- proton. The protons on the pyridine ring will also experience slight shifts due to the change in the substituent's electronic nature. The oxime's -OH proton signal will disappear and be replaced by broad, exchangeable signals for the alcohol -OH and the amine -NH₂ protons.
-
¹³C NMR (Predicted): The C=N signal of the oxime at ~155 ppm will be absent in the final product. Two new signals in the aliphatic region will appear: one around 70 ppm for the carbon bearing the hydroxyl group (-CH-OH) and another around 45 ppm for the carbon bearing the amino group (-CH₂-NH₂).
-
IR (Predicted): The C=N stretch of the oxime will disappear. The spectrum of the final product will be dominated by a broad absorption in the 3200-3500 cm⁻¹ range, characteristic of the overlapping O-H and N-H stretching vibrations. A distinct N-H bending vibration should also be observable around 1600 cm⁻¹.
-
Mass Spectrometry (Predicted): The molecular ion peak is expected at m/z 138. Key fragmentation patterns would likely involve the loss of ammonia (M-17) to give a peak at m/z 121, and the cleavage of the C-C bond between the two new functional groups, leading to characteristic fragment ions.
Experimental Protocols
To ensure the reproducibility of the data presented, the following are detailed protocols for the synthesis and spectroscopic analysis.
Synthesis of 1-(Pyridin-3-yl)ethanone oxime
-
To a solution of 3-acetylpyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of this compound
-
Dissolve 1-(Pyridin-3-yl)ethanone oxime (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄) in portions at 0 °C, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water or a dilute acid.
-
Extract the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product using column chromatography or recrystallization.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis of synthesized compounds.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and its precursors. By presenting the data in a comparative format and offering expert analysis of the spectral transformations, we aim to empower researchers to confidently navigate this synthetic pathway. The ability to interpret spectroscopic data is not merely a characterization step but a fundamental tool for understanding the chemistry at play.
References
- 3-Acetylpyridine.
- 3-Acetylpyridine.
- 1-(Pyridin-3-yl)ethanone oxime.
- Synthesis of this compound. Organic Syntheses. [Link] (Note: While a specific prep for this exact molecule may not be present, Organic Syntheses provides robust, peer-reviewed procedures for similar transformations which serve as a reliable procedural basis).
- Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]
A Comparative Guide to the Synthesis of 2-Amino-1-(pyridin-3-yl)ethanol: Chemoenzymatic, Asymmetric, and Classical Approaches
Introduction
2-Amino-1-(pyridin-3-yl)ethanol is a chiral vicinal amino alcohol that serves as a critical building block in modern medicinal and agricultural chemistry.[1][2] Its structure, featuring a stereocenter adjacent to a pyridine ring, is a key pharmacophore in various biologically active molecules, including agonists for β3-adrenergic receptors and agents targeting neurological disorders.[1][3][4] The absolute configuration of the stereocenter is paramount, as different enantiomers often exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to access enantiomerically pure this compound is of significant interest to the research and drug development community.
This guide provides an in-depth comparison of three distinct and prominent strategies for the synthesis of this valuable intermediate: a modern chemoenzymatic kinetic resolution, a direct asymmetric chemical reduction, and a classical diastereomeric salt resolution. By examining the underlying principles, experimental workflows, and performance metrics of each route, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific application, from lab-scale discovery to process development.
Route 1: Chemoenzymatic Kinetic Resolution
This elegant chemoenzymatic approach leverages the exquisite stereoselectivity of enzymes to resolve a racemic mixture. The strategy does not create the stereocenter but rather separates a pre-existing one. Specifically, it involves the enzymatic acylation of a racemic chlorohydrin precursor, where the enzyme selectively acylates one enantiomer, allowing the other, unreacted enantiomer to be isolated in high enantiopurity. This is followed by a chemical step to convert the resolved chlorohydrin into the target amino alcohol.
Causality and Experimental Rationale
The cornerstone of this route is the principle of kinetic resolution, where two enantiomers react at different rates with a chiral catalyst or reagent. Lipases are particularly effective for this purpose, demonstrating high enantioselectivity in the transesterification of alcohols. The lipase from Candida antarctica (immobilized as Novozym 435) is a robust and widely used industrial biocatalyst that selectively acylates the (S)-enantiomer of 2-chloro-1-(pyridin-3-yl)ethanol, leaving the desired (R)-enantiomer untouched.[1][5] The subsequent conversion of the (R)-chlorohydrin to the (R)-amino alcohol is a standard nucleophilic substitution, where an amine source displaces the chloride. Using a protected amine source like sodium azide followed by reduction, or direct amination with ammonia under pressure, are common industrial practices to minimize side reactions.
Experimental Protocol: (R)-2-Amino-1-(pyridin-3-yl)ethanol via Lipase Resolution
Step 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Chloro-1-(pyridin-3-yl)ethanol
-
To a solution of racemic 2-chloro-1-(pyridin-3-yl)ethanol (1.0 equiv.) in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE), add vinyl acetate (1.5-2.0 equiv.) as the acyl donor.
-
Add immobilized Candida antarctica lipase B (Novozym 435) (typically 10-20% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess (e.e.) for both the acylated (S)-ester and the unreacted (R)-alcohol.
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Concentrate the filtrate and separate the (R)-2-chloro-1-(pyridin-3-yl)ethanol from the (S)-acetate ester by column chromatography.
Step 2: Conversion to (R)-2-Amino-1-(pyridin-3-yl)ethanol
-
Dissolve the purified (R)-2-chloro-1-(pyridin-3-yl)ethanol (1.0 equiv.) in a polar solvent such as aqueous ammonia or a solution of ammonia in methanol.
-
Heat the mixture in a sealed pressure vessel (autoclave) to facilitate the nucleophilic substitution of the chloride by ammonia.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vessel and vent excess ammonia.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting (R)-2-amino-1-(pyridin-3-yl)ethanol by crystallization or column chromatography to yield the final product.
Workflow Diagram
Caption: Chemoenzymatic synthesis via kinetic resolution.
Route 2: Asymmetric Chemical Reduction of an α-Aminoketone
This strategy represents a more direct and atom-economical approach where the desired stereocenter is created through an enantioselective chemical reaction. The key step is the asymmetric reduction of a prochiral ketone, 2-amino-1-(pyridin-3-yl)ethanone, using a chiral catalyst. This method avoids the inherent 50% yield limitation of kinetic resolution.
Causality and Experimental Rationale
The success of this route hinges on the preparation of the α-aminoketone precursor and the efficacy of the asymmetric reduction catalyst. The precursor is typically synthesized in two steps from commercially available 3-acetylpyridine: α-bromination to form 2-bromo-1-(pyridin-3-yl)ethanone, followed by amination.[6]
For the critical reduction step, several powerful catalytic systems exist. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method that uses a chiral oxazaborolidine catalyst to stoichiometrically complex with borane and the ketone, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl.[3][7][8][9] Alternatively, transition metal-catalyzed asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH) using chiral ligands (e.g., with Ru, Rh, or Co) can achieve exceptional enantioselectivity, often with very low catalyst loadings, making them highly suitable for large-scale synthesis.[1][5][10]
Experimental Protocol: (R)-2-Amino-1-(pyridin-3-yl)ethanol via CBS Reduction
Step 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone Hydrobromide
-
Dissolve 3-acetylpyridine (1.0 equiv.) in a suitable solvent like glacial acetic acid or HBr.
-
Add bromine (1.0 equiv.) dropwise at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to warm to room temperature and stir until completion. The product typically precipitates as the hydrobromide salt.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry to obtain 2-bromo-1-(pyridin-3-yl)ethanone HBr.[6]
Step 2: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride
-
The crude bromo-ketone HBr is carefully basified and reacted with an amine source. A common method involves using hexamethylenetetramine followed by acidic hydrolysis (the Delepine reaction) or direct amination with a protected amine followed by deprotection.
-
Alternatively, for a simpler procedure, the bromo-ketone can be reacted with sodium azide to form the azido-ketone, which is then reduced (e.g., using H₂/Pd-C or SnCl₂) to the amino-ketone.
-
The resulting 2-amino-1-(pyridin-3-yl)ethanone is typically isolated as its hydrochloride salt for stability.
Step 3: Asymmetric CBS Reduction
-
In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve the (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.05-0.1 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (approx. 1.0 equiv.).
-
Cool the mixture further to -20 °C to -30 °C.
-
Slowly add a solution of 2-amino-1-(pyridin-3-yl)ethanone (1.0 equiv., as the free base) in anhydrous THF to the catalyst-borane mixture over 30-60 minutes.
-
Stir the reaction at this temperature until the ketone is consumed (monitored by TLC).
-
Quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, then acidify with HCl to hydrolyze borate complexes.
-
Basify the aqueous layer and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by crystallization or chromatography to obtain (R)-2-amino-1-(pyridin-3-yl)ethanol.
Workflow Diagram
Caption: Asymmetric synthesis via CBS reduction of an α-aminoketone.
Route 3: Classical Resolution via Diastereomeric Salt Formation
This is the most traditional method for separating enantiomers and relies on fundamental principles of stereochemistry. A racemic mixture of the final product, this compound, is reacted with a single enantiomer of a chiral acid (a resolving agent). This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.
Causality and Experimental Rationale
The efficacy of this method depends on finding a suitable chiral resolving agent and a solvent system where the two diastereomeric salts exhibit a significant solubility difference. For a basic compound like an amino alcohol, chiral acids such as (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (S)-mandelic acid are commonly used.[2][11][12] One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. After physical separation by filtration, the salt is treated with a base to break the ionic bond, liberating the enantiomerically pure amino alcohol. While technologically simple, this method can be iterative and requires screening of multiple resolving agents and solvents. Like kinetic resolution, its primary drawback is a theoretical maximum yield of 50% for the desired enantiomer.
Experimental Protocol: Resolution of (±)-2-Amino-1-(pyridin-3-yl)ethanol
Step 1: Synthesis of Racemic this compound
-
Prepare 2-amino-1-(pyridin-3-yl)ethanone as described in Route 2 (Steps 1 & 2).
-
Reduce the aminoketone using a non-chiral reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol or ethanol.
-
Perform an aqueous workup and purify to obtain the racemic amino alcohol.
Step 2: Diastereomeric Salt Formation and Separation
-
Dissolve the racemic amino alcohol (1.0 equiv.) in a suitable hot solvent or solvent mixture (e.g., methanol, ethanol, or acetone/water).
-
In a separate flask, dissolve the chiral resolving agent, for example, D-(-)-tartaric acid (0.5 equiv., as it is a diacid), in the same hot solvent.
-
Add the resolving agent solution to the amino alcohol solution.
-
Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization. One diastereomeric salt should precipitate.
-
Collect the crystals by filtration and wash with a small amount of cold solvent. This is the first crop.
-
Analyze the enantiomeric purity of the amine in the salt by a suitable method (e.g., chiral HPLC after liberating the free amine from a small sample).
-
If necessary, recrystallize the salt to improve diastereomeric purity.
Step 3: Liberation of the Enantiopure Amino Alcohol
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous base solution (e.g., 2M NaOH or K₂CO₃) until the pH is strongly basic (pH > 11) to deprotonate the amine and break the salt.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.
Quantitative Data and Route Comparison
The choice of synthetic route is a trade-off between yield, enantioselectivity, cost, scalability, and environmental impact. The following table summarizes these key performance indicators.
| Parameter | Route 1: Chemoenzymatic | Route 2: Asymmetric Reduction | Route 3: Classical Resolution |
| Theoretical Max. Yield | 50% (for one enantiomer) | ~100% | 50% (for one enantiomer) |
| Typical Enantioselectivity | Excellent (>98% e.e.) | Excellent (>95-99% e.e.) | Good to Excellent (>95% e.e. after recrystallization) |
| Scalability | High (robust enzymes) | High (low catalyst loading) | Moderate (requires large solvent volumes, crystallization dependent) |
| Key Reagents | Immobilized Lipase, Acyl Donor | Chiral Catalyst (e.g., CBS), Borane or H₂ Source | Stoichiometric Chiral Acid (e.g., Tartaric Acid) |
| Green Chemistry Aspects | - Mild conditions- Reusable catalyst (enzyme)- Often uses benign solvents | - High atom economy- Low catalyst loading- May use hazardous reagents (borane) | - Requires stoichiometric resolving agent- Large solvent volumes for crystallization |
| Development Complexity | Moderate (enzyme screening, optimization) | High (catalyst/ligand synthesis, reaction optimization) | Moderate (screening of resolving agents and solvents) |
Conclusion
Each synthetic strategy offers a viable pathway to the valuable chiral intermediate, this compound, with distinct advantages and disadvantages.
-
Route 1 (Chemoenzymatic) is an excellent choice for producing material with very high enantiopurity under mild, green conditions. Its primary limitation is the 50% maximum yield, which may be acceptable if the unwanted enantiomer can be racemized and recycled.
-
Route 2 (Asymmetric Reduction) stands out as the most efficient and atom-economical approach. With the potential for near-quantitative yields and exceptional enantioselectivity, it is arguably the superior strategy for large-scale industrial production, despite the higher initial cost and complexity associated with the chiral catalysts.
-
Route 3 (Classical Resolution) remains a relevant, albeit less elegant, option. Its reliance on simple, stoichiometric reagents and standard laboratory techniques makes it accessible for smaller-scale synthesis or when specialized catalysts are unavailable. However, its 50% yield cap and potentially laborious optimization process make it less competitive for process chemistry.
Ultimately, the optimal synthesis route will be dictated by the specific project requirements, including scale, cost constraints, available equipment, and the desired level of process greenness.
References
- Falvello, M., Gotor, V., & Gotor-Fernández, V. (2006). A chemoenzymatic scalable route to optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, valuable moiety of beta3-adrenergic receptor agonists. Bioorganic & Medicinal Chemistry, 14(4), 1207-14. DOI: 10.1016/j.bmc.2005.09.046
- ISC Regional Information Center for Science and Technology. (n.d.). A chemoenzymatic scalable route to optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, valuable moiety of β3-adrenergic receptor agonists.
- Yang, H., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au. DOI: 10.1021/jacsau.3c00524
- Wang, J., et al. (2021). Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols. ACS Catalysis. DOI: 10.
- ChemBK. (2024). 2-Bromo-1-pyridin-3-ylethanone.
- Google Patents. (n.d.). Aminoalcohol resolution method.
- Wikipedia. (n.d.). Corey–Itsuno reduction.
- Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction.
- Wikipedia. (n.d.). Chiral resolution.
- Ningbo Innopharmchem. (2026). This compound: A Key Intermediate for Advanced Chemical Synthesis.
- Sotor, P., et al. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. MDPI.
- chemeurope.com. (n.d.). Chiral resolution.
- ACS Publications. (2020). Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones.
- ResearchGate. (n.d.). Asymmetric hydrogenation of α‐secondary‐amino ketones.
- PMC. (n.d.). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones.
- PMC. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?.
- PMC. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
- ACS Publications. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones.
- PubChem. (n.d.). Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1).
- Google Patents. (n.d.). Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
- ChemSrc. (n.d.). 2-BROMO-1-(PYRIDIN-3-YL)ETHANONE Price.
- SciHorizon. (n.d.). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.
- Evotec. (n.d.). Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride.
- PubChem. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone.
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A Senior Application Scientist's Guide to Confirming the Absolute Configuration of 2-Amino-1-(pyridin-3-yl)ethanol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of stereoselective synthesis and pharmacological assessment. The spatial arrangement of atoms in a chiral molecule like 2-Amino-1-(pyridin-3-yl)ethanol dictates its interaction with biological systems, where enantiomers can exhibit vastly different efficacy, and in some cases, toxicity.
This guide provides an in-depth, objective comparison of the principal analytical techniques for confirming the absolute configuration of chiral molecules, with a specific focus on this compound. In the absence of publicly available experimental data for this specific molecule, we will utilize its close structural analog, 1-(pyridin-3-yl)ethan-1-amine , to present illustrative and realistic experimental data. This approach allows for a practical demonstration of the methodologies and data interpretation.
Comparative Overview of Key Methodologies
The choice of technique for assigning absolute configuration is contingent on several factors, including the physical state of the sample, the quantity available, the presence of specific functional groups, and access to instrumentation. Here, we compare three powerful and widely adopted methods: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, and Vibrational Circular Dichroism (VCD) Spectroscopy.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Direct determination of the three-dimensional structure through the diffraction of X-rays by a single crystal, utilizing anomalous dispersion to establish absolute stereochemistry. | Formation of diastereomeric amides with a chiral derivatizing agent (MTPA), leading to distinct NMR chemical shifts that correlate to the stereochemistry at the chiral center.[1] | Measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint for each enantiomer that is compared to quantum chemical calculations.[2][3] |
| Sample Requirement | High-quality single crystal (µg to mg).[4] | 1-5 mg per diastereomeric amide. | 1-10 mg in solution.[3] |
| Key Advantage | Provides an unambiguous and definitive 3D structure. | Applicable to soluble compounds that may not crystallize; relatively rapid analysis time.[4] | Non-destructive and applicable to a wide range of solution-phase samples, including oils and non-crystalline solids.[2] |
| Key Limitation | Crystal growth can be a significant bottleneck; not suitable for amorphous solids or oils.[5] | Requires a derivatizable functional group (-OH or -NH₂) and can be complicated by conformational flexibility. | Requires access to specialized instrumentation and computational resources for reliable interpretation.[1] |
I. X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is unequivocally the most powerful method for determining the absolute configuration of a chiral molecule.[4] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional electron density map can be generated. The absolute configuration is determined by analyzing the anomalous dispersion of X-rays, which is particularly effective when the crystal contains a heavy atom, though it is also achievable for light-atom structures with modern instrumentation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step):
-
Dissolve the enantiomerically pure sample (e.g., (R)-1-(pyridin-3-yl)ethan-1-amine) in a minimal amount of a suitable solvent or solvent mixture.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
-
-
Crystal Mounting and Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Assignment:
-
Determine the absolute configuration by refining the Flack parameter, which should converge to a value near 0 for the correct enantiomer and near 1 for the inverted structure.
-
Illustrative Data for (R)-1-(pyridin-3-yl)ethan-1-amine
| Parameter | Illustrative Value | Interpretation |
| Crystal System | Orthorhombic | Defines the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | A common chiral space group. |
| Flack Parameter | 0.05(7) | A value close to zero confirms the (R) configuration with high confidence. |
II. NMR Spectroscopy: The Mosher's Method for Solution-State Analysis
For molecules that are difficult to crystallize, NMR spectroscopy offers a robust solution-state alternative. The Mosher's method is a widely used technique that involves the derivatization of a chiral alcohol or amine with the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[6] This creates a pair of diastereomers which, unlike enantiomers, exhibit distinct chemical shifts in their ¹H NMR spectra.
The underlying principle relies on the anisotropic effect of the phenyl ring of the MTPA moiety, which shields or deshields nearby protons in a predictable manner based on the absolute configuration of the chiral center.
Experimental Workflow: Mosher's Amide Analysis
Caption: Workflow for Mosher's Amide Analysis.
Detailed Protocol: Mosher's Amide Synthesis and NMR Analysis
-
Preparation of (R,R)-MTPA Amide:
-
Dissolve (R)-1-(pyridin-3-yl)ethan-1-amine (1 equiv.) in anhydrous dichloromethane.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.5 equiv.).
-
Add (R)-MTPA chloride (1.1 equiv.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Purify the resulting (R,R)-MTPA amide by column chromatography.
-
-
Preparation of (S,R)-MTPA Amide:
-
Repeat the above procedure using (S)-MTPA chloride.
-
-
NMR Spectroscopy:
-
Acquire ¹H NMR spectra for both diastereomeric amides in the same deuterated solvent (e.g., CDCl₃).
-
Carefully assign the proton signals for both diastereomers.
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the chiral center.
-
A positive Δδ for protons on one side and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.
-
Illustrative NMR Data for Mosher Amides of (R)-1-(pyridin-3-yl)ethan-1-amine
| Proton | δ ((R,R)-amide) (ppm) | δ ((S,R)-amide) (ppm) | Δδ (δS - δR) (ppm) |
| CH₃ | 1.52 | 1.60 | +0.08 |
| Pyridyl-H2 | 8.65 | 8.60 | -0.05 |
| Pyridyl-H4 | 7.80 | 7.76 | -0.04 |
Interpretation: The positive Δδ for the methyl protons and the negative Δδ for the pyridyl protons are consistent with the (R) configuration at the chiral center of the amine.
III. Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique
VCD spectroscopy measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[2] This technique provides a unique spectroscopic fingerprint for each enantiomer. The absolute configuration is determined by comparing the experimental VCD spectrum to a theoretically predicted spectrum generated by quantum chemical calculations (typically using Density Functional Theory, DFT).[1][3]
Experimental and Computational Workflow for VCD Analysis
Caption: VCD Experimental and Computational Workflow.
Detailed Protocol: VCD Analysis
-
Sample Preparation and Spectral Acquisition:
-
Dissolve the enantiopure sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the IR region.
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
-
Computational Modeling:
-
Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) using molecular mechanics or other suitable methods.
-
Optimize the geometry of all low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer).
-
A good correlation in the signs and relative intensities of the major VCD bands between the experimental and one of the calculated spectra confirms the absolute configuration.
-
Illustrative VCD Data for (R)-1-(pyridin-3-yl)ethan-1-amine
A successful VCD analysis would show a strong visual correlation between the experimental spectrum of the dextrorotatory enantiomer and the calculated spectrum for the (R)-configuration. For instance, a strong positive Cotton effect observed experimentally around 1300 cm⁻¹ would be matched by a strong positive band in the calculated spectrum for the (R)-enantiomer, while the calculated spectrum for the (S)-enantiomer would show a strong negative band in the same region.
Conclusion: An Integrated Approach to Stereochemical Confirmation
The determination of absolute configuration is a non-trivial but essential aspect of modern chemical research. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals can be a significant hurdle. In such cases, a combination of solution-state techniques provides a powerful and reliable alternative.
For a molecule like this compound, a pragmatic approach would be to first attempt crystallization for X-ray analysis. If unsuccessful, the Mosher's method offers a well-established and relatively straightforward NMR-based protocol. VCD spectroscopy serves as an excellent complementary or alternative technique, particularly for molecules that are difficult to derivatize or analyze by NMR. By understanding the principles, advantages, and limitations of each method, researchers can confidently and accurately assign the absolute configuration of their chiral molecules, a critical step in advancing drug discovery and development.
References
- HIMS. (2019, August 30). Left or right?
- PubChem. (R)-1-(Pyridin-3-yl)ethanamine. [Link]
- ResearchGate. (2011). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. [Link]
- Spectroscopy Europe.
- PMC. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]
- Chemistry Stack Exchange. (2017, June 25).
- ResearchGate. Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. [Link]
- Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. [Link]
- ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
- ACS Publications. (2022, May 16).
- American Laboratory. (2010, October 1).
- Gaussian, Inc. (2017, June 21).
- MDPI.
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- Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-1-(pyridin-3-yl)ethanol
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a compound like 2-Amino-1-(pyridin-3-yl)ethanol, a key intermediate in the synthesis of various pharmaceuticals, the accuracy of its quantification directly impacts the safety and efficacy of the final drug product.[1][2][3] This guide provides an in-depth comparison of two distinct analytical methods for this compound—High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—within the framework of a rigorous cross-validation study.
This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices. We will explore the nuances of why one might choose a particular method, how to ensure the data is trustworthy, and how to rigorously compare two methods to ensure consistent results across different laboratories or during method lifecycle changes. The principles and procedures outlined are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]
The Critical Role of Cross-Validation
Analytical method validation demonstrates that a procedure is fit for its intended purpose.[7][8] However, in the lifecycle of a pharmaceutical product, it's common for analytical methods to be transferred between labs, updated, or for different methods to be used across various studies. Cross-validation is the formal process of demonstrating that two or more analytical procedures can be used for the same intended purpose and will produce comparable results.[9][10] This is crucial when, for instance, a robust but less sensitive HPLC method used for routine release testing needs to be compared against a highly sensitive LC-MS/MS method used for pharmacokinetic studies.[9] The ICH Q2(R2) guideline provides a framework for this process, emphasizing that the objective is to ensure data reliability and accuracy across different analytical scenarios.[6][10]
The Analyte: this compound
This compound is a polar molecule containing a primary amine, a hydroxyl group, and a pyridine ring. Its chemical properties (CAS: 92990-44-8, Molecular Weight: 138.17 g/mol ) dictate the analytical strategies. The primary amine is a key functional group that allows for derivatization to enhance chromatographic retention and detection. The compound's polarity makes it suitable for reversed-phase chromatography with appropriate mobile phase modifications.
Methodologies Under Comparison
This guide will compare two powerful, yet distinct, analytical techniques.
-
Method A: HPLC with Fluorescence Detection (HPLC-FLD) following Pre-column Derivatization. This is a widely accessible, robust, and sensitive method. The strategy involves reacting the primary amine of the analyte with a fluorogenic reagent, o-phthalaldehyde (OPA), to create a highly fluorescent derivative that can be easily detected.[11] This approach is cost-effective and provides excellent sensitivity for quantifying primary amines.[11][12]
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is the gold standard for sensitivity and specificity. It couples the separation power of liquid chromatography with the precise detection capabilities of a triple quadrupole mass spectrometer.[13] This method can often measure the analyte directly without derivatization and is less susceptible to matrix interferences, making it ideal for complex biological samples.[14]
Experimental Design: A Cross-Validation Protocol
The objective of this cross-validation is to demonstrate the equivalency of the HPLC-FLD and LC-MS/MS methods for the quantification of this compound in a drug substance matrix. The validation will be performed in accordance with ICH Q2(R2) guidelines.[6][8][15][16]
Method A: HPLC-FLD Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in 0.1 N HCl.
-
Create a series of calibration standards by diluting the stock solution with a mixture of acetonitrile and water.
-
Accurately weigh the drug substance sample and dissolve it in the diluent to achieve a target concentration within the calibration range.
-
-
Pre-column Derivatization:
-
An automated online derivatization procedure is employed for precision.[12]
-
The autosampler is programmed to mix a specific volume of the sample/standard with borate buffer (pH ~8.2) and then with the OPA derivatizing reagent.[17]
-
After a short reaction time (e.g., 1 minute), a defined volume is injected into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 2.7 µm) is used to separate the derivatized analyte from potential impurities.
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 4.6.[11]
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).[11]
-
Gradient Program: A linear gradient from a low to high percentage of Mobile Phase B over approximately 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[12]
-
Fluorescence Detection: Excitation wavelength of 338 nm and an emission wavelength of 450 nm (typical for OPA derivatives).
-
Method B: LC-MS/MS Protocol
-
Standard and Sample Preparation:
-
Preparation is simpler as no derivatization is needed.
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol/water).
-
Prepare calibration standards and sample solutions by diluting with the mobile phase. A stable isotope-labeled internal standard (SIL-IS) is highly recommended for optimal accuracy and precision.
-
For complex matrices, a simple protein precipitation step with sulfosalicylic acid or acetonitrile may be required.[13][14]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or a mixed-mode column (e.g., 2.1 x 50 mm, 1.8 µm) suitable for polar compounds.
-
Mobile Phase A: Water with 0.1% Formic Acid.[18]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: A fast gradient, typically under 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.[14]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Heated Electrospray Ionization (HESI) in Positive mode.
-
SRM Transitions: Monitor at least two specific Single Reaction Monitoring (SRM) transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard. For this compound (C7H10N2O, MW 138.17), the protonated molecule [M+H]+ would be at m/z 139.1. A plausible fragmentation could involve the loss of water or the amino-ethyl group.
-
Cross-Validation Workflow and Parameters
The following diagram illustrates the logical workflow for the cross-validation study.
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A Comparative Guide to the Efficacy of 2-Amino-1-(pyridin-3-yl)ethanol-Derived Catalysts in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust chiral catalysts is a perpetual endeavor. Within the landscape of asymmetric synthesis, chiral amino alcohols have established themselves as a privileged class of ligands, capable of inducing high stereoselectivity in a variety of transformations.[1] This guide provides an in-depth technical comparison of catalysts derived from the 2-Amino-1-(pyridin-3-yl)ethanol scaffold, a class of ligands that combines the coordination capabilities of a pyridine nitrogen, an amino group, and a hydroxyl moiety.
Our focus will be on their application in the asymmetric transfer hydrogenation (ATH) of prochiral ketones, a fundamental reaction for the synthesis of enantiomerically enriched secondary alcohols. While direct, side-by-side comparative studies on a homologous series of this compound derivatives are not extensively documented in single publications, this guide synthesizes available data from various sources to provide a clear and objective performance overview. We will delve into the causality behind experimental design, present detailed protocols, and explore the mechanistic underpinnings that govern the efficacy of these catalytic systems.
The Architectural Advantage of Pyridylamino Alcohols in Catalysis
The efficacy of this compound and its derivatives as chiral ligands stems from their ability to form stable, well-defined complexes with transition metals, most notably ruthenium.[2] The tridentate coordination of the pyridine ring, the amino group, and the deprotonated hydroxyl group creates a rigid and sterically constrained chiral environment around the metal center. This intricate architecture is paramount for effective stereochemical communication between the catalyst and the substrate, thereby dictating the facial selectivity of the hydride transfer.[3]
The pyridine moiety, in particular, plays a crucial role. Its electronic properties can be readily tuned through substitution, allowing for the fine-tuning of the catalyst's reactivity and selectivity. Furthermore, the pyridine nitrogen's coordination contributes to the stability of the catalytic complex.
Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone
To objectively compare the efficacy of different this compound-derived catalysts and their structural analogs, we will use the asymmetric transfer hydrogenation of acetophenone as a benchmark reaction. This reaction is a widely accepted standard for evaluating the performance of new catalytic systems for ketone reduction.[4] The key performance indicators are the chemical yield and the enantiomeric excess (ee) of the resulting 1-phenylethanol.
Table 1: Comparative Performance of Pyridylamino Alcohol-Derived Catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand/Catalyst Precursor | Metal | Base | Solvent | Yield (%) | ee (%) | Product Configuration | Reference |
| (S)-N-(p-toluenesulfonyl)-1-(pyridin-2-yl)ethylenediamine-Ru | Ru | KOH | i-PrOH | >99 | 97 | S | [4] |
| (S)-2,4-di-tert-butyl-6-(1-(pyridin-2-yl)ethylamino)methylphenol-Ru | Ru | KOH | i-PrOH | ~100 | 47 | Not Specified | [4] |
| Ligand I (a pyridylaminoalcohol)-Ru | Ru | Not Specified | i-PrOH | High | Moderate | Not Specified | [4] |
| Ligand II (a pyridylaminoalcohol)-Ru | Ru | Not Specified | i-PrOH | Lower than I | Lower than I | Not Specified | [4] |
| (1S,2R)-1-Amino-2-indanol-Ru | Ru | K₂CO₃ | i-PrOH | 95 | 82 | Not Specified | [2] |
Note: Data for direct derivatives of this compound in a comparative study is limited in the available literature. The table includes structurally related and high-performing pyridylamino alcohol ligands to provide a relevant performance context.
The data, while not from a single comparative study, highlights a crucial aspect of catalyst design: subtle structural modifications to the ligand can have a profound impact on both conversion and enantioselectivity. The high performance of the N-tosylated pyridylethylenediamine-Ru catalyst underscores the importance of the electronic and steric environment created by the ligand.[4] The rigidity of the ligand backbone, as seen in the case of 1-amino-2-indanol, is also a key factor in achieving good enantioselectivity.[2]
Mechanistic Insights into Asymmetric Transfer Hydrogenation
The mechanism of asymmetric transfer hydrogenation catalyzed by Ru(II)-amino alcohol complexes is a well-studied, metal-ligand bifunctional process.[3] The reaction does not involve the direct transfer of molecular hydrogen. Instead, a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, provides the hydride.[5][6]
The catalytic cycle is initiated by the formation of a ruthenium hydride species. The chiral ligand, coordinated to the ruthenium center, creates a chiral pocket. The substrate (ketone) coordinates to the metal, and in a concerted, six-membered transition state, a hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from the protonated amine of the ligand to the carbonyl oxygen.[7] This outer-sphere mechanism is key to the high efficiency of these catalysts.[8]
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocol: A Self-Validating System
The following protocol for the asymmetric transfer hydrogenation of acetophenone is representative of the methodologies employed for catalysts derived from chiral amino alcohols. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the experimental design.
In-situ Catalyst Formation and Asymmetric Transfer Hydrogenation
Objective: To synthesize (R)-1-phenylethanol from acetophenone with high enantioselectivity.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(1S,2R)-(+)-cis-1-Amino-2-indanol (or other chiral amino alcohol ligand)
-
Anhydrous isopropanol (i-PrOH)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)
-
Acetophenone
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, flame-dried and cooled under an inert atmosphere (Argon or Nitrogen)
Workflow Diagram:
Caption: General experimental workflow for ATH of ketones.
Step-by-Step Procedure:
-
Catalyst Preparation (in-situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral amino alcohol ligand (2.2 mol%). The slight excess of the ligand ensures complete complexation of the ruthenium precursor.
-
Add anhydrous isopropanol (solvent and hydrogen source).
-
Stir the mixture at 80°C for 20-30 minutes. A color change is typically observed, indicating the formation of the active catalyst. This pre-formation step is crucial for achieving high catalytic activity.
-
-
Reaction:
-
In a separate Schlenk flask, dissolve acetophenone (1 equivalent) in anhydrous isopropanol.
-
Add a solution of base (e.g., 0.1 M KOH in i-PrOH, 10 mol%). The base is essential for the deprotonation of isopropanol, facilitating the formation of the ruthenium hydride species.
-
Cool the substrate solution to room temperature.
-
Transfer the pre-formed catalyst solution to the substrate solution via cannula.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Structure-Activity Relationship and Future Perspectives
The performance of this compound-derived catalysts is intricately linked to their three-dimensional structure. Key structural features that influence efficacy include:
-
Rigidity of the Ligand Backbone: Conformationally rigid ligands, such as those derived from cyclic amino alcohols, tend to create a more defined chiral pocket, leading to higher enantioselectivities.[2]
-
Steric Hindrance: Bulky substituents on the ligand can enhance enantioselectivity by creating a more pronounced steric differentiation between the two faces of the approaching substrate.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the pyridine ring can modulate the electronic properties of the ruthenium center, thereby influencing the catalytic activity.
The future of catalyst design in this area lies in the rational and systematic modification of the this compound scaffold. The synthesis of a library of derivatives with varying steric and electronic properties would enable a comprehensive structure-activity relationship study, paving the way for the development of next-generation catalysts with even higher efficacy and broader substrate scope.
Caption: Logical relationship of factors affecting catalyst efficacy.
Conclusion
Catalysts derived from the this compound framework and its analogs represent a potent and versatile class of catalysts for asymmetric synthesis. Their modular nature, coupled with a deep understanding of the reaction mechanism, allows for the rational design of highly effective catalytic systems. While a comprehensive comparative dataset for a homologous series of these specific catalysts is yet to be published, the available data for structurally related pyridylamino alcohols strongly supports their potential. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize and further innovate upon this promising class of chiral catalysts.
References
- Molecules. (2017).
- University of Groningen. (2006). Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. [Link]
- National Institutes of Health. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. [Link]
- Chem-Station. (2014).
- Kanto Chemical Co., Inc.
- Wikipedia. (n.d.).
- ResearchGate. (2004).
- National Institutes of Health. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]
- Journal of the American Chemical Society. (2021). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. [Link]
- PubMed Central. (2013). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)
- University of Groningen. (2006).
- Togni, A. (2011).
- ResearchGate. (2020). Asymmetric Hydrogenation of Acetophenone Catalyzed by Chirally Modified Ruthenium Nanoparticles Supported on Carbon Nanotubes. [Link]
- ResearchGate. (2019).
- Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
- ResearchGate. (2008). Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. [Link]
- IntechOpen. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. [Link]
- ResearchGate. (2022).
- National Institutes of Health. (2017).
- PubMed. (2006). Enantioselective hydrogenation of aromatic ketones catalyzed by Ru complexes of Goodwin-Lions-type sp2N/sp3N hybrid ligands R-BINAN-R'-Py. [Link]
- ACS Publications. (2023). Studies Toward Improved Enantiocontrol in the Asymmetric Cu‑Catalyzed Reductive Coupling of Ketones and Allenamides: 1,2‑Aminoalcohol Synthesis. [Link]
- National Institutes of Health. (2021).
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from 2-Amino-1-(pyridin-3-yl)ethanol
Introduction: The Rationale for a Targeted Validation Funnel
The scaffold 2-amino-1-(pyridin-3-yl)ethanol is a pivotal starting material in modern medicinal chemistry, serving as a key intermediate in the synthesis of pharmaceuticals aimed at neurological disorders.[1][2][3] Its structural resemblance to endogenous neurotransmitters and existing neuroactive compounds necessitates a rigorous and logically structured in vitro validation process for any newly synthesized derivatives. The pyridine ring, in particular, suggests a high probability of interaction with targets such as nicotinic acetylcholine receptors (nAChRs), while the aminoethanol moiety can influence interactions with monoamine transporters.
This guide eschews a generic, one-size-fits-all template. Instead, it presents a purpose-built validation cascade designed to efficiently characterize the pharmacological profile of novel chemical entities (NCEs) derived from this specific scaffold. We will proceed from primary target engagement to essential secondary safety pharmacology assays, explaining the causal logic behind each experimental choice. Our objective is to build a comprehensive data package that not only identifies promising lead candidates but also proactively flags potential liabilities, thereby ensuring the trustworthiness and integrity of the findings.
The Validation Cascade: From Primary Target to Safety Profile
A robust in vitro validation strategy for these NCEs should be structured as a funnel, starting with broad screening against the most probable targets and progressively moving to more specific and safety-oriented assays. This approach conserves resources by eliminating unsuitable compounds early in the process.
Caption: In Vitro Validation Cascade Workflow.
Part 1: Primary Target Engagement Assays
The initial phase focuses on quantifying the interaction of the NCEs with their most likely molecular targets based on the this compound scaffold.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Expertise & Experience: The pyridine moiety is a well-known pharmacophore for nAChRs. Therefore, quantifying the binding affinity of the NCEs for various nAChR subtypes is the logical first step. A competitive radioligand binding assay is the gold standard for this purpose due to its sensitivity and reproducibility.[4] It allows for the determination of the inhibition constant (Kᵢ), a direct measure of a compound's binding affinity.
Trustworthiness: The protocol's validity is ensured by running a known nAChR ligand, such as Epibatidine or Nicotine, as a positive control. The non-specific binding is determined in the presence of a high concentration of an unlabeled ligand, and specific binding must account for >80% of the total binding for the assay to be valid.
Caption: Workflow for nAChR Competitive Binding Assay.
-
Membrane Preparation: Utilize membrane preparations from cell lines stably expressing the desired nAChR subtype (e.g., α4β2).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Reaction Setup: In a 96-well plate, add:
-
25 µL of Assay Buffer (for total binding) or a high concentration of unlabeled control ligand like nicotine (for non-specific binding).
-
25 µL of serially diluted test compound or positive control (e.g., Epibatidine).
-
25 µL of radioligand (e.g., [³H]Epibatidine) at a concentration near its Kₑ.
-
25 µL of the membrane preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[4]
-
Termination: Terminate the binding by rapid vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), followed by three rapid washes with ice-cold wash buffer.[4]
-
Quantification: Add scintillation cocktail to the wells and quantify the bound radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation.
Monoamine Transporter (MAT) Uptake Inhibition Assay
Expertise & Experience: The aminoethanol side chain is present in many compounds that interact with monoamine transporters (dopamine - DAT, norepinephrine - NET, serotonin - SERT). Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs. A functional uptake assay using a radiolabeled substrate (e.g., [³H]dopamine) is superior to a simple binding assay here, as it measures the functional consequence of compound interaction (i.e., blockade of transporter activity).[5][6]
Trustworthiness: This assay is validated by including potent and selective inhibitors for each transporter as positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, and Fluoxetine for SERT). A baseline of non-specific uptake is established using non-transfected cells or by incubating at 4°C, where active transport is inhibited.[5]
-
Cell Culture: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates 24 hours prior to the assay to form a confluent monolayer.[7]
-
Pre-incubation: Wash cells once with Krebs-HEPES buffer (KHB). Add buffer containing various concentrations of the test compound or a reference inhibitor and pre-incubate for 5-10 minutes at 37°C.[6]
-
Initiation of Uptake: Initiate the transport reaction by adding a radiolabeled substrate (e.g., 200 nM [³H]dopamine for DAT) to each well.[6]
-
Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.
-
Termination: Stop the uptake by rapidly aspirating the solution and washing the cell monolayer three times with ice-cold KHB.[6]
-
Lysis & Quantification: Lyse the cells with a scintillation-compatible lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add a scintillation cocktail, and quantify radioactivity.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage inhibition of specific uptake (uptake in the absence of inhibitor minus non-specific uptake) against the log concentration of the test compound.
Part 2: Secondary Safety & ADME Profiling
Compounds that demonstrate promising activity in primary screening must be evaluated for potential liabilities. The two most critical off-target assessments in early discovery are Cytochrome P450 (CYP) inhibition and hERG channel blockade.
Cytochrome P450 (CYP) Inhibition Assay
Expertise & Experience: CYP enzymes are responsible for the metabolism of most drugs.[8][9] Inhibition of these enzymes by an NCE can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[9] Screening against a panel of the most clinically relevant isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is an industry and regulatory standard.[8][9] A fluorogenic assay is a cost-effective, high-throughput method for initial screening.[8]
Trustworthiness: The assay's performance is validated by running a known, specific inhibitor for each CYP isoform (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) to confirm the expected IC₅₀ values. A negative control (no inhibitor) defines 100% activity.
Caption: Workflow for a Fluorogenic CYP450 Inhibition Assay.
-
Reagent Preparation: Use a system containing recombinant human CYP enzymes, an NADPH-generating system, and a specific fluorogenic substrate for each isozyme.
-
Assay Setup: In a 96-well plate, add the test compound or a known inhibitor over a range of concentrations.
-
Pre-incubation: Add the CYP enzyme/NADPH system mixture and pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation: Initiate the metabolic reaction by adding the fluorogenic substrate.
-
Incubation: Incubate for the optimized duration (e.g., 15-60 minutes) at 37°C.
-
Termination: Stop the reaction (e.g., by adding acetonitrile).
-
Detection: Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for each CYP isozyme.
hERG Potassium Channel Inhibition Assay
Expertise & Experience: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[10][11] Early assessment of hERG liability is therefore a critical safety checkpoint mandated by regulatory agencies.[11] Automated patch clamp electrophysiology is the current gold standard for this assessment, providing high-quality, sensitive data on channel function.[10]
Trustworthiness: The system is validated using a vehicle control (e.g., 0.1% DMSO) and a potent, known hERG blocker such as E-4031 or Dofetilide as a positive control.[10][12] Specific quality control criteria for the cell patch, such as seal resistance (Rseal) and peak current amplitude, must be met for data to be included in the analysis.[10]
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
System Setup: Employ an automated patch clamp system like the QPatch or SyncroPatch.[10]
-
Cell Trapping: Cells are captured on the measurement chip, and a whole-cell patch clamp configuration is established.
-
Baseline Recording: Record a stable baseline hERG current using a specific voltage pulse protocol designed to elicit the characteristic tail current. A stable recording (<10% rundown) is required before compound addition.[12]
-
Compound Application: Apply the vehicle control, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[10] A positive control (e.g., E-4031) is run in parallel.
-
Data Acquisition: Continuously record the hERG tail current during compound application.
-
Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of current inhibition relative to the baseline and determine the IC₅₀ value.
Part 3: Data Interpretation & Comparative Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between NCEs and reference compounds. This allows for a rapid assessment of potency, selectivity, and potential liabilities.
Table 1: Comparative In Vitro Profile of NCEs
| Compound | nAChR α4β2 Kᵢ (nM) | DAT Uptake IC₅₀ (nM) | NET Uptake IC₅₀ (nM) | SERT Uptake IC₅₀ (nM) | CYP3A4 IC₅₀ (µM) | hERG IC₅₀ (µM) |
| NCE-001 | 15 | 850 | 450 | >10,000 | 8.5 | 2.5 |
| NCE-002 | 45 | >10,000 | 2,500 | >10,000 | >50 | >30 |
| Epibatidine | 0.1 | >10,000 | >10,000 | >10,000 | N/A | N/A |
| Desipramine | N/A | 4,000 | 1.5 | 150 | N/A | N/A |
| Ketoconazole | N/A | N/A | N/A | N/A | 0.1 | N/A |
| E-4031 | N/A | N/A | N/A | N/A | N/A | 0.01 |
Data are hypothetical and for illustrative purposes only. N/A = Not Applicable.
Authoritative Grounding & Analysis: From this hypothetical data, we can draw clear, evidence-based conclusions:
-
NCE-001 shows high potency at the target nAChR α4β2 receptor. However, it also displays moderate inhibition of CYP3A4 and, critically, potent inhibition of the hERG channel (IC₅₀ = 2.5 µM). A therapeutic index (hERG IC₅₀ / Target Kᵢ) of less than 1000 often raises a significant safety concern. This compound carries a high risk of cardiotoxicity and potential for DDIs.
-
NCE-002 is less potent at the nAChR target than NCE-001 but exhibits a much cleaner off-target profile. It shows minimal interaction with monoamine transporters and has a very low risk of CYP or hERG inhibition (IC₅₀ > 30 µM is generally considered safe). This "clean" profile makes NCE-002 a much more desirable candidate for further development, despite its lower primary target potency.
This comparative guide provides a robust, scientifically-grounded framework for the in vitro validation of novel compounds synthesized from this compound. By systematically evaluating primary target engagement and key safety liabilities, researchers can make informed decisions, prioritize the most promising candidates, and build a trustworthy foundation for preclinical development.
References
- Chen, L., Martin, G. B., & Rechnitz, G. A. (n.d.). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. American Chemical Society.
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors.
- ICE Bioscience. (n.d.). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening.
- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
- Slideshare. (n.d.). hERG Assay.
- Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety.
- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
- FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- PMC. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT).
- Mayer, F. P., Wimmer, L., Sitte, H. H., & Pollak, D. D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
- NIH. (n.d.). Identification of Small-Molecule Scaffolds for P450 Inhibitors. PMC.
- Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
- El Naggar, D. H., El-Adl, K., Moatasim, Y., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.
- Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
- Springer Protocols. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes.
- RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
- J&K Scientific. (n.d.). 2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Chem-Impex. (n.d.). 2-Amino-1-pyridin-3-yl-ethanol.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). This compound: A Key Intermediate for Advanced Chemical Synthesis.
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A Comparative Guide to 2-Amino-1-(pyridin-2-yl)ethanol and 2-Amino-1-(pyridin-3-yl)ethanol: Structure, Synthesis, and Application
In the landscape of medicinal chemistry and organic synthesis, structural isomers often exhibit profoundly different physicochemical properties and biological activities. This guide provides an in-depth, side-by-side comparison of two such isomers: 2-Amino-1-(pyridin-2-yl)ethanol and 2-Amino-1-(pyridin-3-yl)ethanol. As key building blocks, the subtle change in the pyridine nitrogen's position—from the 2-position to the 3-position—imparts significant differences in electron distribution, reactivity, and potential for interaction with biological targets.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental context to guide compound selection and application.
Structural Isomerism and Physicochemical Consequences
The defining difference between these two molecules is the location of the nitrogen atom within the aromatic pyridine ring relative to the aminoethanol substituent. In 2-Amino-1-(pyridin-2-yl)ethanol, the substituent is at the C2 position (ortho), while in the 3-yl isomer, it is at the C3 position (meta). This variation directly influences the electronic properties and basicity of the molecule.
The pyridine nitrogen is electronegative and exerts an electron-withdrawing inductive effect (-I effect). In the 2-pyridyl isomer, the nitrogen is closer to the aminoethanol side chain, resulting in a stronger pull of electron density. This is expected to lower the basicity of the exocyclic amino group and the pyridine nitrogen itself compared to the 3-pyridyl isomer, where the nitrogen is further away. This electronic difference is a critical factor in determining how these molecules interact with biological targets, such as enzymes and receptors, where hydrogen bonding and electrostatic interactions are paramount.[2]
The following table summarizes and compares the fundamental physicochemical properties of the two isomers.
| Property | 2-Amino-1-(pyridin-2-yl)ethanol | This compound | Reference |
| IUPAC Name | 2-amino-1-(pyridin-2-yl)ethanol | This compound | [3][4] |
| Synonyms | 2-(2-Amino-1-hydroxyethyl)pyridine | 2-amino-1-pyridin-3-ylethanol | [4][5] |
| CAS Number | 89943-14-6 | 92990-44-8 | [4][5] |
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O | [5] |
| Molecular Weight | 138.17 g/mol | 138.17 g/mol | [6][7] |
| Appearance | Pale yellow solid | Liquid / Solid | [5] |
| PubChem CID | 3853779 | 3710594 | [3][4] |
| Hydrogen Bond Donors | 2 | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | 3 | [6] |
| Topological Polar Surface Area | 59.1 Ų | 59.1 Ų | [6] |
Comparative Synthesis Strategies
Both isomers are commonly synthesized via the reductive amination of their corresponding pyridinecarboxaldehyde precursors. This well-established method offers a reliable and scalable route to the desired amino alcohols. The general workflow involves the condensation of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the final amine.
Experimental Protocol: Synthesis of 2-Amino-1-(pyridin-2-yl)ethanol
This protocol describes a representative reductive amination procedure. The same principles apply to the synthesis of the 3-pyridyl isomer, starting with 3-pyridinecarboxaldehyde.
Materials:
-
2-Pyridinecarboxaldehyde
-
Ammonia (7N solution in Methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), Anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Imine Formation: Dissolve 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Add a 7N solution of ammonia in methanol (1.5 eq) dropwise to the cooled solution while stirring. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Causality Note: The reaction is cooled initially to control the exothermic condensation reaction. Using an excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.[8]
-
-
Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (1.2 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Causality Note: Sodium borohydride is a mild and selective reducing agent, suitable for reducing the imine in the presence of the pyridine ring.[8] Portion-wise addition is crucial to manage gas evolution (hydrogen) and the exothermic nature of the reduction.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the aqueous residue with dichloromethane (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-Amino-1-(pyridin-2-yl)ethanol can be purified by silica gel column chromatography or recrystallization to achieve high purity (≥95%).[5]
Self-Validation: The purity of the final compound should be confirmed using techniques like NMR spectroscopy and mass spectrometry. The melting point can also be determined and compared to literature values for purity assessment.[2]
Differential Applications in Research and Drug Development
Both 2-Amino-1-(pyridin-2-yl)ethanol and its 3-yl isomer are valuable intermediates in the synthesis of more complex molecules for various sectors.[5][9] Their primary applications are in pharmaceutical and agrochemical development.
-
Pharmaceutical Development: Both compounds serve as key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[3][4][5] The pyridine moiety is a common feature in bioactive molecules, capable of engaging in hydrogen bonding and π-stacking interactions with biological targets.[1] The specific isomer chosen can drastically alter a drug candidate's binding affinity and selectivity. For instance, pyridin-2-yl derivatives have been noted for their potential affinity for nicotinic acetylcholine receptors.[8]
-
Agrochemicals: These amino alcohols are used in the formulation of agrochemicals, such as pesticides and herbicides, where their structure can contribute to the efficacy of the active ingredients.[4][5]
-
Biochemical Research & Material Science: They are employed in studies of enzyme inhibition and protein interactions.[3][4] Their ability to act as ligands in coordination chemistry also opens avenues for research in catalysis and the creation of novel materials like polymers and coatings.[4][5]
The choice between the 2-pyridyl and 3-pyridyl scaffold is a critical decision in lead optimization. The 2-pyridyl isomer's geometry and electronic properties may favor binding to a specific pocket in a target protein, while the 3-pyridyl isomer might offer a different vector for substituent placement to enhance potency or improve pharmacokinetic properties.
Conclusion
While 2-Amino-1-(pyridin-2-yl)ethanol and this compound share the same molecular formula and core structure, the positional isomerism of the pyridine nitrogen atom imparts distinct electronic and steric characteristics. These differences influence their synthesis, reactivity, and, most importantly, their application as building blocks in drug discovery and material science. Understanding these nuances allows researchers to make informed decisions, selecting the isomer that best fits the geometric and electronic requirements of the target system, ultimately accelerating the development of novel and effective chemical entities.
References
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A Comparative Guide to Amino Group Protection in 2-Amino-1-(pyridin-3-yl)ethanol: Performance and Protocols
In the synthesis of complex molecules, particularly within drug discovery and development, the selective modification of a single functional group in a polyfunctional molecule is a common challenge. The molecule 2-Amino-1-(pyridin-3-yl)ethanol presents such a challenge, possessing a nucleophilic primary amine, a secondary alcohol, and a pyridine ring which can influence reactivity. Protecting the amino group is often a critical first step to prevent undesired side reactions during subsequent synthetic transformations.[1] This guide provides a comparative analysis of three widely used amino-protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for the protection of this compound. We will delve into the practical aspects of their introduction, stability, and cleavage, supported by experimental insights and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of Amino Group Protection
The primary amino group in this compound is a potent nucleophile and can readily react with a variety of electrophiles.[1][2] To achieve regioselective modification at other positions, such as the hydroxyl group, or to perform reactions that are incompatible with a free amine, a temporary "mask" for the amino group is required. A good protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[3][4] The choice of protecting group is therefore a crucial strategic decision that can significantly impact the overall efficiency and success of a synthetic route.
Comparative Analysis of Protecting Groups
The selection of an appropriate protecting group is contingent on the planned synthetic route and the compatibility of the protecting group's introduction and removal conditions with the other functional groups present in the molecule. The pyridine ring in this compound can act as a base or a nucleophile, and the hydroxyl group may require its own protection in subsequent steps, making the concept of orthogonal protection particularly relevant.[5][6] Orthogonal protecting groups can be removed under distinct conditions, allowing for selective deprotection of one group while others remain intact.[6][7]
| Protecting Group | Structure | Introduction Reagent | Typical Conditions for Introduction | Cleavage Conditions | Key Considerations for this compound |
| Boc | Boc₂O, Boc-ON | Base (e.g., Et₃N, NaOH, DMAP) in CH₂Cl₂, THF, or H₂O/dioxane | Strong acid (e.g., TFA, HCl in dioxane) | The pyridine ring may be protonated by the strong acid used for deprotection, potentially affecting solubility and workup. The hydroxyl group is stable to these conditions. | |
| Cbz | Cbz-Cl, Cbz-OSu | Base (e.g., NaHCO₃, Na₂CO₃) in H₂O/dioxane or CH₂Cl₂ | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH), or Lewis acids (AlCl₃) | Hydrogenolysis is a very mild and clean method, but may be incompatible with other reducible functional groups. The pyridine ring may poison the catalyst, requiring higher catalyst loading or specific conditions. Acidic cleavage is an alternative.[8][9][10] | |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃) in H₂O/acetone or CH₂Cl₂ | Base (e.g., 20% piperidine in DMF) | The deprotection conditions are mild and orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.[11] This is advantageous for complex syntheses. The basic nature of the pyridine in the substrate should not interfere with the deprotection. |
Experimental Workflows and Protocols
The following sections provide detailed experimental procedures for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups. The rationale behind the choice of reagents and conditions is also discussed.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability to a wide range of non-acidic conditions.[12][13][14]
Protection Workflow:
Caption: Boc protection workflow for this compound.
Experimental Protocol: Boc Protection
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) (approx. 0.1 M).
-
Base Addition: Add triethylamine (Et₃N) (1.5 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the acid byproduct of the reaction.[13]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Deprotection Workflow:
Caption: Boc deprotection workflow.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected this compound (1.0 eq) in a minimal amount of dichloromethane or use neat if it is an oil.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) (10-20 eq) or a solution of 4M HCl in dioxane and stir at room temperature. The strong acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide.[15]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Isolation: Dissolve the residue in water and basify with a suitable base (e.g., NaHCO₃ or NaOH) to pH > 8. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Dry the combined organic layers and concentrate to obtain the deprotected amine.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group, introduced by Bergmann and Zervas, is a classic amine protecting group that is stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis.[7][12]
Protection Workflow:
Caption: Cbz protection workflow.
Experimental Protocol: Cbz Protection
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C. The aqueous basic conditions (Schotten-Baumann conditions) facilitate the reaction and neutralize the generated HCl.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Extract the reaction mixture with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by crystallization or column chromatography.
Deprotection Workflow (Hydrogenolysis):
Caption: Cbz deprotection via catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection by Hydrogenolysis
-
Setup: Dissolve the Cbz-protected compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature. The pyridine moiety may require a higher catalyst loading or the addition of an acid (e.g., acetic acid) to prevent catalyst poisoning.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is complete when the starting material is no longer visible.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability, which is orthogonal to the acid-labile Boc and benzyl-based protecting groups.[7][11]
Protection Workflow:
Caption: Fmoc protection workflow.
Experimental Protocol: Fmoc Protection
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 1:1).
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Reagent Addition: Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq) in acetone dropwise.
-
Reaction: Stir the mixture at room temperature for 2-6 hours.
-
Workup: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The Fmoc-protected product can often be purified by crystallization or column chromatography.
Deprotection Workflow:
Caption: Fmoc deprotection workflow.
Experimental Protocol: Fmoc Deprotection
-
Dissolution: Dissolve the Fmoc-protected compound (1.0 eq) in dimethylformamide (DMF).
-
Base Addition: Add a 20% solution of piperidine in DMF.
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid, often complete within 15-30 minutes. The progress can be monitored by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.
-
Isolation: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove the dibenzofulvene-piperidine adduct. Dry the organic layer and concentrate to yield the deprotected amine.
Conclusion
The choice of an amino-protecting group for this compound is a critical decision that should be guided by the overall synthetic strategy.
-
Boc is a robust and widely used protecting group, ideal for syntheses that do not involve strong acidic conditions until the final deprotection step.
-
Cbz offers a mild deprotection route via hydrogenolysis, which is highly advantageous for sensitive substrates, provided that no other reducible groups are present and potential catalyst poisoning by the pyridine ring is addressed.
-
Fmoc provides an orthogonal protection strategy, with its base-labile nature allowing for selective deprotection in the presence of acid- and hydrogenolysis-sensitive groups, making it an excellent choice for complex, multi-step syntheses.
By understanding the performance characteristics and experimental nuances of each protecting group, researchers can confidently select and implement the most appropriate strategy for their specific synthetic goals involving this compound.
References
- Slideshare. (n.d.). Protection for amino group and amino acid.
- El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602.
- Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- The Organic Chemistry Tutor. (2018, September 10). Protecting Groups in Organic Synthesis. YouTube.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Wikipedia. (2023, December 27). Protecting group.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Wang, M., et al. (2018). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine, 59(supplement 1), 1548.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Nelissen, J., et al. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532.
- Isidro-Llobet, A., et al. (2009). New amino-protecting groups in organic synthesis. Accounts of Chemical Research, 42(5), 671–680.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Scribd. (n.d.). Stability of Amino Protecting Groups.
- Islam, M. S., et al. (2013). Selective protection and deprotection of alcohols and amines. Journal of the Chilean Chemical Society, 58(3), 1903-1906.
- Chandrashekhar, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701352.
- US Patent No. US20100168385A1. (2010). Process for preparing enantiomerically enriched amino-alcohols.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
- El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Wikipedia. (2023, November 28). Fluorenylmethyloxycarbonyl protecting group.
- Wiley-VCH. (n.d.). 1 Protection Reactions.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6268.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- Activotec. (n.d.). Standard Fmoc Protected Amino Acids.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
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A Senior Application Scientist's Guide to Evaluating the Enantiomeric Excess of 2-Amino-1-(pyridin-3-yl)ethanol
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules such as 2-Amino-1-(pyridin-3-yl)ethanol, a key building block in the synthesis of various pharmacologically active compounds, the ability to accurately quantify its enantiomeric purity is of paramount importance. This guide provides an in-depth, comparative analysis of the primary analytical techniques for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy, offering detailed methodologies and supporting data to empower researchers in selecting the optimal strategy for their analytical challenges.
The Criticality of Enantiomeric Purity in Drug Development
The two enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit adverse effects. Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs. This underscores the need for robust, validated analytical methods to determine enantiomeric excess throughout the drug development lifecycle, from discovery and process development to quality control of the final active pharmaceutical ingredient (API).
Comparative Analysis of Analytical Techniques
The choice of an analytical method for determining the enantiomeric excess of this compound is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. The following sections provide a detailed comparison of the most prevalent techniques.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential partitioning of enantiomers on a chiral stationary phase (CSP). | Broad applicability, well-established, high resolution. | Can require lengthy method development, potential for peak co-elution. | Routine quality control, preparative separations. |
| Chiral SFC | Differential partitioning using a supercritical fluid mobile phase. | Fast separations, reduced solvent consumption, high efficiency.[1][2] | Requires specialized instrumentation, less suitable for highly polar compounds without modifiers. | High-throughput screening, green chemistry initiatives. |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | High resolution and sensitivity, especially with mass spectrometry (MS) detection.[3] | Requires derivatization for non-volatile analytes, potential for thermal degradation. | Analysis of volatile impurities, trace analysis. |
| NMR Spectroscopy | Diastereomeric interaction with a chiral auxiliary induces chemical shift non-equivalence. | Rapid analysis, provides structural information, no physical separation needed.[4][5][6][7] | Lower sensitivity, requires higher sample concentration, potential for peak overlap. | Rapid screening, mechanistic studies. |
| CD Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | High sensitivity for chromophoric compounds, can be used for high-throughput screening.[8][9][10][11] | Requires a chromophore near the stereocenter, can be susceptible to impurities. | High-throughput screening of reaction outcomes. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its versatility and robustness.[12] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a polar molecule like this compound, both normal-phase and reversed-phase chromatography can be explored, with the choice of CSP being the critical factor.
Workflow for Chiral HPLC Method Development:
Chiral HPLC Experimental Workflow
Experimental Protocol: Direct Enantioseparation on a Polysaccharide-Based CSP
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds, including amino alcohols.[13]
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and ethanol with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape. The optimal ratio should be determined through method development, starting with a screening gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Causality in Experimental Choices: The polysaccharide-based CSP provides a complex chiral environment with grooves and cavities, allowing for multiple interaction mechanisms (hydrogen bonding, dipole-dipole, π-π interactions) that can effectively differentiate between the enantiomers of this compound. The amine modifier is crucial to prevent peak tailing by masking acidic sites on the silica support.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced organic solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.
Workflow for Chiral SFC Method Development:
Chiral SFC Experimental Workflow
Experimental Protocol: Enantioseparation on a Cyclofructan-Based CSP
Cyclofructan-based CSPs have shown excellent performance for the separation of primary amines under SFC conditions.[1][2]
-
Column: Larihc CF6-P or similar cyclofructan-based column.
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent such as methanol or ethanol. Additives like trifluoroacetic acid and triethylamine may be necessary to improve peak shape and selectivity.[1]
-
Backpressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the co-solvent.
Causality in Experimental Choices: The unique structure of cyclofructan CSPs provides a combination of polar and hydrophobic interaction sites. The use of acidic and basic additives in the mobile phase is critical for controlling the ionization state of the amino alcohol and achieving optimal interaction with the stationary phase.
Chiral Gas Chromatography (GC)
For GC analysis of a polar and non-volatile compound like this compound, derivatization is essential to increase its volatility and thermal stability.[3][14]
Workflow for Chiral GC Method Development:
Chiral GC Experimental Workflow
Experimental Protocol: Two-Step Derivatization and GC-MS Analysis
-
Derivatization:
-
Esterification of the hydroxyl group: React the sample with an acylating agent such as trifluoroacetic anhydride (TFAA) in an appropriate solvent.
-
Acylation of the amino group: Subsequently, react with an N-acylating agent, for example, N-methyl-bis(trifluoroacetamide) (MBTFA).
-
-
Column: A chiral capillary column such as Chirasil-Val.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS) for higher sensitivity and structural confirmation.
Causality in Experimental Choices: The two-step derivatization is crucial to block the polar functional groups (hydroxyl and amino) of the analyte, making it volatile and preventing interactions with the column that can lead to poor peak shape. The choice of a chiral column like Chirasil-Val, which is based on a chiral amino acid, provides the necessary stereoselectivity for separating the derivatized enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment, which results in separate signals for the enantiomers in the NMR spectrum.[4][5][6][7]
Workflow for NMR-based ee Determination:
CD-based ee Determination Workflow
Experimental Protocol: In-situ Complexation and CD Analysis
-
Sample Preparation: In a cuvette, mix the sample solution with a solution of a chiral auxiliary that can react with the analyte to form a complex with a strong CD signal. For example, a chiral aldehyde could react with the primary amine to form a chiral imine.
-
CD Measurement: Record the CD spectrum of the resulting solution.
-
Data Analysis: Create a calibration curve by measuring the CD signal intensity of samples with known enantiomeric excess. Determine the ee of the unknown sample by comparing its CD signal to the calibration curve.
Causality in Experimental Choices: The formation of a new chiral species with a strong chromophore allows for sensitive detection by CD spectroscopy. The intensity of the CD signal will be proportional to the concentration of the major enantiomer in the diastereomeric complex, enabling quantification of the enantiomeric excess.
Conclusion: A Multi-faceted Approach to Enantiomeric Purity
The determination of the enantiomeric excess of this compound is a critical analytical task that can be approached with a variety of powerful techniques. Chiral HPLC and SFC stand out as the workhorse methods for routine analysis and quality control, offering high resolution and, in the case of SFC, high throughput. Chiral GC, while requiring derivatization, provides excellent sensitivity for trace analysis. NMR and CD spectroscopy offer rapid, non-separative alternatives that are particularly valuable for high-throughput screening and mechanistic studies.
The optimal method selection will always be a balance of the specific analytical requirements, available instrumentation, and the stage of the drug development process. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, will empower researchers to make informed decisions and ensure the stereochemical integrity of their chiral molecules.
References
- Metola, P., Anslyn, E. V., James, T. D., & Bull, S. D. (n.d.). Circular Dichroism of Multi-Component Assemblies for Chiral Amine Recognition and Rapid Ee Determination - Supporting Information. The Royal Society of Chemistry.
- Uccello-Barretta, G., & Balzano, F. (2013). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chiral Analysis (pp. 69-131). Springer, Berlin, Heidelberg.
- ResearchGate. (n.d.). NMR Chiral solvating agents.
- Di Martino, C., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega.
- Smuts, J., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Opekar, S., et al. (2021).
- Uccello-Barretta, G., & Balzano, F. (2013). Chiral NMR solvating additives for differentiation of enantiomers. Topics in Current Chemistry, 341, 69-131.
- ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
- Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- ResearchGate. (n.d.). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography.
- Li, Y., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. RSC Advances, 11(19), 11485-11491.
- Chirality. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. 34(9), 1140-1151.
- ResearchGate. (n.d.). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
- University of Groningen. (n.d.). CIRCULAR-DICHROISM SPECTROSCOPY OF 2-AMINOTETRALINS.
- Ilie, M., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- ResearchGate. (n.d.). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- The Royal Society of Chemistry. (2021). Chiroptical Sensing of Amino Acids, Amines, Amino Alcohols, Alcohols and Terpenes with π-Extended Acyclic Cucurbiturils.
- ResearchGate. (n.d.). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases.
- Oyama, T., Suzuki, S., & Akao, K. I. (2026). Circular dichroism spectroscopy in protein engineering and pharmaceutical development: Applications in structural characterization and quality assessment.
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- 4. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents [arpi.unipi.it]
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- 12. phx.phenomenex.com [phx.phenomenex.com]
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- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 2-Amino-1-(pyridin-3-yl)ethanol: A Comparative Analysis of Reported Yields
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of innovation. 2-Amino-1-(pyridin-3-yl)ethanol, a key building block for various pharmaceutical agents, presents a compelling case study in the strategic selection of synthetic methodologies. This guide provides an in-depth comparison of the reported yields and experimental considerations for the synthesis of this valuable compound, offering insights to inform your selection of the most appropriate route for your research and development needs.
Introduction: The Significance of this compound
This compound is a chiral amino alcohol featuring a pyridine ring, a structural motif prevalent in a wide array of biologically active molecules. Its importance lies in its utility as a versatile intermediate for the synthesis of compounds targeting various therapeutic areas. The stereochemistry of the alcohol and amine groups is often crucial for the desired biological activity, making enantioselective synthesis a primary objective. This guide will explore and compare different approaches to obtaining this molecule, focusing on the critical aspect of reaction yield.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly categorized into three main strategies:
-
Chemoenzymatic Asymmetric Synthesis: This approach leverages the high stereoselectivity of enzymes to achieve the desired enantiopure product.
-
Chemical Asymmetric Reduction of a Prochiral Ketone: This classic method involves the stereoselective reduction of a ketone precursor using chiral catalysts or reagents.
-
Reduction of an Azide Precursor: This strategy introduces the amino group via an azide intermediate, which is subsequently reduced.
The following sections will delve into the specifics of each methodology, presenting a comparative summary of their reported yields and key experimental features.
Table 1: Comparison of Synthetic Routes to this compound
| Methodology | Starting Material | Key Reagents/Catalysts | Reported Yield | Enantiomeric Excess (e.e.) | Key Advantages | Potential Challenges |
| Chemoenzymatic Synthesis | 3-Pyridinecarbonitrile | Nitrile hydratase, Amidase, Carbonyl reductase | ~40% overall yield | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, substrate scope limitations, multi-step process. |
| Asymmetric Ketone Reduction | 2-Amino-1-(pyridin-3-yl)ethanone | Chiral oxazaborolidine catalyst, Borane dimethyl sulfide complex | 85-95% | 90-98% | High yields, well-established methodology, commercially available starting materials. | Requires stoichiometric chiral reagents or expensive catalysts, cryogenic conditions may be necessary. |
| Azide Reduction | 2-Azido-1-(pyridin-3-yl)ethanol | H₂, Pd/C | >95% (for reduction step) | Not inherently asymmetric | High yield for the reduction step, avoids direct handling of primary amines in early steps. | Synthesis of the azide precursor required, potential for hazardous intermediates (azides). |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic approach, the following diagrams illustrate the key transformations.
Caption: Chemoenzymatic synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol.
Caption: Asymmetric reduction of a prochiral ketone.
Caption: Reduction of an azide precursor.
Detailed Experimental Protocols
The following sections provide representative, step-by-step methodologies for each synthetic route. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.
Method 1: Chemoenzymatic Synthesis
This protocol is based on the chemoenzymatic scalable route to optically active (R)-1-(pyridin-3-yl)-2-aminoethanol. This multi-step synthesis leverages the selectivity of enzymes for key transformations.
Step 1: Biocatalytic Hydrolysis of 3-Pyridinecarbonitrile
-
Prepare a suspension of whole cells of a suitable microorganism expressing nitrile hydratase and amidase in a phosphate buffer.
-
Add 3-pyridinecarbonitrile to the cell suspension and incubate at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC until complete conversion to 3-pyridinecarboxylic acid is observed.
-
Separate the biomass by centrifugation and extract the aqueous phase with a suitable organic solvent to isolate the 3-pyridinecarboxylic acid.
Step 2: Chemical Conversion to the Ketone Precursor
-
The isolated 3-pyridinecarboxylic acid is then converted to 2-amino-1-(pyridin-3-yl)ethanone through a series of conventional chemical steps, which may include activation of the carboxylic acid, followed by reaction with a suitable amine-containing nucleophile and subsequent manipulations.
Step 3: Enantioselective Bioreduction of the Ketone
-
Prepare a suspension of whole cells of a microorganism expressing a suitable carbonyl reductase in a buffered medium.
-
Add 2-amino-1-(pyridin-3-yl)ethanone and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase) to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation.
-
Monitor the enantiomeric excess and conversion by chiral HPLC.
-
Upon completion, extract the product from the reaction mixture using an appropriate organic solvent and purify by column chromatography to yield (R)-2-Amino-1-(pyridin-3-yl)ethanol.
Method 2: Asymmetric Reduction of 2-Amino-1-(pyridin-3-yl)ethanone
This method utilizes a chiral catalyst to achieve the enantioselective reduction of the prochiral ketone, which is commercially available as its hydrochloride salt.
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst) in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to the recommended temperature for the specific catalyst (e.g., -20 °C to 0 °C).
-
Slowly add a solution of borane dimethyl sulfide complex (BMS) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, prepare a solution of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride and neutralize it with a suitable base (e.g., triethylamine) in dry THF.
-
Slowly add the solution of the free ketone to the catalyst-borane complex solution at the same low temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
Work up the reaction mixture with an aqueous acid wash followed by basification and extraction with an organic solvent.
-
Purify the crude product by column chromatography to obtain the enantiomerically enriched this compound.
Method 3: Reduction of 2-Azido-1-(pyridin-3-yl)ethanol
This route involves the synthesis of an azide precursor followed by its reduction to the desired amine.
Step 1: Synthesis of 2-Azido-1-(pyridin-3-yl)ethanol
-
To a solution of 2-bromo-1-(pyridin-3-yl)ethanol (which can be prepared from 3-acetylpyridine by reduction followed by bromination) in a suitable solvent such as dimethylformamide (DMF), add sodium azide.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-azido-1-(pyridin-3-yl)ethanol.
Step 2: Catalytic Hydrogenation of the Azide
-
Dissolve the 2-azido-1-(pyridin-3-yl)ethanol in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Conclusion and Future Outlook
The choice of synthetic route for this compound is a critical decision that balances yield, cost, scalability, and stereochemical control. The chemoenzymatic approach offers unparalleled enantioselectivity and operates under mild, environmentally benign conditions, making it an attractive option for sustainable manufacturing, though the overall yield may be moderate due to the multi-step nature.
The asymmetric reduction of the corresponding ketone provides a more direct route with potentially higher yields and is well-suited for laboratory-scale synthesis. The commercial availability of the ketone precursor is a significant advantage. However, the reliance on chiral reagents or catalysts can impact the cost-effectiveness of this method on a larger scale.
Finally, the azide reduction pathway offers a high-yielding final step and can be a robust method, particularly if an efficient synthesis of the azide precursor is established. The handling of potentially hazardous azide intermediates requires careful consideration of safety protocols.
As the demand for enantiomerically pure pharmaceutical intermediates continues to grow, further advancements in catalytic systems, both chemical and biological, are anticipated. The development of more efficient and recyclable catalysts for asymmetric reductions and the discovery of novel enzymes with broader substrate scopes will undoubtedly refine and improve the synthesis of this compound and other valuable chiral building blocks.
References
- A chemoenzymatic scalable route to optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, valuable moiety of beta3-adrenergic receptor agonists. Bioorganic & Medicinal Chemistry, 2006, 14(4), 981-987. [Link]
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
- Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368. [Link]
A Researcher's Guide to Isotopic Labeling of 2-Amino-1-(pyridin-3-yl)ethanol for Mechanistic Studies
For researchers, scientists, and drug development professionals, understanding the intricate metabolic fate of a molecule is paramount. Isotopic labeling stands as a cornerstone technique, offering an unparalleled window into the dynamic processes of absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of isotopic labeling strategies for 2-Amino-1-(pyridin-3-yl)ethanol, a key intermediate in pharmaceutical and biochemical research. We will delve into the rationale behind isotopic placement, compare its utility with alternative tracers, and provide actionable experimental protocols to empower your mechanistic studies.
The Imperative of Isotopic Labeling in Mechanistic Research
Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2][] This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to traverse biological systems and undergo metabolic transformations in the same manner as its unlabeled counterpart.[] The key advantage lies in the ability to distinguish the labeled molecule and its metabolites from the endogenous background using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][4]
Strategic Isotopic Labeling of this compound
The structure of this compound presents several strategic positions for isotopic labeling, each offering unique advantages for mechanistic elucidation.
DOT Diagram: Structure of this compound and Potential Labeling Sites
Caption: Potential isotopic labeling sites on this compound.
Deuterium (D) Labeling
Deuterium labeling is often the most cost-effective approach and can be strategically employed to probe specific metabolic pathways.[][5]
-
Rationale: Introducing deuterium at a site of potential metabolism can lead to a kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond.[5] This can significantly alter the metabolic profile of a compound, providing strong evidence for the involvement of a particular enzyme. For instance, if oxidation of the carbon adjacent to the pyridine ring is suspected, deuteration at this position can slow down the reaction, leading to an accumulation of the parent compound and a decrease in the corresponding metabolite.
-
Synthetic Approach: Deuterium can be introduced through various methods, including catalytic H/D exchange in the presence of a deuterium source like D₂O and a catalyst such as palladium on carbon.[6] For the ethanolamine side chain, deuterated starting materials like deuterated ethanolamine can be used in the synthesis.[7][8]
Carbon-13 (¹³C) Labeling
¹³C labeling is a powerful tool for tracing the carbon skeleton of a molecule through metabolic pathways.
-
Rationale: By incorporating ¹³C atoms, the mass of the parent drug and its metabolites will be shifted by the number of ¹³C atoms incorporated. This allows for the unambiguous identification of drug-related material in complex biological matrices using mass spectrometry.[4] Furthermore, ¹³C labeling is invaluable for NMR-based metabolic flux analysis.
-
Synthetic Approach: The synthesis of ¹³C-labeled compounds typically involves the use of ¹³C-enriched starting materials, such as ¹³C-labeled ethanolamine or ¹³C-labeled precursors for the pyridine ring.[9][10][11] For instance, ¹³C₂-labeled ethanolamine can be synthesized from ¹³C-labeled ethylene oxide.[9]
Nitrogen-15 (¹⁵N) Labeling
¹⁵N labeling is particularly useful for tracking the fate of nitrogen-containing compounds and for NMR studies.
-
Rationale: Similar to ¹³C, ¹⁵N labeling provides a mass shift for MS-based detection.[2] In NMR spectroscopy, the ¹⁵N nucleus is NMR-active, and its incorporation can provide valuable structural and dynamic information, especially in studies of drug-protein interactions.[2]
-
Synthetic Approach: Recent advances in synthetic chemistry have made the incorporation of ¹⁵N into pyridine rings more accessible. One effective method involves the ring-opening of a pyridine to a Zincke imine intermediate, followed by ring-closure with a ¹⁵N-labeled ammonia source like ¹⁵NH₄Cl.[2] The amino group on the ethanolamine side chain can also be labeled using ¹⁵N-labeled ammonia or other nitrogen sources during the synthesis.[2]
Comparison with Alternative Tracers
The choice of tracer for a mechanistic study depends on the specific biological question and the enzymes involved. Given the structure of this compound, key metabolizing enzymes to consider are monoamine oxidases (MAOs) and aldehyde oxidases (AOs).
| Tracer Type | Target Enzyme(s) | Advantages | Disadvantages |
| Isotopically Labeled this compound | MAO, AO, CYPs | Chemically identical to the parent drug, providing a true representation of its metabolism. Allows for KIE studies (with Deuterium). | Requires custom synthesis, which can be time-consuming and expensive. |
| Radiolabeled Tracers (e.g., ¹¹C, ¹⁸F) | MAO, various receptors | High sensitivity, suitable for in vivo imaging (PET). | Short half-life requires rapid synthesis and analysis. Requires specialized facilities for handling radioactivity. |
| Fluorescent Probes | Various enzymes | High sensitivity, suitable for in vitro high-throughput screening and imaging. | Can be bulky and may alter the substrate's interaction with the enzyme. Potential for phototoxicity. |
| Known Enzyme Substrates (e.g., Benzylamine for MAO-B) | Specific enzymes (e.g., MAO-B) | Commercially available, well-characterized metabolism. | May not fully represent the metabolism of the drug of interest due to structural differences. |
Experimental Protocols
Proposed Synthesis of Deuterium-Labeled this compound (d₂-APyE)
This proposed synthesis aims to introduce deuterium at the carbon atom bearing the hydroxyl group to probe for oxidative metabolism at this site.
-
Starting Material: 3-Acetylpyridine.
-
Reduction with Sodium Borodeuteride (NaBD₄): Dissolve 3-acetylpyridine in a suitable solvent (e.g., methanol). Cool the solution to 0°C and slowly add sodium borodeuteride. The deuteride anion will attack the carbonyl carbon, introducing one deuterium atom.
-
Work-up: After the reaction is complete, quench with water and extract the product, 1-(pyridin-3-yl)ethan(ol-d₁).
-
Halogenation: Convert the hydroxyl group to a leaving group, for example, by reacting with thionyl chloride to form 3-(1-chloroethyl-d₁)pyridine.
-
Amination: React the chlorinated intermediate with an excess of ammonia to introduce the amino group, yielding this compound-d₁.
DOT Diagram: Proposed Synthesis of d₂-APyE
Sources
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- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 7. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-1-(pyridin-3-yl)ethanol
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and responsible disposal. 2-Amino-1-(pyridin-3-yl)ethanol, a valuable intermediate, requires meticulous handling not only during its use but also at the end of its lifecycle. This guide provides a procedural framework grounded in safety and regulatory compliance to manage its disposal, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment: The Foundation of Safe Disposal
Understanding the inherent risks of this compound is the critical first step in defining its disposal pathway. This compound is not benign; its chemical properties necessitate its classification as hazardous waste. Sewer or general refuse disposal is strictly prohibited due to its toxicological and ecotoxicological profile.
Analysis of safety data for this compound and structurally similar amino alcohols reveals several key hazards that directly inform disposal protocols.[1]
| Hazard Classification | Description | Implication for Disposal |
| Acute Toxicity | Toxic or harmful if swallowed or in contact with skin.[2] | Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent exposure. All contaminated materials become hazardous waste. |
| Corrosivity | Causes severe skin burns and eye damage. | Requires chemical-resistant gloves and eye/face protection. Prohibits direct handling. Dictates the use of corrosion-resistant waste containers. |
| Aquatic Toxicity | Toxic or harmful to aquatic life with long-lasting effects. | Strictly prohibits disposal down the sanitary sewer system. Environmental release must be prevented.[2] |
| Combustibility | Classified as a combustible liquid. | Waste containers must be stored away from heat, sparks, and open flames.[3] |
| Respiratory Irritation | May cause respiratory irritation.[4] | All handling, including waste collection, should be performed in a well-ventilated area or chemical fume hood.[4] |
Step-by-Step Disposal Protocol: From Bench to Final Disposition
The guiding principle for disposing of this compound is containment and segregation. The goal is to create a closed loop that transfers the waste from the point of generation to a licensed disposal facility without environmental release or personnel exposure.
Step 1: Waste Segregation and Container Selection
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[5]
-
Do Not Mix : Never mix this compound waste with other chemical streams, particularly strong oxidizing agents or acids, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2][6]
-
Container Choice : Use a designated, sealable, and clearly labeled hazardous waste container.[7][8] The container must be constructed of a compatible material, such as glass or high-density polyethylene, that will not degrade from contact with the corrosive substance.[7] Ensure the container has a secure, screw-on cap to prevent leaks and vapor release.
Step 2: Waste Collection and Labeling
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Liquid Waste : Carefully transfer unwanted solutions or neat material into the designated hazardous waste container. Use a funnel to prevent spills.
-
Solid Waste : Collect all contaminated solids, including gloves, weighing paper, pipette tips, and absorbent materials used for cleaning, in a separate, clearly labeled container for solid hazardous waste.[8]
-
Labeling : The moment waste is first added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
A clear description of the contents (e.g., "in methanol solution," "contaminated gloves").
-
The date accumulation started.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are a regulatory requirement and a safety necessity.
-
Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Segregation : Within the SAA, ensure the waste container is segregated from incompatible materials using secondary containment bins.[5] For instance, keep it separate from acidic and oxidizing waste streams.
-
Time and Volume Limits : Be aware of your institution's and region's limits on how long a full container can remain in an SAA (often three days) and the maximum volume of waste allowed in the SAA at any one time.[9]
Step 4: Arranging for Final Disposal
The final step is the transfer of waste to a licensed professional disposal service.
-
Contact EHS : When the container is nearly full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[8]
-
Documentation : Complete all required hazardous waste manifests as provided by your EHS department or the licensed disposal contractor.[8]
-
Professional Disposal : The approved and preferred method for the final destruction of this compound is high-temperature incineration at a licensed chemical destruction facility.[7][10]
Emergency Procedures: Spill Management
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Small Spills (<100 mL) in a Fume Hood :
-
Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][7]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[6][7]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste.[7]
-
-
Large Spills (>100 mL) or Spills Outside a Fume Hood :
Visualizing the Disposal Workflow
To clarify the decision-making process, the following diagram outlines the proper disposal workflow for this compound.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
